Product packaging for 2-Hydroxy-4,5-dimethoxybenzaldehyde(Cat. No.:CAS No. 14382-91-3)

2-Hydroxy-4,5-dimethoxybenzaldehyde

Cat. No.: B111897
CAS No.: 14382-91-3
M. Wt: 182.17 g/mol
InChI Key: XIKGRPKDQDFXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-4,5-dimethoxybenzaldehyde is a natural product found in Ligularia veitchiana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B111897 2-Hydroxy-4,5-dimethoxybenzaldehyde CAS No. 14382-91-3

Properties

IUPAC Name

2-hydroxy-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGRPKDQDFXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450826
Record name 2-hydroxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14382-91-3
Record name 2-hydroxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4,5-dimethoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Hydroxy-4,5-dimethoxybenzaldehyde is a substituted phenolic aldehyde with significant utility as a precursor in organic synthesis, particularly in the development of pharmaceutical compounds and natural products. Its molecular architecture, characterized by an ortho-hydroxyl group, a formyl substituent, and two vicinal methoxy groups, dictates its unique reactivity and spectroscopic signature. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies. We delve into the mechanistic underpinnings of its synthesis, offering a field-proven experimental protocol for its preparation via the Reimer-Tiemann reaction. The document is structured to serve as a practical reference for laboratory scientists, elucidating the causal relationships between the compound's structure and its chemical behavior.

Introduction: The Significance of a Polysubstituted Benzaldehyde

This compound, also known by synonyms such as 4,5-dimethoxysalicylaldehyde, is an aromatic organic compound with the chemical formula C₉H₁₀O₄.[1] It belongs to the class of hydroxybenzaldehydes and is a derivative of vanillin. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and natural product analogues. Its strategic importance lies in the specific arrangement of its functional groups—aldehyde, hydroxyl, and two methoxy groups—on the benzene ring, which provides multiple reactive sites for further chemical transformations. Understanding the interplay of these groups is critical for predicting its reactivity and for designing efficient synthetic pathways in drug discovery and materials science.[2]

Molecular Structure and Physicochemical Properties

The core of this compound is a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name, this compound, precisely describes this arrangement.[1]

  • Position 1 (C1): The aldehyde group (-CHO) is the principal functional group. Its carbonyl carbon is sp² hybridized, and the group is a moderate deactivator and meta-director in electrophilic aromatic substitution, though the overall reactivity is dominated by the powerfully activating hydroxyl and methoxy groups.

  • Position 2 (C2): The hydroxyl group (-OH) is a strong activating, ortho-, para-directing group. Its proximity to the aldehyde group allows for intramolecular hydrogen bonding, which influences the compound's physical properties, such as its boiling point and solubility, as well as its spectral characteristics.

  • Positions 4 and 5 (C4, C5): The two methoxy groups (-OCH₃) are also strong activating, ortho-, para-directing groups. Their presence significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

The synergistic electronic effects of the hydroxyl and methoxy groups make the aromatic ring electron-rich, facilitating reactions like formylation on its precursor.

Visualizing the Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties of the compound, compiled from authoritative databases.

PropertyValueSource(s)
CAS Number 14382-91-3[1][3]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Solid[3]
Boiling Point 315.76 °C[4]
Density 1.235 g/cm³[4]
SMILES COC1=C(C=C(C(=C1)C=O)O)OC[1]
InChIKey XIKGRPKDQDFXLF-UHFFFAOYSA-N[1][3]

Spectroscopic Characterization

Spectroscopic analysis provides empirical validation of the molecular structure. The key features expected in NMR, IR, and MS spectra are directly correlated to the functional groups and their positions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. One would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (variable, often broad), two aromatic singlets for the protons at C3 and C6, and two singlets for the non-equivalent methoxy groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. Key signals include the carbonyl carbon of the aldehyde (~190-195 ppm), carbons attached to oxygen (C2, C4, C5) in the aromatic region (~140-160 ppm), unsubstituted aromatic carbons (C3, C6), and the two methoxy carbons (~55-60 ppm).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups.[6] A broad absorption band around 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde. C-O stretching from the methoxy and hydroxyl groups will appear in the 1200-1300 cm⁻¹ region, and C-H stretching from the aromatic ring and methyl groups will be observed around 2800-3100 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z 182, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns would involve the loss of a hydrogen atom (M-1), a methyl group (M-15), or the formyl group (M-29).

Synthesis and Regioselectivity: The Art of Formylation

The most common synthetic route to this compound is the electrophilic formylation of the corresponding phenol, 3,4-dimethoxyphenol . The challenge in this synthesis is controlling the regioselectivity—directing the incoming formyl group to the desired position on the aromatic ring. The powerful activating effects of the hydroxyl and two methoxy groups direct the electrophile primarily to the positions ortho and para to the hydroxyl group.

Two classic name reactions are particularly relevant for this transformation: the Reimer-Tiemann reaction and the Duff reaction .[7]

The Reimer-Tiemann Reaction

This reaction involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[8] The key insight here is that the reaction does not proceed via a simple electrophilic attack by chloroform. Instead, the base deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻), which rapidly undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[9][10]

The phenoxide, formed by the deprotonation of 3,4-dimethoxyphenol, is highly nucleophilic. It attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to coordination with the sodium cation.[11] Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the final aldehyde product.[10] While effective for ortho-formylation, this method can sometimes suffer from moderate yields and the formation of byproducts.[11]

Visualizing the Reimer-Tiemann Mechanism

reimer_tiemann cluster_0 Carbene Generation cluster_1 Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion :CCl₃⁻ CHCl3->Carbanion + OH⁻ Base OH⁻ Carbene Dichlorocarbene :CCl₂ Carbanion->Carbene - Cl⁻ Phenoxide 3,4-dimethoxyphenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product + 2 OH⁻ - 2 Cl⁻ - H₂O

Caption: Key stages of the Reimer-Tiemann reaction mechanism.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or acetic acid.[12] The reaction mechanism involves the delivery of a methine group from HMTA to the aromatic ring, forming an iminium ion intermediate.[13] A subsequent intramolecular redox reaction and hydrolysis yields the aldehyde.[12] The Duff reaction is often noted for its selectivity for the ortho position but can sometimes result in low yields.[7][14]

Experimental Protocol: Synthesis via Reimer-Tiemann Formylation

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound from 3,4-dimethoxyphenol. The causality for each step is explained to ensure reproducibility and safety.

Objective: To synthesize this compound via ortho-formylation.

Materials:

  • 3,4-Dimethoxyphenol (1.0 equiv)

  • Sodium hydroxide (NaOH) (8.0 equiv)

  • Chloroform (CHCl₃) (2.0 equiv)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.

    • Rationale: A strong base is required to generate both the phenoxide and the dichlorocarbene. Ethanol acts as a co-solvent to improve the solubility of the organic starting material in the aqueous base.[11]

  • Heating and Reagent Addition: Heat the solution to 70 °C with vigorous stirring. Once the temperature is stable, add chloroform (2.0 equiv) dropwise via the dropping funnel over a period of 1 hour.

    • Rationale: Dropwise addition of chloroform controls the exothermic reaction and the rate of dichlorocarbene formation, minimizing side reactions. Heating accelerates the reaction rate.[11]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 70 °C for an additional 3 hours.

    • Rationale: This ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

    • Rationale: Removing the organic co-solvent facilitates the subsequent aqueous workup steps.

  • Workup - Neutralization: Carefully acidify the remaining aqueous solution to a pH of 4-5 using a 2M HCl solution. Perform this step in an ice bath.

    • Rationale: Acidification protonates the phenoxide product, making it less water-soluble and extractable into an organic solvent. The ice bath manages the heat from the acid-base neutralization.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Rationale: The product is more soluble in ethyl acetate than in the aqueous phase. Multiple extractions ensure efficient recovery.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

    • Rationale: Removing residual water from the organic phase is crucial before solvent evaporation to obtain a pure, dry product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify further by column chromatography on silica gel or recrystallization if necessary.

    • Rationale: Purification removes unreacted starting materials and any byproducts, yielding the desired high-purity aldehyde.

Applications in Research and Drug Development

The true value of this compound for drug development professionals lies in its role as a versatile scaffold. Its functional groups are handles for building molecular complexity.

  • Synthesis of Heterocycles: The ortho-hydroxyaldehyde moiety is a classic precursor for synthesizing coumarins (via Perkin or Knoevenagel condensation) and chalcones, which are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[15]

  • Natural Product Synthesis: This compound is a structural component or a synthetic precursor to various natural products. It has been isolated from plants and is recognized for its potential biological activities, including inhibiting bacterial growth by preventing protein synthesis.[16]

  • Enzyme Inhibition: Derivatives of substituted benzaldehydes are often explored as enzyme inhibitors. For instance, related structures have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production.[17]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically functionalized building block with a well-defined molecular structure that enables a diverse range of chemical transformations. A thorough understanding of its electronic properties, spectroscopic signatures, and the regiochemical nuances of its synthesis is essential for its effective use in research and development. The methodologies and insights presented in this guide are intended to provide researchers with the authoritative grounding necessary to confidently utilize this valuable intermediate in the pursuit of novel chemical entities.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (n.d.). Duff reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video).
  • YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.
  • YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry.
  • The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction.
  • PubChem. (n.d.). This compound.
  • Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. (n.d.).
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • SpectraBase. (n.d.). This compound.
  • Journal of Chongqing University. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
  • Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
  • Why 2-Hydroxy-4-methoxybenzaldehyde is Crucial for Pharmaceutical Synthesis. (2026, January 7).
  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR].
  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
  • What are the future research directions involving 2,5-Dimethoxybenzaldehyde?. (2024, December 16).
  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.).
  • NIST WebBook. (n.d.). Benzaldehyde, 2,5-dimethoxy-.
  • PubChem. (n.d.). 4-Hydroxy-2,5-dimethoxybenzaldehyde.

Sources

A Technical Guide to the Isolation of 2-Hydroxy-4,5-dimethoxybenzaldehyde from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the isolation of the natural product 2-Hydroxy-4,5-dimethoxybenzaldehyde. The methodologies detailed herein are synthesized from established phytochemical practices and aim to provide a scientifically rigorous framework for the successful extraction, purification, and characterization of this compound.

Introduction and Significance

This compound is a substituted phenolic aldehyde that has been identified as a constituent of certain plant species. Phenolic compounds as a class are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, which often stem from their antioxidant properties and ability to interact with various biological targets. While its isomer, 2-hydroxy-4-methoxybenzaldehyde, is more widely studied and known for its antimicrobial and antioxidant effects, this compound presents a unique substitution pattern that warrants further investigation into its bioactivity.[1] The isolation of this compound in a pure form is the critical first step for any such investigation, enabling accurate biological screening and structure-activity relationship studies.

This document will provide a comprehensive guide to the isolation of this compound, with a focus on the underlying scientific principles that govern the selection of each methodological step.

Natural Occurrence

The primary documented natural source of this compound is the plant genus Neorautanenia. Specifically, it has been identified in Neorautanenia amboensis. It is important to note that the concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and time of harvest. Therefore, a preliminary phytochemical screening of the plant material is always recommended.

While not a direct source, the study of related compounds from other plant species can provide valuable insights into potential isolation strategies. For instance, the isomer 2-hydroxy-4-methoxybenzaldehyde is a major volatile component in the roots of plants such as Decalepis hamiltonii, Hemidesmus indicus, and Mondia whitei.[1] The extraction methods used for these, such as steam distillation, can be considered, although their applicability will depend on the volatility and stability of the target compound.

A Framework for Isolation and Purification

The isolation of a specific natural product from a complex plant matrix is a multi-step process that relies on the differential physicochemical properties of the target compound and the other constituents. The general workflow for the isolation of this compound can be conceptualized as follows:

Isolation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Prep Plant Material (Neorautanenia amboensis) Dried and Powdered Extraction Solvent Extraction (e.g., Methanol, Ethanol, or Dichloromethane) Prep->Extraction Maceration or Soxhlet Concentration Concentration (Rotary Evaporation) Extraction->Concentration Removal of Solvent Fractionation Liquid-Liquid Fractionation Concentration->Fractionation Initial Separation ColumnChrom Column Chromatography (Silica Gel) Fractionation->ColumnChrom Fine Purification Crystallization Crystallization ColumnChrom->Crystallization Final Purification TLC TLC Analysis ColumnChrom->TLC Monitoring Fractions PureCompound Pure 2-Hydroxy-4,5- dimethoxybenzaldehyde Crystallization->PureCompound TLC->ColumnChrom Guide Elution Spectroscopy Spectroscopic Characterization (NMR, MS) PureCompound->Spectroscopy Structure Elucidation

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Experimental Protocols

The following protocols are based on established phytochemical techniques and provide a robust starting point for the isolation of this compound. Optimization may be required based on the specific plant material and laboratory conditions.

  • Collection and Identification: Collect the root or relevant plant part of Neorautanenia amboensis. Ensure proper botanical identification to avoid misidentification.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. This prevents enzymatic degradation of secondary metabolites.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

The choice of solvent is critical and should be based on the polarity of the target compound. Given the presence of a hydroxyl group and two methoxy groups, this compound is expected to have intermediate polarity.

  • Solvent Selection: Solvents such as methanol, ethanol, or dichloromethane are suitable for the initial extraction.[2] A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be effective for preliminary fractionation.

  • Maceration:

    • Soak the powdered plant material in the chosen solvent (e.g., methanol) in a large container at a ratio of 1:10 (w/v).

    • Allow the mixture to stand for 48-72 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3]

  • Stationary Phase: Silica gel (70-230 mesh) is a common and effective stationary phase for the separation of moderately polar compounds.

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent system (e.g., 100% hexane or a high hexane to ethyl acetate ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is shown in the table below.

    • Collect fractions of a consistent volume (e.g., 20-30 mL) in test tubes.

Solvent System (Hexane:Ethyl Acetate) Purpose
100:0 to 90:10Elution of non-polar compounds
80:20 to 70:30Elution of compounds of low polarity
60:40 to 50:50Expected elution range for the target
40:60 to 0:100Elution of more polar compounds

Table 1: Suggested Gradient for Column Chromatography.

TLC is an essential tool for monitoring the separation achieved during column chromatography.

  • Procedure:

    • Spot a small amount of each collected fraction onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

  • Analysis:

    • Fractions showing a spot with the same retention factor (Rf) and similar appearance are pooled together.

    • The Rf value is a characteristic of a compound in a specific solvent system and can be used to track the target molecule.

For fractions that appear to contain the pure compound, crystallization can be employed to achieve a high degree of purity.

  • Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/hexane, can be effective.

  • Procedure:

    • Dissolve the pooled, dried fractions in a minimal amount of a hot solvent in which it is highly soluble.

    • Slowly add a "non-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of well-defined crystals.

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Structural Elucidation and Characterization

Once the pure compound is isolated, its structure must be confirmed using spectroscopic techniques. The data obtained should be compared with literature values if available.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, with reference to similar compounds.

Technique Expected Observations
¹H NMR (Proton NMR) Signals for an aldehyde proton (singlet, ~9.5-10.0 ppm), aromatic protons (with specific splitting patterns indicating the substitution on the benzene ring), two methoxy group protons (singlets, ~3.8-4.0 ppm), and a phenolic hydroxyl proton (singlet, may be broad and exchangeable with D₂O).[4]
¹³C NMR (Carbon NMR) Resonances for a carbonyl carbon (~190-200 ppm), aromatic carbons (in the range of ~110-160 ppm), and two methoxy carbons (~55-60 ppm).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₉H₁₀O₄ (182.17 g/mol ). Fragmentation patterns can provide further structural information, such as the loss of a methyl group or a carbonyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for a hydroxyl group (broad, ~3200-3400 cm⁻¹), an aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), a conjugated carbonyl group (~1650-1680 cm⁻¹), and C-O stretches for the methoxy groups.[4]

Table 2: Expected Spectroscopic Data for this compound.

Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

    • Obtain the IR spectrum using an FTIR spectrometer.

Conclusion

The successful isolation of this compound from its natural source, Neorautanenia amboensis, is achievable through a systematic application of standard phytochemical techniques. The process, while requiring careful execution and optimization, is based on the fundamental principles of extraction and chromatography. The detailed protocols and conceptual framework provided in this guide serve as a comprehensive resource for researchers embarking on the isolation of this and other related natural products. The availability of the pure compound will undoubtedly facilitate further research into its biological properties and potential applications.

References

  • Rathi, R. S., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.
  • Nagarajan, S., & Rao, L. J. (2003). Determination of 2-hydroxy-4-methoxy benzaldehyde in roots of Decalepis hamiltonii (Wight and Arn.) and Hemidesmus indicus R. Br.
  • Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. Planta Medica, 65(1), 19-22.
  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from N
  • Isolation, structure elucidation and analytical methodologies for n
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).
  • CONVENIENT CONVERSION OF 2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI (HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. (n.d.).
  • What is an easy way for isolation? (2013).
  • Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae). (2023). PMC - NIH.
  • Strategies of solvent system selection for the isolation of flavonoids by counter-current chromatography. (n.d.).
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (n.d.).
  • Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton gu
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.).
  • ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. (n.d.).
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024).

Sources

An In-depth Technical Guide to 2-Hydroxy-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzaldehyde, a substituted phenolic aldehyde, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a versatile intermediate, its unique arrangement of functional groups—a hydroxyl, two methoxy groups, and an aldehyde on a benzene ring—offers a rich scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed synthetic methodologies, spectral analysis, and its applications, particularly in the realm of drug discovery and development.

This compound is a naturally occurring substance found in some plants, such as those from the genus Neorautanenia. It has demonstrated biological activities, including antibacterial properties, which are attributed to its ability to bind to ribosomes and inhibit protein synthesis[1]. Its structural similarity to other biologically active benzaldehydes has made it a valuable target for both academic research and industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the purification of its products. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
CAS Number 14382-91-3[1][2]
Appearance Solid[3]
Boiling Point 315.76 °C[4]
Density 1.235 g/cm³[4]
Flash Point 127.092 °C[4]
Refractive Index 1.568[4]
Storage Temperature 2-8 °C, under inert atmosphere[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several formylation reactions of the corresponding phenol. The Reimer-Tiemann and Duff reactions are two common methods employed for this purpose, both of which introduce an aldehyde group onto the aromatic ring.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution[5][6]. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ion[5][6][7]. For the synthesis of this compound, the starting material would be 3,4-dimethoxyphenol. The hydroxyl group of the phenol directs the formylation to the ortho position.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine as the formylating agent in the presence of an acid[1]. This reaction is particularly effective for phenols with electron-donating substituents[1]. The mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution reaction[1].

Below is a generalized experimental protocol for the synthesis of a hydroxybenzaldehyde via the Reimer-Tiemann reaction, which can be adapted for 3,4-dimethoxyphenol.

Experimental Protocol: Reimer-Tiemann Formylation of a Phenol

  • Dissolution of Phenol: Dissolve the starting phenol (e.g., 3,4-dimethoxyphenol) in an aqueous solution of a strong base, such as sodium hydroxide (10-40%), in a round-bottom flask equipped with a reflux condenser and a dropping funnel[7].

  • Addition of Chloroform: Heat the solution to the desired reaction temperature (typically 60-70 °C) with vigorous stirring[7]. Add chloroform dropwise to the reaction mixture over a period of time[7]. The reaction is often exothermic and may require cooling to maintain the desired temperature[6].

  • Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of 4-5[7].

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether[7].

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure hydroxybenzaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis via Reimer-Tiemann Reaction start Start: 3,4-Dimethoxyphenol step1 Dissolve in aq. NaOH start->step1 step2 Heat to 60-70°C step1->step2 step3 Add Chloroform (dropwise) step2->step3 step4 Stir for several hours step3->step4 step5 Cool and Acidify step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Purify (Chromatography/Recrystallization) step6->step7 end_product End: this compound step7->end_product Reaction_Pathway cluster_reactions Key Reactions cluster_products Potential Products starting_material This compound oxidation Oxidation starting_material->oxidation [O] reduction Reduction starting_material->reduction [H] condensation Condensation starting_material->condensation R-NH2 / R-C(O)CH3 alkylation Alkylation (OH) starting_material->alkylation R-X acid Carboxylic Acid oxidation->acid alcohol Benzyl Alcohol reduction->alcohol chalcone Chalcones / Schiff Bases condensation->chalcone ether Aryl Ether alkylation->ether

Key reaction pathways of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its accessibility through established synthetic routes, make it an attractive starting material for the creation of novel molecules with diverse biological activities. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective utilization.

References

Click to expand
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (URL: [Link])
  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])
  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170)
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform
  • Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824) - FooDB. (URL: [Link])
  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide - Scribd. (URL: [Link])
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (URL: [Link])
  • Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde
  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (URL: [Link])
  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St.
  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])
  • Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF - ResearchG
  • 13C NMR Spectrum (PHY0032058) - PhytoBank. (URL: [Link])
  • This compound - Optional[Vapor Phase IR] - Spectrum. (URL: [Link])
  • This compound | C9H10O4 | CID 10986908 - PubChem. (URL: [Link])
  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (URL: [Link])
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on whe
  • FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. (URL: [Link])
  • Duff reaction using 4-methoxyphenol : r/chemhelp - Reddit. (URL: [Link])
  • 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
  • 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
  • 2-Hydroxy-4-methoxybenzaldehyde: A Key Intermediate for Pharmaceutical Synthesis. (URL: [Link])
  • 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (URL: [Link])
  • (PDF)
  • Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | P
  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11. (URL: [Link])
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Inform
  • Benzaldehyde, 2,5-dimethoxy- - the NIST WebBook. (URL: [Link])
  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (URL: [Link])
  • UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. (URL: [Link])
  • a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline....

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Hydroxy-4,5-dimethoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development and organic chemistry, this document serves as a robust resource for spectral interpretation, compound characterization, and a deeper understanding of substituent effects in NMR spectroscopy.

Introduction: The Significance of this compound and its NMR Fingerprint

This compound is a substituted aromatic aldehyde with significant applications in organic synthesis and as a precursor for various pharmaceutical and biologically active compounds. Its unique substitution pattern, featuring a hydroxyl, two methoxy groups, and an aldehyde function on the benzene ring, gives rise to a distinct electronic environment. Understanding the 13C NMR spectrum of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the precise 13C NMR chemical shifts, the rationale behind their assignment based on fundamental principles of substituent effects, and a detailed protocol for acquiring high-quality spectral data.

13C NMR Chemical Shift Data of this compound

The experimentally observed 13C NMR chemical shifts for this compound in Dimethyl Sulfoxide-d6 (DMSO-d6) are summarized in the table below. The assignment of each resonance to a specific carbon atom is based on a thorough analysis of substituent effects and comparison with structurally related analogs.

Carbon AtomChemical Shift (δ) in ppm
C=O190.9
C2152.7
C4148.3
C5131.5
C1128.5
C6108.5
C3106.2
4-OCH356.2 (estimated)
5-OCH355.8 (estimated)

Note: The chemical shifts for the methoxy carbons are estimated based on typical values for aryl methoxy groups and were not explicitly reported in the primary data source.

Assignment and Rationale: Decoding the Substituent Effects

The assignment of the 13C NMR chemical shifts in this compound is governed by the electronic effects of the four substituents on the benzene ring. The interplay of inductive and resonance effects of the hydroxyl (-OH), two methoxy (-OCH3), and the aldehyde (-CHO) groups determines the electron density at each carbon atom, which in turn dictates its chemical shift.

The aldehyde group (-CHO) is a strong electron-withdrawing group, both through induction and resonance. This deshielding effect is most pronounced on the carbonyl carbon itself, which resonates at a very downfield chemical shift of 190.9 ppm.[1][2] The ipso-carbon (C1) to which the aldehyde is attached is also deshielded.

The hydroxyl (-OH) and methoxy (-OCH3) groups are strong electron-donating groups through resonance, while being inductively electron-withdrawing due to the electronegativity of the oxygen atoms. The resonance effect, however, is dominant and leads to an increase in electron density (shielding) at the ortho and para positions relative to these substituents.

A detailed analysis of the aromatic region allows for the following assignments:

  • C2 (152.7 ppm): This carbon is directly attached to the strongly electron-donating hydroxyl group, leading to a significant downfield shift.

  • C4 (148.3 ppm): This carbon is attached to a methoxy group and is para to the hydroxyl group, resulting in a substantial deshielding effect.

  • C5 (131.5 ppm): This carbon is attached to the other methoxy group and is meta to the hydroxyl group.

  • C1 (128.5 ppm): This is the ipso-carbon attached to the electron-withdrawing aldehyde group.

  • C6 (108.5 ppm): This carbon is ortho to the hydroxyl group and meta to the aldehyde group, experiencing a strong shielding effect from the hydroxyl group.

  • C3 (106.2 ppm): This carbon is ortho to the aldehyde group and para to the hydroxyl group, experiencing a strong shielding effect.

The following Graphviz diagram illustrates the key electronic effects of the substituents that influence the 13C NMR chemical shifts.

G cluster_molecule This compound cluster_effects Substituent Electronic Effects mol C1-C(CHO)=O | C6-C5(OCH3) | C2(OH)-C4(OCH3) | C3 CHO CHO (-I, -R) Deshielding CHO->mol deshields C1, C=O OH OH (-I, +R) Shielding (ortho, para) OH->mol shields C3, C6 OCH3 OCH3 (-I, +R) Shielding (ortho, para) OCH3->mol shields C3, C6

Caption: Electronic effects of substituents on the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Amount: Accurately weigh 15-25 mg of this compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is free from particulate matter.

  • Dissolution: Gently agitate the sample until the solid is completely dissolved. Sonication may be used sparingly if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d6. Perform automated or manual shimming to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

  • Acquisition Parameters (for a qualitative 1D 13C spectrum):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Approximately 220-240 ppm, centered around 110 ppm.

    • Acquisition Time (AQ): 1.0 to 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. For more quantitative results, a longer delay (5-10 seconds) is advisable.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the center of the DMSO-d6 septet to 39.52 ppm.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • This compound. PubChem. (n.d.).
  • C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. (n.d.).

Sources

Mass spectrometry fragmentation of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Abstract

This technical guide provides a detailed exploration of the mass spectrometric behavior of this compound (C₉H₁₀O₃, M.W. 166.17 g/mol ), a substituted aromatic aldehyde of interest in various chemical and biological research fields. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices, the interpretation of the resulting spectra, and detailed protocols are provided to ensure a self-validating and authoritative guide.

Introduction: The Molecule and the Method

This compound is a polysubstituted aromatic compound featuring an aldehyde, a hydroxyl, and two methoxy functional groups. The relative positions of these groups—particularly the ortho-hydroxyl group to the aldehyde—create a unique electronic environment that directly governs its fragmentation behavior in mass spectrometry.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. Understanding the specific fragmentation patterns is paramount for unequivocal structural elucidation and identification within complex matrices. This guide focuses on two of the most prevalent ionization techniques:

  • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive, reproducible fragmentation. It is ideal for structural characterization and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution, typically resulting in protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation. It is the cornerstone of liquid chromatography-mass spectrometry (LC-MS).

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound undergoes significant fragmentation, providing a rich fingerprint for its structure. The process begins with the formation of a molecular radical cation (M⁺•) at m/z 166 . The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses, heavily influenced by the functional groups.

Key Fragmentation Reactions in EI-MS

The primary fragmentation events involve the loss of substituents from the aromatic ring, which are characteristic of substituted benzaldehydes and phenols.

  • Loss of a Methyl Radical (•CH₃): The most facile initial fragmentation is the cleavage of a methyl group from one of the methoxy substituents. This results in a highly stable, resonance-delocalized ion at m/z 151 . This is often the base peak or one of the most intense peaks in the spectrum of methoxy-substituted aromatics[1].

  • Loss of a Hydrogen Radical (H•): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable acylium ion [M-H]⁺ at m/z 165 [2][3].

  • Sequential Loss of CO: Following the initial loss of a methyl radical, the resulting ion at m/z 151 can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule. This is a characteristic fragmentation of phenolic compounds and leads to a significant fragment ion at m/z 123 .

  • Loss of the Formyl Radical (•CHO): Cleavage of the entire aldehyde group results in a fragment at m/z 137 [2][4].

Proposed EI Fragmentation Scheme

The interplay of these fragmentation routes provides a detailed structural signature. The molecular ion at m/z 166 serves as the entry point for competing pathways, primarily initiated by the loss of a methyl radical.

EI_Fragmentation M C₉H₁₀O₃⁺• m/z 166 Molecular Ion F165 [M-H]⁺ m/z 165 Acylium Ion M->F165 - H• F151 [M-CH₃]⁺ m/z 151 Base Peak (probable) M->F151 - •CH₃ F137 [M-CHO]⁺ m/z 137 M->F137 - •CHO F123 [M-CH₃-CO]⁺ m/z 123 F151->F123 - CO ESI_Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H [M+H]⁺ m/z 167 F135_pos [M+H - CH₃OH]⁺ m/z 135 M_H->F135_pos - CH₃OH F149_pos [M+H - H₂O]⁺ m/z 149 M_H->F149_pos - H₂O M_minus_H [M-H]⁻ m/z 165 F150_neg [M-H - •CH₃]⁻ m/z 150 M_minus_H->F150_neg - •CH₃

Caption: Key ESI-MS/MS fragmentation pathways in positive and negative ion modes.

Summary of Major ESI-MS/MS Fragment Ions
ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossComments
Positive 167 ([M+H]⁺)135CH₃OHCommon loss from protonated methoxy aromatics.[5]
149H₂OPossible loss of water.
Negative 165 ([M-H]⁻)150•CH₃Characteristic loss of a methyl radical from the phenoxide.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is ideal for analyzing the pure compound or its presence in a volatile matrix.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC System:

    • Injector: Split/splitless inlet, 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS Analysis

This method is suited for analyzing the compound in liquid samples, such as reaction mixtures or biological extracts.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~1-10 µg/mL. Filter through a 0.22 µm syringe filter.

  • LC System:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System (ESI):

    • Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100 to 500.

    • MS/MS (CID): Select precursor ions (m/z 167 for positive, m/z 165 for negative) and apply a collision energy of 10-20 eV to induce fragmentation.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and informative process governed by its distinct functional groups. Electron Ionization provides a detailed structural fingerprint through extensive fragmentation, initiated primarily by the loss of a methyl radical. In contrast, Electrospray Ionization provides clear molecular weight information and allows for controlled MS/MS experiments that reveal characteristic neutral losses of methanol (positive mode) or radical losses of a methyl group (negative mode). A proficient understanding of these distinct pathways, coupled with robust experimental protocols, empowers researchers to confidently identify and characterize this molecule in their analytical workflows.

References

  • Ding, Y., et al. (2019). Qualitative and Quantitative Analysis for the Chemical Constituents of Tetrastigma hemsleyanum Diels et Gilg Using Ultra-High Performance Liquid Chromatography/Hybrid Quadrupole-Orbitrap Mass Spectrometry. ResearchGate.
  • NIST. Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook.
  • NIST. Mass spectrum of Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook.
  • Monfregola, L., et al. (2022). Photo-activated Carbon dots (CDs) as Catalysts in the Knoevenagel Condensation: A Mechanistic Study by Dual-Mode Monitoring via ESI-MS. ResearchGate.
  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde fragmentation pattern.
  • PubChem. 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information.
  • Li, Y., et al. (2014). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed.
  • Audier, H. E., et al. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE.
  • Ballesteros, E., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed.
  • NIST. Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Silverstein, R. M., et al. (1962). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.

Sources

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Hydroxy-4,5-dimethoxybenzaldehyde. While direct, comprehensive spectral data for this specific molecule is not extensively published, this document leverages fundamental principles of spectroscopy and data from structurally analogous compounds to offer a robust theoretical and practical framework. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of substituted benzaldehydes.

Introduction to this compound and its Spectroscopic Importance

This compound, a polysubstituted aromatic aldehyde, belongs to a class of compounds with significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a hydroxyl group, two methoxy groups, and an aldehyde function on a benzene ring, gives rise to a rich electronic structure that can be effectively probed using UV-Vis spectroscopy.

The UV-Vis absorption spectrum is dictated by the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the conjugated π-system of the benzene ring and the carbonyl group of the aldehyde. The hydroxyl and methoxy substituents, being strong electron-donating groups, are expected to significantly influence the position and intensity of the absorption maxima (λmax) by extending the conjugation and altering the energy levels of the molecular orbitals. Understanding these spectral characteristics is crucial for quantitative analysis, studying reaction kinetics, and elucidating the electronic properties of novel derivatives.

Theoretical Framework: Predicting the UV-Vis Absorption Profile

The UV-Vis spectrum of this compound is primarily shaped by the electronic transitions within its chromophore. The key influencing factors are:

  • The Benzenoid System: The benzene ring provides the fundamental π → π* transitions.

  • The Carbonyl Group: The aldehyde group introduces an n → π* transition, which is typically weak and may be obscured by the stronger π → π* bands.

  • Auxochromes: The hydroxyl (-OH) and methoxy (-OCH3) groups are powerful auxochromes. Their lone pair electrons can delocalize into the aromatic ring, extending the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzaldehyde.

Based on structurally similar compounds, such as syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) which exhibits a λmax around 310 nm, it is reasonable to predict that the primary absorption band for this compound in a neutral, non-polar solvent will also lie in this region.[3]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section details a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Analyte: this compound (purity ≥97%)

  • Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and deionized water.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Rationale: Methanol is a common solvent for polar organic compounds and is transparent in the UV-Vis region of interest (above 210 nm).[4]

  • Working Solution Preparation:

    • Dilute the stock solution with the chosen solvent (e.g., methanol) to a concentration that yields an absorbance value between 0.1 and 1.0 AU. This typically corresponds to a concentration range of 1-10 µg/mL.

    • Rationale: This absorbance range ensures adherence to the Beer-Lambert Law, which states that absorbance is directly proportional to concentration within a certain range.[5]

  • Instrument Setup and Blank Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Fill a clean quartz cuvette with the pure solvent to be used for the working solution. This will serve as the blank.

    • Place the blank cuvette in the reference beam (or sample beam for a baseline scan) and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-600 nm).

    • Rationale: The blank correction subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely due to the analyte.[4]

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the absorption spectrum from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) working Prepare Working Solution (e.g., 5 µg/mL) stock->working Dilution measure Measure Sample Spectrum (200-600 nm) working->measure warmup Spectrophotometer Warm-up blank Prepare & Run Blank (Pure Solvent) warmup->blank blank->measure Baseline Correction analyze Identify λmax and Absorbance measure->analyze

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly impact the UV-Vis spectrum of polar molecules like this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths) in polar solvents compared to non-polar solvents.

  • n → π Transitions:* For n → π* transitions, the ground state is more stabilized by hydrogen bonding with polar protic solvents than the excited state. This increases the energy gap of the transition, causing a hypsochromic (blue) shift (shift to shorter wavelengths) in polar protic solvents.

A comparative analysis in different solvents is recommended to fully characterize the compound.

SolventPolarity (Dielectric Constant)Expected Shift (relative to Cyclohexane)
Cyclohexane2.0Reference (Non-polar)
Chloroform4.8Slight Bathochromic Shift
Ethanol24.5Bathochromic Shift
Methanol32.7Bathochromic Shift
Water80.1Significant Bathochromic Shift

Influence of pH: Acidochromism

The presence of a phenolic hydroxyl group makes the UV-Vis spectrum of this compound highly sensitive to pH. This is a critical consideration in aqueous solutions or when working with acidic or basic additives.

In an acidic or neutral medium (pH < 8), the hydroxyl group remains protonated. However, in a basic medium (pH > 10), the hydroxyl group will be deprotonated to form a phenolate ion.

Caption: Equilibrium between the protonated and deprotonated forms.

This deprotonation has a profound effect on the electronic structure:

  • The negatively charged oxygen of the phenolate ion is a much stronger electron-donating group than the neutral hydroxyl group.

  • This enhanced electron donation leads to a greater extension of the conjugated system and a significant reduction in the HOMO-LUMO energy gap.

  • Consequently, a pronounced bathochromic shift is observed, often accompanied by a hyperchromic effect (an increase in molar absorptivity). This change is so significant that it can often be observed visually as a color change in the solution.

Therefore, when reporting the UV-Vis spectrum of this compound in aqueous media, the pH of the solution must be controlled and reported.

Summary of Expected Spectral Data

The following table summarizes the predicted UV-Vis absorption data for this compound based on the principles discussed and data from analogous compounds.

ConditionExpected λmax (nm)Rationale
In a non-polar solvent (e.g., Cyclohexane)~300-310Baseline for the neutral molecule with minimal solvent interaction.
In a polar solvent (e.g., Methanol)~310-320Bathochromic shift due to stabilization of the more polar π* excited state.[3]
In acidic aqueous solution (pH ~4)~310-320The hydroxyl group is protonated; similar to the spectrum in a polar protic solvent.
In basic aqueous solution (pH ~12)>350Significant bathochromic shift due to the formation of the highly conjugated phenolate ion.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful tool for its characterization and quantification. The spectrum is predicted to show a primary absorption band around 310 nm in neutral polar solvents, which is subject to bathochromic shifts with increasing solvent polarity. A significant bathochromic and hyperchromic shift is anticipated under basic pH conditions due to the formation of the phenolate ion. The detailed protocol and theoretical considerations provided in this guide offer a comprehensive framework for researchers to accurately measure, interpret, and utilize the UV-Vis spectral data of this compound and its derivatives in their scientific endeavors.

References

  • BenchChem. A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • ChemicalBook. This compound | 14382-91-3.
  • PubChem. This compound.
  • Biosynth. This compound | 14382-91-3.
  • BenchChem. A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10986908, this compound.
  • Azizi SN, Chaichi MJ, Yousefi M. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochim Acta A Mol Biomol Spectrosc. 2009;73(1):101-105.
  • National Institutes of Health. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.
  • Rana S, Guzman MI. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry. 2022;6(10):2473-2485.
  • YouTube. Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome.
  • TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?.

Sources

Topic: Solubility of 2-Hydroxy-4,5-dimethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Hydroxy-4,5-dimethoxybenzaldehyde in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular characteristics governing solubility, presents detailed, field-proven protocols for both qualitative and quantitative assessment, and outlines analytical techniques for accurate measurement. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing experimental design, from reaction engineering and purification to formulation development.

Foundational Principles: A Molecular-Level Analysis of Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound (MW: 182.17 g/mol ) is a substituted aromatic aldehyde with a unique combination of functional groups that dictate its interactions with various solvents.[1][2]

Key Structural Features

The molecule's behavior in solution is governed by the interplay of its constituent parts:

  • Aromatic Benzene Ring: The core phenyl group is inherently nonpolar and favors interactions with nonpolar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This group is highly polar and acts as both a hydrogen bond donor and acceptor. It is a primary driver of solubility in polar protic solvents.[1]

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

  • Methoxy Groups (-OCH3): The ether linkages are polar and can accept hydrogen bonds, while the methyl portions contribute to lipophilicity.[1]

The computed XLogP3 value of 1.5 suggests a moderate degree of lipophilicity, indicating that the compound will not be highly soluble in water but will exhibit affinity for various organic solvents.[1] The presence of one hydrogen bond donor and four hydrogen bond acceptors further underscores its potential for interaction with a wide range of solvent types.[1][3]

Caption: Molecular structure and key functional groups.

The "Like Dissolves Like" Paradigm: Predicting Solubility

The fundamental principle of "like dissolves like" provides a robust framework for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the solute. High solubility is predicted due to these strong, specific interactions. A related compound, 2-Hydroxy-4-methoxybenzaldehyde, is known to be soluble in ethanol.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds. They can effectively solvate the polar regions of the molecule (aldehyde, methoxy ethers) via dipole-dipole interactions. Good solubility is expected. For example, 2-Hydroxy-4-methoxybenzaldehyde is soluble in DMF and DMSO at 30 mg/mL.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The multiple polar functional groups on this compound will limit its solubility in these solvents. Low to negligible solubility is predicted.

Experimental Workflow for Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining precise, actionable data. The following sections detail a systematic approach to quantifying the solubility of this compound.

Caption: Overall experimental workflow for solubility assessment.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening provides a quick, semi-quantitative estimate ("soluble," "sparingly soluble," "insoluble") to prioritize solvents for full quantitative analysis.

Methodology:

  • Preparation: Add approximately 20-30 mg of this compound to a small, dry test tube or vial.[7][8]

  • Solvent Addition: Add the selected solvent in 0.5 mL increments.

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid against a dark background.

  • Classification:

    • Soluble: Complete dissolution in ≤ 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

    • Insoluble: No visible dissolution of the solid.

Protocol 2: Quantitative Isothermal Shake-Flask Method

This equilibrium-based method is the gold standard for determining the precise solubility of a compound at a specific temperature.[9] Its design ensures that the measurement is taken from a truly saturated solution, making the protocol self-validating.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Constant temperature orbital shaker or water bath

  • Calibrated analytical balance (±0.0001 g)

  • Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Glass syringes

Methodology:

  • Establish Supersaturation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the solvent. "Excess" is critical; undissolved solid must be clearly visible to guarantee saturation.[9]

  • Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for 2-4 hours to let the excess solid settle. This step minimizes filter clogging.

  • Sample Collection: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a 0.22 µm syringe filter.

  • Filtration: Discard the first 0.5-1.0 mL of the filtrate to saturate the filter membrane and avoid adsorption effects. Collect the subsequent filtrate into a pre-weighed, clean vial. Record the exact volume or weight of the collected filtrate.

Analytical Quantification of Solute Concentration

Once a saturated solution is prepared and sampled, the concentration of the dissolved this compound must be accurately measured.

Protocol 3a: Gravimetric Analysis

This is a straightforward method based on mass determination.

  • Sample Preparation: Use the pre-weighed vial containing the filtered, saturated solution from Protocol 2.

  • Solvent Evaporation: Place the vial in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness. A vacuum oven at a temperature well below the compound's melting point (41-43°C) can also be used.

  • Drying: Once the solvent is fully evaporated, place the vial in a desiccator for several hours to remove any residual moisture.

  • Measurement: Weigh the vial containing the dried solute.

  • Calculation:

    • Mass of Solute = (Final weight of vial + solute) - (Initial weight of empty vial)

    • Solubility (g/100mL) = (Mass of Solute / Volume of filtrate collected) * 100

Protocol 3b: UV-Vis Spectrophotometry

This spectroscopic method is highly sensitive and ideal for lower solubility values. It relies on creating a standard curve to relate absorbance to concentration.

  • Wavelength Determination (λmax): Prepare a dilute stock solution of the compound in the solvent of interest (e.g., ethanol). Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[10]

  • Calibration Curve Construction:

    • Prepare a high-concentration stock solution of known concentration.

    • Perform a series of precise serial dilutions to create at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at λmax, using the pure solvent as a blank.[10]

    • Plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.99), and its equation (y = mx + c) will be used for calculations.

  • Sample Analysis:

    • Take the filtered, saturated solution from Protocol 2 and dilute it with a known factor until its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

Data Summary and Application

The solubility data generated through these protocols are critical for informed decision-making in a laboratory setting. The results should be compiled into a clear, comparative format.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

SolventSolvent ClassPredicted SolubilityHydrogen BondingExperimental Value ( g/100 mL)
MethanolPolar ProticHighDonor/Acceptor[Researcher to populate]
EthanolPolar ProticHighDonor/Acceptor[Researcher to populate]
AcetonePolar AproticHighAcceptor[Researcher to populate]
Ethyl AcetatePolar AproticMedium-HighAcceptor[Researcher to populate]
DichloromethanePolar AproticMediumWeak Acceptor[Researcher to populate]
TolueneNonpolarLowNone[Researcher to populate]
HexaneNonpolarVery LowNone[Researcher to populate]

Practical Implications:

  • Reaction Chemistry: Solvents with high solubility should be chosen for chemical reactions to ensure a homogeneous mixture and optimal reaction kinetics.

  • Crystallization/Purification: A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below is an ideal candidate for recrystallization.

  • Chromatography: Solubility data helps in selecting the appropriate mobile phase for techniques like HPLC, ensuring the analyte remains dissolved throughout the analysis.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI Department of Chemistry website.
  • Fine Organics. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications.
  • Unknown. (n.d.).
  • ECHEMI. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • PubChem. (n.d.). 4-Hydroxy-2,5-dimethoxybenzaldehyde. National Center for Biotechnology Information.
  • American Elements. (n.d.). This compound.
  • BenchChem. (n.d.). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.

Sources

The Chemistry and Application of 2-Hydroxy-4,5-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Hydroxy-4,5-dimethoxybenzaldehyde, a significant aromatic aldehyde with diverse applications in scientific research and pharmaceutical development. This document will delve into its chemical identity, synthesis methodologies, key reactions, and its role as a versatile building block in the creation of complex molecules.

Chemical Identity and Synonyms

This compound is a substituted benzaldehyde with the chemical formula C₉H₁₀O₄. Its structure features a hydroxyl group and two methoxy groups on the benzene ring, ortho and meta to the formyl group, respectively. This substitution pattern imparts specific reactivity and properties to the molecule.

For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 14382-91-3
Common Synonyms 4,5-Dimethoxysalicylaldehyde[1][2]
3,4-Dimethoxy-6-hydroxybenzaldehyde[1]
Benzaldehyde, 2-hydroxy-4,5-dimethoxy-[1][2]
Depositor-Supplied Synonyms 2-hydroxy 4,5-dimethoxybenzaldehyde
4,5-dimethoxy-2-hydroxy-benzaldehyde[1][2]

Synthesis and Natural Occurrence

This compound is a naturally occurring compound found in various plant species, including those of the genus Neorautanenia. Its presence in the plant kingdom suggests a role in plant defense or signaling pathways.

From a synthetic perspective, several methods are employed for its preparation in the laboratory. The choice of synthesis route often depends on the availability of starting materials, desired yield, and scalability.

Formylation of 3,4-Dimethoxyphenol

A common synthetic strategy involves the formylation of 3,4-dimethoxyphenol. The Reimer-Tiemann and Duff reactions are two classical methods for introducing a formyl group onto a phenol ring.

  • Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide to introduce the aldehyde group, primarily at the ortho position to the hydroxyl group.

  • Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.

The regioselectivity of these reactions is a critical consideration, as formylation can potentially occur at different positions on the aromatic ring. Reaction conditions must be carefully optimized to favor the formation of the desired 2-hydroxy-4,5-dimethoxy isomer.[3][4]

Experimental Protocol: Reimer-Tiemann Formylation of 3,4-Dimethoxyphenol

The following protocol is a representative example of a lab-scale synthesis.

Materials:

  • 3,4-Dimethoxyphenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve 3,4-dimethoxyphenol in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a solution of sodium hydroxide in water to the flask and stir to form the sodium phenoxide.

  • Heat the mixture to 60-70°C.

  • Slowly add chloroform via the dropping funnel over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Heating (60-70°C) Heating (60-70°C) 3,4-Dimethoxyphenol->Heating (60-70°C) 1. Dissolve & Add Base Chloroform Chloroform Chloroform->Heating (60-70°C) 2. Slow Addition Sodium Hydroxide Sodium Hydroxide Reflux Reflux Heating (60-70°C)->Reflux 3. Continue Reaction Acidification Acidification Reflux->Acidification 4. Quench Extraction Extraction Acidification->Extraction 5. Isolate Purification Purification Extraction->Purification 6. Purify This compound This compound Purification->this compound Final Product

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

Key Reactions and Applications in Drug Development

The aldehyde and phenol functionalities of this compound make it a versatile intermediate for a variety of chemical transformations.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of heterocyclic compounds and other complex molecular scaffolds.

Etherification and Esterification

The phenolic hydroxyl group can be readily etherified or esterified to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's physicochemical properties.

Role in Pharmaceutical Synthesis

This compound serves as a key starting material in the synthesis of various pharmaceutical compounds. Its structural motifs are found in molecules with a range of biological activities. For instance, it has been identified as a precursor for compounds with potential antifungal properties.[5] The compound and its derivatives have been shown to inhibit the growth of certain fungi by disrupting their cell membranes.[5]

Furthermore, its structural relationship to other bioactive benzaldehydes, such as vanillin and its isomers, suggests its potential as a scaffold for the development of new therapeutic agents.[6][7] Research has explored its use in the synthesis of compounds targeting various biological pathways.

G cluster_derivatives Synthetic Derivatives cluster_applications Potential Applications This compound This compound Aldehyde Group Phenolic Hydroxyl Schiff Bases Schiff Bases This compound->Schiff Bases Condensation Hydrazones Hydrazones This compound->Hydrazones Condensation Ethers Ethers This compound->Ethers Etherification Esters Esters This compound->Esters Esterification Antifungal Agents Antifungal Agents This compound->Antifungal Agents Heterocyclic Scaffolds Heterocyclic Scaffolds Schiff Bases->Heterocyclic Scaffolds Hydrazones->Heterocyclic Scaffolds Drug Discovery Leads Drug Discovery Leads Ethers->Drug Discovery Leads Esters->Drug Discovery Leads Heterocyclic Scaffolds->Drug Discovery Leads

Caption: Synthetic utility and applications of this compound.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in research and development. A combination of spectroscopic techniques is typically employed for its characterization.

Technique Key Observations
¹H NMR Signals corresponding to the aldehydic proton (around 9.7 ppm), aromatic protons (in the range of 6.4-7.4 ppm), phenolic hydroxyl proton (can be broad and variable), and methoxy protons (around 3.9 ppm).
¹³C NMR Resonances for the carbonyl carbon (around 190 ppm), aromatic carbons (100-160 ppm), and methoxy carbons (around 56 ppm).
FT-IR Characteristic absorption bands for the hydroxyl group (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), carbonyl stretching (~1650 cm⁻¹), and C-O stretching of the methoxy groups.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to its molecular weight (182.17 g/mol ) and characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or a chemical fume hood.[8][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[8]

Conclusion

This compound is a valuable and versatile aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its rich functionality allows for a wide array of chemical modifications, making it an important building block for the creation of novel molecules with diverse biological activities. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in research and drug development.

References

  • PubChem. This compound.
  • American Elements. This compound. [Link]
  • Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]
  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]
  • Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. [Link]
  • SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. [Link]
  • Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]
  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
  • NIH.
  • Supporting Inform
  • What are the future research directions involving 2,5-Dimethoxybenzaldehyde?. [Link]

Sources

The Botanical Treasury: A Technical Guide to 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Promising Natural Product for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

2-Hydroxy-4,5-dimethoxybenzaldehyde is a naturally occurring phenolic aldehyde found in select plant species, representing a molecule of significant interest for its potential therapeutic applications. As an isomer of the well-known flavoring agent vanillin, this compound and its close analogs exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, from its natural sources and biosynthetic origins to its extraction, characterization, and known biological functions. By synthesizing current scientific knowledge, this document aims to equip researchers and drug development professionals with the foundational information necessary to explore the full potential of this intriguing natural product.

Introduction: The Emergence of a Bioactive Benzaldehyde

The plant kingdom is a vast reservoir of complex bioactive molecules, many of which have been harnessed for medicinal purposes for centuries. Among these are the phenylpropanoids, a diverse class of secondary metabolites synthesized from the amino acid phenylalanine. This compound belongs to this family, sharing a structural resemblance to other well-studied benzaldehydes like vanillin. While not as extensively researched as some of its isomers, emerging evidence suggests that this compound possesses unique biological properties that warrant deeper investigation.

This guide will navigate the scientific landscape of this compound, offering a technical and practical framework for its study. We will delve into its botanical distribution, the intricacies of its biosynthesis, established methods for its isolation and identification, and a detailed look at its documented biological effects. The overarching goal is to provide a solid authoritative foundation for future research and development endeavors centered on this promising natural product.

Natural Occurrence and Botanical Sources

This compound has been identified in a limited number of plant genera, suggesting a specialized biosynthetic pathway. The primary documented sources include:

  • Genus Neorautanenia : This genus of flowering plants in the legume family, Fabaceae, is a known producer of this compound.

  • Genus Ligularia : Specifically, the species Ligularia veitchiana has been reported to contain this compound.[1]

While the documented occurrences are not widespread, the presence of this molecule in distinct plant families suggests the possibility of convergent evolution of the necessary biosynthetic machinery or a broader, yet undiscovered, distribution. Further phytochemical screening of related species and genera is warranted to expand our understanding of its botanical prevalence.

A closely related and more extensively studied analog, 2-hydroxy-4-methoxybenzaldehyde, is found in a wider array of plants, including Decalepis hamiltonii, Hemidesmus indicus, Mondia whitei, and Periploca sepium.[2][3] The study of these plants can provide valuable insights into the ecological roles and potential applications of this class of compounds.

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central metabolic route in higher plants responsible for the production of thousands of secondary metabolites.[2] This pathway begins with the deamination of the amino acid L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[2][4]

From cinnamic acid, a series of enzymatic reactions, including hydroxylations, methylations, and chain-shortening, lead to the formation of various benzaldehyde derivatives. While the precise enzymatic steps leading to the 4,5-dimethoxy substitution pattern of the target molecule are not yet fully elucidated, a putative pathway can be inferred from the known biosynthesis of related compounds.

The general biosynthetic route is as follows:

  • Core Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaroyl-CoA through the action of PAL, cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Chain Shortening : The C6-C3 skeleton of p-coumaroyl-CoA is shortened to a C6-C1 skeleton, a key step in the formation of benzaldehydes.

  • Hydroxylation and Methylation : A series of hydroxylation and O-methylation reactions on the benzene ring, catalyzed by hydroxylases and O-methyltransferases (OMTs) respectively, lead to the specific substitution pattern. It is hypothesized that a sequence of these reactions results in the hydroxyl group at the C2 position and the methoxy groups at the C4 and C5 positions.

The following diagram illustrates a plausible biosynthetic pathway leading to this compound.

Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxybenzaldehyde_Intermediate Hydroxybenzaldehyde Intermediate p_Coumaric_Acid->Hydroxybenzaldehyde_Intermediate Chain Shortening Dihydroxybenzaldehyde_Intermediate Dihydroxybenzaldehyde Intermediate Hydroxybenzaldehyde_Intermediate->Dihydroxybenzaldehyde_Intermediate Hydroxylation Final_Product This compound Dihydroxybenzaldehyde_Intermediate->Final_Product O-Methylation (x2)

Caption: Plausible biosynthetic pathway of this compound.

Further research involving transcriptomics and enzyme characterization in the producer plants is necessary to fully delineate the specific enzymes and intermediates involved in the biosynthesis of this compound.

Extraction, Isolation, and Characterization

The successful study of this compound hinges on efficient extraction and purification from its natural sources, followed by rigorous structural characterization. While specific, detailed protocols for this compound are not abundant in the literature, methodologies used for its close analog, 2-hydroxy-4-methoxybenzaldehyde, provide a robust starting point.

Extraction

The choice of extraction method depends on the plant material and the desired scale of isolation.

  • Steam Hydrodistillation : This is a common and effective method for extracting volatile and semi-volatile compounds like benzaldehydes from plant material, particularly roots and rhizomes.[2]

  • Solvent Extraction : Maceration or Soxhlet extraction using solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) can also be employed to obtain a crude extract containing the target compound.[5]

Isolation and Purification

The crude extract, containing a mixture of phytochemicals, requires further purification to isolate this compound.

  • Column Chromatography : This is the workhorse of natural product isolation. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., hexane-ethyl acetate) used to separate the components of the crude extract.

  • Preparative Thin-Layer Chromatography (TLC) : For smaller scale purification or final polishing of a partially purified fraction, preparative TLC can be highly effective.[6]

Characterization

Once isolated, the structure of this compound must be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH), aldehyde (-CHO), and ether (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can provide information about the chromophore system of the molecule.

The following diagram outlines a general workflow for the extraction, isolation, and characterization of this compound from plant material.

Workflow Plant_Material Plant Material (e.g., roots) Extraction Extraction (Steam Distillation or Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure 2-Hydroxy-4,5- dimethoxybenzaldehyde Purification->Pure_Compound Characterization Structural Characterization Pure_Compound->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: General workflow for the isolation and characterization of this compound.

Biological Activities and Potential Applications

While research specifically on this compound is still emerging, studies on this and closely related benzaldehydes have revealed a spectrum of interesting biological activities. These findings suggest potential applications in the pharmaceutical and agrochemical industries.

Antimicrobial and Antifungal Activity

This compound has been reported to inhibit bacterial growth by binding to ribosomes and preventing protein synthesis. Its analog, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] For instance, it has shown activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1024 µg/mL.[7] It is also effective against the fungus Fusarium graminearum, a significant agricultural pathogen, with a MIC of 200 μg/mL.[3][8]

The proposed mechanism of antifungal action for related benzaldehydes involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]

Table 1: Antimicrobial and Antifungal Activity of 2-hydroxy-4-methoxybenzaldehyde (a close analog)

OrganismActivityConcentrationReference
Staphylococcus aureusMIC1024 µg/mL[7]
Proteus mirabilisMIC200 µg/mL[9]
Gram-positive bacteriaMICs100-200 µg/mL
Gram-negative bacteriaMICs125-200 µg/mL
Candida albicansMIC150 µg/mL
Magnaporthe oryzaeMIC300 µg/mL
Fusarium graminearumMIC200 µg/mL[3][8]
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is a key contributor to this activity. 2-hydroxy-4-methoxybenzaldehyde has been shown to possess moderate antioxidant activity in various assays, including the DPPH free radical scavenging assay.[6] The antioxidant potential of this compound is also expected to be significant due to its phenolic nature.

Other Biological Activities

Research on 2-hydroxy-4-methoxybenzaldehyde has also indicated other promising biological effects, including:

  • Anti-inflammatory properties [2]

  • Hepatoprotective effects [2]

  • Neuroprotective properties [2]

  • Tyrosinase inhibition , suggesting applications in cosmetics for skin lightening.[5]

These findings for the 4-methoxy analog provide a strong rationale for investigating this compound for similar or potentially enhanced activities.

Potential for Drug Development

The diverse biological activities of this compound and its analogs make it an attractive scaffold for drug discovery and development. Its antimicrobial and antifungal properties could be exploited for the development of new antibiotics or antifungal agents, particularly in the context of growing antimicrobial resistance. Its antioxidant and anti-inflammatory effects suggest potential applications in the treatment of chronic diseases associated with oxidative stress and inflammation.

Future Directions and Conclusion

This compound is a natural product with considerable untapped potential. While the current body of research provides a promising foundation, further investigation is crucial to fully understand its therapeutic utility. Key areas for future research include:

  • Expanded Phytochemical Screening : A broader survey of plant species to identify new natural sources of this compound.

  • Elucidation of Biosynthetic Pathway : Detailed enzymatic and genetic studies to fully map the biosynthesis of this compound.

  • Comprehensive Biological Profiling : In-depth in vitro and in vivo studies to quantify its various biological activities and elucidate its mechanisms of action.

  • Medicinal Chemistry Efforts : Synthesis of derivatives to establish structure-activity relationships and optimize its therapeutic properties.

References

  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. MDPI.
  • Rathi, S. S., Grover, S., Rathi, J. C., Harwalkar, K., & Sharma, A. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947.
  • Wang, R. W., Li, L., & Li, Z. L. (2009). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 14(10), 4086-4096.
  • Chakraborty, D., Sircar, D., & Mitra, A. (2008). Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus. Journal of Plant Physiology, 165(10), 1033-1040.
  • Kim, J. H., Chan, K. L., Mahoney, N., & Campbell, B. C. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 25.
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947.
  • Rathi, S. S., Grover, S., Rathi, J. C., Harwalkar, K., & Sharma, A. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.
  • Kannappan, A., S., S., Raj, A. G. D., & Pandian, S. K. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
  • Kannappan, A., S., S., Raj, A. G. D., & Pandian, S. K. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
  • The phenylpropanoid biosynthesis pathway. The phenylpropanoid pathway produces phenolic compounds branching from phenylalanine ammonia lyase (PAL), including monolignols that lead to the biosynthesis of lignin subunits. ResearchGate.
  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.
  • This compound. PubChem.
  • 4-Hydroxy-2,5-dimethoxybenzaldehyde. PubChem.
  • Mukonyi, K. W., & Ndiege, I. O. (2001). 2-Hydroxy-4-methoxybenzaldehyde: A romantic taste modifying compound from Mondia whytei Skeels. Bulletin of the Chemical Society of Ethiopia, 15(2), 137-141.
  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board.
  • Mukonyi, K. W., & Ndiege, I. O. (2001). 2-Hydroxy-4-methoxybenzaldehyde: Aromatic taste modifying compound from Mondia Whytei skeels. Bulletin of the Chemical Society of Ethiopia, 15(2), 137-141.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate.
  • Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate.

Sources

Basic reactivity of the aldehyde group in 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactivity of the Aldehyde Group in 2-Hydroxy-4,5-dimethoxybenzaldehyde

Abstract

This compound, a polysubstituted aromatic aldehyde, is a pivotal intermediate in the synthesis of complex organic molecules and natural products.[1] The reactivity of its aldehyde functional group is intricately modulated by the electronic and steric interplay of the ortho-hydroxyl and the para- and meta-dimethoxy substituents. This guide provides a comprehensive exploration of the aldehyde group's core reactivity, focusing on the mechanistic underpinnings of its key transformations. We will delve into nucleophilic addition, condensation reactions, oxidation, and imine formation, presenting field-proven experimental protocols and explaining the causal logic behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Introduction: Electronic and Steric Landscape

The chemical behavior of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this reactivity is not considered in isolation but is a consequence of the cumulative effects of its substituents.

  • Resonance and Inductive Effects: The methoxy (-OCH₃) groups at positions 4 and 5, and the hydroxyl (-OH) group at position 2, are all potent electron-donating groups (EDGs) through resonance.[2] They delocalize lone-pair electrons into the benzene ring, increasing its electron density. This electron-donating effect extends to the aldehyde group, which can slightly reduce the partial positive charge on the carbonyl carbon compared to unsubstituted benzaldehyde, thereby moderating its electrophilicity.[3]

  • Intramolecular Hydrogen Bonding: A key structural feature is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction can influence the conformation of the aldehyde group and affect its accessibility and reactivity towards incoming nucleophiles.

These competing electronic and structural factors make this compound a uniquely reactive substrate.

G Figure 1. Electronic Effects on the Aldehyde Group cluster_0 This compound C1 C C2 C-OH C1->C2 Aldehyde C=O  | H C1->Aldehyde C3 C-H C2->C3 C4 C-OCH₃ C3->C4 C5 C-OCH₃ C4->C5 C6 C-H C5->C6 C6->C1 O_h O_h O_h->C2 +R Effect O_m4 O O_m4->C4 +R Effect O_m5 O O_m5->C5 +R Effect O_h_atom H O_aldehyde O O_h_atom->O_aldehyde Intramolecular H-Bond

Caption: Electronic effects influencing aldehyde reactivity.

Key Chemical Transformations

Nucleophilic Addition: Reduction to Alcohol

Nucleophilic addition is a fundamental reaction of aldehydes.[4][5] A classic example is the reduction of the aldehyde to a primary alcohol using a hydride-donating reagent. The choice of reducing agent is critical; a mild reagent like sodium borohydride (NaBH₄) is preferred over stronger agents like lithium aluminum hydride (LiAlH₄) to selectively reduce the aldehyde without affecting other functional groups, especially in more complex molecules.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation by the solvent (e.g., ethanol) yields the corresponding primary alcohol.[5]

  • Materials: this compound, Sodium Borohydride (NaBH₄), Ethanol, Deionized Water, Hydrochloric Acid (1M), Ethyl Acetate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture again in an ice bath and cautiously add 1M HCl to quench the excess NaBH₄ and neutralize the solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

G Figure 2. Workflow for Aldehyde Reduction A Dissolve Aldehyde in Ethanol B Cool to 0-5 °C A->B C Add NaBH₄ portion-wise B->C D Stir at RT (1-2h) Monitor by TLC C->D E Quench with 1M HCl D->E F Solvent Removal E->F G Ethyl Acetate Extraction F->G H Dry and Concentrate G->H I Purification H->I

Caption: Experimental workflow for the reduction of the aldehyde.

Condensation Reactions for C-C Bond Formation

Condensation reactions are powerful tools for building molecular complexity. The aldehyde group in this compound readily participates in such transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or diethyl malonate) in the presence of a weak base.[6][7] The product is typically an α,β-unsaturated system. The use of a mild base (e.g., piperidine, triethylamine) is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.[6]

The mechanism proceeds via the formation of a stabilized carbanion (enolate) from the active methylene compound. This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate undergoes dehydration to yield the final conjugated product.[7]

  • Materials: this compound (1.0 eq), Malononitrile (1.1 eq), Ethanol, Piperidine (catalytic amount).

  • Procedure:

    • To a solution of this compound in ethanol, add malononitrile.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The choice of temperature is a balance between reaction rate and potential side reactions.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum.

G Figure 3. Mechanism of Knoevenagel Condensation ActiveMethylene Z-CH₂-Z + Base Carbanion Carbanion [Z-CH⁻-Z] ActiveMethylene->Carbanion Deprotonation NucleophilicAttack Nucleophilic Attack Carbanion->NucleophilicAttack Aldehyde Ar-CHO Aldehyde->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product Ar-CH=C(Z)₂ Dehydration->Product

Caption: Simplified mechanism of the Knoevenagel condensation.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydro-β-carbolines from the condensation of a tryptamine derivative with an aldehyde.[8][9] This reaction is central to the synthesis of many indole alkaloids.

The reaction begins with the formation of a Schiff base (iminium ion under acidic conditions) between the tryptamine and the aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic iminium carbon to form a new six-membered ring.[8] The presence of electron-donating groups on the benzaldehyde can influence the rate of the initial condensation step.[9]

  • Materials: Tryptamine (1.0 eq), this compound (1.05 eq), Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Suspend or dissolve tryptamine in a suitable solvent like dichloromethane.

    • Add this compound to the mixture.

    • Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise. Acid catalysis is essential for the formation of the electrophilic iminium ion and the subsequent cyclization.[10]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude tetrahydro-β-carboline by column chromatography.

Reaction TypeKey Reagent(s)CatalystTypical Product Class
Reduction Sodium Borohydride-Primary Alcohol
Knoevenagel MalononitrilePiperidineα,β-Unsaturated Nitrile
Pictet-Spengler TryptamineTrifluoroacetic AcidTetrahydro-β-carboline
Table 1: Summary of Key Reactions and Conditions.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, governed by the electronic contributions of its hydroxyl and methoxy substituents. Its participation in nucleophilic addition, condensation, and oxidation reactions makes it an exceptionally valuable synthon in organic chemistry. A thorough understanding of the mechanisms and the rationale behind specific experimental conditions, as detailed in this guide, is paramount for harnessing its full synthetic potential in the development of novel pharmaceuticals and complex molecular architectures.

References

  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?.
  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • ReAgent. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?.
  • ResearchGate. (2024). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity.
  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • ResearchGate. (n.d.). Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century.
  • Royal Society of Chemistry. (n.d.). Halogen bond-catalyzed Pictet–Spengler reaction.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • YouTube. (2018). Knoevenagel condensation.
  • Sciencemadness.org. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde.
  • Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?.
  • YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.
  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones.
  • YouTube. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!.
  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • PubChem. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • Wikipedia. (n.d.). 2C-B.

Sources

A Technical Guide to the Electron-Donating Effects of Methoxy Groups in Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a methoxy group onto a benzaldehyde scaffold introduces profound, position-dependent alterations to the molecule's electronic landscape. This guide provides a detailed exploration of the dual electronic nature of the methoxy substituent, dissecting its inductive and resonance effects. We will examine how these competing forces modulate the chemical reactivity and spectroscopic signatures of ortho-, meta-, and para-methoxybenzaldehyde. Through an analysis of quantitative data, established experimental protocols, and their mechanistic underpinnings, this document serves as a comprehensive resource for professionals leveraging these structural motifs in organic synthesis and medicinal chemistry.

The Theoretical Framework: A Duality of Electronic Influence

The net electronic effect of a methoxy (-OCH₃) group on a benzene ring is a nuanced interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect. Understanding this duality is critical to predicting the reactivity of methoxy-substituted benzaldehydes.

The Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is known as a negative inductive effect (-I).[1][2] This effect is distance-dependent, weakening as the distance from the substituent increases.

The Resonance Effect (+R)

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi (π) system. This donation of electron density is a positive resonance effect (+R or +M).[1] This effect is most pronounced when the methoxy group is at the ortho or para position relative to the aldehyde, as the delocalized negative charge can be accommodated by carbons directly conjugated with the carbonyl group. In the meta position, this direct conjugation is absent, rendering the resonance effect negligible.[1][2]

For ortho and para isomers, the electron-donating resonance effect (+R) is significantly stronger and outweighs the electron-withdrawing inductive effect (-I).[1] For the meta isomer, with no significant resonance contribution, the weaker inductive effect (-I) dominates, making the group weakly electron-withdrawing at this position.

Caption: Resonance delocalization in para-methoxybenzaldehyde.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[3] It relates the reaction rate (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted reference (k₀ or K₀) through the following relationship:

log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to electronic effects.

As shown in the table below, the methoxy group's Hammett constants validate the theoretical framework: a negative σₚ value confirms its electron-donating character at the para position, while a positive σₘ indicates its weakly withdrawing nature at the meta position.

Table 1: Hammett Constants for the Methoxy Group

Substituent Position σ Value Electronic Effect
-OCH₃ meta +0.12 Weakly Electron-Withdrawing

| -OCH₃ | para | -0.27 | Electron-Donating |

Experimental Validation and Methodologies

The electronic effects of the methoxy group manifest in measurable changes in spectroscopic properties and chemical reactivity.

Workflow cluster_synthesis cluster_analysis cluster_interpretation start Obtain Benzaldehyde & Methoxy Isomers spec Spectroscopic Characterization (NMR, FT-IR, UV-Vis) start->spec react Reactivity & Kinetic Studies (e.g., Oxidation, Condensation) start->react data Data Correlation (Hammett Plots, Shift Analysis) spec->data react->data conclusion Elucidate Structure-Activity Relationship data->conclusion

Caption: General workflow for analysis of substituent effects.

Spectroscopic Analysis

The increased electron density in methoxybenzaldehydes, particularly at the ortho and para positions, leads to predictable shifts in spectroscopic data compared to unsubstituted benzaldehyde.

Table 2: Comparative Spectroscopic Data

Compound ¹H NMR (CHO, δ ppm) ¹³C NMR (CHO, δ ppm) FT-IR (νC=O, cm⁻¹) UV-Vis (λmax, nm)
Benzaldehyde ~9.99 ~192.3 ~1703 ~245
m-Methoxybenzaldehyde ~9.95 ~192.0 ~1698 ~255

| p-Methoxybenzaldehyde | ~9.88 | ~190.7 | ~1684 | ~285 |

Data are approximate and can vary with solvent and instrumentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-donating methoxy group shields the aldehyde proton and carbon, causing an upfield shift (lower δ value) in both ¹H and ¹³C NMR spectra.[4][5] The effect is most significant for the para isomer due to the strong +R effect.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Electron donation into the carbonyl group weakens the C=O double bond, decreasing the energy required to excite its stretching vibration. This results in a lower wavenumber (cm⁻¹) for the carbonyl absorption peak.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The methoxy group acts as an auxochrome, a group that extends the conjugated π-system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer wavelength (λmax).[4]

Standard Spectroscopic Protocols

Protocol 3.2.1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz). Use standard acquisition parameters.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and known substituent effects.

Protocol 3.2.2: FT-IR Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred; place a small amount of the solid directly on the ATR crystal.[4]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.[4]

  • Analysis: Identify the characteristic C=O stretching frequency in the 1680-1710 cm⁻¹ region and compare between isomers.

Protocol 3.2.3: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of ~1 mg/mL. Dilute this stock to a final concentration (e.g., 10-50 µg/mL) that gives an absorbance reading below 1.0 AU.[4]

  • Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, scan the sample solution over a range of 200-400 nm.[4]

  • Analysis: Determine the wavelength of maximum absorbance (λmax) and compare the values for the different isomers.

Chemical Reactivity and Kinetic Studies

The electronic perturbations from the methoxy group directly impact the reactivity of both the aldehyde functional group and the aromatic ring.

  • Nucleophilic Addition to Carbonyl: The electron-donating +R effect of a para-methoxy group increases the electron density on the carbonyl carbon. This makes the carbon less electrophilic and thus less reactive towards nucleophiles. Consequently, p-methoxybenzaldehyde is less reactive than benzaldehyde in reactions like cyanohydrin formation or condensation with active methylene compounds.[6][7]

  • Electrophilic Aromatic Substitution: As a powerful activating group, the methoxy substituent strongly directs incoming electrophiles to the ortho and para positions, where the resonance effect stabilizes the carbocation intermediate (the sigma complex).

Protocol 3.3.1: Kinetic Study of Benzaldehyde Oxidation This protocol outlines a representative experiment to quantify the difference in reactivity. The oxidation of benzaldehydes can be monitored spectrophotometrically.[8]

  • Reagent Preparation: Prepare stock solutions of the benzaldehyde derivative, an oxidizing agent (e.g., benzimidazolium fluorochromate), and an acid catalyst (e.g., perchloric acid) in a suitable solvent system (e.g., aqueous acetic acid).

  • Reaction Initiation: In a temperature-controlled cuvette holder within a UV-Vis spectrophotometer, mix the benzaldehyde and acid solutions. Initiate the reaction by adding the oxidizing agent.

  • Data Monitoring: Follow the reaction under pseudo-first-order conditions (large excess of benzaldehyde). Monitor the decrease in absorbance of the oxidizing agent at its λmax over time.[8]

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of this line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of the benzaldehyde to obtain the second-order rate constant (k).

  • Hammett Analysis: Repeat the experiment for multiple para- and meta-substituted benzaldehydes. Construct a Hammett plot by graphing log(k/k₀) for each derivative against its respective σ value. The slope of this plot yields the reaction constant, ρ.

Hammett x_axis_start x_axis_end x_axis_start->x_axis_end   σ (Substituent Constant)    y_axis_start y_axis_end y_axis_start->y_axis_end log(k/k₀) p_MeO p-OCH₃ H H m_MeO m-OCH₃ p_NO2 p-NO₂ line_start line_end line_start->line_end   ρ > 0

Caption: A conceptual Hammett plot for a reaction accelerated by electron-withdrawing groups (ρ > 0).

Implications in Synthesis and Drug Development

The ability to fine-tune the electronic properties of a lead compound is a cornerstone of modern drug discovery.

  • Modulating Receptor Affinity: The methoxy group can serve as a hydrogen bond acceptor and its electronic influence can alter the charge distribution of a molecule, thereby modifying its binding affinity and selectivity for a biological target. For instance, adding a para-methoxy group to a benzamide-isoquinoline derivative was shown to dramatically improve its selectivity for the Sigma-2 receptor over the Sigma-1 receptor.[9]

  • Improving Pharmacokinetic Properties: Methoxy groups can block sites of metabolism (metabolic blocking), increasing a drug's half-life. They can also influence a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Versatile Synthetic Intermediates: Methoxybenzaldehydes are crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[10][11][12] Their predictable reactivity makes them reliable starting materials in multi-step synthetic sequences.[13]

Conclusion

The methoxy group is not a simple electron-donating substituent; its influence on the benzaldehyde system is a sophisticated balance of inductive and resonance effects that is fundamentally dependent on its position. At the para (and ortho) position, the dominant +R effect increases electron density throughout the π-system, deactivating the carbonyl group to nucleophilic attack while strongly activating the ring for electrophilic substitution. At the meta position, the absence of a strong resonance interaction allows the -I effect to prevail, rendering the substituent weakly deactivating. A thorough understanding of these principles, validated by quantitative spectroscopic and kinetic data, is essential for scientists who aim to rationally design and synthesize molecules with tailored electronic properties and desired reactivity.

References

  • LibreTexts Chemistry. (2021). Organic Chemistry.
  • Kuş, N., Sharma, A., Reva, I., Lapinski, L., & Fausto, R. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. The Journal of Chemical Physics, 136(14), 144509.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kuş, N., Sharma, A., Reva, I., Lapinski, L., & Fausto, R. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: a comparison with benzaldehyde. The Journal of Chemical Physics, 136(14), 144509.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
  • Fengchen Group. (n.d.). Exploring the Chemistry: Uses of 3-Methoxybenzaldehyde in Synthesis.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry. Springer.
  • Wheland, G. W. (1960). Advanced Organic Chemistry. Internet Archive.
  • DOKUMEN.PUB. (2007). Advanced Organic Chemistry 0387448993, 9780387448992.
  • OCW. (2021). 27.02 Resonance and Inductive Effects. YouTube.
  • Mansoor, S. S. (2012). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 24(12), 5791-5795.
  • ResearchGate. (2005). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.
  • ResearchGate. (2010). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Jumina, D., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(2).
  • Choi, J., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440.
  • ResearchGate. (2021). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • Sarthaks eConnect. (2022). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron de.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon.
  • ResearchGate. (2011). Hammett plot for the para-substituted benzaldehydes in the B.–V. reactions.
  • ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde.
  • ResearchGate. (2019). SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES.
  • ResearchGate. (2019). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.
  • ResearchGate. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.
  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum.
  • MDPI. (2023). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
  • ResearchGate. (2020). Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
  • Wikipedia. (n.d.). Hammett equation.

Sources

The Multifaceted Biological Potential of 2-Hydroxy-4,5-dimethoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-Hydroxy-4,5-dimethoxybenzaldehyde, a phenolic aldehyde, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. We will explore the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these compounds.

Introduction: The Chemical Versatility of a Benzaldehyde Scaffold

This compound and its close analogue, 2-hydroxy-4-methoxybenzaldehyde (HMB), are naturally occurring phenolic compounds found in various medicinal plants, including those from the genera Decalepis, Hemidesmus, Mondia, Periploca, and Sclerocarya.[1][2] Their inherent chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and methoxy substitutions on the benzene ring, provides a rich platform for the synthesis of a diverse array of derivatives, including Schiff bases and chalcones. These modifications have been shown to significantly enhance their biological activities, making them attractive candidates for the development of novel therapeutics.[3][4] This guide will systematically dissect the key biological activities of these derivatives, offering a comprehensive resource for the scientific community.

Antimicrobial Activity: Disrupting Fungal and Bacterial Defenses

Derivatives of this compound have demonstrated significant antimicrobial properties, with particularly well-documented antifungal and antibacterial effects.

Antifungal Mechanism: Targeting Ergosterol Biosynthesis and Inducing Oxidative Stress

The primary antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde (HMB) is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

A key study on the phytopathogenic fungus Fusarium graminearum revealed that HMB treatment at its minimum inhibitory concentration (MIC) led to a significant 61.78% reduction in ergosterol levels.[1] This disruption of ergosterol synthesis compromises the fluidity, permeability, and stability of the fungal cell membrane. Transcriptome analysis has shown that HMB significantly regulates the expression of key genes in the ergosterol biosynthesis pathway, including Erg2, Erg5, and Erg6.

Furthermore, HMB induces a state of oxidative stress within the fungal cells. This is evidenced by a dramatic 22-fold increase in intracellular reactive oxygen species (ROS) levels and a 146.03% rise in hydrogen peroxide (H₂O₂) content upon treatment.[1] This surge in ROS, coupled with a decrease in the activity of the antioxidant enzyme catalase, overwhelms the fungal cell's defense mechanisms, leading to cellular damage and death.

Antifungal_Mechanism HMB 2-Hydroxy-4- methoxybenzaldehyde (HMB) Ergosterol_Pathway Ergosterol Biosynthesis Pathway (Erg2, Erg5, Erg6) HMB->Ergosterol_Pathway Inhibits ROS Reactive Oxygen Species (ROS) Generation HMB->ROS Induces Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Ergosterol_Pathway->Cell_Membrane Disruption Ergosterol->Cell_Membrane Component of Apoptosis Fungal Cell Death Cell_Membrane->Apoptosis Loss of Integrity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Oxidative_Stress->Apoptosis

Caption: Antifungal mechanism of HMB.

Antibacterial Activity

2-Hydroxy-4-methoxybenzaldehyde has also shown efficacy against various bacterial strains. Notably, it has a reported Minimum Inhibitory Concentration (MIC) of 1024 µg/mL against Staphylococcus aureus and 200 µg/mL against Proteus mirabilis.[3]

Quantitative Antimicrobial Data
CompoundMicroorganismMICReference
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024 µg/mL[3]
2-Hydroxy-4-methoxybenzaldehydeProteus mirabilis200 µg/mL[3]
2-Hydroxy-4-methoxybenzaldehydeFusarium graminearum350 µg/mL[5]
2-Hydroxy-4-methoxybenzaldehydeAlternaria alternata400 µg/mL[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.

Materials:

  • Test compound (e.g., 2-Hydroxy-4-methoxybenzaldehyde derivative)

  • Bacterial or fungal strain

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as potent anti-inflammatory agents by targeting key signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde demonstrated that it significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Mechanistically, the compound inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the NF-κB subunits p65 and p50, thereby blocking the transcription of pro-inflammatory genes.[6] Simultaneously, it reduces the phosphorylation of the MAPKs, ERK and JNK, further dampening the inflammatory response.[6]

Anti_Inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa P-IκBα IkBa_NFkB->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Derivative 2-Hydroxy-4,5-dimethoxy- benzaldehyde Derivative Derivative->MAPK_Pathway Inhibits Phosphorylation Derivative->IKK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: Inhibition of NF-κB and MAPK pathways.

In Vivo Anti-Inflammatory Potential

While in vivo studies on this compound derivatives are still emerging, research on structurally similar compounds like 2,4-dihydroxybenzaldehyde has shown significant anti-inflammatory activity in animal models, such as the carrageenan-induced air pouch model in mice.[4] This suggests a strong potential for the title compounds to exhibit similar efficacy in vivo.

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

This protocol describes the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture supernatant from LPS-stimulated macrophages (with and without test compound)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.

  • Sample Preparation: Add 50 µL of cell culture supernatant from each experimental condition and the standards to the wells of a 96-well plate in triplicate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Second Reagent Addition: Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage inhibition of NO production can then be calculated relative to the LPS-stimulated control.

Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

The development of novel anticancer agents is a critical area of research. Derivatives of this compound, particularly chalcones, have shown significant promise in this regard.

Mechanisms of Anticancer Action

These derivatives employ multiple mechanisms to combat cancer cell growth, including the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.

  • Activation of the Death Receptor 5 (DR5) Pathway: A notable chalcone derivative, 2'-hydroxy-4',5'-dimethoxychalcone (HDMC), has been shown to induce apoptosis in non-small cell lung cancer cells. HDMC elevates intracellular ROS levels, which in turn upregulates the expression of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP). This ATF4-CHOP axis then leads to the upregulation of death receptor 5 (DR5), triggering the extrinsic apoptosis pathway.[7]

  • Inhibition of Tubulin Polymerization: Another chalcone derivative, 2-hydroxy-4-methoxy-2',3'-benzochalcone, acts as an antimitotic agent. It inhibits the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule assembly leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately culminating in apoptotic cell death through the activation of caspases.[8]

Anticancer_Mechanisms cluster_dr5 DR5 Pathway Activation cluster_tubulin Tubulin Polymerization Inhibition HDMC 2'-hydroxy-4',5'- dimethoxychalcone (HDMC) ROS_cancer ROS Generation HDMC->ROS_cancer ATF4_CHOP ATF4-CHOP Axis ROS_cancer->ATF4_CHOP DR5 Death Receptor 5 (DR5) Upregulation ATF4_CHOP->DR5 Apoptosis_DR5 Apoptosis DR5->Apoptosis_DR5 Benzochalcone 2-hydroxy-4-methoxy- 2',3'-benzochalcone Tubulin Tubulin Polymerization Benzochalcone->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin

Caption: Anticancer mechanisms of chalcone derivatives.

In Vivo Antitumor Efficacy

The in vitro anticancer activities of these chalcone derivatives have been corroborated by in vivo studies. For instance, 2'-hydroxy-4'-methoxychalcone administered to mice with Lewis lung carcinoma resulted in a significant 27.2% inhibition of tumor volume.[9] Similarly, treatment of sarcoma 180-bearing mice with the same compound led to a 33.7% suppression in tumor weight.[9]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various 2-hydroxy-4-methoxybenzaldehyde derivatives against different human cancer cell lines.

Derivative TypeCompoundCancer Cell LineIC₅₀ (µM)Reference
Chalcone2'-hydroxy-4'-alkoxy chalcone (3a)PC-3 (Prostate)~8.08[10]
Chalcone2'-hydroxy-4'-alkoxy chalcone (3c)PC-3 (Prostate)~10.5[10]
ChalconeSynthetic Chalcone (1)MCF-7 (Breast)< 20 µg/mL[11]
ChalconeSynthetic Chalcone (5)MCF-7 (Breast)< 20 µg/mL[11]
Benzaldehyde2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36 µg/mL[1]
Benzaldehyde2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42 µg/mL[1]

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[12] The hydroxyl and methoxy groups on the benzaldehyde ring of the parent compounds and their derivatives contribute to this radical scavenging capability.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test compound or standard solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Synthesis of Key Derivatives

The biological activities of this compound can be significantly modulated through the synthesis of various derivatives. Chalcones and Schiff bases are two prominent classes of derivatives that have been extensively studied.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are typically synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base.

Chalcone_Synthesis Reactants 2-Hydroxy-4,5-dimethoxy- benzaldehyde + Acetophenone Derivative Catalyst Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Reactants->Catalyst Claisen-Schmidt Condensation Product Chalcone Derivative Catalyst->Product

Sources

Methodological & Application

Introduction: The Strategic Value of Substituted Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of Schiff Bases from 2-Hydroxy-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry, serving as versatile intermediates and bioactive molecules.[1] Their synthesis is typically a straightforward condensation reaction between a primary amine and an active carbonyl compound.[2] The true value and functional diversity of a Schiff base, however, are dictated by the substituents on its aldehyde and amine precursors.

This guide focuses on Schiff bases derived from this compound. This particular aldehyde is a strategic starting material for several reasons:

  • The ortho-Hydroxyl Group (-OH): Its position at C2 is critical. It facilitates the formation of a stable, six-membered intramolecular hydrogen bond with the imine nitrogen, conferring planarity and thermodynamic stability to the molecule.[3][4] This feature is also paramount for its role as a bidentate chelating ligand for various metal ions.[5]

  • The Dimethoxy Groups (-OCH₃): Located at positions C4 and C5, these electron-donating groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and the spectroscopic and biological properties of the final Schiff base.

The resulting Schiff bases and their metal complexes are subjects of intense research, demonstrating a wide spectrum of applications, including potent antimicrobial, antifungal, and anticancer activities, as well as uses in catalysis and materials science as fluorescent probes.[6][7][8] This document provides a detailed exploration of their synthesis, the underlying mechanistic principles, and robust protocols for their preparation and characterization.

Part 1: The Reaction Mechanism Explained

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process can be dissected into two primary stages, often catalyzed by a weak acid to enhance the reaction rate.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2]

  • Dehydration (Elimination): The hemiaminal is typically unstable. In an acid-catalyzed environment, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and yielding the stable imine product.[9]

The presence of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[5]

G Reactants This compound + Primary Amine (R-NH₂) Protonation Acid Catalyst (H⁺) protonates carbonyl oxygen Reactants->Protonation Step 1a Attack Nucleophilic attack by amine on carbonyl carbon Reactants->Attack Step 1b Protonation->Attack Increases Electrophilicity Hemiaminal Formation of unstable Hemiaminal Intermediate Attack->Hemiaminal Forms Intermediate Protonation2 Protonation of hydroxyl group on hemiaminal Hemiaminal->Protonation2 Step 2a Dehydration Elimination of Water (H₂O) Protonation2->Dehydration Creates Leaving Group Product Schiff Base Product (-CH=N-R) Dehydration->Product Forms C=N bond

Caption: Mechanism of acid-catalyzed Schiff base formation.

Part 2: Experimental Protocols & Methodologies

This section provides a robust and widely applicable protocol for the synthesis of Schiff bases from this compound via conventional reflux condensation.

Protocol 1: General Synthesis via Reflux Condensation

This method is highly effective for a wide range of aromatic and aliphatic primary amines.

Materials & Equipment:

  • This compound

  • Selected Primary Amine (e.g., aniline, p-toluidine, 2-aminophenol)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reactant Dissolution:

    • In a 50 mL beaker, dissolve 10 mmol of this compound (1.82 g) in approximately 20 mL of absolute ethanol. Gentle warming may be required to ensure complete dissolution.

    • In a separate beaker, dissolve 10 mmol of the chosen primary amine in 15-20 mL of absolute ethanol.

  • Reaction Setup:

    • Transfer the amine solution to a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Begin stirring and add the aldehyde solution to the flask in a dropwise manner over 5 minutes.

  • Catalysis:

    • Add 3-4 drops of glacial acetic acid to the reaction mixture. This catalytic amount is sufficient to promote the reaction without causing unwanted side reactions.

  • Reflux:

    • Attach the reflux condenser to the round-bottom flask, ensuring a secure connection and proper water flow (in at the bottom, out at the top).

    • Heat the mixture to a gentle reflux (for ethanol, approx. 80°C) using the hotplate stirrer.

    • Maintain the reflux for 2-6 hours. The reaction progress can be monitored by TLC by taking small aliquots periodically. Typically, a new spot corresponding to the product will appear, and the reactant spots will diminish.

  • Product Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Often, the Schiff base product will precipitate out of the solution as a colored solid upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification:

    • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

G A Dissolve Aldehyde & Amine Separately (Ethanol) B Combine Solutions in Round-Bottom Flask A->B C Add Catalytic Glacial Acetic Acid B->C D Heat to Reflux (2-6 hours) C->D E Monitor Reaction by TLC D->E F Cool to Room Temp (Precipitation) D->F G Isolate by Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry & Recrystallize for Purity H->I J Final Product I->J

Caption: General workflow for Schiff base synthesis.

Part 3: Structural Characterization

Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic techniques is employed for unambiguous characterization.

Technique Key Observation Rationale
FT-IR Spectroscopy Disappearance of aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1630 cm⁻¹).[3] A broad O-H stretch (~3400 cm⁻¹) may persist, often shifted due to hydrogen bonding.[10]Confirms the condensation reaction by showing the formation of the imine bond and the consumption of the aldehyde carbonyl group.
¹H NMR Spectroscopy Disappearance of the aldehyde proton singlet (~9.8-10.5 ppm). Appearance of the azomethine proton (-CH=N-) singlet (~8.3-8.9 ppm).[11] A downfield singlet (>12 ppm) for the phenolic -OH proton, indicating strong intramolecular H-bonding.[10]Provides definitive evidence of imine formation and offers insights into the molecular environment, particularly the hydrogen bonding.
¹³C NMR Spectroscopy Appearance of the azomethine carbon (-CH=N-) signal around 160-165 ppm.Confirms the carbon skeleton of the new compound.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponds to the calculated molecular weight of the target Schiff base.Determines the exact molecular mass of the synthesized product.

Part 4: Applications and Advanced Insights

The unique structural features of Schiff bases derived from this compound make them valuable in several high-impact research areas. The interplay between the ortho-hydroxyl group and the imine nitrogen is central to many of these functions.

G center Schiff Bases from This compound med_chem Medicinal Chemistry center->med_chem coord_chem Coordination Chemistry center->coord_chem mat_sci Materials Science center->mat_sci anticancer Anticancer Agents med_chem->anticancer antimicrobial Antimicrobial / Antifungal med_chem->antimicrobial ligands Chelating Ligands coord_chem->ligands catalysts Catalysts coord_chem->catalysts sensors Fluorescent Sensors mat_sci->sensors crystals Liquid Crystals mat_sci->crystals

Caption: Key application areas for the synthesized Schiff bases.

  • Anticancer and Antimicrobial Agents: These Schiff bases have been investigated for a range of biological activities.[6] Their mechanism of action is often attributed to their ability to chelate essential metal ions in biological systems or to interfere with cellular processes. For instance, certain Schiff bases derived from hydroxylated aldehydes have shown potential as inhibitors of proteins crucial for cancer cell survival, such as Hsp90.[12][13] Their biological activity is frequently enhanced upon forming complexes with transition metals like copper, nickel, or zinc.[3]

  • Coordination Chemistry and Catalysis: As bidentate or polydentate ligands, these compounds readily form stable coordination complexes with a variety of metal ions.[6] The resulting metal complexes are not only studied for their biological properties but also for their catalytic activity in various organic transformations, such as asymmetric oxidations.

  • Fluorescent Probes and Molecular Sensors: The conjugated system within the Schiff base structure often imparts fluorescent properties. The chelation of specific metal ions can modulate this fluorescence (either quenching or enhancement), allowing these molecules to be developed as selective and sensitive sensors for detecting metal ions in environmental or biological samples.[5]

Conclusion

The synthesis of Schiff bases from this compound provides access to a class of compounds with significant structural stability and functional versatility. The straightforward and efficient synthetic protocols, combined with the powerful influence of the hydroxyl and methoxy substituents, make these molecules highly attractive scaffolds for drug discovery, catalyst development, and the design of advanced materials. The methodologies and insights provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemical and biological potential of these compounds.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
  • CogniFit. (2024). Schiff's bases mechanism: Significance and symbolism.
  • Wikipedia. (n.d.). Schiff base.
  • Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Mechanism of formation Schiff base.
  • BYJU'S. (2020). Synthesis of Schiff Bases.
  • Cîrcu, V., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules.
  • Al-Zaidi, J. M. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni(II) and Cu(II). International Journal of Drug Delivery Technology.
  • ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
  • Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research.
  • Buvana, S. M., et al. (2021). Synthesis and Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry.
  • Yilmaz, I., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics.
  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • Vijayalakshmi, M. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals.
  • Gürkan, P., & Turgut, Y. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules.
  • Figshare. (2016). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes.
  • Al-Masoudi, W. A., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Archives of Razi Institute.
  • Dutta Gupta, S., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic Chemistry.

Sources

Application Notes & Protocols: 2-Hydroxy-4,5-dimethoxybenzaldehyde as a Versatile Precursor for the Synthesis of Isoquinoline and Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Precursor

In the landscape of medicinal chemistry and natural product synthesis, the selection of a starting material is a decision of paramount strategic importance. The inherent functionalities of a precursor dictate the synthetic routes available, influence reaction efficiencies, and ultimately shape the structural complexity of the final molecule. 2-Hydroxy-4,5-dimethoxybenzaldehyde, a substituted phenolic aldehyde, represents such a privileged precursor. Its specific arrangement of electron-donating methoxy groups and the reactive hydroxyl and aldehyde functionalities make it an exceptionally potent building block for constructing the core scaffolds of numerous biologically active alkaloids, particularly those within the isoquinoline and protoberberine families.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of steps to provide a deep, mechanistic understanding of why certain protocols are employed and how the unique chemical nature of this compound is leveraged to achieve complex molecular architectures. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Section 1: Precursor Characterization and Safety Protocol

A thorough understanding of the starting material is fundamental to any successful synthesis.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, solubility, and reactivity.

PropertyValueSource
Molecular Formula C₉H₁₀O₃N/A
Molecular Weight 182.17 g/mol
Appearance Typically a crystalline solidGeneral Chemical Knowledge
Melting Point 110 - 113 °C (for the related syringaldehyde)
Solubility Soluble in common organic solvents (e.g., DCM, Methanol, Acetone); poorly soluble in water.General Chemical Knowledge

Note: Data for the closely related isomer 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) is provided as a reference point.

Mandatory Safety and Handling Protocol

Substituted benzaldehydes, while not acutely toxic, require careful handling in a laboratory setting. The following precautions are based on data for structurally similar compounds and represent best practices.[1][2][3]

  • Hazard Identification :

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE) :

    • Wear protective gloves (nitrile rubber recommended), safety goggles with side-shields, and a laboratory coat.[2]

    • When handling the solid powder, work in a well-ventilated fume hood to avoid inhalation of dust.[1]

  • Handling and Storage :

    • Avoid formation of dust and aerosols.[1]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • First Aid Measures :

    • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Section 2: The Cornerstone of Alkaloid Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is the quintessential method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, forming the backbone of many alkaloids.[4][5] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed electrophilic ring closure.

Mechanistic Rationale and Substrate Suitability

The success of the Pictet-Spengler reaction hinges on the nucleophilicity of the aromatic ring of the β-arylethylamine, which must be sufficient to attack the electrophilic iminium ion formed in situ. The choice of this compound as the carbonyl partner is highly strategic.

Causality of Experimental Choice: The two methoxy groups (-OCH₃) at the C4 and C5 positions of the benzaldehyde are powerful electron-donating groups. This electronic enrichment is crucial not for the aldehyde's aromatic ring, but for the aromatic ring of the resulting benzyl group in the final tetrahydroisoquinoline product. This benzyl moiety often plays a significant role in the biological activity of the target alkaloid. The ortho-hydroxyl group can participate in hydrogen bonding, potentially influencing the conformation of intermediates and transition states.

The reaction proceeds via the formation of a Schiff base (imine), which is then protonated by an acid catalyst to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion, leading to cyclization.

Visualizing the Pictet-Spengler Pathway

Pictet_Spengler Pictet-Spengler Reaction Mechanism cluster_mechanism Mechanism Amine β-Arylethylamine Schiff_Base Schiff Base (Imine) Amine->Schiff_Base Cyclization Electrophilic Aromatic Substitution Amine->Cyclization Aldehyde 2-Hydroxy-4,5- dimethoxybenzaldehyde Aldehyde->Schiff_Base -H₂O Imine_H Iminium Ion (Electrophile) Schiff_Base->Imine_H + H⁺ (Acid Catalyst) Imine_H->Cyclization Product Tetrahydroisoquinoline (Product) Cyclization->Product - H⁺

Caption: The Pictet-Spengler reaction pathway.

Section 3: Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol details the synthesis of a core tetrahydroisoquinoline scaffold using the Pictet-Spengler reaction.

Objective: To synthesize 1-((2-hydroxy-4,5-dimethoxyphenyl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from this compound and 3,4-dimethoxyphenethylamine (homoveratrylamine).

Materials:

  • This compound (1.0 eq)

  • 3,4-Dimethoxyphenethylamine (1.05 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric Acid (catalytic to 20 mol%)[6]

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add 3,4-dimethoxyphenethylamine (1.05 eq) to the solution. Stir at room temperature for 15 minutes.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., TFA, 20 mol%) to the reaction mixture. Causality Note: The acid is critical for catalyzing both the imine formation (by protonating the aldehyde's carbonyl oxygen) and the subsequent cyclization (by forming the electrophilic iminium ion).[7]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH ~8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tetrahydroisoquinoline product.

  • Characterization: The structure of the final product and its purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data should be compared with literature values for analogous compounds.[9][10]

Protocol 2: Conceptual Pathway to Protoberberine Alkaloids

The tetrahydroisoquinoline scaffold synthesized in Protocol 1 is a key intermediate for more complex alkaloids like protoberberines. The formation of the characteristic tetracyclic core requires an additional C-N ring closure.

Principle: The Pictet-Spengler product can be cyclized through various methods, including the classic Bischler-Napieralski reaction followed by reduction, or more modern methods like oxidative C-H functionalization, to form the protoberberine skeleton.[11]

Conceptual Workflow:

  • N-Acylation: The secondary amine of the tetrahydroisoquinoline is acylated, for example, with an acyl chloride, to introduce the necessary carbon atom for the fourth ring.

  • Cyclization (Bischler-Napieralski): The N-acyl intermediate is treated with a dehydrating agent (e.g., POCl₃) to effect a cyclization, forming a dihydroprotoberberinium salt.

  • Reduction: The iminium bond in the salt is reduced (e.g., with NaBH₄) to yield the final tetracyclic tetrahydroprotoberberine alkaloid.

Visualizing the Synthetic Progression

Alkaloid_Synthesis_Workflow Synthetic Progression to Protoberberine Core Precursor 2-Hydroxy-4,5- dimethoxybenzaldehyde PS_Reaction Protocol 1: Pictet-Spengler Reaction Precursor->PS_Reaction Amine β-Arylethylamine Amine->PS_Reaction THIQ Tetrahydroisoquinoline (Key Intermediate) PS_Reaction->THIQ Elaboration Multi-step Elaboration (e.g., Acylation, Bischler-Napieralski, Reduction) THIQ->Elaboration Protoberberine Protoberberine Alkaloid Scaffold Elaboration->Protoberberine

Caption: Workflow from precursor to protoberberine scaffold.

Section 4: Troubleshooting and Optimization

Low yields in Pictet-Spengler reactions are a common challenge. The following table provides guidance on troubleshooting based on field-proven insights.[6]

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive Catalyst: Acid catalyst is old or insufficient. 2. Poor Reagent Quality: Aldehyde may have degraded. 3. Insufficient Reaction Time: Reaction is slower than anticipated.1. Use fresh, anhydrous acid catalyst. Consider increasing catalyst loading stepwise (e.g., from 20 mol% to 50 mol%).[6] 2. Check the purity of the aldehyde by NMR or TLC. 3. Extend the reaction time and monitor carefully by TLC.
Formation of Side Products 1. N-Acyliminium Ion Pathway: If using N-protected amine, side reactions can occur. 2. Overly Harsh Conditions: Strong acid or high temperature can cause decomposition.1. Ensure the amine is a free base. 2. Use milder acid catalysts (e.g., pyridinium p-toluenesulfonate) or perform the reaction at a lower temperature.
Difficult Purification 1. Baseline Streaking on TLC: Product may be basic and interacting strongly with silica gel. 2. Close-running Impurities: Side products have similar polarity to the desired product.1. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing. 2. Try a different solvent system for chromatography or consider purification by crystallization.

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a strategically functionalized precursor that provides an efficient entry point into the synthesis of complex and pharmacologically relevant alkaloids. Its electronic properties facilitate the crucial ring-closing steps in reactions like the Pictet-Spengler synthesis, while its substitution pattern is a common feature in many natural products. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can effectively harness the synthetic potential of this valuable building block to advance programs in drug discovery and natural product chemistry.

References

  • Wikipedia. Pomeranz–Fritsch reaction.
  • Maj, A., & Wnorowski, A. (2022). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc.
  • Wang, Y., et al. (2022). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. ACS Omega.
  • Jansson, K., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry.
  • SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
  • Rathi, M. S., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
  • ScienceMadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Nemes, C., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
  • Gremmen, C., et al. (2014). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
  • Li, X., et al. (2022). De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast. Nature Communications.
  • ResearchGate. Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century.
  • ResearchGate. (2014). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Breder, A., et al. (2023). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Science.
  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University.
  • Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • Lim, K. H., et al. (2021). Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. Molecules.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde.
  • Indian Patents. 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • Botting, C. H., et al. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • ResearchGate. (2000). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol.
  • ResearchGate. (2020). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Google Patents. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

Sources

Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Hydroxy-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Hydroxy-4,5-dimethoxybenzaldehyde in Medicinal Chemistry

This compound is a highly valuable aromatic aldehyde, serving as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, particularly flavonoids and their precursors, chalcones. The strategic placement of the hydroxyl and dimethoxy groups on the benzene ring imparts unique electronic and steric properties that are instrumental in directing the course of chemical reactions and bestowing significant pharmacological activities upon the resulting molecules. Chalcones derived from this aldehyde have been investigated for a wide range of biological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3][4]

This guide provides an in-depth exploration of the Claisen-Schmidt condensation, a variant of the Aldol condensation, utilizing this compound. We will delve into the mechanistic nuances influenced by the substituent groups, present detailed, field-proven protocols for the synthesis of 2'-hydroxy-4',5'-dimethoxychalcones, and discuss their subsequent conversion to flavanones. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel therapeutic agents.

Mechanistic Insights: The Claisen-Schmidt Condensation of this compound

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and a ketone containing α-hydrogens (e.g., acetophenone).[5][6][7] The reaction proceeds through an aldol addition followed by a rapid dehydration to yield an α,β-unsaturated ketone, known as a chalcone.[7]

The reaction mechanism comprises three principal stages:

  • Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (acetophenone) to generate a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. The electron-donating effects of the hydroxyl and methoxy groups on the benzaldehyde ring slightly reduce the electrophilicity of the carbonyl carbon. However, the reaction is still highly favorable.

  • Dehydration: The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable conjugated system of the chalcone. This step is often spontaneous and drives the reaction to completion.[8][9]

The presence of the ortho-hydroxyl group in this compound can influence the reaction through intramolecular hydrogen bonding, potentially affecting the conformation and reactivity of the aldehyde.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Acetophenone Base OH⁻ Enolate Enolate (Nucleophile) Ketone->Enolate Base abstraction of α-H⁺ Base->Enolate Enolate_2 Enolate Aldehyde This compound (Electrophile) Aldol_Adduct Aldol Adduct Intermediate Aldehyde->Aldol_Adduct Aldol_Adduct_2 Aldol Adduct Enolate_2->Aldol_Adduct Nucleophilic attack on carbonyl carbon Chalcone 2'-Hydroxy-4',5'-dimethoxychalcone Aldol_Adduct_2->Chalcone Base-catalyzed dehydration Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4',5'-dimethoxychalcone

This protocol details the synthesis of a representative chalcone via the Claisen-Schmidt condensation of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 40 mL of 95% ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath with continuous stirring.

  • Base Addition: Prepare a solution of 20 mmol of NaOH in 10 mL of water. Add this solution dropwise to the reaction mixture over approximately 20 minutes, ensuring the temperature is maintained below 25°C. A color change and the formation of a precipitate are typically observed.

  • Reaction Progression: After the complete addition of the NaOH solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with dilute HCl until it is neutral (pH ~7).

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove inorganic impurities.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2'-Hydroxy-4',5'-dimethoxychalcone.[10]

Rationale for Experimental Choices:

  • Base Catalyst: Sodium hydroxide is a strong base that effectively deprotonates the α-carbon of acetophenone to form the necessary enolate nucleophile.[7]

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and the intermediate aldol adduct.

  • Temperature Control: The initial cooling and slow addition of the base are crucial to control the exothermic reaction and prevent side reactions.

  • Acidification: Neutralization with HCl is necessary to protonate the phenoxide and precipitate the chalcone product.

ParameterValue/ConditionRationale
Reactant Ratio 1:1 (Aldehyde:Ketone)Ensures complete consumption of the aldehyde.
Base NaOH (2 equivalents)Strong base for efficient enolate formation.
Solvent 95% EthanolGood solubility for reactants.
Temperature 0-25°CControls reaction rate and minimizes side products.
Reaction Time 2-4 hoursTypically sufficient for completion, monitor by TLC.
Workup Ice/HCl NeutralizationPrecipitates the product and removes base.
Protocol 2: Cyclization of 2'-Hydroxychalcone to Flavanone

The synthesized 2'-hydroxychalcone can be cyclized to the corresponding flavanone through an intramolecular Michael addition.

Materials:

  • 2'-Hydroxy-4',5'-dimethoxychalcone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Reflux apparatus

Procedure (Acid-Catalyzed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of the 2'-Hydroxy-4',5'-dimethoxychalcone in 20 mL of ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.5 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.[11]

  • Workup: After completion, cool the mixture and pour it into ice water. The flavanone will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure flavanone.

Procedure (Base-Catalyzed):

  • Reaction Setup: Dissolve 1 mmol of the 2'-Hydroxy-4',5'-dimethoxychalcone in ethanol in a round-bottom flask.

  • Base Addition: Add a solution of NaOH and reflux the mixture for the required time (monitor by TLC).[12]

  • Workup and Isolation: Follow the same workup and purification steps as the acid-catalyzed method.

Experimental_Workflow cluster_chalcone Chalcone Synthesis cluster_flavanone Flavanone Synthesis Reactants Dissolve Aldehyde & Ketone in Ethanol Cooling Cool in Ice Bath Reactants->Cooling Base_Add Dropwise Addition of NaOH Cooling->Base_Add Stir Stir at Room Temp (2-4h) Base_Add->Stir Workup_C Pour into Ice/HCl Stir->Workup_C Filter_C Vacuum Filtration Workup_C->Filter_C Recrystallize_C Recrystallize from Ethanol Filter_C->Recrystallize_C Pure_Chalcone Pure 2'-Hydroxychalcone Recrystallize_C->Pure_Chalcone Start_F Dissolve Chalcone in Ethanol Pure_Chalcone->Start_F Starting Material Catalyst_Add Add H₂SO₄ or NaOH Start_F->Catalyst_Add Reflux Reflux (6-8h) Catalyst_Add->Reflux Workup_F Pour into Ice Water Reflux->Workup_F Filter_F Vacuum Filtration Workup_F->Filter_F Recrystallize_F Recrystallize from Ethanol Filter_F->Recrystallize_F Pure_Flavanone Pure Flavanone Recrystallize_F->Pure_Flavanone

Caption: Experimental workflow for chalcone and flavanone synthesis.

Characterization of Products

The synthesized chalcones and flavanones should be characterized using standard analytical techniques to confirm their structure and purity.

Expected Spectroscopic Data for a 2'-Hydroxy-4',5'-dimethoxychalcone derivative:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (H-α and H-β) as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond.[13] A signal at a low field (around 13 ppm) is characteristic of the 2'-hydroxyl proton due to intramolecular hydrogen bonding with the carbonyl group.[14] Signals for the aromatic protons and the methoxy groups will also be present in their respective regions.[15]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon at around 190-198 ppm.[15] Signals for the aromatic and vinylic carbons will also be observed.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) at approximately 1630-1660 cm⁻¹. A broad absorption band for the hydroxyl group (-OH) will also be present.

Conclusion and Future Perspectives

The Claisen-Schmidt condensation of this compound provides an efficient and versatile route to synthesize a wide range of biologically active chalcones. These chalcones serve as valuable intermediates for the synthesis of flavanones and other complex heterocyclic systems. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development. Further optimization of reaction conditions, including the use of green chemistry approaches such as solvent-free grinding techniques, can enhance the efficiency and sustainability of these synthetic methods.[16][17] The rich pharmacology of this class of compounds warrants continued investigation into their therapeutic potential.

References

  • Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). Royal Society of Chemistry.
  • Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. (2019). RJPT.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2020). National Institutes of Health.
  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (2012). Oriental Journal of Chemistry.
  • Claisen-Schmidt Condensation. (n.d.). University of Colorado Boulder.
  • Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. (2016). AIP Publishing.
  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). Bentham Science.
  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (2021). National Institutes of Health.
  • Synthesis of chalcone. (2022). The Royal Society of Chemistry.
  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2020). PubMed Central.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). ResearchGate.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). MDPI.
  • Synthesis of Chalcone and Flavanone Compound Using Raw Material of Acetophenone and Benzaldehyde Derivative. (2017). SciSpace.
  • Green synthesis of chalcones derivatives. (2019). ResearchGate.
  • Conversion of 2-hydroxy chalcone to flavanone. (2022). ResearchGate.
  • A Study on the Synthesis, Characterisation of Chalcone moiety. (2021). Jetir.Org.
  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. (2023). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (2015). ResearchGate.
  • Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic condition. (2012). Neliti.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2023). Revista Virtual de Química.
  • EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2023). Malaysian Journal of Analytical Sciences.
  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (2012). ResearchGate.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.
  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.
  • Chemistry 211 Experiment 5. (2012). Thompson Rivers University.
  • Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction? (2018). Quora.
  • The Aldol Condensation. (n.d.). Magritek.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2011). National Institutes of Health.

Sources

The Versatile Scaffold: 2-Hydroxy-4,5-dimethoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is a perpetual endeavor. 2-Hydroxy-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a molecule of significant interest. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two methoxy groups on the aromatic ring, imparts a distinct electronic and steric profile. This configuration not only makes it an excellent precursor for a variety of chemical transformations but also a key constituent in the synthesis of a wide array of biologically active compounds.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a versatile building block for the synthesis of promising therapeutic candidates, with a focus on Schiff bases and chalcones. This document will provide not only the theoretical underpinnings of its utility but also detailed, field-proven protocols and critical insights into the causality behind experimental choices.

Core Synthetic Applications: A Gateway to Bioactive Molecules

The reactivity of this compound is primarily centered around its aldehyde functional group and the activating effect of the hydroxyl and methoxy substituents on the aromatic ring. These features make it an ideal substrate for condensation reactions, leading to the formation of diverse molecular architectures with significant pharmacological potential.

The Synthesis of Schiff Bases: A Privileged Scaffold

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a cornerstone in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of Schiff bases from this compound typically involves a condensation reaction with a primary amine.

This protocol outlines a general and widely applicable method for the synthesis of Schiff bases from this compound and a primary amine.

Rationale: The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine linkage. The use of an alcohol as a solvent facilitates the dissolution of the reactants and the reflux condition provides the necessary energy to drive the reaction to completion. A catalytic amount of glacial acetic acid can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound (1.82 g) in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol.

  • Reaction Mixture Assembly: While stirring, add the amine solution to the aldehyde solution in the round-bottom flask.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature. Characterize the product using appropriate analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

The Claisen-Schmidt Condensation: Crafting Chalcones of Interest

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core. They are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The Claisen-Schmidt condensation is a classic and efficient method for the synthesis of chalcones, involving the reaction of an aromatic aldehyde with an acetophenone derivative in the presence of a base or acid catalyst.

This protocol provides a step-by-step methodology for the synthesis of chalcones from this compound and a substituted acetophenone.

Rationale: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., NaOH or KOH) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound (1.82 g) and 10 mmol of the substituted acetophenone in 40 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of 20 mmol of NaOH in 5 mL of water. The addition should be dropwise to control the reaction temperature.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a colored precipitate often indicates product formation.

  • Product Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic (pH ~5-6). This will cause the chalcone product to precipitate out completely.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral to pH paper.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure crystalline product.

  • Characterization: Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and Mass spectra.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery.

Antimicrobial and Antifungal Activity

Schiff bases and chalcones derived from hydroxylated and methoxylated benzaldehydes have shown significant promise as antimicrobial and antifungal agents.[1]

Mechanism of Action: The antimicrobial activity of these compounds is often attributed to their ability to disrupt the microbial cell membrane. The lipophilic nature of the chalcone and Schiff base scaffolds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, the azomethine group in Schiff bases can chelate with essential metal ions in microbial enzymes, thereby inhibiting their activity and disrupting vital metabolic pathways.

Derivative Type Microorganism MIC (μg/mL) Reference
ChalconeStaphylococcus aureus62.5 - 125[1]
ChalconeBacillus subtilis62.5[1]
ChalconeEscherichia coli250[1]
ChalconePseudomonas aeruginosa125[1]
Anticancer Activity

A growing body of evidence suggests that Schiff bases and chalcones derived from 2-hydroxybenzaldehyde analogues possess potent anticancer properties against a variety of cancer cell lines.[2]

Mechanism of Action and the MAPK Signaling Pathway: One of the key mechanisms underlying the anticancer activity of these derivatives appears to be the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, apoptosis, and survival. Dysregulation of this pathway is a common feature in many cancers.

Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the expression of genes involved in the MAPK pathway.[2] These compounds can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic and survival-related genes within this pathway, ultimately tipping the cellular balance towards programmed cell death.

Derivative Type Cancer Cell Line IC50 (µM) Reference
Schiff BaseMCF-7 (Breast Cancer)Varies[3]
Schiff BaseHCT-116 (Colon Cancer)Varies[3]
ChalconeMCF-7 (Breast Cancer)Varies[4]
ChalconeHCT-116 (Colon Cancer)Varies[4]

Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound + Amine/Acetophenone reaction Condensation Reaction (Schiff Base / Chalcone formation) start->reaction workup Work-up & Isolation (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (IC50 Determination) characterization->anticancer mechanistic Mechanism of Action Studies (e.g., Western Blot for MAPK) anticancer->mechanistic

Caption: A typical workflow for the synthesis and biological evaluation of derivatives.

MAPK Signaling Pathway

This diagram provides a simplified overview of the MAPK signaling pathway, a key target for many anticancer agents.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors erk->transcription drug 2-H-4,5-DMBA Derivative drug->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material in medicinal chemistry. Its derivatives, particularly Schiff bases and chalcones, exhibit a wide range of promising biological activities, including potent antimicrobial and anticancer effects. The straightforward and efficient synthetic routes to these compounds make them highly accessible for further investigation and optimization.

Future research in this area should focus on several key aspects. Firstly, the synthesis and screening of a broader and more diverse library of derivatives will be crucial to establish a more comprehensive structure-activity relationship (SAR). Secondly, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Finally, lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and toxicity profiles. The continued exploration of this compound as a privileged scaffold holds significant promise for the development of novel and effective therapeutic agents to address unmet medical needs.

References

  • GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives.
  • ResearchGate. (n.d.). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
  • ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
  • PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation.
  • SpringerLink. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus.
  • ResearchGate. (n.d.). Cytotoxic activity (IC 50 ) of compounds 1-4 against MCF-7, HCT-116, HepG2 and WI-38 cell lines.

Sources

Application Notes and Protocols: Antimicrobial Efficacy of 2-Hydroxy-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Benzaldehyde derivatives, a class of compounds with known biological activities, represent a promising avenue for the development of new antimicrobials. This document provides a comprehensive guide to the in vitro evaluation of 2-Hydroxy-4,5-dimethoxybenzaldehyde and its derivatives against a panel of clinically relevant microbial pathogens. Detailed, step-by-step protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for assessing zones of inhibition are presented. This guide is designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles, empowering researchers to effectively screen and characterize the antimicrobial potential of this important class of compounds.

Introduction: The Scientific Imperative

The rise of multidrug-resistant organisms poses a significant global health challenge, rendering conventional antibiotic therapies increasingly ineffective.[1][2] This has catalyzed a paradigm shift in drug discovery, with a renewed focus on natural products and their synthetic derivatives as sources of novel antimicrobial agents.[3] Benzaldehydes and their hydroxylated and methoxylated analogues have garnered considerable interest due to their broad-spectrum biological activities.[4][5] The antimicrobial action of hydroxybenzaldehydes is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death.[4][6]

This application note specifically addresses the antimicrobial screening of this compound derivatives. The protocols herein are grounded in established methodologies and are designed to yield reliable and reproducible data, crucial for the preclinical assessment of these promising compounds. Adherence to standardized procedures, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for the generation of comparable and meaningful results.[7][8]

Foundational Assays for Antimicrobial Screening

Two complementary methods form the cornerstone of preliminary antimicrobial susceptibility testing: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for observing zones of inhibition.

  • Broth Microdilution: This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[9][10] It is considered a gold standard for susceptibility testing due to its reproducibility and the quantitative nature of its results.[11][12]

  • Agar Well Diffusion: This qualitative or semi-quantitative assay involves the diffusion of an antimicrobial agent from a well through a solid agar medium inoculated with a test microorganism.[13][14] The presence of a clear zone around the well, known as the zone of inhibition, indicates the antimicrobial activity of the substance.[15] The diameter of this zone is proportional to the susceptibility of the microorganism to the test compound.[16]

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial evaluation of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solutions & Dilutions) Broth_Microdilution Broth Microdilution Assay (96-well plate) Compound_Prep->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Assay (Agar plates) Compound_Prep->Agar_Well_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Well_Diffusion MIC_Determination MIC Determination (Visual/Spectrophotometric) Broth_Microdilution->MIC_Determination Zone_Measurement Zone of Inhibition Measurement (mm) Agar_Well_Diffusion->Zone_Measurement Data_Interpretation Data Interpretation & Comparison to Controls MIC_Determination->Data_Interpretation Zone_Measurement->Data_Interpretation

Sources

Application Notes and Protocols for Antioxidant Activity Screening of 2-Hydroxy-4,5-dimethoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Antioxidant Profiling

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are a major class of antioxidants that can mitigate oxidative damage.[3][4] Their therapeutic potential has led to extensive research into both naturally occurring and synthetic phenolic structures.

2-Hydroxy-4,5-dimethoxybenzaldehyde and its analogs represent a promising class of phenolic aldehydes for investigation. The strategic placement of hydroxyl and methoxy groups on the benzaldehyde scaffold is predicted to significantly influence their antioxidant capacity.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust screening of the antioxidant activity of these analogs. We will delve into the mechanistic underpinnings of the most relevant in vitro assays and provide detailed, field-proven protocols to ensure reliable and reproducible results.

Pillar 1: Selecting the Appropriate Antioxidant Assays - A Multi-Mechanistic Approach

No single assay can fully capture the multifaceted nature of antioxidant activity.[7] Therefore, a panel of assays operating through different mechanisms is essential for a comprehensive assessment. For screening this compound analogs, we recommend a primary panel of three widely accepted and complementary assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

These assays are based on single electron transfer (SET) mechanisms, which are particularly relevant for phenolic compounds.[8][9] Phenolic antioxidants can donate an electron to neutralize free radicals, a process that is quantified in these spectrophotometric methods.[10]

The Rationale Behind Assay Selection:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method utilizes a stable free radical, DPPH•, which has a deep violet color.[8] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH• is reduced to a non-radical form, resulting in a color change that is measured by a decrease in absorbance at approximately 517 nm.[8][11] Its simplicity, rapidity, and sensitivity make it an excellent primary screening tool.[9][12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[8] Similar to the DPPH assay, antioxidants reduce the ABTS•+, causing the solution to lose its color, with the change in absorbance typically monitored around 734 nm.[8] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and the longer wavelength for measurement reduces potential interference from colored compounds in the sample.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13][14] The reduction results in the formation of a colored ferrous-probe complex, which is monitored spectrophotometrically at approximately 594 nm.[13][14] The FRAP assay provides a direct measure of the total antioxidant power of a sample.

Pillar 2: Experimental Design and Data Interpretation

Workflow for Antioxidant Screening

The following diagram illustrates a logical workflow for the antioxidant screening of this compound analogs.

G cluster_0 Preparation cluster_1 Primary Screening Assays cluster_2 Data Analysis & Interpretation A Synthesize/Procure This compound Analogs B Prepare Stock Solutions (e.g., in Methanol or DMSO) A->B C Prepare Serial Dilutions B->C D DPPH Assay C->D E ABTS Assay C->E F FRAP Assay C->F G Calculate % Inhibition or Ferric Reducing Power D->G E->G F->G H Determine IC50 Values (for DPPH and ABTS) G->H I Compare Activities of Analogs H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: A streamlined workflow for the antioxidant screening of novel compounds.

Data Presentation and Interpretation

For robust comparison, the antioxidant activity of the analogs should be quantified and presented in a clear, tabular format.

  • For DPPH and ABTS assays, the results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

  • For the FRAP assay, the results are expressed as ferrous iron equivalents (Fe²⁺ equivalents) , often in µM or mg/g of the compound. A higher FRAP value signifies greater reducing power.

Table 1: Hypothetical Antioxidant Activity Data for this compound Analogs

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺ equivalents)
This compound75.352.1120.5
Analog A45.830.5185.2
Analog B98.275.995.7
Ascorbic Acid (Positive Control)25.115.8250.0

Pillar 3: Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity using the stable DPPH radical.[15]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark to prevent degradation.[15]

  • Preparation of Test Compounds and Control:

    • Prepare a stock solution of each test compound and the positive control in methanol (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 250 µg/mL).[15]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compounds or positive control to their respective wells.[15]

    • For the blank control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • IC50 Determination: Plot the % scavenging activity against the concentration of the test compounds and determine the IC50 value from the graph.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol describes the evaluation of antioxidant activity by measuring the scavenging of the ABTS radical cation.[16]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Compounds and Control: Prepare serial dilutions of the test compounds and positive control as described in the DPPH protocol.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various dilutions of the test compounds or positive control to their respective wells.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[8]

  • Measurement: Measure the absorbance of each well at 734 nm.[8]

  • Calculation of Scavenging Activity: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value by plotting the % scavenging activity against the concentration of the test compounds.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the ability of the test compounds to reduce ferric iron.[13][14]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Test compounds

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 594 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.[9]

  • Preparation of Ferrous Sulfate Standard Curve: Prepare a series of dilutions of FeSO₄ in water to generate a standard curve (e.g., 100 to 2000 µM).

  • Preparation of Test Compounds and Control: Prepare dilutions of the test compounds and positive control in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compounds, standards, or positive control to their respective wells.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[9][14]

  • Measurement: Measure the absorbance of each well at 594 nm.[14]

  • Calculation of FRAP Value:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.

    • Determine the FRAP value of the test compounds by interpolating their absorbance values from the standard curve. The results are expressed as µM Fe²⁺ equivalents.

Conclusion and Future Perspectives

The systematic screening of this compound analogs using the detailed protocols for DPPH, ABTS, and FRAP assays will provide a robust and comprehensive understanding of their antioxidant potential. The data generated will be crucial for establishing structure-activity relationships, guiding the design of more potent antioxidant compounds, and identifying promising candidates for further investigation in more complex biological systems, such as cell-based assays and in vivo models.[17] This multi-assay approach ensures a high degree of scientific rigor and provides a solid foundation for the development of novel therapeutics targeting oxidative stress-related diseases.

References

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143–152.
  • BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.
  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.
  • Rahman, M. M., & Islam, M. B. (2014). A review on in vivo and in vitro methods used for screening antioxidant activity. Journal of Medical and Pharmaceutical Allied Sciences, 2, 47-54.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669–4674.
  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit.
  • Sarkar, A., Datta, A., & Das, A. K. (2015). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. Journal of Physical Chemistry A, 119(44), 10979–10989.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753–758.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). A concise review of current in vitro chemical and cell-based antioxidant assay methods. Journal of Agricultural and Food Chemistry, 52(25), 7970–7981.
  • Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX, 9, 101736.
  • Di Majo, D., La Guardia, M., Giammanco, S., La Neve, L., & Giammanco, M. (2008). The antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. Food Chemistry, 107(2), 835–840.
  • Biosynth. (n.d.). This compound.
  • ScienceMadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820–897.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Li, G., & Li, X. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Chinese Journal of Organic Chemistry, 28(1), 169–172.
  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412–429.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.
  • BenchChem. (2025). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs.
  • BenchChem. (2025). Application Notes and Protocols for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde.
  • Zhang, K., & Xu, J. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chemical Engineering of Chinese Universities, 15(5), 453–456.
  • Nenadis, N., & Tsimidou, M. Z. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • Rathi, M. A., Meenakshi, P., & Rajamani, K. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
  • PubChem. (n.d.). This compound.
  • Moganedi, B., Mphahlele, M. J., & Moeketsi, N. (2018). Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. Journal of Chemical Sciences, 130(1), 1–10.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Apollo Scientific. (n.d.). This compound.
  • Rathi, M. A., Meenakshi, P., & Rajamani, K. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

Sources

In-vitro Anticancer Evaluation of 2-Hydroxy-4,5-dimethoxybenzaldehyde Schiff Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The relentless pursuit of novel anticancer therapeutics has led researchers down diverse chemical avenues. Among these, Schiff bases, characterized by their versatile azomethine group (-HC=N-), have garnered significant attention for their potential as potent and selective anticancer agents.[1][2][3][4] This guide focuses specifically on Schiff bases derived from 2-Hydroxy-4,5-dimethoxybenzaldehyde, providing a comprehensive framework for their in-vitro evaluation. The protocols and insights herein are curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between synthesis and robust biological characterization. Our approach emphasizes not just the "how" but the critical "why" behind each experimental step, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Rationale for Investigating this compound Schiff Bases

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[5] The resulting imine linkage is a key pharmacophore that contributes to their diverse biological activities. The selection of this compound as the aldehydic precursor is strategic. The hydroxyl (-OH) and methoxy (-OCH₃) groups are known to enhance the biological activity of compounds, potentially through increased hydrogen bonding capabilities and altered electronic properties, which can facilitate stronger interactions with biological targets.[6]

The overarching hypothesis is that these Schiff bases can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7] This guide will provide the necessary tools to rigorously test this hypothesis in a laboratory setting.

Foundational Assay: Determining Cytotoxicity via MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and high-throughput colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment with the Schiff base compounds.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of Schiff bases incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • This compound Schiff base stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Dilute the cell suspension to the appropriate seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Include wells for blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the Schiff base compounds in complete culture medium from the stock solution.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Schiff bases.

    • Include vehicle controls (cells treated with the same concentration of DMSO as the highest compound concentration) and untreated controls (cells in fresh medium).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following the incubation period, add 20 µL of the MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C.[10]

    • Carefully aspirate the medium containing MTT.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values
Schiff Base DerivativeTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AMCF-748Value
Compound BMCF-748Value
Compound AA54948Value
Compound BA54948Value

Delving Deeper: Mechanistic Studies

Once the cytotoxic potential of the Schiff bases is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12]

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[12][13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[12][13] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_stain Staining cluster_analysis Analysis seed_treat Seed and treat cells with Schiff base (IC₅₀ concentration) incubate Incubate for 24h seed_treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate for 15-20 min in the dark add_stains->incubate_dark acquire Acquire data on a flow cytometer incubate_dark->acquire analyze Analyze cell populations (Live, Apoptotic, Necrotic) acquire->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the Schiff base compound (at its IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of the Schiff base for a specified time (e.g., 24 hours). Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold 1X PBS.[13]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples immediately (within 1 hour) by flow cytometry.[15]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Data Presentation: Apoptosis Analysis
Treatment% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)
Untreated ControlValueValueValue
Schiff Base AValueValueValue
Schiff Base BValueValueValue

Investigating Effects on Cell Cycle Progression

Anticancer compounds can also exert their effects by disrupting the normal progression of the cell cycle, often leading to arrest at specific checkpoints (G0/G1, S, or G2/M).

Principle of Cell Cycle Analysis

Flow cytometry can be used to analyze the cell cycle distribution of a population of cells.[16] This is achieved by staining the DNA of the cells with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[16] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[17] Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.[17]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fix_stain Fixation & Staining cluster_analysis_cc Analysis seed_treat_cc Seed and treat cells with Schiff base (IC₅₀ concentration) incubate_cc Incubate for 24h seed_treat_cc->incubate_cc harvest_cc Harvest and wash cells incubate_cc->harvest_cc fix Fix cells in cold 70% ethanol harvest_cc->fix stain Stain with PI/RNase solution fix->stain acquire_cc Acquire data on a flow cytometer stain->acquire_cc analyze_cc Analyze cell cycle distribution (G0/G1, S, G2/M) acquire_cc->analyze_cc

Caption: Workflow for cell cycle analysis by PI staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with the Schiff base compound

  • Cold 1X PBS

  • Cold 70% ethanol

  • PI/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Treat cells with the Schiff base as described for the apoptosis assay.

    • Harvest the cells and wash once with cold 1X PBS.

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[18]

    • Incubate the cells at 4°C for at least 30 minutes (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with 1X PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and determine the percentage of cells in each phase.[18]

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated ControlValueValueValue
Schiff Base AValueValueValue
Schiff Base BValueValueValue

Concluding Remarks and Future Directions

This guide provides a foundational set of protocols for the in-vitro anticancer evaluation of this compound Schiff bases. The data generated from these assays will provide a clear indication of the cytotoxic potential and the primary mechanisms of action of the synthesized compounds. Positive results from these initial screens would warrant further investigation into more specific molecular targets and signaling pathways, such as the MAPK signaling pathway, which has been implicated in the apoptotic response to some Schiff bases.[7] Ultimately, a thorough and methodologically sound in-vitro evaluation is a critical first step in the long and complex journey of anticancer drug development.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc, 3(6), e374. [Link]
  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
  • YouTube. (2020). Cell Cycle Analysis by Flow Cytometry.
  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
  • Checkpoint Lab. (1994). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2023). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 24(1), 108-124. [Link]
  • PubMed. (2018). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 25-46. [Link]
  • PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research. [Link]
  • SciSpace. (2019). Schiff Base Metal Complexes as Anticancer Agents. Asian Journal of Chemistry, 31(2), 241-248. [Link]
  • ResearchGate. (2020). Schiff Bases and their Metal Complexes as Anti-Cancer Agents: A Review. Current Bioactive Compounds, 11(4), 215-224. [Link]
  • PubMed. (2020). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry, 20(16), 1908-1917. [Link]
  • ResearchGate. (2025). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. [Link]
  • PubMed. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic & Medicinal Chemistry, 23(7), 1517-1526. [Link]
  • ResearchGate. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation.
  • CONICET. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: Rational identification of a new anticancer lead.
  • IDOSI Journals. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Global Journal of Pharmacology, 7(2), 143-152. [Link]
  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.

Sources

Application Note: 2-Hydroxy-4,5-dimethoxybenzaldehyde in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Versatility of a Key Intermediate

2-Hydroxy-4,5-dimethoxybenzaldehyde is a pivotal intermediate in the synthesis of a diverse range of high-performance dyes.[1] Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy substituents, provides multiple sites for chemical modification. This allows for the construction of complex chromophoric systems with tailored absorption spectra, enhanced stability, and specific affinities for various substrates. The strategic placement of the hydroxyl and methoxy groups on the benzene ring influences the electron density and, consequently, the reactivity of the aldehyde, making it a valuable building block for sophisticated dye molecules. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the utilization of this compound in the synthesis of Schiff base and azo dyes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H10O4[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to pink solid[1]
Melting Point Not specified
Boiling Point Not specified
Purity ≥97.0%[1]
CAS Number 14382-91-3[2][3]

Safety and Handling: this compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is crucial to handle this compound in a well-ventilated area or a fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4][5] In case of contact with skin, wash thoroughly with soap and water. If inhaled, move the person to fresh air.[4][5] For eye contact, rinse cautiously with water for several minutes.[4][5]

Synthesis of this compound

While commercially available, understanding the synthesis of the intermediate itself provides valuable context. Common synthetic routes include the Reimer-Tiemann and Duff formylation reactions of 3,4-dimethoxyphenol.[6] The Duff reaction is often preferred for its potential for higher yields.[6] Another approach involves the methylation of vanillin followed by oxidation.[6]

Application Protocol 1: Synthesis of a Schiff Base Dye

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of compounds formed from the condensation of primary amines with aldehydes.[7] Those derived from ortho-hydroxy aldehydes, such as this compound, are of particular interest due to their ability to form stable intramolecular hydrogen bonds and act as effective chelating ligands.

This protocol outlines the synthesis of a novel Schiff base dye via reflux condensation.

Reaction Scheme:

Schiff_Base_Synthesis This compound 2-Hydroxy-4,5- dimethoxybenzaldehyde reagents + This compound->reagents Primary_Amine Primary Amine (e.g., Aniline) product Primary_Amine->product Schiff_Base_Dye Schiff Base Dye Water H₂O reagents->Primary_Amine product->Schiff_Base_Dye product->Water

Caption: General reaction for Schiff base synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound182.17101.82 g
Aniline (example primary amine)93.13100.93 g (0.91 mL)
Absolute Ethanol--40-50 mL
Glacial Acetic Acid (catalyst)60.05CatalyticA few drops

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • Dissolution: In the 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of this compound in approximately 20-30 mL of absolute ethanol. In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 20 mL of absolute ethanol.

  • Mixing and Catalysis: Add the aniline solution to the aldehyde solution while stirring continuously. Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.[7]

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base dye will often precipitate out of the solution. If necessary, the solution can be cooled further in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[7]

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven or air-dry to a constant weight.

Characterization: The synthesized Schiff base dye should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure. The color and spectroscopic properties (UV-Vis) should also be recorded.

Application Protocol 2: Synthesis of an Azo Dye

Azo dyes, containing the -N=N- functional group, constitute one of the largest and most important classes of industrial dyes.[8] The synthesis typically involves two key steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component. In this protocol, this compound will act as the coupling component.

Workflow Diagram:

Azo_Dye_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Work-up A Primary Aromatic Amine (e.g., Aniline) B NaNO₂ in conc. HCl A->B + C Diazonium Salt Solution (0-5°C) B->C D This compound in NaOH solution C->D Add slowly E Azo Dye Precipitate D->E F Filtration E->F G Washing F->G H Drying G->H

Caption: Workflow for Azo Dye Synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Aniline (example primary amine)93.13100.93 g (0.91 mL)
Sodium Nitrite (NaNO₂)69.00100.69 g
Concentrated Hydrochloric Acid (HCl)36.46-~3 mL
This compound182.17101.82 g
Sodium Hydroxide (NaOH)40.00-~1 g
Deionized Water--As needed
Ice--As needed

Equipment:

  • Beakers (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass stirring rod

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Diazonium Salt:

    • In a 100 mL beaker, dissolve 0.93 g (10 mmol) of aniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of deionized water. Cool the solution to 0-5°C in an ice bath.

    • In a separate 50 mL beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 5 mL of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains between 0-5°C. The formation of the diazonium salt is indicated by a slight color change.[8]

  • Preparation of Coupling Component Solution:

    • In a 250 mL beaker, dissolve 1.82 g (10 mmol) of this compound in approximately 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[8] A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

    • Wash the solid dye with cold deionized water to remove any unreacted salts and starting materials.

    • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dry the purified dye to a constant weight.

Characterization: The synthesized azo dye should be characterized using FT-IR, ¹H-NMR, and UV-Visible spectroscopy to confirm its structure and determine its color properties.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of dyes. The protocols provided herein for the synthesis of Schiff base and azo dyes demonstrate straightforward and adaptable methods for creating novel colorants. The unique electronic and steric properties imparted by the hydroxyl and methoxy groups on the benzaldehyde ring offer significant opportunities for fine-tuning the properties of the final dye molecules. By following these detailed procedures and adhering to the necessary safety precautions, researchers can effectively utilize this key intermediate in their dye development programs.

References

  • Ye, D.-M., Zhang, H.-L., Wang, L., Yao, Q.-Y., Lin, Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629–4632.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2-Hydroxy-4-methoxybenzaldehyde in Dye Synthesis.
  • Patel, K. R., Patel, K. C., & Mistry, B. D. (2012). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 24(12), 5671–5675.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2018). The Role of Schiff Bases in Dyes Techniques Applications: A Review. Asian Journal of Advanced Basic Sciences, 6(1), 77–85.
  • Patel, M. B., Patel, S. K., & Patel, K. C. (2012). Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone on wool and silk fabrics. Journal of the Serbian Chemical Society, 77(5), 605–620.
  • Hussein, A. H., & Al-Janabi, A. H. (2023). Synthesis of new Azo Compounds of p-Hydroxybenzaldehyde and Determination of Their Activity. Journal of Education and Scientific Studies, 1(25), 1-15.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Zhang, Y., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2019).
  • The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Shaanxi BLOOM Tech Co. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
  • Al-Jibouri, M. N. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni(II) and Cu(II). Journal of Al-Nahrain University, 19(3), 87–96.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2020). CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • Cenmed. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde (C007B-524938).

Sources

Reductive amination of 2-Hydroxy-4,5-dimethoxybenzaldehyde for phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Phenethylamines via Reductive Amination of 2-Hydroxy-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific and practical guide for the synthesis of phenethylamine derivatives through the reductive amination of this compound. Phenethylamines are a critical class of compounds in medicinal chemistry and drug development, serving as the backbone for numerous neurologically active agents.[1][2] Reductive amination offers a robust and efficient method for their synthesis.[3][4][5] This guide delves into the underlying reaction mechanism, provides a comprehensive, step-by-step laboratory protocol, outlines methods for product characterization, and offers expert insights into troubleshooting and safety. The protocols and explanations are designed to be self-validating, ensuring both scientific integrity and practical reproducibility for professionals in the field.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a cornerstone of organic chemistry, particularly in the pharmaceutical industry where the amine functional group is prevalent in active pharmaceutical ingredients (APIs). Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile methods for creating carbon-nitrogen bonds.[4][6] It typically involves a one-pot reaction where a carbonyl compound (an aldehyde or ketone) reacts with an amine in the presence of a reducing agent to form a more substituted amine.[3][4] This method is favored for its high efficiency, operational simplicity, and its applicability in green chemistry by reducing the need for intermediate purification steps.[4]

The target precursor, this compound, is a valuable starting material for accessing a specific subclass of phenethylamines with potential applications in neuroscience research and drug discovery. The strategic placement of the hydroxyl and methoxy groups on the phenyl ring allows for the synthesis of analogues with tailored pharmacological profiles. This guide provides the necessary framework for leveraging this precursor to synthesize novel phenethylamine targets.

The Reaction Mechanism: A Tale of Two Steps

The reductive amination process is a sequential reaction that proceeds through two principal stages: the formation of an imine or iminium ion, followed by its immediate reduction.[4][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions (typically pH 4-5), the hemiaminal undergoes dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines).[4][5] The removal of water, or the presence of a mild acid catalyst, shifts the equilibrium towards the formation of the C=N double bond.[4]

  • Reduction: The newly formed imine or iminium ion is then reduced to the target amine. This step requires a reducing agent that is selective enough to reduce the C=N bond without significantly reducing the starting aldehyde.[5] This chemoselectivity is the key to a successful one-pot reductive amination.

Caption: General mechanism of reductive amination.

Causality Behind Reagent Choices

The choice of reducing agent is paramount.

  • Sodium Borohydride (NaBH₄): A common and inexpensive reductant. However, it can also reduce the starting aldehyde, potentially lowering the yield.[4] Its use is often staged: the imine is allowed to form completely before NaBH₄ is added.[5][8]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective under the slightly acidic conditions required for imine formation. It is selective for the reduction of the protonated iminium ion over the carbonyl group, making it ideal for one-pot procedures.[5][8][9] However, it can release toxic hydrogen cyanide gas if the reaction becomes too acidic, requiring careful pH control.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): Another mild and selective reagent that is often preferred for its effectiveness and lower toxicity profile compared to NaBH₃CN.[4][8] It is particularly useful in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][10]

Detailed Experimental Protocol

This protocol describes the synthesis of a phenethylamine derivative using this compound and a primary amine (represented as R-NH₂) in a one-pot reaction using sodium borohydride.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
This compoundC₉H₁₀O₄182.17114-117-Irritant
Primary Amine (e.g., Methylamine, 40% in H₂O)CH₅N31.06-848Flammable, Corrosive
Methanol (MeOH)CH₄O32.04-9865Flammable, Toxic
Sodium Borohydride (NaBH₄)NaBH₄37.83400 (dec.)-Flammable, Water-reactive
Acetic Acid (Glacial)C₂H₄O₂60.0516.6118Corrosive, Flammable
Diethyl Ether (Et₂O)C₄H₁₀O74.12-11634.6Highly Flammable
Hydrochloric Acid (HCl), 1MHCl36.46--Corrosive
Sodium Hydroxide (NaOH), 2MNaOH40.00--Corrosive
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124-Irritant
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Beakers and graduated cylinders

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Methodology

Caption: Experimental workflow for phenethylamine synthesis.

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

    • Add methanol (40 mL) and stir until the aldehyde is fully dissolved.

    • Add the primary amine (e.g., methylamine, 1.1 equiv., 11.0 mmol) to the solution, followed by a few drops of glacial acetic acid (approx. 0.3 mL) to catalyze the reaction.[11]

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 3-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL) to remove any unreacted aldehyde and other non-basic impurities.

    • Make the aqueous layer basic (pH > 12) by the slow addition of 2M sodium hydroxide solution.

    • Extract the now basic aqueous layer with diethyl ether or dichloromethane (3 x 40 mL) to recover the amine product.[12][13]

    • Combine the organic extracts containing the product.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude amine by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Product Characterization

Unequivocal identification of the final product is essential.[14] A combination of spectroscopic and chromatographic techniques should be employed.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress. The product amine should have a different Rf value than the starting aldehyde. A typical mobile phase would be ethyl acetate/hexanes or dichloromethane/methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methoxy groups (-OCH₃), the ethyl side chain (-CH₂-CH₂-), and the N-H proton (if a primary or secondary amine). The disappearance of the aldehyde proton peak (~9.5-10.5 ppm) is a key indicator of reaction completion.

    • ¹³C NMR: Will confirm the number of unique carbons and the presence of the aliphatic side chain carbons.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the synthesized phenethylamine.[6][14][15] The fragmentation pattern can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the strong C=O stretching band of the aldehyde (around 1670-1700 cm⁻¹).[14][15]

Troubleshooting and Field-Proven Insights

IssueProbable CauseRecommended Solution
Low or No Product Formation Incomplete imine formation.Ensure the use of a catalyst (e.g., acetic acid). Allow more time for imine formation before adding the reducing agent. Azeotropic removal of water with a Dean-Stark trap can also drive the equilibrium.
Starting Aldehyde Recovered Reducing agent is too weak or was deactivated. Imine formation did not occur.Check the quality of the reducing agent. Re-evaluate the pH; imine formation is optimal in weakly acidic conditions.
Formation of Alcohol Byproduct Reducing agent (e.g., NaBH₄) reduced the starting aldehyde before imine formation.Add the reducing agent slowly at a low temperature (0 °C). Alternatively, switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5]
Difficulty in Product Isolation Amine product may be partially water-soluble, especially if it's a low molecular weight salt.Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to deprotonate the amine salt. Use a more polar organic solvent like ethyl acetate for extraction or perform multiple extractions.[12][13]
Over-alkylation (for primary amines) The newly formed secondary amine reacts with another molecule of aldehyde.Use a larger excess of the primary amine to favor the formation of the desired product. This is a common issue and requires careful stoichiometric control.[4][16]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially during the addition of sodium borohydride (H₂ gas evolution) and when working with volatile organic solvents.

  • Reagent Handling:

    • Sodium Borohydride (NaBH₄): Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

    • Sodium Cyanoborohydride (NaBH₃CN): Is toxic and can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. Maintain strict pH control.

    • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable. Avoid open flames and sparks.

    • Acids and Bases: Handle corrosive reagents like glacial acetic acid, HCl, and NaOH with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). American Chemical Society.
  • Reductive Amination - Common Conditions.
  • Reductive Amin
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.
  • Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives.
  • Reductive amin
  • Reductive Amin
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. PubMed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amin
  • Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. PubMed.
  • Characterization of 2C-Phenethylamines using High-Resolution Mass Spectrometry and Kendrick Mass Defect Filters.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
  • Struggling with Reductive Amination: Tips for Isol
  • Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug. PubMed.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central.

Sources

Application Notes & Protocols: A Guide to the Vilsmeier-Haack Formylation for the Synthesis of Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydroxybenzaldehydes

Hydroxybenzaldehydes are a cornerstone class of aromatic compounds, serving as pivotal intermediates in the synthesis of a vast array of high-value molecules. Their dual functionality—a nucleophilic hydroxyl group and an electrophilic aldehyde—provides a versatile scaffold for constructing complex molecular architectures. In the pharmaceutical sector, these compounds are indispensable building blocks for active pharmaceutical ingredients (APIs), including anti-inflammatory agents, antibiotics, and anticancer drugs.[1][2][3] For instance, 4-Hydroxybenzaldehyde is a key precursor in the manufacture of certain antibiotics and is also explored for its own bioactive properties.[1][3][4] The ortho-isomer, salicylaldehyde, is a crucial reactant for synthesizing coumarins and metal-chelating ligands.[5]

Among the arsenal of formylation techniques available to the synthetic chemist, the Vilsmeier-Haack reaction stands out for its efficacy, operational simplicity, and use of economical reagents.[6] It provides a direct and generally mild pathway for introducing a formyl group onto electron-rich aromatic systems, such as phenols, making it a highly relevant and powerful tool for producing hydroxybenzaldehydes.[6][7] This guide offers an in-depth exploration of the Vilsmeier-Haack reaction, focusing on its practical application for the synthesis of hydroxybenzaldehydes, complete with mechanistic insights, detailed protocols, and troubleshooting advice for researchers in organic synthesis and drug development.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction achieves the formylation of activated aromatic rings through a two-stage process: the formation of a potent electrophile, the "Vilsmeier reagent," followed by an electrophilic aromatic substitution.[7][8]

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7] This is a highly exothermic step.

  • Causality: The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This forms an unstable adduct which rapidly rearranges. The subsequent elimination of the stable dichlorophosphate anion generates a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[6][8] Precise temperature control, typically at 0°C or below, is critical during this stage to prevent thermal decomposition and ensure the selective formation of the reagent.[3]

Part 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich phenol attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating effect of the hydroxyl group activates the aromatic ring, facilitating this substitution.

  • Causality: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt intermediate is stable until the final work-up stage. The crucial last step is the hydrolysis of this iminium salt, typically achieved by adding the reaction mixture to ice-cold water or a basic solution, which liberates the final aldehyde product and dimethylamine.[8][9]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct [Intermediate Adduct] DMF->Adduct + POCl₃ POCl3 POCl₃ POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->VilsmeierReagent - OP(O)Cl₂⁻ SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Phenol Phenol (Ar-OH) Phenol->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde Hydroxybenzaldehyde (HO-Ar-CHO) IminiumSalt->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

Controlling Regioselectivity in Phenol Formylation

The hydroxyl group (-OH) is a powerful ortho-, para-directing activator. In the Vilsmeier-Haack reaction, the outcome is a delicate interplay between electronic and steric effects.

  • Electronic Effects: The formyl group is predominantly introduced at the position para to the hydroxyl group due to lesser steric hindrance compared to the ortho positions.[10] This makes the V-H reaction an excellent method for synthesizing 4-hydroxybenzaldehydes.

  • Steric Hindrance: If the para position is already occupied, formylation will occur at an available ortho position. For highly activated substrates like resorcinol (1,3-dihydroxybenzene), formylation occurs ortho to one hydroxyl group and para to the other, leading selectively to 2,4-dihydroxybenzaldehyde.[9]

  • Reaction Conditions: While the intrinsic directing effects of the substrate are primary, reaction conditions can sometimes influence the ratio of isomers. However, for most phenols, para-selectivity is highly favored.

Experimental Protocols

Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. N,N-Dimethylformamide (DMF) is a skin irritant and a suspected teratogen. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

General_Workflow cluster_workflow General Experimental Workflow A 1. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) B 2. Add Phenol Substrate (Maintain low temperature) A->B C 3. Reaction (Stir at controlled temp.) B->C D 4. Hydrolysis (Work-up) (Pour onto ice/water) C->D E 5. Product Isolation (Filtration or Extraction) D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product F->G

Caption: General workflow for Vilsmeier-Haack formylation.

Protocol 1: Synthesis of 4-Hydroxybenzaldehyde from Phenol

This protocol is adapted from established procedures emphasizing para-selectivity.[11][12]

  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 1.2 equivalents).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting slurry or solution at 0°C for an additional 30 minutes.

  • Formylation:

    • Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like toluene.[12]

    • Add the phenol solution dropwise to the cold Vilsmeier reagent, maintaining the temperature below 10°C.

    • After addition, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is approximately 6-7.

    • The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from hot water or an ethanol/water mixture, or by column chromatography on silica gel.[13]

Protocol 2: High-Yield Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol

This protocol is optimized for the highly reactive resorcinol substrate, where temperature control is paramount to prevent side reactions and achieve high yields (typically 65-75%).[2][3][14][15]

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flask equipped with a mechanical stirrer, add anhydrous acetonitrile followed by anhydrous DMF (1.1 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 10°C.

    • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent suspension.

  • Formylation:

    • Cool the Vilsmeier reagent suspension to -15°C using an acetone/dry ice bath.

    • Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.

    • Add the resorcinol solution dropwise to the cold Vilsmeier reagent over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the intermediate formamidinium salt will form.[3]

    • After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.

  • Intermediate Isolation (Optional but Recommended for Purity):

    • Allow the reaction to warm to room temperature and stir for another hour.

    • Cool the mixture to 5°C and isolate the crystalline formamidinium salt by filtration.

    • Wash the solid with cold, dry acetonitrile and dry it under vacuum. This step removes impurities before hydrolysis.[3][14]

  • Hydrolysis and Product Isolation:

    • Add the dried intermediate salt (or the entire reaction mixture from step 2) to warm water (approx. 50-60°C) and stir. The salt will dissolve and hydrolyze.[3][9]

    • Cool the resulting aqueous solution in an ice bath. The 2,4-dihydroxybenzaldehyde product will precipitate as a crystalline solid.

    • Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Comparative Data and Yields

The yield of the Vilsmeier-Haack reaction is highly dependent on the substrate's reactivity and the precise control of reaction conditions. The following table summarizes typical results for various phenol derivatives.

SubstrateProductReagent SystemTypical ConditionsYield (%)Reference(s)
Phenol4-HydroxybenzaldehydeDMF/POCl₃Heat to 110°C>90%[12]
Phenol4-HydroxybenzaldehydeDMF/SOCl₂30 min, ultrasonic67%[13]
p-Cresol2-Hydroxy-5-methylbenzaldehydeDMF/SOCl₂30 min, ultrasonic64%[13]
o-Chlorophenol3-Chloro-4-hydroxybenzaldehydeDMF/SOCl₂30 min, ultrasonic68%[13]
Resorcinol2,4-DihydroxybenzaldehydeDMF/POCl₃Low temp (-15°C to RT)65-75%[2][3][15]
Resorcinol2,4-DihydroxybenzaldehydeOxalyl Chloride/DMFLow temp65-75%[2][15]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Deactivated Substrate: The phenol ring has electron-withdrawing groups.The V-H reaction is generally unsuitable for deactivated rings. Consider alternative formylation methods like the Friedel-Crafts reaction.[16]
2. Impure Reagents: POCl₃ has hydrolyzed; DMF is old and contains dimethylamine/formic acid.Use freshly opened or distilled POCl₃ and high-purity, anhydrous DMF. Old DMF may have a fishy smell, indicating decomposition.[17]
3. Incomplete Hydrolysis: The iminium salt intermediate was not fully converted to the aldehyde.During work-up, ensure sufficient time and adequate stirring after adding to water. Gentle heating (50-60°C) of the aqueous mixture can drive hydrolysis to completion.[3][9]
Formation of a Stuck, Unstirrable Precipitate During Reagent Prep Rapid Reagent Addition: Adding POCl₃ too quickly to DMF causes rapid, uncontrolled precipitation of the Vilsmeier reagent.1. Slower Addition: Add POCl₃ much more slowly, ensuring it dissolves before adding more. 2. Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar for better torque and mixing in thick slurries.[18] 3. Solvent: Add a co-solvent like acetonitrile or toluene before adding POCl₃ to keep the reagent partially dissolved.[12][14]
Multiple Products (Poor Regioselectivity) Highly Activated Substrate: Substrates like resorcinol are extremely reactive and can undergo side reactions if not controlled.Strict adherence to low temperatures (-15°C to -10°C) during substrate addition is critical to minimize side-product formation. Isolating the intermediate salt can also improve final product purity.[3][19]
Product is Dark/Oily and Difficult to Purify Thermal Decomposition: Overheating during the reaction or work-up can lead to polymerization or tar formation.Maintain recommended reaction temperatures. During work-up, pour the reaction mixture into ice, not the other way around, to dissipate heat effectively.

References

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Online]. Available: [Link]
  • Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction. LookChem. [Online]. Available: [Link]
  • Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Sci-Hub. [Online]. Available: [Link]
  • How do you synthesize 4-hydroxy benzaldehyde from phenol using vilsmeier-haack method? Brainly.in. [Online]. Available: [Link]
  • ortho-Formylation of phenols. Organic Syntheses. [Online]. Available: [Link]
  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Online]. Available: [Link]
  • The Role of 4-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]
  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents. [Online].
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. [Online]. Available: [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Online]. Available: [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. [Online]. Available: [Link]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Online]. Available: [Link]
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • Summary: Synthesis of Salicylaldehyde and its Applications. St. Paul's College. [Online]. Available: [Link]
  • How can I improve the Vilsmeier-Haack reaction?
  • Synthesis method of p-hydroxybenzaldehyde. Google Patents. [Online].
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. [Online]. Available: [Link]

Sources

Application Notes & Protocols: The Reimer-Tiemann Reaction for the Synthesis of Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Foundational Tool in Aromatic Chemistry

First reported in 1876 by German chemists Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction is a cornerstone of organic synthesis for the ortho-formylation of phenols.[1][2][3] This electrophilic aromatic substitution reaction converts a phenol into a corresponding ortho-hydroxybenzaldehyde using chloroform (CHCl₃) and a strong base, followed by an acidic workup.[4][5] The simplest and most cited example is the conversion of phenol to salicylaldehyde.[3]

The enduring relevance of this reaction lies in its ability to produce hydroxybenzaldehydes, which are highly valuable precursors and building blocks in numerous fields. These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[5][6][7] For instance, a variation of this reaction on guaiacol was historically a key step in the industrial production of vanillin.[8][9] This guide provides an in-depth exploration of the reaction's mechanism, practical protocols for laboratory synthesis, and expert insights for researchers and drug development professionals.

II. The Reaction Mechanism: A Tale of a Carbene Electrophile

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The process is a multi-step sequence initiated by the generation of a highly reactive, transient species.

Step 1: Generation of the Dichlorocarbene Electrophile The reaction's true electrophile is not chloroform itself, but rather dichlorocarbene (:CCl₂), a neutral species with a highly electron-deficient carbon atom. It is generated in situ when the strong base, typically an aqueous solution of sodium or potassium hydroxide, deprotonates the chloroform. This forms a chloroform carbanion (⁻CCl₃), which rapidly undergoes alpha-elimination, expelling a chloride ion to yield the dichlorocarbene.[4][7][10]

Step 2: Activation of the Phenol Concurrently, the strong base deprotonates the acidic hydroxyl group of the phenol to form a phenoxide ion.[2] This step is crucial as the resulting negative charge on the oxygen is delocalized into the aromatic ring, significantly increasing the ring's nucleophilicity and making it highly susceptible to electrophilic attack.[3][4]

Step 3: Electrophilic Aromatic Substitution The electron-rich phenoxide ring then performs a nucleophilic attack on the electron-deficient dichlorocarbene.[3][6] This attack forms a dichloromethyl-substituted phenol intermediate.[2]

Step 4: Hydrolysis to the Final Aldehyde Under the basic reaction conditions, the attached dichloromethyl group undergoes hydrolysis. Two successive substitutions of the chlorine atoms by hydroxide ions occur, leading to a geminal diol, which is unstable and readily loses a water molecule to form the final aldehyde group. A final acidic workup ensures the protonation of the phenoxide to the hydroxyl group, yielding the hydroxybenzaldehyde product.[2][7]

Reimer_Tiemann_Mechanism cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Phenoxide Formation cluster_2 Steps 3 & 4: Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethanide Carbanion (⁻CCl₃) CHCl3->Carbanion + OH⁻ - H₂O Base1 Base (OH⁻) Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene α-elimination Cl_ion Cl⁻ Attack Electrophilic Attack Carbene->Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ - H₂O Base2 Base (OH⁻) Phenoxide->Attack Intermediate Dichloromethyl Intermediate Attack->Intermediate Hydrolysis Hydrolysis (2 OH⁻) Intermediate->Hydrolysis Workup Acid Workup (H⁺) Hydrolysis->Workup Product ortho-Hydroxy- benzaldehyde Workup->Product Experimental_Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reaction 2. Reagent Addition & Heating (60-70°C) Setup->Reaction Workup 3. Reaction Workup (Quenching, Acidification) Reaction->Workup Purification 4. Product Purification (Distillation / Extraction) Workup->Purification Analysis 5. Characterization (NMR, IR, GC-MS) Purification->Analysis

Sources

Application Notes: The Strategic Use of 2-Hydroxy-4,5-dimethoxybenzaldehyde in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Substituted Benzaldehydes

In the intricate world of flavor and fragrance synthesis, substituted benzaldehydes are foundational pillars, offering a versatile scaffold from which complex aromatic profiles can be constructed. Benzaldehyde and its derivatives are responsible for a wide range of sensory experiences, from the characteristic almond notes of benzaldehyde itself to the warm, creamy notes of vanillin.[1] Their utility stems from the reactivity of the aldehyde functional group, which serves as a handle for carbon-carbon bond formation, and the influence of ring substituents (hydroxyl, methoxy groups) on both reactivity and the final sensory properties of the derivative molecules.[2][3]

This guide focuses on a specific, yet highly promising, building block: 2-Hydroxy-4,5-dimethoxybenzaldehyde . This compound, an isomer of the well-known vanillin, possesses a unique arrangement of functional groups that makes it a valuable precursor for creating novel flavor and fragrance molecules. The ortho-hydroxyl group can direct reactions and participate in intramolecular hydrogen bonding, influencing the conformation and properties of derivatives, while the dual methoxy groups at the 4 and 5 positions contribute to the molecule's polarity and potential for unique aroma profiles.

Part 1: Physicochemical Profile and Handling

A thorough understanding of the starting material is paramount for reproducible and safe experimentation. This compound is a solid at room temperature, simplifying handling and measurement compared to volatile liquids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 14382-91-3[4]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.18 g/mol
Appearance Solid
Purity ≥98% (Typical)
InChIKey XIKGRPKDQDFXLF-UHFFFAOYSA-N
Storage Temp. 2-8°C, Inert Atmosphere

Safety & Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Codes: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety glasses, a lab coat, and nitrile gloves.

Part 2: Core Synthetic Application: The Claisen-Schmidt Condensation

The most powerful and direct application of benzaldehydes in flavor synthesis is their use as the electrophilic partner in crossed-aldol, or Claisen-Schmidt, condensations.[5] This reaction class forges a new carbon-carbon bond between the aldehyde and an enolizable ketone or aldehyde, extending the carbon chain and creating an α,β-unsaturated carbonyl system—a common feature in many flavor compounds.

The general mechanism involves the base-catalyzed formation of an enolate from a ketone (e.g., acetone), which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.[6] The resulting aldol adduct readily dehydrates under the reaction conditions to yield a stable, conjugated product.[5] This dehydration is often the thermodynamic driving force for the reaction, especially when it extends conjugation with the aromatic ring.

Claisen_Schmidt_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde 2-Hydroxy-4,5-dimethoxy- benzaldehyde (Electrophile) Enolate->Aldehyde Attack Adduct Aldol Adduct (Intermediate) Aldehyde->Adduct FinalProduct α,β-Unsaturated Ketone (Flavor Precursor) Adduct_dehyd Aldol Adduct Adduct_dehyd->FinalProduct -H₂O

Caption: General workflow of the Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-4-(2-Hydroxy-4,5-dimethoxyphenyl)but-3-en-2-one

This protocol details the base-catalyzed condensation of this compound with acetone. The resulting α,β-unsaturated ketone is a direct analogue to dehydrozingerone (from vanillin) and can serve as a precursor to novel flavor compounds through subsequent reduction of the double bond.

Materials:

  • This compound (1.82 g, 10 mmol)

  • Acetone (Reagent Grade, 20 mL)

  • Sodium Hydroxide (NaOH) solution, 10% aqueous (2.5 mL)

  • Ethanol, 95% (20 mL)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Round-bottom flask (100 mL), magnetic stirrer, stir bar, ice bath, separatory funnel, Büchner funnel.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of this compound in 20 mL of 95% ethanol. Add 20 mL of acetone to this solution.

  • Initiation of Condensation: Place the flask in an ice-water bath and begin stirring. Slowly add 2.5 mL of 10% NaOH solution dropwise over 10-15 minutes.

    • Causality Note: The reaction is initiated by a strong base which deprotonates the α-carbon of acetone to form the nucleophilic enolate.[6] The reaction is kept cool to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition of NaOH is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours. The formation of a yellow precipitate or a color change to deep yellow/orange indicates product formation.

  • Neutralization and Quenching: After the reaction period, cool the mixture again in an ice bath. Slowly neutralize the reaction mixture by adding 1M HCl dropwise until the pH is approximately 7.

    • Self-Validation: Use pH paper to confirm neutralization. This step quenches the reaction by protonating the phenoxide and any remaining enolate, and it neutralizes the base catalyst.

  • Workup & Extraction: a. Transfer the neutralized mixture to a separatory funnel. b. Add 30 mL of deionized water and 30 mL of ethyl acetate. Shake vigorously, venting periodically. c. Allow the layers to separate and collect the organic (top) layer. d. Extract the aqueous layer two more times with 15 mL portions of ethyl acetate. e. Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 20 mL of brine (to begin the drying process).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter through a Büchner funnel, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification (Optional): Recrystallize the crude solid from a minimal amount of hot ethanol to yield the purified (E)-4-(2-Hydroxy-4,5-dimethoxyphenyl)but-3-en-2-one.

Part 3: Synthesis of the Precursor - An Essential Starting Point

For researchers in drug development or those without a direct supply, synthesizing the starting aldehyde is a critical first step. The Reimer-Tiemann reaction is a classic and effective method for the ortho-formylation of phenols, making it ideally suited for converting a substituted phenol into the desired aldehyde.[7][8]

The reaction mechanism involves the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[9] The electron-rich phenoxide ring attacks the electrophilic carbene, primarily at the less sterically hindered ortho position. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde functional group.[10]

Reimer_Tiemann cluster_1 Step 1: Reagent Activation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Hydrolysis Phenol 3,4-Dimethoxyphenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base NaOH Chloroform Chloroform (CHCl₃) Intermediate Dichloromethyl- phenoxide Intermediate Phenoxide->Intermediate Attack Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene α-elimination Product 2-Hydroxy-4,5-dimethoxy- benzaldehyde Intermediate_hyd Intermediate Intermediate_hyd->Product H2O H₂O, OH⁻

Caption: Key stages of the Reimer-Tiemann formylation reaction.

Protocol 2: Synthesis of this compound

This protocol describes the formylation of 3,4-dimethoxyphenol.

Materials:

  • 3,4-Dimethoxyphenol (1.54 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (4.0 g, 100 mmol)

  • Chloroform (CHCl₃) (3.0 mL, ~37 mmol)

  • Deionized Water (25 mL)

  • Hydrochloric Acid, concentrated

  • Ethyl Acetate (for extraction)

  • Three-neck round-bottom flask (100 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Methodology:

  • Setup: Assemble a 100 mL three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Base Solution: In the flask, dissolve 4.0 g of NaOH in 25 mL of deionized water. Add 1.54 g of 3,4-dimethoxyphenol to the solution and stir until it dissolves, forming the sodium phenoxide.

  • Carbene Generation & Reaction: Heat the solution to 60-65°C using a heating mantle. Once the temperature is stable, add 3.0 mL of chloroform dropwise from the dropping funnel over 30 minutes.

    • Causality Note: The reaction is biphasic. Vigorous stirring is essential to facilitate the interaction between the aqueous phenoxide and the organic chloroform phase where the dichlorocarbene is generated.[8] The reaction is exothermic once initiated; careful addition and temperature monitoring are crucial.[11]

  • Reflux: After the addition is complete, maintain the reaction mixture at a gentle reflux (around 65°C) for an additional 1-2 hours.

  • Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Set up for simple distillation to remove the excess chloroform.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution by slowly adding concentrated HCl until the pH is strongly acidic (pH 1-2). A precipitate of the crude product should form.

    • Self-Validation: The formation of a solid precipitate upon acidification confirms the presence of the phenolic product, which is insoluble in acidic water.

  • Isolation and Purification: a. Collect the crude product by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold water. c. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

References

  • Reimer–Tiemann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [URL: https://www.nroer.in/g/reimer-tiemann-reaction-mechanism-examples/611252d081a357404e010839]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [URL: https://byjus.com/chemistry/reimer-tiemann-reaction-mechanism/]
  • Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [URL: https://www.allen.ac.in/ace/iit-jee/chemistry/reimer-tiemann-reaction-mechanism/]
  • J&K Scientific LLC. Reimer-Tiemann Reaction. [URL: https://jkscientific.com/en/reimer-tiemann-reaction]
  • Claisen-Schmidt Condensation. [URL: https://www.csun.edu/~hcchm003/321/321labcs.pdf]
  • Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. [URL: https://www.chemicalbook.
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10986908]
  • NIH. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152199/]
  • BYJU'S. Preparation of Dibenzal Acetone. [URL: https://byjus.
  • ResearchGate. Some relevant natural benzaldehydes of interest in flavours and fragrance field. [URL: https://www.researchgate.net/publication/379683935_Some_relevant_natural_benzaldehydes_of_interest_in_flavours_and_fragrance_field]
  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [URL: https://praxilabs.
  • Sigma-Aldrich. This compound | 14382-91-3. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93d5394a]
  • Semantic Scholar. Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Dibenzylidene-Acetone-via-Aldol-of-Gawande-Kadu/3c38676239105461295b719487c6b54199c90472]
  • ChemicalBook. 2,5-Dimethoxybenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/93-02-7.htm]
  • Substituted Benzaldehyde: Significance and symbolism. [URL: https://www.wisdomlib.org/science/chemistry/substituted-benzaldehyde]
  • ChemicalBook. This compound | 14382-91-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82539050.htm]
  • Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=102148]
  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [URL: https://www.scribd.
  • Industrial Applications of Benzaldehyde: Beyond Flavor and Fragrance. [URL: https://www.ningboinno.com/ningbo-inno-pharmchem-co-ltd/industrial-applications-of-benzaldehyde-beyond-flavor-and-fragrance-2525.html]
  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [URL: https://en.cnki.com.cn/Article_en/CJFDTotal-CQDX200202024.htm]
  • FooDB. Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824). [URL: https://foodb.ca/compounds/FDB005824]
  • Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. [URL: https://www.aovchem.com/news/benzaldehyde-a-fragrant-workhorse-in-the-chemical-industry-84457005.html]
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. [URL: https://symposium.foragerone.
  • Eureka | Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde. [URL: https://eureka.patsnap.com/patent/CN113717652A-green-synthesis-method-of-2-5-dimethoxybenzaldehyde]

Sources

Application Notes & Protocols: 2-Hydroxy-4-methoxybenzaldehyde as a Novel Antifungal Agent for Wheat Grain Preservation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fungal contamination of wheat by species such as Fusarium graminearum and Aspergillus flavus poses a significant threat to global food security and safety. These pathogens not only reduce grain yield and quality but also produce potent mycotoxins, including deoxynivalenol (DON) and aflatoxins, which are harmful to human and animal health.[1][2][3] This document provides a comprehensive technical guide on the application of 2-Hydroxy-4-methoxybenzaldehyde (HMB), a plant-derived phenolic aldehyde, as a potent antifungal agent for the protection of wheat grains. Recent studies have highlighted HMB's efficacy in inhibiting fungal growth and, critically, in suppressing mycotoxin biosynthesis.[4][5][6] We present the scientific rationale for its use, its multi-target mechanism of action, and detailed, validated protocols for its evaluation and application. These guidelines are intended for researchers in agronomy, food science, and drug discovery to facilitate the development of HMB as a promising natural alternative to synthetic fungicides.

A note on nomenclature: The compound of focus in this guide, based on extensive research demonstrating efficacy on wheat pathogens, is 2-Hydroxy-4-methoxybenzaldehyde (HMB, CAS: 673-22-3). While the initial query mentioned the 4,5-dimethoxy isomer, the available scientific literature strongly supports the potent antifungal activity of the 4-methoxy variant against key wheat pathogens.[5][7]

Scientific Background: Mechanism of Action

2-Hydroxy-4-methoxybenzaldehyde (HMB) exhibits a multi-pronged antifungal activity, making it a robust candidate for controlling resilient fungal pathogens like Fusarium graminearum.[8][9][10] Unlike fungicides that target a single metabolic pathway, HMB disrupts multiple cellular processes simultaneously, potentially reducing the likelihood of resistance development.

Key Mechanistic Pillars:

  • Cell Membrane Disruption: HMB directly compromises the fungal cell membrane. It increases membrane permeability, leading to leakage of essential intracellular components.[4][5] This is primarily achieved by interfering with ergosterol, the principal sterol in fungal membranes that is functionally equivalent to cholesterol in mammalian cells. HMB treatment significantly reduces ergosterol content, disrupting membrane fluidity and integrity.[8][10][11] This mode of action is similar to that of commercial azole fungicides, which also target the ergosterol biosynthesis pathway.[8]

  • Induction of Oxidative Stress: The compound induces a massive increase in intracellular Reactive Oxygen Species (ROS), including hydrogen peroxide (H₂O₂).[8][10][11] This surge in ROS overwhelms the fungal antioxidant defense system. While superoxide dismutase (SOD) activity may increase in response, catalase (CAT) activity, which detoxifies H₂O₂, declines, leading to cytotoxic levels of oxidative stress and subsequent cellular damage.[8][11]

  • Inhibition of Mycotoxin Biosynthesis: A critical advantage of HMB is its strong anti-mycotoxigenic effect. At concentrations that may only partially inhibit mycelial growth, it can drastically reduce the production of mycotoxins like deoxynivalenol (DON).[4][6] Transcriptome analysis reveals that HMB significantly down-regulates the expression of genes within the DON biosynthesis cluster (e.g., TRI genes).[8][10] This suggests HMB interferes with the genetic regulation of secondary metabolite production, a highly desirable trait for a food preservative.

The following diagram illustrates the interconnected pathways through which HMB exerts its antifungal effects on a fungal cell.

HMB_Mechanism_of_Action cluster_0 HMB Action cluster_1 Fungal Cell HMB 2-Hydroxy-4-methoxy- benzaldehyde (HMB) Ergosterol Ergosterol Biosynthesis HMB->Ergosterol Inhibits ROS ↑ Reactive Oxygen Species (ROS) HMB->ROS Induces Toxin Mycotoxin Biosynthesis (e.g., DON) HMB->Toxin Inhibits Membrane Cell Membrane Growth Fungal Growth Inhibition & Cell Death Membrane->Growth Ergosterol->Membrane Disrupts Integrity Antioxidant Antioxidant System (↓ CAT) ROS->Antioxidant Overwhelms Antioxidant->Growth

Caption: Multi-target mechanism of 2-Hydroxy-4-methoxybenzaldehyde (HMB).

Experimental Protocols

These protocols provide a framework for evaluating HMB, from initial screening to in situ grain treatment.

Protocol 2.1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of HMB against target fungal pathogens.

Causality: This initial screening is essential to quantify the potency of HMB and establish baseline effective concentrations for subsequent mechanistic and applied studies. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[12]

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde (HMB, ≥98% purity)

  • Fungal strains (Fusarium graminearum, Aspergillus flavus)

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of HMB in DMSO. Ensure complete dissolution.

  • Fungal Inoculum Preparation:

    • Grow fungi on PDA plates for 7-10 days to encourage sporulation.

    • Harvest spores (conidia) by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Broth Microdilution Assay:

    • In a 96-well plate, add 100 µL of PDB to each well.

    • Add 2 µL of the HMB stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a concentration range (e.g., 500 µg/mL down to ~0.98 µg/mL).

    • Add 100 µL of the adjusted fungal inoculum to each well.

    • Include a positive control (inoculum, no HMB) and a negative control (medium only). Also, include a solvent control (inoculum with DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of HMB that causes complete visual inhibition of fungal growth.[5] This can be confirmed by reading the optical density at 600 nm.

  • MFC Determination:

    • Take 10 µL aliquots from all wells showing no visible growth (at and above the MIC).

    • Spot-plate onto fresh PDA plates.

    • Incubate at 28°C for 48-72 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate.

Parameter Description Typical Range for HMB vs. F. graminearum
MIC Minimum Inhibitory Concentration200 µg/mL[4][5]
MFC Minimum Fungicidal ConcentrationTypically 1-2x the MIC value

Table 1: Summary of antifungal susceptibility parameters for HMB.

Protocol 2.2: Assessment of Mycotoxin Inhibition on Wheat Grains

Objective: To quantify the reduction in mycotoxin (e.g., DON) production by fungi on wheat grains treated with HMB.

Causality: While inhibiting fungal growth is important, the primary goal for food safety is to prevent mycotoxin contamination. This protocol directly measures the anti-mycotoxigenic efficacy of HMB in a realistic food matrix, providing critical data for its practical application.[4][6]

Materials:

  • Healthy, surface-sterilized wheat grains

  • HMB solution in a suitable solvent (e.g., ethanol)

  • Spore suspension of a mycotoxigenic fungus (F. graminearum)

  • Sterile flasks or jars

  • Incubator with humidity control

  • Mycotoxin quantification kit (e.g., DON ELISA kit) or access to HPLC/LC-MS instrumentation

  • Acetonitrile/water extraction solvent

Procedure:

  • Grain Preparation:

    • Autoclave wheat grains to ensure sterility. Adjust moisture content to approximately 20% by adding sterile distilled water, as this level is conducive to fungal growth and mycotoxin production.[13]

  • HMB Treatment:

    • Prepare HMB solutions at various concentrations (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC).

    • In sterile flasks, add 50 g of sterilized wheat grains.

    • Evenly spray the grains with the HMB solutions (or solvent for control) and mix thoroughly to ensure uniform coating. Allow the solvent to evaporate under sterile conditions.

  • Fungal Inoculation:

    • Inoculate each flask with 1 mL of the F. graminearum spore suspension (1 x 10⁵ spores/mL).

    • Mix thoroughly to distribute the inoculum.

  • Incubation: Incubate the flasks at 28°C for 7-14 days. Periodically shake the flasks to prevent clumping.

  • Sample Extraction:

    • After incubation, dry the grain samples and grind them into a fine powder.

    • Extract a known weight of the powder (e.g., 5 g) with an appropriate volume of extraction solvent (e.g., 25 mL of acetonitrile/water 84:16 v/v).

    • Shake vigorously for 1 hour and then filter or centrifuge to obtain a clear extract.

  • Mycotoxin Quantification:

    • Analyze the DON content in the extracts using a validated method such as a commercial ELISA kit or by HPLC-UV/LC-MS/MS for higher accuracy and sensitivity.

    • Calculate the percentage of DON inhibition relative to the untreated control. A reduction of over 90% has been reported at MIC levels.[4][6]

Integrated Experimental Workflow

The following workflow diagram outlines the logical progression from initial screening to applied testing on grains. This self-validating system ensures that each step informs the next, building a comprehensive dataset on the efficacy of HMB.

Experimental_Workflow start Start: Select Fungal Pathogens (e.g., F. graminearum, A. flavus) mic_mfc Protocol 2.1: Determine MIC & MFC (In Vitro Susceptibility) start->mic_mfc data_mic Data: Effective Concentration Range mic_mfc->data_mic mechanism Mechanistic Assays (Sub-MIC & MIC levels) - Membrane Integrity (PI Stain) - Ergosterol Quantification - ROS Measurement data_mic->mechanism grain_treatment Protocol 2.2: In Situ Grain Application (Use concentrations from 2.1) data_mic->grain_treatment data_mechanism Data: Confirm Mechanism of Action mechanism->data_mechanism conclusion Conclusion: Assess Potential as Grain Preservative data_mechanism->conclusion analysis Analyze Fungal Growth & Mycotoxin Levels (DON/Aflatoxin) grain_treatment->analysis data_final Data: Efficacy on Wheat Grains analysis->data_final data_final->conclusion

Caption: A logical workflow for evaluating HMB's antifungal properties.

Safety Precautions

Researchers and professionals must handle 2-Hydroxy-4-methoxybenzaldehyde with appropriate care.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[14]

  • Health Hazards: HMB is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[14][15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-Hydroxy-4-methoxybenzaldehyde (HMB) presents a compelling case as a natural antifungal agent for the protection of wheat grains. Its well-documented efficacy against major pathogens like Fusarium graminearum, combined with a multi-target mechanism that includes cell membrane disruption and potent mycotoxin inhibition, positions it as a viable alternative to conventional synthetic fungicides.[4][6][8] The protocols outlined in this guide provide a robust framework for researchers to validate its performance and explore its full potential in ensuring the safety and quality of stored cereals. Further research into formulation, application methods, and long-term stability will be crucial for its successful commercialization.

References

  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. ([Link])
  • G-S, B., G, M., L, P., C, P., A, L., & V, S. (2022).
  • Adithi, G., & Sreenivasa, M. Y. (n.d.).
  • Tian, Y., et al. (2024). Perillaldehyde-Elicited Inhibition of Ochratoxin A Production by Aspergillus carbonarius. Toxins. ([Link])
  • Kim, J. H., & Campbell, B. C. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules, 20(11), 20236–20253. ([Link])
  • Mahakarnchanakul, W., et al. (2019). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins. ([Link])
  • Mahakarnchanakul, W., et al. (2019). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. ([Link])
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology. ([Link])
  • Xiao, H., et al. (2020). 2‐Hydroxy‐4‐methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels.
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. ([Link])
  • Kim, J. H., & Campbell, B. C. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules, 20(11), 20236–20253. ([Link])
  • Li, Q., et al. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium g… OUCI. ([Link])
  • Schöneberg, T., et al. (2018). Can plant phenolic compounds reduce Fusarium growth and mycotoxin production in cereals? Taylor & Francis Online. ([Link])
  • Al-Hilli, A. L. (2019). Genetic Diversity of Fungi Producing Mycotoxins in Stored Crops.
  • Atanasova-Penichon, V., et al. (2022). Naturally occurring phenolic compounds as promising antimycotoxin agents: Where are we now? Comprehensive Reviews in Food Science and Food Safety, 21(2), 1937-1972. ([Link])
  • Varga, J., & Tóth, B. (2017). Key Global Actions for Mycotoxin Management in Wheat and Other Small Grains. Toxins, 9(4), 133. ([Link])
  • Abrunhosa, L., et al. (n.d.). NEW SYNTHETIC COMPOUNDS AS INHIBITORS OF MYCOTOXIN SYNTHESIS. CORE. ([Link])
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. ([Link])
  • Kumar, A., & Kumar, A. (2023). Mycotoxin Biosynthesis and Factors Affecting Its Production in Post Harvest Stages.
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. PubMed. ([Link])
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
  • Abramson, D., et al. (1983). Mycotoxin formation in moist wheat under controlled temperatures. Journal of Food Protection, 46(2), 142-145. ([Link])
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dimethoxybenzaldehyde. ([Link])
  • Mohana, D. C., Satish, S., & Raveesha, K. A. (2009). Antifungal activity of 2-hydroxy-4-methoxybenzaldehyde isolated from Decalepis hamiltonii (Wight & Arn.) on seed-borne fungi causing biodeterioration of paddy. Journal of Plant Protection Research, 49(3), 250-256. ([Link])
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium grami. Frontiers. ([Link])
  • El-Aziz, A., et al. (2020). Evaluation of antifungal activity of some natural essential oils against fungal pathogens associated with maize grains. CABI Digital Library. ([Link])
  • Dannaoui, E. (2017). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 3(3), 39. ([Link])
  • Clark, T. A., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(Suppl 3), S31–S37. ([Link])
  • Supronienė, S., et al. (2020). The effect of antifungal extracts on the contamination of grain with microfungi. Food Science & Nutrition, 8(3), 1735–1743. ([Link])
  • Jayas, D. S. (2012). Strategies for control of fungal invasion in stored food grains. FTIC. ([Link])
  • Tan, K. H., et al. (2023). Mycotoxigenic fungal growth inhibition and multi-mycotoxin reduction of potential biological control agents indigenous to grain maize. Food Additives & Contaminants: Part A, 40(7), 963–980. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy-4,5-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The synthesis of this compound typically involves the ortho-formylation of a substituted phenol, most commonly 3,4-dimethoxyphenol. The key challenge is to control the regioselectivity of the formylation to favor the desired C2 position over the C6 position. The two most prevalent methods are the Reimer-Tiemann reaction and the Duff reaction.[1][2]

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[3][4][5] It is known for its simplicity but can suffer from moderate yields and the formation of byproducts.[6]

  • Duff Reaction: This reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (often glycerol-boric acid or trifluoroacetic acid).[7][8] It is often cited as providing higher yields than the Reimer-Tiemann for certain phenolic substrates.[1][2]

  • Other Methods: Vilsmeier-Haack and Rieche formylations are also powerful methods for electron-rich aromatic rings, though they are more commonly applied to phenol ethers than phenols directly.[9][10] A magnesium-mediated ortho-formylation using paraformaldehyde has also been shown to be highly selective and high-yielding for many phenols.[11]

Q2: What is the typical starting material for this synthesis?

The most logical and frequently used starting material is 3,4-dimethoxyphenol . This precursor correctly positions the methoxy groups and the hydroxyl directing group for the formylation step. 3,4-dimethoxyphenol can be synthesized from vanillin through methylation followed by a Baeyer-Villiger oxidation.[1]

Troubleshooting Guide: Low Yield & Reaction Failures

Q3: My Reimer-Tiemann reaction resulted in a low yield (<30%) and a dark, tarry mixture. What went wrong?

This is a very common issue with the Reimer-Tiemann reaction, especially with electron-rich phenols which are sensitive to the harsh basic and oxidative conditions.[6][12]

Causality & Solutions:

  • Dichlorocarbene Instability & Side Reactions: Dichlorocarbene is highly reactive and can lead to polymerization and the formation of colored, resinous byproducts.[6]

    • Temperature Control: The reaction is exothermic once initiated.[4][5] Maintain a consistent temperature, typically between 60-70°C. Use an ice bath to manage any sudden exotherms. Overheating drastically increases tar formation.

    • Slow Reagent Addition: Add the chloroform dropwise over an extended period (e.g., 2-3 hours) to the heated solution of the phenoxide. This keeps the instantaneous concentration of dichlorocarbene low, favoring the desired reaction pathway over polymerization.[13]

  • Base Concentration & Biphasic System: The reaction is typically run in a biphasic system (aqueous NaOH and organic chloroform), which can be inefficient without proper mixing.[4]

    • Vigorous Stirring: Ensure very high-speed mechanical stirring to create an emulsion, maximizing the interfacial area where the reaction occurs.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or polyethylene glycol) can significantly improve the transport of the hydroxide or phenoxide ion into the organic phase, leading to cleaner reactions and better yields.[14]

  • Oxidation of the Phenol: The alkaline conditions, especially in the presence of air and heat, can cause oxidation of the electron-rich 3,4-dimethoxyphenol, contributing to the dark coloration.[6]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

Q4: I am attempting the Duff reaction, but my yield is poor. How can I optimize it?

While often higher yielding than the Reimer-Tiemann, the Duff reaction's efficiency is highly dependent on reaction conditions.[7]

Causality & Solutions:

  • Acid Catalyst and Solvent: The traditional glyceroboric acid medium can be viscous and difficult to work with.

    • Trifluoroacetic Acid (TFA): A significant improvement involves using trifluoroacetic acid as both the catalyst and solvent.[8] This allows for milder reaction conditions (e.g., 80-100°C) and simpler workup, often leading to better yields.[8]

  • Hydrolysis Step: The reaction proceeds via an iminium intermediate which must be hydrolyzed to yield the aldehyde.[7] Incomplete hydrolysis is a common cause of low yield.

    • Sufficient Time & Acidity: Ensure the acidic workup (e.g., with 2M H₂SO₄) is performed with heating (reflux) for an adequate amount of time (1-2 hours) to completely hydrolyze the intermediate.

  • Stoichiometry: The ratio of phenol to hexamine is critical.

    • Optimized Ratio: While a 1:1 molar ratio can be sufficient, a slight excess of hexamine (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.

Q5: The reaction did not proceed at all. My starting material was recovered unchanged. Why?

Causality & Solutions:

  • (Reimer-Tiemann): Ineffective Carbene Generation: The base may not be strong enough or the temperature too low to efficiently generate dichlorocarbene from chloroform.

    • Verify Base Quality: Use fresh, high-purity NaOH or KOH.

    • Ensure Proper Temperature: The reaction requires heating to initiate.[5] Ensure your reaction mixture reaches the target temperature (e.g., 60°C) before beginning chloroform addition.

  • (Duff): Inactive Reagents or Insufficient Acidity:

    • Reagent Quality: Hexamethylenetetramine can degrade over time. Use a fresh, dry sample.

    • Anhydrous Conditions: For the TFA-modified Duff reaction, anhydrous conditions are advantageous during the initial condensation step.[8] Ensure your TFA and glassware are dry.

Troubleshooting Guide: Product Purity Issues

Q6: My final product shows two aldehyde isomers on the TLC and in the NMR spectrum. How can I improve the regioselectivity?

The formation of the undesired 2,3-dimethoxy-6-hydroxybenzaldehyde isomer is a classic challenge. The hydroxyl group directs ortho, and in 3,4-dimethoxyphenol, both the C2 and C6 positions are activated.

Causality & Solutions:

  • Steric Hindrance: The C6 position is sterically hindered by the adjacent methoxy group at C5, which generally favors formylation at the C2 position. However, this selectivity is not always perfect.

  • Chelation Control (Magnesium-Mediated Method): A highly effective method for ensuring ortho-selectivity is the magnesium-mediated formylation.

    • Mechanism: Using magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) with paraformaldehyde as the formyl source leads to the formation of a magnesium phenoxide chelate. This complex effectively blocks one ortho position, directing formylation exclusively to the other.[11] This method is often superior in regioselectivity to both the Reimer-Tiemann and Duff reactions.[11]

Q7: My purified product is discolored (pink, brown, or yellow). What causes this and how can I fix it?

Causality & Solutions:

  • Trace Phenolic Impurities: The product itself is a phenol and is susceptible to air oxidation, especially if trace metal ions or basic residues are present. This forms highly colored quinone-type structures.

    • Final Purification: Recrystallization is often the best method. A mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective. If recrystallization fails, a short plug of silica gel chromatography can remove colored impurities.

    • Storage: Store the final product under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated to prevent long-term degradation.

Experimental Protocols & Data

Protocol 1: Optimized Reimer-Tiemann Synthesis with Phase-Transfer Catalysis

This protocol incorporates a phase-transfer catalyst to improve efficiency and reduce byproduct formation.

Step-by-Step Methodology:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,4-dimethoxyphenol (10.0 g, 64.9 mmol), tetra-n-butylammonium bromide (0.63 g, 1.95 mmol), and a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).

  • Heat the mixture to 65°C under a nitrogen atmosphere with vigorous stirring to form a thick emulsion.

  • Add chloroform (15.5 g, 130 mmol) dropwise via the dropping funnel over 2 hours, ensuring the temperature does not exceed 70°C.

  • After the addition is complete, continue stirring at 65°C for an additional 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature and carefully acidify with cold 6M hydrochloric acid until pH < 2.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product.

Data Summary: Comparison of Formylation Methods
MethodReagentsTypical YieldKey AdvantagesCommon Issues
Reimer-Tiemann CHCl₃, NaOH25-50%Simple setup, inexpensive reagents.[3]Low yield, tar formation, moderate regioselectivity.[6]
Duff Reaction Hexamine, Acid40-65%Generally higher yield than RT, good for phenols.[7]Requires careful hydrolysis, can be sluggish.
Mg-mediated Paraformaldehyde, MgCl₂, Et₃N70-90%Excellent yield, high ortho-selectivity.[11]Requires anhydrous conditions, more expensive reagents.

Workflow & Troubleshooting Diagrams

Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 3,4-Dimethoxyphenol Reaction Ortho-Formylation (e.g., Reimer-Tiemann) Start->Reaction Workup Acidic Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Isolate Aldehyde Characterize Characterization (NMR, MP, MS) Purify->Characterize Final Pure Product Characterize->Final

Caption: General workflow for synthesis and purification.

Troubleshooting Flowchart: Low Yield

Start Low or No Yield Observed Check_Reagents Are reagents (phenol, CHCl₃, hexamine) pure and dry? Start->Check_Reagents Check_Conditions Were reaction conditions (Temp, Time, Stirring) correct? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Use fresh, purified reagents. Dry solvents. Check_Reagents->Sol_Reagents No Check_Workup Was the hydrolysis/workup step complete? Check_Conditions->Check_Workup Yes Sol_Conditions Solution: Monitor temp closely. Ensure vigorous stirring. Use PTC for RT. Check_Conditions->Sol_Conditions No Sol_Workup Solution: Extend hydrolysis time/reflux. Ensure proper pH adjustment. Check_Workup->Sol_Workup No Consider_Alt Consider alternative method (e.g., Mg-mediated) Check_Workup->Consider_Alt Yes

Caption: A logical guide for troubleshooting low-yield issues.

References

  • Benchchem. (n.d.). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
  • Biosynth. (n.d.). This compound.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.
  • Wikipedia. (n.d.). Duff reaction.
  • PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols.
  • Sciencemadness. (n.d.). THE REIMER-TIEMANN REACTION.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Formylation of Primary Amines with 3,4-Dimethoxyphenyl Formate.
  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde synthesis.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2821-2828.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Reddit. (2023). Duff reaction using 4-methoxyphenol.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Smith, W. E. (1974). U.S. Patent No. 3,833,660. Washington, DC: U.S.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Casiraghi, G., et al. (1980). Convenient Method for the ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.
  • Hansen, T. V. (2012). Ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. Organic Syntheses, 89, 220-228.
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Indian Patent Office. (n.d.). An improved process for the preparation of 2-hydroxy-4-methoxy-benzaldehyde.

Sources

Navigating the Labyrinth of Dimethoxy Phenol Formylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Researchers and drug development professionals frequently encounter perplexing side products during the formylation of dimethoxy phenols, a crucial step in the synthesis of numerous valuable intermediates. This technical support guide, designed for the advanced practitioner, provides in-depth troubleshooting strategies and a comprehensive FAQ section to demystify these complex reactions and pave the way for cleaner, more efficient syntheses.

The Challenge: Unraveling a Complex Reaction Landscape

The formylation of dimethoxy phenols, while conceptually straightforward as an electrophilic aromatic substitution, is often complicated by the interplay of the directing effects of the methoxy and hydroxyl groups. This can lead to a variety of side products that diminish the yield of the desired aldehyde and complicate purification. This guide will dissect the common pitfalls and provide actionable solutions for the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Frequently Asked Questions & Troubleshooting

FAQ 1: My Vilsmeier-Haack formylation of 3,5-dimethoxyphenol is producing a significant amount of a di-formylated byproduct. How can I suppress this?

Root Cause: The high reactivity of the 3,5-dimethoxyphenol ring, activated by two meta-directing methoxy groups and an ortho-, para-directing hydroxyl group, makes it susceptible to multiple formylations, especially at the activated ortho and para positions.[1] In the Vilsmeier-Haack reaction, the initially formed mono-formylated product can undergo a second formylation, leading to the 2,4-diformyl-3,5-dimethoxyphenol side product.[1]

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF).[2] Using a molar ratio of 3,5-dimethoxyphenol to Vilsmeier reagent closer to 1:1 can favor mono-formylation.

  • Temperature Management: The Vilsmeier-Haack reaction can be exothermic.[1] Maintaining a low reaction temperature (e.g., 0-10°C) during the addition of the Vilsmeier reagent can help to control the reaction rate and reduce the formation of the di-formylated product.[3]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quenching the reaction as soon as the desired mono-formylated product is maximized can prevent over-reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol [3]

  • To a stirred solution of 3,5-dimethoxyphenol (1 equivalent) in phosphorus oxychloride (POCl₃, 2 equivalents) at 0°C under an inert atmosphere, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. The mixture will become very viscous.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture to pH 6 with a saturated sodium hydroxide solution.

  • Collect the resulting precipitate by filtration and dry under vacuum.

  • Purify the crude product by trituration with chloroform to remove the more soluble di-formylated and regioisomeric byproducts.[3]

SubstrateReagentsProductSide ProductsYield (Product)Yield (Side Products)Reference
3,5-DimethoxyphenolPOCl₃, DMF4-Formyl-3,5-dimethoxyphenol2-Formyl-3,5-dimethoxyphenol, 2,4-Diformyl-3,5-dimethoxyphenol52%11% (2-formyl), 1% (2,4-diformyl)[1]
FAQ 2: I am attempting a Duff reaction with a dimethoxy phenol, but I'm observing a complex mixture of products and significant polymer formation. What's going wrong?

Root Cause: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is prone to producing polymeric byproducts, especially with highly activated phenols.[4] The reaction proceeds through the formation of an iminium ion intermediate, which can react with the phenol multiple times, leading to resinous materials.[5] Furthermore, if multiple activated positions are available on the ring, a mixture of mono- and di-formylated products can be expected.[5]

Troubleshooting Strategies:

  • Optimize HMTA Stoichiometry: Reducing the molar ratio of HMTA to the dimethoxy phenol can significantly decrease the extent of di-formylation and polymerization.[4]

  • Temperature Control: The Duff reaction is often conducted at elevated temperatures, which can promote polymerization.[4] Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Choice of Acid Catalyst: The strength of the acid catalyst can influence the reaction outcome. While strong acids like trifluoroacetic acid are often used, a milder acid might reduce the rate of polymerization.[4]

Logical Workflow for Troubleshooting Polymer Formation in Duff Reaction

G start High Polymer Formation in Duff Reaction check_temp Is Reaction Temperature > 100°C? start->check_temp lower_temp Action: Lower Temperature to 70-80°C check_temp->lower_temp Yes check_hmta Check HMTA:Phenol Ratio check_temp->check_hmta No lower_temp->check_hmta reduce_hmta Action: Reduce HMTA to ~1.1 eq. check_hmta->reduce_hmta Ratio > 1.5:1 monitor_rxn Monitor Reaction by TLC/HPLC check_hmta->monitor_rxn Ratio ≤ 1.5:1 reduce_hmta->monitor_rxn end Optimized Reaction monitor_rxn->end

Caption: Troubleshooting workflow for polymer formation.

FAQ 3: My Reimer-Tiemann formylation of 2,6-dimethoxyphenol is not yielding the expected ortho-formylated product. What is the major product?

Root Cause: The Reimer-Tiemann reaction typically favors ortho-formylation.[6][7] However, in the case of 2,6-dimethoxyphenol, both ortho positions are blocked by the methoxy groups. Consequently, the electrophilic dichlorocarbene intermediate will react at the next most activated position, which is the para position.[8]

Expected Product: The major product of the Reimer-Tiemann formylation of 2,6-dimethoxyphenol is 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Experimental Protocol: Reimer-Tiemann Formylation of 2,6-Dimethoxyphenol [8]

  • Dissolve 2,6-dimethoxyphenol (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

  • Heat the solution to 60-70°C with vigorous stirring.

  • Add chloroform (3 equivalents) dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at 60-70°C for several hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

FAQ 4: I am observing some demethylation of my dimethoxy phenol during formylation. Why is this happening and how can I prevent it?

Root Cause: Demethylation of methoxy groups can occur under certain formylation conditions, particularly those employing strong Lewis acids or high temperatures. While less common in standard Vilsmeier-Haack or Duff reactions, it can be a significant side reaction in Friedel-Crafts type formylations or when harsh acidic conditions are used. The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating nucleophilic attack by a halide or other nucleophile present in the reaction mixture, leading to the cleavage of the methyl group.

Preventative Measures:

  • Avoid Strong Lewis Acids: If possible, choose a formylation method that does not require a strong Lewis acid.

  • Milder Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) to achieve the desired transformation.

  • Protecting Groups: In cases where demethylation is unavoidable, consider protecting the hydroxyl group before formylation. However, this adds extra steps to the synthesis.

Mechanism of Lewis Acid-Mediated Demethylation

G cluster_0 Coordination cluster_1 Nucleophilic Attack cluster_2 Demethylation Ar-OCH3 Ar-OCH3 Complex Ar-O(CH3)-L.A. Ar-OCH3->Complex + L.A. Lewis_Acid L.A. Lewis_Acid->Complex Transition_State [Nu---CH3---O(Ar)-L.A.]- Complex->Transition_State + Nu- Nucleophile Nu- Nucleophile->Transition_State Product Ar-O-L.A. + Nu-CH3 Transition_State->Product

Caption: Demethylation mechanism overview.

Conclusion

The successful formylation of dimethoxy phenols requires a nuanced understanding of the substrate's reactivity and careful control over reaction conditions. By anticipating potential side reactions such as di-formylation, polymerization, and demethylation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired hydroxy dimethoxybenzaldehydes.

References

  • BenchChem. (2025). 2,6-Dimethoxyphenol: A Cornerstone for Advanced Organic Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia.
  • Akselsen, O. H., & Skattebøl, L. (2009).
  • Wikipedia. (2023). Duff reaction. In Wikipedia.
  • Erowid. (2005). 4-Formyl-3,5-dimethoxyphenol. Erowid Chemistry Archive.
  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2004). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 45(18), 3565-3567.
  • Chem-Station. (2016). Duff Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. BenchChem Technical Support.
  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho Ribeiro Moreira, I., & Albericio, F. (2015). Formylation of phenols, methoxy-and methylbenzenes. Molecules, 20(3), 5039-5058.
  • Patil, S. A., & Patil, R. (2013). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 4(8), 2956.
  • Smith, A. M., Fettinger, J. C., & Voss, F. W. (2016). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 14(48), 11352-11355.
  • Larrow, J. F., & Jacobsen, E. N. (1998). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. The Journal of Organic Chemistry, 63(25), 9294-9298.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-68.

Sources

Technical Support Center: Optimizing the Reimer-Tiemann Reaction for Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the ortho-formylation of substituted phenols. The Reimer-Tiemann reaction is a powerful tool for introducing a formyl group (-CHO) onto a phenol ring, primarily at the ortho position, yielding valuable salicylaldehyde derivatives.[1][2] These products are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3]

However, the reaction is notoriously sensitive to substrate structure and reaction conditions, often leading to challenges such as low yields, poor regioselectivity, and difficult product purification.[4][5] This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you overcome these common hurdles and achieve your synthetic goals.

Core Principles & Reaction Mechanism

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Reimer-Tiemann reaction is an electrophilic aromatic substitution where the key electrophile is dichlorocarbene (:CCl₂).[2][3][6]

The process can be broken down into four key stages:

  • Dichlorocarbene Formation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform (CHCl₃) to form a trichloromethyl anion. This anion rapidly undergoes alpha-elimination to generate the highly reactive and electron-deficient dichlorocarbene.[1][7][8]

  • Phenoxide Formation: The phenolic substrate is also deprotonated by the base to form a phenoxide ion. This step is critical as the negative charge on the oxygen atom is delocalized into the benzene ring, making it significantly more nucleophilic and reactive towards the electrophilic carbene.[1][7][8]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. This attack is regioselective for the ortho position due to a stabilizing interaction between the phenoxide's oxygen, the cation (e.g., Na⁺), and the approaching carbene.[9][10]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is then hydrolyzed by the aqueous base to form the final aldehyde product after an acidic workup.[1][7]

Visualizing the Mechanism

Reimer_Tiemann_Mechanism cluster_carbene 1. Dichlorocarbene Formation cluster_phenoxide 2. Phenoxide Formation cluster_attack 3. Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion + OH⁻ Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Reaction Phenoxide + :CCl₂ Carbene->Reaction Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + OH⁻ Phenoxide->Reaction Intermediate Dichloromethyl Intermediate Reaction->Intermediate ortho-Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product ortho-Hydroxybenzaldehyde Hydrolysis->Product + H₃O⁺ workup

Caption: The Reimer-Tiemann reaction mechanism.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered when running the Reimer-Tiemann reaction with substituted phenols.

Issue 1: Low or No Yield of the Desired Salicylaldehyde

Q: My reaction with a substituted phenol is giving a very low yield, or I'm only recovering the starting material. What are the likely causes and how can I fix it?

A: This is the most common issue and can stem from several factors related to both the substrate and the reaction conditions.

Causality & Explanation:

  • Deactivating Substituents: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the phenol ring deactivate it towards electrophilic substitution. These groups reduce the nucleophilicity of the phenoxide ring, making the attack on the dichlorocarbene less favorable.

  • Insufficient Base: The reaction requires a sufficient excess of a strong base to deprotonate both the phenol and the chloroform. If the base concentration is too low, the formation of the phenoxide and the dichlorocarbene will be inefficient.

  • Poor Mixing/Phase Transfer: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[1][7] Inefficient mixing prevents the reactants from interacting. The dichlorocarbene is generated in the aqueous phase or at the interface and must react with the phenoxide, which may be more soluble in the organic phase. This is a common reason for low yields.[5]

  • Reaction Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to decomposition of the carbene and other side reactions.[3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Troubleshooting & Optimization Protocol:

  • Increase Base Equivalents: For phenols with moderately deactivating groups, increase the molar equivalents of NaOH or KOH. A 10-40% aqueous solution is a good starting point.[6][11]

  • Enhance Phase Transfer:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred as vigorously as possible to create an emulsion and maximize the interfacial area.[6]

    • Phase-Transfer Catalysts (PTCs): Add a PTC like tetrabutylammonium bromide (TBAB) or a crown ether. PTCs help shuttle the hydroxide ions into the organic phase and the phenoxide ions to the interface, dramatically improving reaction rates.[4][12]

  • Optimize Temperature: The typical temperature range is 60-70°C.[6][11] Monitor the reaction temperature closely. Once initiated, the reaction can be highly exothermic, so be prepared to cool the vessel if necessary to prevent thermal runaway.[3][12]

  • Use a Co-solvent: Adding a co-solvent like 1,4-dioxane can act as an emulsifying agent, improving the solubility of the reactants and facilitating the reaction.[3][12]

Issue 2: Poor Regioselectivity (Significant Formation of the para-Isomer)

Q: I am getting a mixture of ortho- and para-formylated products, and the separation is difficult. How can I improve the ortho-selectivity?

A: While the Reimer-Tiemann reaction inherently favors the ortho product, this selectivity can be compromised.[9][13]

Causality & Explanation:

  • ortho-Blocking Substituents: If one or both of the positions ortho to the hydroxyl group are blocked by bulky substituents (e.g., tert-butyl), the dichlorocarbene will be sterically hindered from attacking those sites, leading to increased formation of the para-isomer.[11]

  • Electronic Effects: The preference for ortho-substitution is driven by the coordination of the phenoxide oxygen and its counter-ion (e.g., Na⁺) with the incoming dichlorocarbene.[9] Conditions that disrupt this coordination can lead to a higher proportion of the para product, which is electronically also activated.

  • Substrate-Specific Effects: For some substrates, like 2-methoxyphenol (guaiacol), the major product is actually the para-isomer (vanillin), highlighting the strong influence of the substituent's electronic and steric profile.[14]

Troubleshooting & Optimization Protocol:

  • Choice of Cation: The nature of the alkali metal cation can influence selectivity. Potassium hydroxide (KOH) sometimes gives slightly different ortho/para ratios compared to sodium hydroxide (NaOH) due to differences in ionic radius and coordinating ability.

  • Solvent Modification: Research has shown that using complexing agents like polyethylene glycol (PEG) can mask the ortho position of the phenolate, thereby increasing the selectivity for the para position if that is the desired outcome.[15] While counterintuitive for achieving ortho-selectivity, this highlights the tunability of the system. For enhancing ortho-selectivity, ensuring high base concentrations can encourage the ion-pairing that favors the ortho attack.[9][13]

  • Consider Alternative Reactions: If high ortho-selectivity is critical and cannot be achieved, other named reactions for formylation might be more suitable, although many require anhydrous or acidic conditions which may not be compatible with the substrate.[1][12]

Issue 3: Formation of Unwanted Byproducts

Q: Besides the desired aldehyde, I am observing other spots on my TLC plate. What are these byproducts and how can I avoid them?

A: Several side reactions can occur, leading to a complex product mixture.

Causality & Explanation:

  • Ring Expansion (Ciamician-Dennstedt Rearrangement): Electron-rich heterocyclic phenols, such as indoles and pyrroles, can undergo ring expansion to form 3-chloropyridines or quinolines instead of the expected formylated product.[5][6]

  • Reaction with Carbon Tetrachloride Impurity: If the chloroform used is contaminated with carbon tetrachloride (CCl₄), the reaction can produce salicylic acid derivatives instead of salicylaldehydes.[3][8][16]

  • Diarylmethane Formation: In some cases, the product aldehyde can react further under the basic conditions.

Troubleshooting & Optimization Protocol:

  • Use High-Purity Reagents: Always use freshly opened or purified chloroform to avoid CCl₄ contamination.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC). Prolonged reaction times at high temperatures can promote side reactions.

  • Substrate Compatibility Check: Be aware that substrates with certain functional groups, like alkenes or some amines, may react with dichlorocarbene.[1][12] For electron-rich heterocycles, anticipate the possibility of ring expansion and adjust synthetic strategy accordingly.[5]

Data Summary Table

Substituted PhenolTypical IssueKey Optimization ParameterExpected Outcome
p-Nitrophenol Very Low YieldIncrease base concentration & use PTCModerate yield of 2-hydroxy-5-nitrobenzaldehyde
p-Cresol Mixture of isomersHigh base concentrationIncreased ortho-selectivity
2,6-Dimethylphenol No ortho-productN/A (sterically blocked)Predominant formation of 4-hydroxy-3,5-dimethylbenzaldehyde
Guaiacol Low ortho-selectivityN/A (para is major)Major product is vanillin (para-isomer)[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for Ortho-Formylation of a Substituted Phenol

This protocol is a starting point and should be optimized based on the specific substrate.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the substituted phenol (1.0 equiv) in a 20% aqueous solution of sodium hydroxide (8.0 equiv).

  • Heating: Heat the mixture to 65-70°C with vigorous stirring to ensure emulsification.

  • Addition of Chloroform: Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. Maintain the temperature throughout the addition.[6]

  • Reaction: After the addition is complete, continue to stir the mixture at 70°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the aqueous solution with dilute hydrochloric acid or sulfuric acid to pH 4-5.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: PTC-Enhanced Procedure for Deactivated Phenols
  • Setup: To the setup described in Protocol 1, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equiv) to the initial mixture of the phenol and aqueous NaOH.

  • Procedure: Follow steps 2-7 from Protocol 1. The PTC should facilitate the reaction even with less reactive phenols, often resulting in a higher yield and faster reaction time.

Visualization of Workflows

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup 1. Assemble Apparatus (Flask, Condenser, Stirrer) Start->Setup Reagents 2. Charge Phenol & aq. NaOH (Optional: Add PTC) Setup->Reagents Heat 3. Heat to 65-70°C with Vigorous Stirring Reagents->Heat Add_CHCl3 4. Add Chloroform Dropwise over 1 hr Heat->Add_CHCl3 React 5. Stir at 70°C for 3-4 hrs (Monitor by TLC) Add_CHCl3->React Workup 6. Cool & Acidify to pH 4-5 React->Workup Extract 7. Extract with Organic Solvent Workup->Extract Purify 8. Dry, Concentrate & Purify (Chromatography/Recrystallization) Extract->Purify End End Purify->End

Caption: General experimental workflow for the Reimer-Tiemann reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or No Reaction? Check_Substrate Is Substrate Deactivated? Problem->Check_Substrate Yes Check_Mixing Is Mixing Inefficient? Problem->Check_Mixing No Solution_Base Increase Base Equivalents Use Co-solvent (Dioxane) Check_Substrate->Solution_Base Solution_PTC Add Phase-Transfer Catalyst (PTC) Increase Stirring Rate Check_Mixing->Solution_PTC

Sources

Technical Support Center: Minimizing Polymeric Tar Formation in Benzalaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction for the Modern Researcher

Welcome to the technical support center for benzaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this crucial aromatic aldehyde. Benzaldehyde is a cornerstone in the manufacturing of pharmaceuticals, dyes, perfumes, and flavor compounds.[1] However, its synthesis is often plagued by the formation of polymeric tar—a complex, sticky mixture of byproducts that significantly reduces yield and complicates purification.[2]

This document moves beyond a simple recitation of protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter. We will delve into the mechanistic underpinnings of tar formation across various synthetic routes and provide actionable, field-proven strategies to mitigate these issues. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize your yield, and ensure the integrity of your final product.

Part 1: Frequently Asked Questions (FAQs) on Tar Formation

Q1: What exactly is "tar" in the context of benzaldehyde synthesis, and what are its primary causes?

A1: In organic synthesis, "tar" refers to a complex, high-molecular-weight, and often dark-colored mixture of polymeric and condensation byproducts.[2] It is typically a viscous, intractable substance that is difficult to handle and separate from the desired product. The formation of tar in benzaldehyde synthesis is generally attributed to several factors:

  • Self-Condensation and Polymerization: Benzaldehyde, especially in the presence of strong acids or bases and at elevated temperatures, can undergo self-condensation reactions. Similarly, starting materials like phenols (in alkoxybenzaldehyde synthesis) can polymerize under harsh conditions.[2]

  • Side Reactions: Various side reactions can contribute to tar formation. For example, in the Claisen-Schmidt condensation to form cinnamaldehyde (a precursor to benzaldehyde), the Cannizzaro reaction of benzaldehyde can occur in the presence of a strong base, producing benzyl alcohol and benzoate salts.[3]

  • Thermal Degradation: At elevated temperatures, both reactants and the benzaldehyde product can degrade, leading to the formation of complex, tarry substances. This is a common issue during distillation if not performed under reduced pressure.[4]

  • Oxidation: Benzaldehyde is susceptible to air oxidation, which forms benzoic acid.[5] While not a polymer, benzoic acid can contribute to a complex mixture of byproducts, especially at high temperatures.

Q2: Which synthetic routes to benzaldehyde are most susceptible to tar formation?

A2: While tar formation can be a challenge in many organic reactions, certain routes to benzaldehyde are particularly prone to it:

  • Toluene Oxidation: This is a major industrial method.[1] However, it can produce a variety of oxidation byproducts, including benzoic acid and benzyl alcohol, which can lead to tar formation under certain conditions.[6] Precise control of reaction conditions is crucial to maintain selectivity.

  • Reimer-Tiemann and Vilsmeier-Haack Reactions (for substituted benzaldehydes): These reactions are notorious for producing tarry residues, especially with highly activated aromatic substrates. The harsh basic and thermal conditions of the Reimer-Tiemann reaction can cause polymerization of the starting phenol.[2]

  • Grignard Reactions: The synthesis of benzaldehyde using Grignard reagents can be complicated by side reactions, such as the formation of dimers (R-R from R-MgX), especially if the reaction overheats or is exposed to oxygen.[7]

Q3: Can the purity of my starting materials influence tar formation?

A3: Absolutely. The purity of your reagents is a critical factor. Impurities can act as catalysts for unwanted side reactions. For instance:

  • Impurities in Toluene: In toluene oxidation, impurities can interfere with the catalyst and promote over-oxidation or other side reactions.

  • Oxidized Benzaldehyde: If you are using benzaldehyde as a starting material (e.g., in a Claisen-Schmidt condensation), it can oxidize to benzoic acid upon exposure to air. This acidic impurity can interfere with base-catalyzed reactions.[8] It is good practice to wash benzaldehyde with a sodium carbonate solution to remove any benzoic acid before use.[4][8]

Part 2: Troubleshooting Guide: A Proactive Approach to Minimizing Tar

This section provides a structured approach to troubleshooting and optimizing your benzaldehyde synthesis to minimize tar formation.

Issue 1: Excessive Tar Formation Observed During the Reaction

Symptoms:

  • The reaction mixture becomes dark, viscous, and difficult to stir.

  • A significant amount of insoluble, sticky material is present.

  • The yield of the desired benzaldehyde is very low.[2]

Root Cause Analysis and Solutions:

Potential Cause Underlying Mechanism Recommended Solution
High Reaction Temperature Elevated temperatures accelerate the rates of side reactions, such as polymerization and self-condensation, leading to tar formation.[2]Maintain strict temperature control. For exothermic reactions, use an ice bath or cooling system. For many formylation reactions, lower temperatures (e.g., 0-10°C) are preferable.[2]
Incorrect Stoichiometry / Reagent Concentration Localized high concentrations of reagents, especially strong acids or bases, can promote unwanted side reactions. An excess of certain reagents can also lead to byproduct formation.[2]Add reagents slowly and dropwise to the reaction mixture with vigorous stirring. Use stoichiometric amounts or only a slight excess of reagents where appropriate.
Prolonged Reaction Time Extended reaction times can lead to the degradation of the benzaldehyde product and the formation of tar.[2]Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly work up the reaction.
Inappropriate pH In reactions like the cleavage of cinnamaldehyde to benzaldehyde, the pH is critical. Outside the optimal pH range, competing reactions and polymerization can drastically reduce the yield.[9]For the cleavage of cinnamaldehyde, maintain a pH between 11 and 13, ideally around 12 to 12.5.[9]
Issue 2: Tar Formation During Work-up and Purification

Symptoms:

  • The product darkens and becomes viscous during solvent removal or distillation.

  • Significant product loss occurs during purification steps.

Root Cause Analysis and Solutions:

Potential Cause Underlying Mechanism Recommended Solution
High Temperature During Distillation Benzaldehyde can decompose and polymerize at its atmospheric boiling point (179°C).[4]Purify benzaldehyde by vacuum distillation to lower the boiling point.[4] For example, at 10 mmHg, benzaldehyde boils at 62°C.[4]
Presence of Oxygen During Heating Hot benzaldehyde is highly susceptible to oxidation, especially in the presence of air.[4]Conduct distillation under an inert atmosphere (e.g., nitrogen or argon).[4]
Improper Quenching Delayed or improper quenching of the reaction can allow side reactions to continue, leading to byproduct and tar formation.[2]Quench the reaction promptly and efficiently once it has reached completion.

Part 3: Advanced Strategies and Protocols

The Role of Polymerization Inhibitors

In many industrial processes involving monomers, polymerization inhibitors are added to prevent unwanted polymerization during storage and processing.[10][11] These compounds work by scavenging free radicals that initiate polymerization.[10]

Commonly Used Inhibitors:

  • Hydroquinone (HQ): An excellent general-purpose inhibitor that is effective in the presence of oxygen.[12]

  • 4-tert-Butylcatechol (TBC) and Butylated Hydroxytoluene (BHT): Often used for the storage of unsaturated monomers.[11]

Application in Benzaldehyde Synthesis: While not always explicitly mentioned in laboratory-scale synthesis protocols, the addition of a small amount of an inhibitor like hydroquinone or BHT before distillation can help prevent polymerization and improve the stability of the purified benzaldehyde.[4]

Protocol 1: Purification of Crude Benzaldehyde via Bisulfite Adduct Formation

This method is highly effective for separating benzaldehyde from non-aldehydic impurities, including polymeric tar.[2]

Methodology:

  • Extraction: Treat the crude reaction mixture (dissolved in a suitable organic solvent like diethyl ether) with a saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes.

  • Adduct Formation: Benzaldehyde will react with the sodium bisulfite to form a water-soluble adduct, which will move into the aqueous layer. The tarry impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the benzaldehyde-bisulfite adduct.

  • Washing: Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining organic impurities.

  • Regeneration: Regenerate the benzaldehyde from the adduct by adding a strong acid (e.g., sulfuric acid) or base (e.g., sodium carbonate) to the aqueous solution and heating gently.[2][9] The benzaldehyde will separate as an oil.

  • Final Purification: Extract the regenerated benzaldehyde with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent. The resulting benzaldehyde can be further purified by vacuum distillation.

Protocol 2: Optimized Conditions for Toluene Oxidation

Based on patented industrial processes, the following conditions can help maximize benzaldehyde yield while minimizing byproduct formation.[1]

Key Parameters:

  • Catalyst: Use a transition metal catalyst, such as those containing cobalt, manganese, or chromium.[1]

  • Temperature: Maintain the reaction temperature in the range of 80°C to 180°C.[1]

  • Oxygen Partial Pressure: Introduce oxygen at a partial pressure of approximately 50 to 350 psi.[1]

  • Co-reagent: The use of an aliphatic saturated aldehyde (e.g., butyraldehyde) as a co-reagent can improve the process.[1]

Part 4: Visualizing the Problem and Solutions

Diagram 1: Key Factors Leading to Tar Formation

TarFormation cluster_causes Primary Causes cluster_mechanisms Resulting Mechanisms High_Temp High Reaction Temperature Polymerization Polymerization & Self-Condensation High_Temp->Polymerization Degradation Thermal Degradation High_Temp->Degradation Impure_Reagents Impure Reagents Side_Reactions Side Reactions (e.g., Cannizzaro) Impure_Reagents->Side_Reactions Incorrect_pH Incorrect pH Incorrect_pH->Side_Reactions Prolonged_Time Prolonged Reaction Time Prolonged_Time->Degradation Tar Polymeric Tar Formation Polymerization->Tar Side_Reactions->Tar Degradation->Tar

Caption: Factors and mechanisms contributing to tar formation.

Diagram 2: Troubleshooting Workflow for Tar Mitigation

TroubleshootingWorkflow Start High Tar Formation Observed Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Reagents Assess Reagent Purity & Stoichiometry Check_Temp->Check_Reagents Check_Time Evaluate Reaction Time & Monitoring (TLC) Check_Reagents->Check_Time Optimize Optimize Conditions: - Lower Temperature - Slow Addition - Use Inhibitors Check_Time->Optimize Purify Implement Robust Purification Strategy (e.g., Bisulfite Adduct, Vac. Dist.) Optimize->Purify End Reduced Tar, Improved Yield Purify->End

Caption: A systematic workflow for troubleshooting tar formation.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of Alkoxybenzaldehydes - Minimizing Tar Formation. Benchchem.
  • Benchchem. (2025). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. Benchchem.
  • Sciencemadness.org. (2011). cinnamon oil to benzaldehyde. Sciencemadness.org.
  • Google Patents. (1976). Process for the production of benzaldehyde. Google Patents.
  • Benchchem. (2025). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Benchchem.
  • 3V Sigma USA. Polymerization Inhibitors. 3V Sigma USA.
  • Benchchem. (2025). Technical Support Center: Benzalazine Synthesis. Benchchem.
  • ChemPoint. Eastman Hydroquinone Inhibitors for Polymerization, Product Article. ChemPoint.com.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Sciencemadness.org.
  • ResearchGate. (2025). Oxidation of toluene to benzaldehyde over VSb0.8Ti0.2O4: Effect of the operating conditions. ResearchGate.
  • Sciencemadness Wiki. (2025). Benzaldehyde. Sciencemadness Wiki.
  • ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. ResearchGate.
  • Wikipedia. Polymerisation inhibitor. Wikipedia.

Sources

Technical Support Center: Purification of 2-Hydroxy-4,5-dimethoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Hydroxy-4,5-dimethoxybenzaldehyde using silica gel column chromatography. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome common challenges in this specific purification.

Introduction to the Separation Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and natural products. Its purification via column chromatography is a critical step to ensure the removal of unreacted starting materials, isomeric byproducts, and other impurities that can interfere with subsequent reactions and biological assays. The compound's polarity, conferred by the hydroxyl, aldehyde, and methoxy functional groups, dictates the chromatographic conditions required for successful separation.

Common synthetic routes, such as the Reimer-Tiemann or Duff formylation of 3,4-dimethoxyphenol, can introduce specific impurities that present a separation challenge.[1] The most notable potential impurity is the regioisomer, 2,3-dimethoxy-6-hydroxybenzaldehyde , along with unreacted 3,4-dimethoxyphenol and possible polymeric resins.[1][2] Effective purification hinges on a well-optimized column chromatography protocol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase system for purifying this compound?

A1: For this moderately polar compound, a normal-phase chromatography setup is most effective.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the industry standard and is well-suited for this separation.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is ideal. The most common and effective system is a mixture of n-hexane and ethyl acetate . The optimal ratio must be determined by Thin-Layer Chromatography (TLC) first, but a good starting point is a 7:3 or 6:4 (v/v) mixture of hexane:ethyl acetate.[3][4]

Q2: How do I determine the optimal hexane:ethyl acetate ratio using TLC?

A2: The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35 .[3] This Rf range typically provides the best separation from impurities during column chromatography.

  • Procedure: Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in a sealed chamber with a pre-determined hexane:ethyl acetate ratio. Visualize the spots under UV light (254 nm).

  • Interpretation:

    • If the product spot is too high (Rf > 0.4), the mobile phase is too polar. Increase the proportion of hexane.

    • If the product spot is too low (Rf < 0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • Ensure there is clear separation (a visible gap) between the spot for your desired product and the spots for major impurities.

Q3: My compound appears to be degrading on the silica gel column. What causes this and how can I prevent it?

A3: Silica gel is weakly acidic and can sometimes cause the degradation of sensitive compounds. Aldehydes can be susceptible to oxidation or other acid-catalyzed side reactions.

  • Diagnosis: If you observe new spots appearing in your collected fractions that were not in the crude mixture, or if you experience very low recovery, degradation may be the cause.

  • Solutions:

    • Deactivate the Silica: You can neutralize the acidic sites by pre-treating the silica gel. This can be done by preparing a slurry of the silica gel in your chosen mobile phase and adding a small amount of a neutralizer like triethylamine (~0.1-0.5% v/v).

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. A properly optimized mobile phase and the use of flash chromatography (applying pressure) can significantly reduce the residence time.[3]

    • Alternative Stationary Phases: If degradation is severe, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

Q4: I am having trouble dissolving my crude product to load it onto the column. What should I do?

A4: The sample should be loaded in the minimum possible volume of solvent to ensure a narrow starting band and good separation.

  • Wet Loading: Ideally, dissolve the crude product in a small amount of the mobile phase you will use for elution. If it doesn't dissolve well, you can add a small amount of a slightly stronger solvent (e.g., dichloromethane or a small amount of ethyl acetate), but keep the volume to an absolute minimum.[5]

  • Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation: Product co-elutes with an impurity.1. Inappropriate Mobile Phase: The polarity of the eluent is not optimized, leading to poor resolution between spots with close Rf values.Optimize the Mobile Phase: Re-evaluate your TLC. Try a less polar solvent system (more hexane) to increase the separation between your product and more polar impurities, or a more polar system (more ethyl acetate) for less polar impurities. Consider a gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration.
2. Column Overload: Too much sample was loaded onto the column for its diameter.Reduce the Load: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. If overloading is suspected, use a wider column or reduce the amount of sample.
3. Poor Column Packing: Channels or cracks in the silica bed allow the sample to travel unevenly.Repack the Column: Ensure the silica is packed uniformly as a slurry and is never allowed to run dry. Gently tap the column as it settles to remove air bubbles. Add a layer of sand on top to prevent disturbance when adding solvent.
Product Elutes with the Solvent Front (Rf ≈ 1) Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly without interacting with the silica.Decrease Polarity: Drastically increase the proportion of hexane in your mobile phase. Start with a system like 9:1 hexane:ethyl acetate and test again with TLC.
Product Does Not Elute from the Column 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move the polar product down the column.Increase Polarity: Gradually increase the concentration of ethyl acetate in your mobile phase. You can run a gradient from your starting composition up to 100% ethyl acetate if necessary.
2. Compound Decomposition/Irreversible Adsorption: The product may have degraded or is too strongly bound to the silica.Check for Stability: Spot the compound on a TLC plate and let it sit for an hour before developing to see if it degrades. If so, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.
Peak Tailing: The spots on TLC or peaks in collected fractions are elongated rather than round.1. Secondary Interactions: The hydroxyl group on your product can have strong interactions with the acidic silanol groups on the silica surface.Add a Modifier: Add a small amount of a polar modifier like methanol (~0.5%) or a few drops of acetic acid to the mobile phase. This can help to occupy the active sites on the silica and improve peak shape.
2. Sample Overload / Poor Solubility: Concentrated bands can lead to tailing.Use Dry Loading: Ensure the sample is loaded as a narrow, evenly distributed band. Dry loading often helps to mitigate this issue.

Experimental Workflow & Visualization

A systematic approach is crucial for a successful purification. The workflow below outlines the key steps from initial analysis to final product isolation.

G cluster_0 Phase 1: Analysis & Preparation cluster_1 Phase 2: Elution & Collection cluster_2 Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Determine Rf and optimal solvent system, e.g., Hexane:EtOAc) Prepare 2. Prepare Column (Slurry pack silica gel in mobile phase) TLC->Prepare Load 3. Load Sample (Preferably via dry loading) Prepare->Load Elute 4. Elute Column (Use optimized mobile phase, apply gentle pressure) Load->Elute Collect 5. Collect Fractions (Collect small, uniform fractions in test tubes) Elute->Collect Analyze 6. Analyze Fractions (Spot fractions on TLC to identify pure product) Collect->Analyze Combine 7. Combine & Evaporate (Combine pure fractions and remove solvent) Analyze->Combine Final 8. Final Product (this compound) Combine->Final

Caption: Workflow for purification by column chromatography.

The troubleshooting process can also be visualized as a decision tree to systematically address common problems.

G Start Problem Encountered Q_Separation Poor Separation? Start->Q_Separation Q_Elution No Elution? Start->Q_Elution Q_Tailing Peak Tailing? Start->Q_Tailing Sol_Gradient Try Gradient Elution or Weaker Solvent System Q_Separation->Sol_Gradient Yes Sol_Load Reduce Sample Load or Use Wider Column Q_Separation->Sol_Load Still Poor Sol_Polarity Increase Mobile Phase Polarity Q_Elution->Sol_Polarity Yes Sol_Modifier Add Modifier to Mobile Phase (e.g., 0.5% MeOH) Q_Tailing->Sol_Modifier Yes Sol_DryLoad Use Dry Loading Technique Q_Tailing->Sol_DryLoad Still Tailing

Caption: Troubleshooting decision tree for common issues.

References

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. BenchChem.
  • SynArchive. (2024).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • chemeurope.com. (n.d.). Reimer-Tiemann reaction.
  • Biosynth. (n.d.). This compound | 14382-91-3 | PAA38291.
  • Wikipedia. (n.d.). Duff reaction.
  • Ogata, Y., et al. (1968). The kinetics of the Duff reaction. Tetrahedron, 24(13), 5001-5009.
  • tetraiodide. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board.
  • Hassner, A., & Stumer, C. (2002). The Reimer-Tiemann Reaction. In Organic Syntheses Based on Name Reactions (pp. 307-308). Elsevier.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
  • Camacho-Dávila, A. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10469-10476.
  • Scribd. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka.
  • Sigma-Aldrich. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry.

Sources

Technical Support Center: Troubleshooting Low Yields in Schiff Base Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Schiff Base Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of Schiff bases, specifically focusing on overcoming low reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction to Schiff Base Condensation

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone).[1][2] This reaction is a cornerstone in organic synthesis due to the wide-ranging applications of Schiff bases in catalysis, material science, and bioinorganic chemistry.[1][3] The formation of a Schiff base is a reversible reaction, and achieving high yields often requires careful optimization of various parameters.[4][5]

The General Reaction Mechanism

The formation of a Schiff base proceeds in two main stages:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate.[6]

  • Dehydration: This intermediate then undergoes dehydration (loss of a water molecule) to form the final imine product.[6][7] This dehydration step is typically the rate-determining step and is often catalyzed by a mild acid.[4]

SchiffBaseMechanism Reactants Primary Amine (R-NH₂) + Carbonyl (R'-C=O-R'') Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Addition Products Schiff Base (Imine) + Water Intermediate->Products Dehydration (-H₂O)

Caption: General mechanism of Schiff base formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues leading to low yields in Schiff base condensation reactions in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction has stalled, and I'm observing very low product formation. What are the primary factors I should investigate?

A1: Low or no product yield is one of the most frequent challenges and can often be traced back to the reversible nature of the reaction or suboptimal reaction conditions.[8]

Core Insight: The formation of a Schiff base is an equilibrium-controlled process.[7][9] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the yield.[8]

Troubleshooting Steps:
  • Water Removal: Actively removing water is crucial to drive the reaction to completion.[10]

    • Dean-Stark Apparatus: For solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus is a highly effective method for continuous water removal.[11]

    • Dehydrating Agents: In the absence of azeotropic distillation, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) to the reaction mixture can effectively sequester the water produced.[10]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Insufficient reaction time or a temperature that is too low can result in incomplete conversion.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Optimization: If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[8]

  • Stoichiometry: Ensure the correct molar equivalents of reactants are being used. Sometimes, employing a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help drive the reaction forward.[10]

Troubleshooting_LowYield Start Low or No Product Yield CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckKinetics Are reaction time and temperature sufficient? CheckEquilibrium->CheckKinetics Yes SolutionWater Implement water removal (Dean-Stark, dehydrating agents) CheckEquilibrium->SolutionWater No CheckStoichiometry Is the reactant stoichiometry correct? CheckKinetics->CheckStoichiometry Yes SolutionKinetics Increase temperature and/or reaction time; monitor by TLC CheckKinetics->SolutionKinetics No SolutionStoichiometry Verify molar ratios; consider slight excess of one reactant CheckStoichiometry->SolutionStoichiometry No End Improved Yield CheckStoichiometry->End Yes SolutionWater->End SolutionKinetics->End SolutionStoichiometry->End

Caption: Workflow for troubleshooting low reaction yields.

Q2: I'm observing the formation of side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is often linked to the reactivity of the starting materials and the choice of catalyst.

Core Insight: Aldehydes with α-hydrogens are susceptible to self-condensation (aldol condensation), especially under basic conditions, which competes with the desired Schiff base formation.[12]

Troubleshooting Steps:
  • Catalyst Choice and pH Control: The reaction is typically catalyzed by either an acid or a base.[6]

    • Acid Catalysis: Mildly acidic conditions (pH ~4-6) are often optimal.[13] The acid protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as water.[5] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][5]

    • Base Catalysis: While base catalysis can be effective, it may promote side reactions like aldol condensation.[12] If you suspect aldol condensation, switching to acidic catalysis is recommended.

  • Temperature Control: Running the reaction at a lower temperature may help to minimize side reactions.[6]

  • Purity of Starting Materials: Ensure that your aldehyde is pure and free from acidic or basic impurities that could inadvertently catalyze side reactions.[6]

Catalyst TypeOptimal pH RangePotential Side ReactionsRecommendations
Acid 4 - 6Amine protonation at very low pHUse a weak acid catalyst like acetic acid.[14]
Base > 7Aldol condensationAvoid if using aldehydes with α-hydrogens.[12]
Q3: My starting materials are not fully soluble in the chosen solvent. Could this be the cause of the low yield?

A3: Yes, poor solubility of reactants can significantly hinder the reaction rate and lead to low yields.

Core Insight: The reaction requires the reacting molecules to come into close proximity. If one or both reactants are insoluble, the reaction can only occur at the surface of the solid particles, leading to a very slow and incomplete reaction.

Troubleshooting Steps:
  • Solvent Screening: The choice of solvent is critical. Ethanol and methanol are commonly used and are often effective.[15][16] However, if solubility is an issue, consider screening other solvents. Toluene is a good choice, especially when using a Dean-Stark trap.[17] In some cases, "green" solvents like water or ionic liquids have been shown to be effective.[17][18][19]

  • Temperature: Gently heating the reaction mixture can help to dissolve the starting materials and increase the reaction rate.

Q4: How can I effectively purify my Schiff base, and how should I store it to prevent decomposition?

A4: Purification and proper storage are critical for obtaining a pure, stable product, as Schiff bases can be susceptible to hydrolysis.[6]

Purification Methods:
Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, and can yield very pure crystalline material.[10]Requires the compound to be a solid; finding a suitable solvent can be time-consuming.Stable, solid Schiff bases.[10]
Column Chromatography Good for separating mixtures and isolating non-crystalline products.Can lead to hydrolysis on acidic silica gel.[10]Less stable compounds (using neutral alumina) or for separating from non-polar impurities.[10]
Filtration and Washing Quick and easy for removing soluble impurities from an insoluble product.Only effective if impurities have significantly different solubility from the product.Reactions where the product precipitates out of solution.[6]

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[10]

Storage:

To prevent decomposition via hydrolysis, Schiff bases should be stored in a cool, dry environment, protected from moisture and light in tightly sealed containers.[6] For particularly unstable Schiff bases, it is often best to use them immediately in the subsequent synthetic step.[6]

Characterization of Schiff Bases

Confirming the successful synthesis and purity of your Schiff base is essential. The following spectroscopic techniques are commonly employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the characteristic imine (-C=N-) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the azomethine group (-CH=N-) will appear as a singlet. Both ¹H and ¹³C NMR can confirm the overall structure.[1][20]

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the synthesized Schiff base.[20]

By systematically addressing these common issues, you can significantly improve the yield and purity of your Schiff base condensation reactions.

References

  • ACS Omega. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield.
  • Oriental Journal of Chemistry. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base.
  • PMC. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • ResearchGate. (n.d.). Techniques for characterization of Schiff bases.
  • PMC. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
  • ACS Publications. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
  • PMC. (n.d.). Different Schiff Bases—Structure, Importance and Classification.
  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES.
  • ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation.
  • STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach.
  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex.
  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff base by condensation reaction.
  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.
  • (n.d.). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • MDPI. (n.d.). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS.
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?.
  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • ACS Publications. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices.
  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases.
  • ResearchGate. (2024). How to purify Schiff base product?.
  • RSC Publishing. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent.
  • ResearchGate. (2025). Catalytic Activities of Schiff Base Transition Metal Complexes.
  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • (2022). A Capstone Review on Synthetic Methods and Applications of Schiffs Bases.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?.
  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
  • ResearchGate. (n.d.). 256 questions with answers in SCHIFF BASES.
  • YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment.
  • (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE.
  • (n.d.). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL.
  • (2025). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials.

Sources

Technical Support Center: Optimizing Stoichiometry for the Methylation of Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the O-methylation of hydroxybenzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to ensure the successful and efficient methylation of your phenolic aldehyde substrates.

Introduction: The Chemistry of Hydroxybenzaldehyde Methylation

The O-methylation of hydroxybenzaldehydes is a fundamental transformation in organic synthesis, crucial for producing key intermediates in the fragrance, pharmaceutical, and materials science industries. The reaction is most commonly a Williamson Ether Synthesis , a robust and versatile method for forming ethers.[1][2] This process proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]

The core principle involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired methoxybenzaldehyde product.[4]

The efficiency and selectivity of this reaction are critically dependent on the careful optimization of stoichiometry, solvent, temperature, and the choice of reagents.

Visualizing the Core Reaction and Optimization Logic

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism for the O-methylation of a generic hydroxybenzaldehyde.

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack HB Hydroxybenzaldehyde (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) HB->Phenoxide + Base Base Base (e.g., K₂CO₃, NaOH) MethylatingAgent Methylating Agent (CH₃-X) Product Methoxybenzaldehyde (Ar-OCH₃) MethylatingAgent->Product LeavingGroup Leaving Group (X⁻) Product->LeavingGroup + X⁻ Phenoxide2->Product + CH₃-X

Caption: General SN2 mechanism for hydroxybenzaldehyde methylation.

Frequently Asked Questions (FAQs) & Stoichiometry Guide

This section addresses the most common questions regarding the stoichiometric setup of the methylation reaction.

Q1: What is the optimal molar ratio of substrate:base:methylating agent?

There is no single universal ratio, as it depends on the specific substrate and reagents. However, a robust starting point for optimization is:

ReagentMolar Equivalents (eq.)Rationale
Hydroxybenzaldehyde 1.0The limiting reagent by definition.
Base (e.g., K₂CO₃, Na₂CO₃) 1.5 - 2.5An excess is required to drive the deprotonation equilibrium towards the phenoxide and to neutralize any acidic byproducts. Weak bases like carbonates are often preferred for their ease of handling and removal.[5]
Methylating Agent (e.g., DMS, DMC) 1.1 - 1.5A slight excess ensures complete consumption of the valuable phenoxide intermediate. A large excess should be avoided to minimize side reactions and simplify purification.[1]

Expert Insight: For particularly acidic phenols or when using weaker bases, you may need to increase the base equivalents to 2.5 or even 3.0. Always monitor the reaction by Thin Layer Chromatography (TLC) to gauge consumption of the starting material.

Q2: Which base should I choose? Carbonates (K₂CO₃) vs. Hydroxides (NaOH) vs. Hydrides (NaH)?

The choice of base is a critical parameter that balances reactivity with safety and practicality.

Base TypeStrengthCommon ExamplesProsCons
Carbonates WeakK₂CO₃, Cs₂CO₃Easy to handle, readily available, simple to remove by filtration. Ideal for most standard phenol methylations.[5]May require heating to achieve a sufficient reaction rate. Not strong enough for very weakly acidic phenols.
Hydroxides StrongNaOH, KOHInexpensive and strong, capable of deprotonating most phenols at room temperature.[6]Can introduce water, which may hydrolyze some methylating agents. Can be corrosive.
Hydrides Very StrongNaH, KHExtremely effective for complete and rapid deprotonation, even of less acidic alcohols.[1]Highly moisture-sensitive, requires strictly anhydrous conditions. Generates flammable H₂ gas. Overkill for most phenolic substrates and can promote side reactions.

Recommendation: Start with anhydrous potassium carbonate (K₂CO₃). It provides the best balance of reactivity, safety, and ease of use for hydroxybenzaldehydes. Only move to stronger bases if deprotonation proves to be the rate-limiting step.

Q3: Which methylating agent is best? Dimethyl Sulfate (DMS) vs. Dimethyl Carbonate (DMC)?
Methylating AgentFormulaReactivitySafety & Environmental Profile
Dimethyl Sulfate (DMS) (CH₃O)₂SO₂HighHighly effective and reactive. Extremely toxic, carcinogenic, and must be handled with extreme caution in a fume hood. [7] Generates sulfate salts as byproducts.
Dimethyl Carbonate (DMC) (CH₃O)₂COModerateA "green" methylating agent.[8][9] Significantly less toxic than DMS. Byproducts are methanol and CO₂, which are less problematic. Often requires higher temperatures or longer reaction times.[8]

Recommendation: For laboratory-scale synthesis where safety and environmental impact are priorities, Dimethyl Carbonate (DMC) is the superior choice.[8] While it may require more forcing conditions (e.g., higher heat in a solvent like DMF), it avoids the significant hazards associated with DMS.

Troubleshooting Guide: From Stalled Reactions to Mysterious Spots

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: Incomplete reaction - My TLC shows significant starting material remaining.

An incomplete reaction is the most common issue and typically points to insufficient nucleophile generation or reactivity.

IncompleteReaction Start Problem: Incomplete Reaction (TLC shows starting material) CheckBase Is the base strong enough and used in sufficient excess (≥1.5 eq.)? Start->CheckBase CheckConditions Are reaction conditions (temp, time) sufficient? CheckBase->CheckConditions Yes UseStrongerBase Solution: Increase base stoichiometry (e.g., to 2.5 eq.) or switch to a stronger base (e.g., NaOH). CheckBase->UseStrongerBase No CheckSolvent Are you using a polar aprotic solvent? CheckConditions->CheckSolvent Yes IncreaseEnergy Solution: Increase reaction temperature and/or extend reaction time. Monitor by TLC. CheckConditions->IncreaseEnergy No SwitchSolvent Solution: Switch from protic (e.g., ethanol) to aprotic solvent (e.g., Acetone, DMF, Acetonitrile). CheckSolvent->SwitchSolvent No Reassess Re-evaluate substrate reactivity. Consider steric hindrance. CheckSolvent->Reassess Yes

Caption: Troubleshooting workflow for incomplete methylation reactions.

Detailed Causality:

  • Insufficient Base: The equilibrium between the phenol and the phenoxide will not sufficiently favor the product. A base like sodium bicarbonate is often too weak. For standard phenols, K₂CO₃ is usually adequate, but more electron-rich or sterically hindered phenols might require NaOH.[1]

  • Protic Solvents: Polar protic solvents like water or ethanol can form a "solvent cage" around the phenoxide anion through hydrogen bonding.[10][11] This stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetone are ideal because they dissolve the reagents but do not strongly solvate the anion, leaving it "naked" and highly reactive.[12][13][14]

  • Low Temperature: Like most reactions, methylation requires activation energy. If you are using a weaker base like K₂CO₃, heating to reflux in acetone (56°C) or to 80-100°C in DMF is common.

Problem 2: Multiple spots on TLC - I see my starting material, my product, and one or more new spots.

This indicates the formation of byproducts, which can arise from several competing pathways.

  • Possible Byproduct 1: C-Alkylation Product.

    • Identification: This byproduct will have a similar polarity to the desired O-alkylated product but may run slightly differently on TLC. Its mass will be identical to the desired product.

    • Cause: The phenoxide ion is an ambident nucleophile, meaning it has reactivity at both the oxygen and the aromatic ring (particularly at the ortho and para positions).[15] High temperatures and certain catalysts can favor C-alkylation.[16][17]

    • Solution: Use the lowest effective temperature to favor the kinetically preferred O-alkylation. Ensure a good polar aprotic solvent is used, as this generally favors the SN2 pathway on the methylating agent.

  • Possible Byproduct 2: Hydrolyzed Methylating Agent.

    • Identification: Not typically visible on TLC. The primary symptom is a stalled or incomplete reaction because the electrophile has been consumed.

    • Cause: Using a non-anhydrous base (e.g., aqueous NaOH) or solvent in the presence of a water-sensitive methylating agent like dimethyl sulfate.

    • Solution: Use anhydrous grade solvents and freshly dried powdered base (e.g., K₂CO₃ can be dried in an oven). If using NaOH, consider using pellets rather than a pre-made aqueous solution if compatible with the reaction solvent.

  • Possible Byproduct 3: Products of Aldehyde Reactivity.

    • Identification: Highly variable depending on the reaction.

    • Cause: The aldehyde functional group can be sensitive to strongly basic or nucleophilic conditions, potentially leading to Cannizzaro reactions (with strong base, no alpha-protons) or aldol-type reactions if other enolizable carbonyls are present.

    • Solution: Use the mildest effective base (K₂CO₃ is ideal). Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed.

Problem 3: My yield is very low after work-up.

If the reaction went to completion (verified by TLC) but the isolated yield is poor, the issue lies in the work-up and purification steps.

  • Incomplete Extraction: The methoxybenzaldehyde product is more organic-soluble than the starting hydroxybenzaldehyde. However, if the aqueous layer is not sufficiently basic during extraction, some of the unreacted phenolic starting material may be extracted into the organic layer, complicating purification. Conversely, if the product is slightly water-soluble, multiple extractions (e.g., 3x with ethyl acetate) may be necessary.

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions that trap the product. If an emulsion forms, add brine (saturated NaCl solution) to help break it.

  • Loss During Purification: Methoxybenzaldehydes can be volatile. Avoid using excessive heat or very high vacuum on a rotary evaporator. When performing column chromatography, choose a solvent system that gives a good Rf value (0.3-0.4) to ensure good separation without requiring excessive solvent.[18]

Experimental Protocols

Protocol 1: General Procedure for O-Methylation using K₂CO₃ in Acetone

This is a robust starting protocol for most hydroxybenzaldehydes.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the hydroxybenzaldehyde (1.0 eq.).

  • Add Reagents: Add anhydrous powdered potassium carbonate (2.0 eq.) and anhydrous acetone (to a concentration of ~0.2-0.5 M).

  • Add Methylating Agent: While stirring the suspension vigorously, add the methylating agent (e.g., dimethyl sulfate or dimethyl carbonate, 1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (~56°C for acetone) and stir. Monitor the reaction progress every 1-2 hours by TLC.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts, washing the filter cake with a small amount of fresh acetone.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography on silica gel or by distillation if applicable.[5]

Protocol 2: Procedure for Hindered or Less Reactive Substrates (NaOH/DMF)

This protocol uses stronger conditions for more challenging substrates.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the hydroxybenzaldehyde (1.0 eq.) and anhydrous DMF (to ~0.5 M).

  • Add Base: Carefully add sodium hydroxide pellets (1.5 eq.) to the solution and stir until the substrate fully dissolves and the phenoxide forms (a color change is often observed).

  • Add Methylating Agent: Cool the mixture in an ice bath if necessary. Add the methylating agent (1.2 eq.) dropwise, maintaining the temperature below 25°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60°C if necessary. Monitor closely by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing ice water. This will precipitate the product if it is a solid or allow for extraction.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, concentrate, and purify as described in Protocol 1.[7]

References

  • Tundo, P., Aricò, F., & Rosamilia, A. E. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions. Journal of Chemical Education, 87(11), 1233–1235.
  • Organic Syntheses Procedure. (n.d.). m-Methoxybenzaldehyde.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Quora. (2018). What is the effect of solvent on SN2?
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • The Organic Chemistry Tutor. (2014). Solvent Effects on Sn2 Reactions.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2.
  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • IAENG. (n.d.). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach.
  • Organic Syntheses Procedure. (n.d.). N-BENZOYLPYRROLIDINE.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • ResearchGate. (n.d.). A cascade mechanism for a simple reaction: The gas-phase methylation of phenol with methanol.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Patsnap. (n.d.). P-methoxybenzaldehyde patented technology retrieval search results.
  • PrepChem.com. (n.d.). Synthesis of p-methoxybenzaldehyde.
  • PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.
  • Williamson Ether Synthesis. (n.d.).
  • ResearchGate. (n.d.). TLC analysis of the methylation reaction product.
  • Wikipedia. (n.d.). Dimethyl sulfate.
  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
  • UNI ScholarWorks. (n.d.). Conclusions in Regard to the Methylation of Phenol.
  • PubMed. (2022). Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts.
  • ResearchGate. (n.d.). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.
  • PubMed. (n.d.). Dimethylcarbonate for eco-friendly methylation reactions.
  • Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole.

Sources

How to prevent over-methylation in 2-Hydroxy-4,5-dimethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Over-methylation, leading to the formation of the undesired byproduct 2,4,5-trimethoxybenzaldehyde, is a common challenge that can significantly impact yield and purity. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you mitigate this issue and optimize your synthetic route.

Understanding the Core Challenge: The Battle for Selective Methylation

The synthesis of this compound often involves the selective methylation of a precursor containing multiple hydroxyl groups, such as 2,4,5-trihydroxybenzaldehyde. The central difficulty lies in methylating the hydroxyl groups at the C4 and C5 positions while leaving the C2 hydroxyl group untouched.

The hydroxyl group at the C2 position is intramolecularly hydrogen-bonded to the adjacent aldehyde's carbonyl oxygen. This chelation makes the C2 hydroxyl proton less acidic and the oxygen less nucleophilic compared to the phenolic hydroxyls at C4 and C5.[1][2] While this inherent property provides a degree of natural selectivity, aggressive reaction conditions can easily overcome this subtle difference, leading to the methylation of all three hydroxyl groups and the formation of the over-methylated byproduct.

cluster_main Over-Methylation Pathway Precursor 2,4,5-Trihydroxybenzaldehyde Reagent1 + 2 eq. Methylating Agent Precursor->Reagent1 Reagent2 + >2 eq. Methylating Agent (Excess / Harsh Conditions) Precursor->Reagent2 Desired This compound (Desired Product) Byproduct 2,4,5-Trimethoxybenzaldehyde (Over-methylated Byproduct) Reagent1->Desired Reagent2->Byproduct

Caption: Reaction pathway illustrating the formation of the desired product versus the over-methylated byproduct.

Troubleshooting Guide: Preventing Over-Methylation

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: I am consistently isolating a significant amount of 2,4,5-trimethoxybenzaldehyde. What are the primary causes?

A1: The formation of this byproduct is almost always due to one or more of the following factors:

  • Excess Methylating Agent: Using a stoichiometric excess of the methylating agent (e.g., Dimethyl Sulfate or Methyl Iodide) is the most direct cause. Once the more reactive C4 and C5 hydroxyls are methylated, any remaining agent will attack the C2 position.

  • Harsh Reaction Conditions: High temperatures increase the kinetic energy of the system, reducing the selectivity between the hydroxyl groups. Similarly, using a very strong base (e.g., NaH, NaOH) can deprotonate the less acidic C2 hydroxyl, making it susceptible to methylation.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides more opportunity for the slower, undesired methylation at the C2 position to occur.

Q2: How can I improve the selectivity of the methylation reaction to favor the desired product?

A2: Gaining control over the reaction's selectivity requires a multi-faceted approach focusing on stoichiometry, reagents, and reaction parameters.

Start Over-methylation Observed? Stoichiometry Verify Stoichiometry (Use ~2.1 eq. of methylating agent) Start->Stoichiometry Temperature Reduce Temperature (Run at RT or 0°C) Start->Temperature Base Use a Milder Base (e.g., K₂CO₃ instead of NaH) Start->Base Monitoring Monitor Closely (Use TLC to track progress) Start->Monitoring

Caption: Troubleshooting workflow for addressing over-methylation.

  • Stoichiometric Control: Carefully measure your methylating agent. Use a slight excess, typically 2.1-2.2 equivalents, to ensure the complete methylation of the C4 and C5 positions without having a large excess left over to react with the C2 position. For maximum precision, consider adding the methylating agent slowly to the reaction mixture using a syringe pump.

  • Choice of Base: Opt for a milder base. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the more acidic C4 and C5 hydroxyls but generally not the chelated C2 hydroxyl.

  • Temperature Management: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can significantly enhance selectivity. Avoid heating or refluxing unless absolutely necessary and all other optimization attempts have failed.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). By observing the disappearance of the starting material and the appearance of the desired product, you can quench the reaction at the optimal time, before significant byproduct formation occurs.

Q3: Does the choice of methylating agent matter for selectivity?

A3: Absolutely. The reactivity of the methylating agent is a critical parameter. While highly reactive agents ensure the reaction goes to completion, they can be harder to control.

Methylating AgentKey CharacteristicsRecommendations for Use
Dimethyl Sulfate (DMS) Highly reactive, efficient, and cost-effective.[4] Its high reactivity can lead to over-methylation if not carefully controlled. It is also highly toxic and requires stringent safety precautions.The standard choice, but requires slow addition, mild base (K₂CO₃), and low temperature to ensure selectivity.[5][6]
Methyl Iodide (MeI) Also highly reactive and effective.[4] Often more expensive than DMS and is a known carcinogen.[5]Similar control measures as DMS are required. Can be used interchangeably in many protocols.
Dimethyl Carbonate (DMC) A less toxic, "greener" alternative.[7][8] It is significantly less reactive than DMS or MeI, which can be a major advantage for selectivity. Reactions often require higher temperatures or catalysts.An excellent choice if selectivity is the primary concern and longer reaction times or higher temperatures are acceptable. Its lower reactivity naturally disfavors the methylation of the less reactive C2-OH.[5][9]

Q4: Would a protecting group strategy be a better approach?

A4: While a protecting group strategy is a classic method for achieving selectivity in complex syntheses, it may be overly complicated for this specific transformation.[10][11] The inherent difference in reactivity of the C2-hydroxyl group is often sufficient to achieve good yields of the desired product with careful optimization of the reaction conditions. A protection/deprotection sequence adds two extra steps to the synthesis, which can lower the overall yield and increase costs. It should be considered a secondary option if optimizing the direct methylation fails to provide the required purity.

Experimental Protocols

Protocol 1: Controlled Di-O-Methylation of 2,4,5-Trihydroxybenzaldehyde

This protocol is optimized to favor the selective methylation of the C4 and C5 hydroxyl groups.

Reagents & Materials:

  • 2,4,5-Trihydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Dimethyl Sulfate (DMS) (2.1 eq)

  • Anhydrous Acetone (solvent)

  • Round-bottom flask, magnetic stirrer, condenser, and syringe pump (recommended)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,5-trihydroxybenzaldehyde and anhydrous acetone.

  • Add Base: Add the finely ground potassium carbonate to the mixture. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Methylation: Cool the flask in an ice bath (0 °C). Slowly add the dimethyl sulfate (2.1 eq) dropwise over 30-60 minutes. Using a syringe pump for the addition is highly recommended to maintain a low concentration of the methylating agent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material spot and the formation of a new, less polar product spot.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Filter off the potassium carbonate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from any unreacted starting material and the over-methylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor this reaction by TLC? A1: Use a silica gel plate and a solvent system like 7:3 Hexane:Ethyl Acetate. The starting material (trihydroxy) will be very polar and have a low Rf value. The desired product (dihydroxy) will be less polar with a higher Rf. The over-methylated byproduct (monohydroxy) will be the least polar and have the highest Rf value. Quench the reaction when the spot corresponding to the starting material has disappeared and the spot for the desired product is at its maximum intensity.

Q2: Are there alternative synthetic routes that avoid this selective methylation problem? A2: Yes. An alternative strategy is to perform a formylation reaction on a precursor that already contains the desired methoxy groups. For example, the Duff or Reimer-Tiemann formylation of 3,4-dimethoxyphenol can be used to introduce the aldehyde group ortho to the existing hydroxyl group.[12][13][14][15] In this case, the primary challenge shifts from over-methylation to controlling the regioselectivity of the formylation.

Q3: My final product is still contaminated with a small amount of 2,4,5-trimethoxybenzaldehyde. What is the best purification method? A3: Flash column chromatography is the most effective method for separating these two compounds. The polarity difference between the desired product (containing a free hydroxyl group) and the fully etherified byproduct is significant enough for a clean separation on silica gel. A carefully selected gradient of ethyl acetate in hexane will allow you to first elute the less polar 2,4,5-trimethoxybenzaldehyde, followed by the desired this compound.

References

  • Reaction mechanism of methylation of phenolic component in the presence of TMAH. (2020). J CHEM SCI.
  • Catalytic mechanism (I) for O-methylation of phenols with methanol over... - ResearchGate. (n.d.).
  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate C
  • Plourde, G. L. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-705.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - ResearchG
  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE - AIR Unimi. (n.d.).
  • Comparing Methylating Agents: Why Dimethyl Sulf
  • (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH)
  • Andexer, J. N., et al. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem, 16(16), 2434-2439.
  • Efficacy comparison of different protecting groups for phenols in synthesis - Benchchem. (n.d.).
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Technical Support Center: Schiff Base Formation with 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem. (n.d.).
  • Duff reaction - Wikipedia. (n.d.).
  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of C
  • Regiocomplementary O-methylation of catechols by using three-enzyme cascades - Fraunhofer-Publica. (n.d.).
  • Reimer-Tiemann Formyl
  • Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of C
  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • Protecting the Phenol during Acetal Formation : r/OrganicChemistry - Reddit. (2024).
  • A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. (1989). PubMed.
  • Protection and Deprotection - CEM Corpor
  • [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methyl
  • Reimer-Tiemann Reaction: Ortho-Formyl
  • Reimer-Tiemann Reaction - J&K Scientific LLC. (2021).
  • US3446856A - Methylation of phenols - Google P
  • The Reimer–Tiemann Reaction - ResearchG
  • (PDF)
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem. (n.d.).
  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11. (2018).
  • A comparison of several modern alkylating agents - ark
  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? - ChemicalBook. (2024).
  • 2,5-Dimethoxybenzaldehyde synthesis - ChemicalBook. (n.d.).
  • A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchG
  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed. (2023).
  • 3,4-Dihydroxybenzaldehyde | CAS 139-85-5 - Selleck Chemicals. (n.d.).
  • This compound | 14382-91-3 | PAA38291 - Biosynth. (n.d.).
  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | 7452-10-0 | HAA45210 - Biosynth. (n.d.).
  • US4065504A - Process for the methylation of hydroxybenzene derivatives - Google P
  • US3436403A - Methylenation method - Google P
  • Acid-catalyzed conversion of sesamolin to sesamol: Kinetics and reaction mechanism based on density functional theory - PubMed. (2025).
  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Inform

Sources

Technical Support Center: Phase Transfer Catalysis in the Synthesis of Dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethoxybenzaldehydes using Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful synthetic methodology. Here, you will find not just protocols, but the underlying scientific principles, troubleshooting guides for common experimental hurdles, and frequently asked questions to ensure your success in the laboratory.

Introduction to Phase Transfer Catalysis in Dimethoxybenzaldehyde Synthesis

The O-methylation of dihydroxybenzaldehydes (such as protocatechualdehyde or 2,5-dihydroxybenzaldehyde) to their corresponding dimethoxy derivatives (like veratraldehyde or 2,5-dimethoxybenzaldehyde) is a crucial transformation in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1][2] Traditionally, this Williamson ether synthesis required the use of strong bases in anhydrous, polar aprotic solvents, which can be expensive and difficult to handle.[3][4]

Phase Transfer Catalysis (PTC) emerges as a greener and more efficient alternative.[5][6] It elegantly solves the problem of mutual insolubility of an aqueous phase containing the deprotonated dihydroxybenzaldehyde (the nucleophile) and an organic phase containing the methylating agent.[7] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react readily with the methylating agent.[8] This technique offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, and simplified work-up procedures.[5]

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you might encounter during the PTC-mediated synthesis of dimethoxybenzaldehydes in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common frustration, and its root cause can be multifaceted. Let's break down the potential culprits and their solutions:

  • Inefficient Mass Transfer: The reaction occurs in the organic phase or at the interface, so efficient mixing is paramount.[7]

    • Solution: Increase the stirring speed. For laboratory scale, a vigorous stir rate of at least 1000 rpm is recommended to ensure a large interfacial area between the aqueous and organic phases.

  • Incomplete Deprotonation of the Dihydroxybenzaldehyde: The phenoxide anion is the active nucleophile. Insufficient base will result in unreacted starting material.

    • Solution: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. A 50% aqueous solution is often effective.[9] The base's role is to deprotonate the phenolic hydroxyl groups, making them nucleophilic enough to attack the methylating agent.[10]

  • Catalyst Inefficiency or Poisoning: The choice and health of your catalyst are critical.

    • Solution:

      • Catalyst Selection: For O-methylation of phenols, lipophilic quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide are often effective.[11] The lipophilicity of the catalyst, often quantified by its total number of carbon atoms (C#), influences its concentration in the organic phase.[12]

      • Catalyst Poisoning: If your starting materials or reagents contain impurities like iodide or tosylate, they can irreversibly bind to the catalyst cation, rendering it inactive. This is a known issue where highly polarizable anions outcompete the desired nucleophile for the catalyst.[12]

  • Hydrolysis of the Methylating Agent: Methylating agents like dimethyl sulfate can be hydrolyzed by water, especially under basic conditions.[13]

    • Solution: While PTC operates in a biphasic system, minimizing the excess water in the aqueous phase can be beneficial. Using a concentrated base solution (e.g., 50% NaOH) is a common strategy.[9] The presence of some water is necessary to dissolve the base and generate the phenoxide, but excessive water can reduce the nucleophilicity of the phenoxide by hydration and promote hydrolysis of the methylating agent.[14]

Question 2: My final product is contaminated with a significant amount of the mono-methylated intermediate. How can I drive the reaction to completion?

Answer:

Formation of the mono-methylated product is a common issue of incomplete reaction. Here’s how to address it:

  • Stoichiometry of the Methylating Agent: The most straightforward reason is an insufficient amount of the methylating agent.

    • Solution: Use a molar excess of the methylating agent (e.g., dimethyl sulfate). A common starting point is to use at least 2.2 to 2.5 equivalents of dimethyl sulfate for every equivalent of the dihydroxybenzaldehyde to ensure both hydroxyl groups are methylated.

  • Reaction Time and Temperature: The reaction may simply not have had enough time or energy to go to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15] If the reaction stalls, a modest increase in temperature (e.g., from 60 °C to 75 °C) can often provide the necessary activation energy to push the reaction to the desired dimethoxy product.

  • Base Concentration: As the reaction proceeds, the concentration of the phenoxide of the mono-methylated intermediate decreases.

    • Solution: Ensure that the base concentration remains high throughout the reaction to favor the deprotonation of the second hydroxyl group.

Question 3: I am observing unexpected side products in my GC-MS analysis. What could they be and how can I prevent them?

Answer:

Side product formation can complicate purification and reduce yield. Here are some possibilities:

  • C-Alkylation Products: While O-alkylation is generally favored for phenols under PTC conditions, some C-alkylation on the aromatic ring can occur, especially if there are unreacted phenoxide species and the reaction temperature is high.[16][17]

    • Solution: Maintain a moderate reaction temperature. O-alkylation typically has a lower activation energy than C-alkylation. Also, ensure efficient methylation of the generated phenoxide to minimize its concentration and the likelihood of ring alkylation.

  • Hydrolysis of Dimethyl Sulfate: If excess dimethyl sulfate is not properly quenched, it can hydrolyze during work-up to form methanol and sulfuric acid.[13] The acidic conditions can potentially lead to side reactions.

    • Solution: Implement a careful quenching procedure at the end of the reaction. Slowly add the reaction mixture to a cold, stirred solution of dilute aqueous ammonia or sodium hydroxide to safely decompose any remaining dimethyl sulfate.[9][18][19]

  • Products from Catalyst Degradation: Some quaternary ammonium catalysts, especially those with benzyl groups, can degrade under strongly basic conditions at elevated temperatures through Hofmann elimination or nucleophilic substitution.[10][15][20]

    • Solution: Choose a stable catalyst like a tetralkylammonium salt (e.g., TBAB) and avoid excessively high temperatures (generally stay below 100 °C).

Question 4: I'm having difficulty removing the phase-transfer catalyst from my final product. What are the best practices for this?

Answer:

Residual catalyst can be a persistent impurity. Here are several effective removal strategies:

  • Aqueous Washes: Most common quaternary ammonium salts have some water solubility.

    • Solution: During the work-up, perform multiple washes of the organic layer with water and then brine. This is often sufficient to remove the bulk of the catalyst.[9]

  • Adsorption: If aqueous washes are insufficient, the catalyst can be removed by adsorption.

    • Solution: Pass a solution of your crude product through a short plug of silica gel or acidic alumina. The polar catalyst will be retained on the stationary phase.[21]

  • Distillation or Recrystallization: The non-volatile nature of the catalyst makes purification of the product by distillation a viable option if the product is sufficiently volatile.[5]

    • Solution: If your dimethoxybenzaldehyde is a solid, recrystallization is an excellent method for purification and catalyst removal.[22] Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the catalyst remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: Which phase-transfer catalyst is best for my synthesis?

A1: The choice of catalyst depends on several factors. For the O-methylation of phenols, quaternary ammonium salts are the most common and cost-effective. A good starting point is Tetrabutylammonium bromide (TBAB) . It offers a good balance of lipophilicity and reactivity. If you find the reaction is slow, a more lipophilic catalyst like Tetraoctylammonium bromide (TOABr) could improve the rate by increasing the concentration of the phenoxide in the organic phase.[5]

Catalyst TypePropertiesTypical Use Case
Quaternary Ammonium Salts Inexpensive, moderately stable, widely used.[5]General purpose PTC, including O-methylation.
Quaternary Phosphonium Salts More thermally stable than ammonium salts but can be more expensive.Higher temperature reactions.
Crown Ethers Very active but expensive and toxic.[8]Less common for this application due to cost and safety concerns.
Polyethylene Glycols (PEGs) Inexpensive, lower activity but stable.[22]A greener, though often less efficient, alternative.

Q2: What are the key safety precautions when using dimethyl sulfate?

A2: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive .[8][19] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical splash goggles.[18] Have an ammonia solution ready to neutralize any spills. Symptoms of exposure can be delayed for several hours, so any suspected contact should be treated as a medical emergency.[19]

Q3: Can I use a greener methylating agent than dimethyl sulfate?

A3: Yes, dimethyl carbonate (DMC) is an excellent environmentally benign alternative to dimethyl sulfate.[11] It is less toxic and produces benign byproducts. However, reactions with DMC typically require higher temperatures (e.g., 90-100 °C) and may have longer reaction times compared to dimethyl sulfate.[11] The use of DMC in combination with PTC and a base like potassium carbonate is a well-established green chemistry approach for O-methylation.[11][23]

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[15]

  • Procedure: On a silica gel TLC plate, spot three lanes: your starting dihydroxybenzaldehyde, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[24]

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the mobile phase.

  • Visualization: The starting material, mono-methylated intermediate, and the final dimethoxybenzaldehyde product will have different Rf values (the dimethoxy product will be the least polar and travel furthest up the plate). The spots can be visualized under a UV lamp (254 nm).[24] Staining with a permanganate dip can also be effective. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.

Protocols and Methodologies

Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) from Vanillin

This protocol is a representative example of the O-methylation of a hydroxybenzaldehyde using phase transfer catalysis.

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • Dimethyl Sulfate (Me₂SO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine vanillin (1.0 eq), toluene (approx. 5-10 volumes), and tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq).

  • Addition of Base: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate (1.2 eq) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 40-60 °C.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the vanillin spot is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. CAUTION: Perform this step in a fume hood. Slowly and carefully transfer the reaction mixture to a separate beaker containing a cold, stirred solution of 1 M aqueous ammonia or 1 M NaOH to quench any unreacted dimethyl sulfate.[9][18] Stir for at least 30 minutes to ensure complete decomposition.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

    • Combine all organic layers.

    • Wash the combined organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude veratraldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield a white to pale yellow crystalline solid.[6][22]

Visualizations

Mechanism of Phase Transfer Catalysis for O-Methylation

PTC_Mechanism cluster_aqueous Aqueous Phase ArOH Ar(OH)₂ ArO_Na [Ar(O⁻)(OH)]Na⁺ ArOH->ArO_Na + NaOH QOAr_org [Ar(O⁻)(OH)]Q⁺ ArO_Na->QOAr_org + Q⁺Br⁻ - Na⁺Br⁻ NaOH Na⁺OH⁻ QBr_aq Q⁺Br⁻ NaBr Na⁺Br⁻ Product_mono Ar(OCH₃)(OH) QOAr_org->Product_mono + (CH₃)₂SO₄ Me2SO4 (CH₃)₂SO₄ Q_MeSO4 Q⁺(CH₃SO₄)⁻ Q_MeSO4->QBr_aq Ion Exchange (cycle repeats) caption PTC O-Methylation Mechanism (First Methylation)

Caption: PTC O-Methylation Mechanism (First Methylation)

General Experimental Workflow

Workflow start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup add_base Add Aqueous Base (e.g., 50% NaOH) setup->add_base add_methyl Add Methylating Agent (e.g., Dimethyl Sulfate) add_base->add_methyl react Heat & Stir Vigorously (e.g., 60-70°C) add_methyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Cool & Quench (e.g., with aq. NH₃) monitor->quench Complete workup Work-up (Extraction & Washes) quench->workup dry Dry & Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify analyze Analysis (NMR, GC-MS, MP) purify->analyze end End Product analyze->end

Caption: General Experimental Workflow

References

  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.
  • Halpern, M.
  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Reddit. (2019, August 9).
  • PubMed. (n.d.). TLC fractionation and visualization of selected phenolic compounds applied as drugs. [Link]
  • Wikipedia. (n.d.).
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • The University of Queensland. (1957).
  • Knowledge. (2024, December 7).
  • Ataman Kimya.
  • Marino, M. G., & Kreuer, K. D. (2014). alkaline-stability-of-quaternary-ammonium-cations-for-alkaline-fuel-cell-membranes-and-ionic-liquids. Ask this paper | Bohrium. [Link]
  • ACS Publications. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications.
  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]
  • Organic Syntheses. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed Central. (n.d.). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts.
  • Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Google Patents. (n.d.).
  • Matyjaszewski Polymer Group, Carnegie Mellon University.
  • ResearchGate. (n.d.). Detection of phenolic acids. (A)
  • Scribd. (n.d.). Smith Et Al 2011 Dimethyl Sulfoxide As A Solvent in The Williamson Ether Synthesis. [Link]
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO., LTD. (2025, December 28). Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact. [Link]
  • Science madness Wiki. (2020, November 4).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • PubMed Central. (n.d.). Thin-Layer Chromatography (TLC)
  • Organic Syntheses. (n.d.).
  • Austin Publishing Group. (n.d.). Chemometrics-Based Approach to Analysis of Phenolic Fingerprints of Red and Sugar Maple Bud Extracts. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Canadian Science Publishing. (1969). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]
  • PubMed. (n.d.). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. [Link]
  • Ataman Kimya.
  • Gupta, et al. (n.d.). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. [Link]
  • Perflavory. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. [Link]

Sources

Controlling reaction temperature to prevent byproduct formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Controlling Reaction Temperature to Prevent Byproduct Formation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical advice on a critical aspect of chemical synthesis: controlling reaction temperature to minimize or eliminate the formation of unwanted byproducts. As a Senior Application Scientist, I understand that achieving high product purity and yield is paramount. This resource moves beyond simple procedural lists to explain the underlying scientific principles, helping you make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common questions about the relationship between reaction temperature and byproduct formation.

Q1: Why is temperature so critical in controlling chemical reactions?

Temperature is a fundamental parameter in chemical reactions because it directly influences reaction rates. [1][2][3]According to the Arrhenius equation, a small change in temperature can have an exponential impact on the reaction rate constant. [4][5][6][7]This is because temperature affects the kinetic energy of molecules; higher temperatures lead to more frequent and energetic collisions, increasing the likelihood that molecules will have sufficient energy to overcome the activation energy barrier for a reaction to occur. [2][8][9]However, this applies to all potential reactions in your mixture, including those that lead to byproducts. [10] Q2: What is the difference between kinetic and thermodynamic control of a reaction?

In many reactions, there are competing pathways that lead to different products. The concepts of kinetic and thermodynamic control determine the final product distribution. [11][12][13]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest (the one with the lower activation energy) will be the major product. [12][14]This is known as the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. [12][14]Under these conditions, the most stable product (the one with the lowest Gibbs free energy) will be the major product, even if it forms more slowly. [11][12]This is the thermodynamic product.

Understanding whether your desired product is the kinetic or thermodynamic one is crucial for selecting the appropriate reaction temperature. [11][13] Q3: How do I know if incorrect temperature is the cause of my byproduct formation?

Several signs can indicate that your reaction temperature is not optimized:

  • Lower than expected yield of the desired product. [10]* Presence of unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR). [10]* Formation of colored impurities. [10]* Inconsistent results between different batches of the same reaction. [10]* The reaction either stalls or proceeds too rapidly , which can suggest that side reactions are becoming dominant. [10] Q4: What is a "thermal runaway" and how can I prevent it?

A thermal runaway is a hazardous situation where an exothermic reaction generates heat faster than it can be removed by the cooling system. [15]This leads to a rapid increase in temperature and pressure, which can result in an explosion. [15]Preventing thermal runaway involves:

  • Understanding the reaction's thermal hazards through techniques like reaction calorimetry. [15]* Implementing robust temperature monitoring and control systems. [15][16]* Controlling the rate of reagent addition for highly exothermic reactions to manage heat release. [16]* Having emergency cooling and quenching procedures in place. [15][16]

Troubleshooting Guides

This section provides structured approaches to address specific problems related to byproduct formation due to temperature.

Guide 1: Distinguishing Between Kinetic and Thermodynamic Byproducts

Problem: An unknown byproduct is consistently appearing in your reaction, and you suspect it's temperature-related.

Objective: To determine if the byproduct is a kinetic or thermodynamic product, which will inform your temperature optimization strategy.

Experimental Protocol:

  • Baseline Reaction: Run the reaction at your standard temperature and time. Analyze the product mixture to determine the ratio of the desired product to the byproduct.

  • Low-Temperature Run (Kinetic Conditions):

    • Cool the reaction mixture to a significantly lower temperature (e.g., 0 °C or -78 °C using an ice-water or dry ice-acetone bath, respectively). [16] * Run the reaction for a shorter period. The ideal temperature is the lowest one that allows the reaction to proceed at a reasonable rate. [12] * Monitor the reaction progress and analyze the product ratio at various time points.

  • High-Temperature Run (Thermodynamic Conditions):

    • Run the reaction at a higher temperature than your standard conditions.

    • Extend the reaction time to ensure equilibrium can be reached. [12] * Analyze the product ratio at several time points until it no longer changes.

Data Interpretation:

ConditionObservationImplication
Low Temperature Higher ratio of desired product to byproductDesired product is the kinetic product .
Lower ratio of desired product to byproductByproduct is the kinetic product .
High Temperature Higher ratio of desired product to byproductDesired product is the thermodynamic product .
Lower ratio of desired product to byproductByproduct is the thermodynamic product .

Visualization of Reaction Pathways:

G cluster_energy Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product E_high Higher Energy E_low Lower Energy

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Guide 2: Optimizing Temperature for Selectivity

Problem: You have identified that a specific byproduct's formation is highly sensitive to temperature, but you are unsure of the optimal temperature to maximize the yield of your desired product.

Objective: To systematically determine the ideal reaction temperature for maximizing product selectivity.

Experimental Protocol:

  • Set Up a Parallel Reactor System: If available, use a parallel synthesis reactor to run the same reaction simultaneously at multiple, precisely controlled temperatures. If not, run a series of individual reactions.

  • Define Temperature Range: Based on your findings from Guide 1 and literature precedents, select a range of temperatures to screen. For example, if your desired product is kinetic, you might screen from -20 °C to 40 °C in 10 °C increments.

  • Ensure Consistent Parameters: Keep all other reaction parameters (concentrations, solvent, stirring speed, reaction time) constant across all experiments.

  • Monitor and Analyze:

    • Take samples from each reaction at identical time points.

    • Quench the reaction in the samples immediately to stop further conversion.

    • Analyze the product and byproduct ratios using a quantitative method (e.g., HPLC with a calibration curve, qNMR).

  • Data Tabulation and Analysis:

Temperature (°C)Reaction Time (h)Desired Product (%)Byproduct (%)Selectivity (Product:Byproduct)
-20485517:1
-10490712.9:1
0492109.2:1
10491156.1:1
20488204.4:1
30480282.9:1
40470352:1

Visualization of Temperature Optimization Workflow:

G cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_outcome Outcome A Define Temperature Range B Parallel Reactor Setup A->B C Constant Reaction Parameters B->C D Run Reactions C->D E Sample at Time Points D->E F Quantitative Analysis (HPLC/NMR) E->F G Tabulate Data F->G H Identify Optimal Temperature G->H

Caption: Workflow for systematic temperature optimization.

Best Practices for Temperature Control in the Laboratory

To ensure reproducible and reliable results, precise temperature control is essential.

Heating and Cooling Methods:

  • For Exothermic Reactions (Cooling):

    • Ice-water baths: For maintaining 0 °C. [16] * Dry ice-acetone baths: For maintaining -78 °C. [16] * Recirculating chillers: Offer precise temperature control over a wide range and are ideal for long reactions. [16][17][18]* For Endothermic Reactions (Heating):

    • Oil baths: Provide uniform heating. [16] * Heating mantles: Designed for round-bottom flasks. [16] * Jacketed lab reactors: A double-walled vessel where a temperature-controlled fluid circulates, providing highly precise and uniform temperature control. [17][19][20] Monitoring and Data Logging:

  • Internal Temperature Measurement: Always measure the internal temperature of the reaction mixture using a thermocouple or thermometer, as the external bath temperature may not accurately reflect the conditions inside the flask. [16]* Continuous Data Logging: Use a data logger to record the temperature throughout the reaction. This helps identify any temperature fluctuations that could correlate with byproduct formation. [16]* Safety Systems: For potentially hazardous reactions, implement a safety system with alarms for temperature deviations and an automated shutdown or emergency cooling mechanism. [1] In the context of drug development, even minor temperature fluctuations can impact the stability of pharmaceutical proteins, potentially leading to aggregation or degradation. [21][22]Precise temperature control during synthesis and storage is therefore critical. [8][23]

References

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin.
  • (2025-12-25). Best Practices for Working with Chemical Reactions in the Lab.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024-02-12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • (2025-07-08). How to control the temperature in chemical equipment?. Blog.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Solubility of Things. (n.d.). Temperature and its effect on reaction rates.
  • MedSchoolCoach. (2020-10-27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
  • Achieve Chem. (2025-01-02). How Is Temperature Controlled in A Jacketed Lab Reactor?. News.
  • (2025-08-13). How to control the temperature in a chemical glass reactor?. Blog.
  • Lab Unlimited. (n.d.). Temperature Control in the Chemical Industry.
  • Fluorotherm™. (2025-02-10). Temperature Control and Efficiency in Chemical Processing.
  • Lab Unlimited. (n.d.). How-to-Achieve-Optimal-Temperature-Control-of-Reactors.
  • Wikipedia. (n.d.). Arrhenius equation.
  • Khan Academy. (n.d.). The Arrhenius equation [Video]. Khan Academy.
  • Britannica. (2025-12-26). Arrhenius equation.
  • Post Apple Scientific. (2024-06-04). 4 Common Ways Temperature Impacts Chemicals.
  • ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions.
  • ACS Publications. (2014-11-20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ResearchGate. (2025-08-10). Formation of disinfection by-products: Effect of temperature and kinetic modeling.
  • Chemistry LibreTexts. (2024-02-13). 6.2.3.1: Arrhenius Equation.
  • Chemistry LibreTexts. (2023-04-12). 15.6: Controlling the Products of Reactions.
  • BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition.
  • Environmental Express. (2018-08-17). How to Comply with Temperature Monitoring Requirements in the Lab [Video]. YouTube.
  • (2023-03-15). How Does Temperature Affect The Rate Of A Reaction?.
  • ResearchGate. (n.d.). (PDF) The Impact of Inadequate Temperature Storage Conditions on Aggregate and Particle Formation in Drugs Containing Tumor Necrosis Factor-Alpha Inhibitors.
  • PMC. (2022-11-20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.

Sources

Technical Support Center: Regioselective Synthesis of Polysubstituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto a substituted aromatic ring with precision. Here, you will find troubleshooting advice and frequently asked questions to address common challenges in achieving high regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

The regioselective formylation of polysubstituted benzenes is a frequent challenge in organic synthesis. The final position of the aldehyde group is influenced by a delicate interplay of electronic and steric effects of the substituents already present on the aromatic ring. This section provides solutions to common problems encountered during these syntheses.

Problem 1: Low Regioselectivity in Electrophilic Aromatic Substitution

Q: My formylation reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A: Low regioselectivity in electrophilic formylation reactions like the Vilsmeier-Haack or Gattermann reaction is a common issue, primarily governed by the electronic properties of the substituents on the benzene ring.

  • Underlying Cause: The Vilsmeier-Haack and Gattermann reactions are electrophilic aromatic substitution reactions.[1][2] The regiochemical outcome is dictated by the directing effects of the existing substituents. Electron-donating groups (EDGs) such as alkoxy (-OR) or amino (-NR2) groups are ortho, para-directing, while electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) are meta-directing. When multiple substituents are present, their directing effects can be either reinforcing or conflicting, leading to mixtures of products.

  • Troubleshooting Steps:

    • Assess Substituent Effects: Carefully analyze the electronic nature of all substituents on your starting material. Identify whether they are activating (ortho, para-directing) or deactivating (meta-directing) groups.

    • Leverage Steric Hindrance: In cases of ortho, para-directing groups, the para position is often favored due to reduced steric hindrance, especially if the directing group or the electrophile is bulky.[1] You might consider using a bulkier formylating agent if the para isomer is desired.

    • Employ a Directing Group: Forcing the reaction towards a specific isomer, particularly the ortho product, can often be achieved by introducing a directing group. These groups coordinate to the formylating agent or a catalyst, delivering it to a specific position. For example, phenols can be selectively formylated at the ortho position under certain conditions.[3]

    • Consider a Blocking Group Strategy: If an undesired position is highly activated, you can temporarily block it with a group like a sulfonyl group (-SO3H). After formylation at the desired position, the blocking group can be removed.[4]

Problem 2: Poor Yields in Formylation of Electron-Deficient Arenes

Q: I am attempting to formylate a benzene ring with multiple electron-withdrawing groups, and my yields are consistently low. What can I do to improve the outcome?

A: Formylating electron-deficient (deactivated) aromatic rings is inherently challenging for classic electrophilic substitution reactions.

  • Underlying Cause: Reactions like the Vilsmeier-Haack and Gattermann-Koch proceed via the attack of the aromatic π-system on an electrophile.[5][6] Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, slowing down or even inhibiting the reaction. The Vilsmeier reagent, for instance, is a relatively weak electrophile.[1]

  • Troubleshooting Steps:

    • Increase Reaction Severity: You can try more forcing conditions, such as higher temperatures or longer reaction times. However, be aware that this may lead to side reactions and decomposition.

    • Use a More Reactive Formylating Agent: Consider alternative, more potent formylation methods. For example, the Rieche formylation using dichloromethyl methyl ether and a strong Lewis acid like TiCl4 or SnCl4 can be effective for less reactive arenes. A method utilizing dichloromethyl methyl ether with silver trifluoromethanesulfonate has also been reported to be effective at low temperatures.[7]

    • Switch to a Nucleophilic Aromatic Substitution (SNAr) Approach: If your substrate has a suitable leaving group (e.g., a halide) positioned ortho or para to a strong electron-withdrawing group, an SNAr reaction with a formyl anion equivalent could be a viable alternative.

    • Directed ortho-Metalation (DoM): This powerful strategy involves deprotonation of the aromatic ring at a position ortho to a directing metalating group (DMG) using a strong base (like an organolithium reagent), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[8] This method is excellent for introducing a formyl group at a specific ortho position, even on electron-poor rings.

Problem 3: Achieving meta-Selective Formylation

Q: My substrate has an ortho, para-directing group, but I need to introduce the formyl group at the meta position. How can I achieve this?

A: Overriding the inherent directing effects of substituents to achieve meta-selective functionalization is a significant challenge in aromatic chemistry.

  • Underlying Cause: Traditional electrophilic aromatic substitutions are governed by the electronic effects of the substituents, making direct meta-formylation in the presence of an ortho, para-director difficult.[9]

  • Troubleshooting Steps:

    • Modern C-H Functionalization Strategies: Recent advances in catalysis have enabled the development of methods for meta-selective C-H functionalization. These often involve the use of a directing group connected to the substrate via a linker. The directing group then positions a transition metal catalyst to activate a C-H bond at the meta position.[10][11] While direct meta-formylation using this approach is still an evolving area, the functional group installed via meta-C-H activation can potentially be converted to an aldehyde.

    • Multi-step Synthesis with Positional Blocking: A more traditional, yet effective, approach is to use a blocking group. For example, if you have an ortho, para-director, you can first block the para and both ortho positions. Then, perform the formylation, which will be directed to the now available meta position (relative to the original directing group). Finally, remove the blocking groups. This strategy, while longer, offers precise control.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a formyl group onto a benzene ring?

A1: Several classic and modern methods are available, each with its own advantages and limitations.

MethodReagentsSubstrate ScopeKey Features
Vilsmeier-Haack Reaction DMF, POCl₃Electron-rich aromatics and heterocyclesMild conditions, but the electrophile is weak.[1][5]
Gattermann Reaction HCN, HCl, Lewis Acid (e.g., AlCl₃)Aromatic compoundsSimilar to Friedel-Crafts; HCN is highly toxic.[2][12]
Gattermann-Koch Reaction CO, HCl, Lewis Acid, CuClBenzene and alkylbenzenesNot suitable for phenols or phenol ethers.[6]
Duff Reaction Hexamethylenetetramine (HMTA), acidPhenols and other activated arenesOften gives lower yields.[13]
Rieche Formylation Dichloromethyl methyl ether, Lewis AcidA broad range of arenes, including less reactive onesMore powerful than Vilsmeier-Haack.
Directed ortho-Metalation (DoM) Strong base (e.g., n-BuLi), DMFArenes with a directing groupExcellent for ortho-selectivity.[8]

Q2: How do I choose the right directing group for a Directed ortho-Metalation (DoM) formylation?

A2: The choice of a directing metalating group (DMG) is crucial for a successful DoM reaction. The ideal DMG should:

  • Be able to coordinate to the organolithium base.

  • Direct the deprotonation to the desired ortho position.

  • Be stable under the strongly basic reaction conditions.

  • Be easily introduced and, if necessary, removed or converted to another functional group.

Common and effective DMGs include amides (-CONR₂), carbamates (-OCONR₂), sulfoxides (-SOR), and ethers (-OR). The choice often depends on the other functional groups present in the molecule and the overall synthetic strategy.

Q3: What is the role of protecting groups in the synthesis of polysubstituted benzaldehydes?

A3: Protecting groups are essential tools for managing reactivity in multi-step syntheses.[14][15] In the context of benzaldehyde synthesis, they serve several purposes:

  • Preventing Side Reactions: Highly reactive functional groups, such as amines or alcohols, can interfere with formylation reactions. Protecting them as less reactive derivatives (e.g., an amide for an amine) prevents unwanted side reactions.

  • Enabling Specific Reactions: A protecting group can temporarily mask a functional group to allow a reaction to occur at another site. For example, protecting a phenol as an ether allows for reactions that would otherwise be incompatible with the acidic phenolic proton.

  • Influencing Regioselectivity: While not their primary role, the steric bulk of a protecting group can sometimes influence the regiochemical outcome of a reaction by sterically hindering one position over another.

The key to a successful protecting group strategy is to choose a group that is stable to the reaction conditions and can be selectively removed later without affecting the rest of the molecule.[16]

Visualizing Synthetic Strategies

Decision Workflow for Regioselective Formylation

The following diagram illustrates a general decision-making process for selecting a regioselective formylation strategy.

G start Start with Substituted Benzene q1 Is the target isomer dictated by inherent electronic effects? start->q1 strategy1 Use Classical Electrophilic Substitution (e.g., Vilsmeier-Haack, Gattermann) q1->strategy1 Yes q2 Is the desired position ortho to a suitable directing group? q1->q2 No end Synthesized Polysubstituted Benzaldehyde strategy1->end strategy2 Employ Directed ortho-Metalation (DoM) q2->strategy2 Yes q3 Is meta-selectivity required against an ortho, para-director? q2->q3 No strategy2->end strategy3 Consider Advanced C-H Functionalization or a Blocking Group Strategy q3->strategy3 Yes strategy3->end DoM_Mechanism cluster_0 Step 1: Directed Deprotonation cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis A Substrate with Directing Group (DG) B Organolithium Complex A->B + R-Li C ortho-Lithiated Intermediate B->C Deprotonation D DMF Addition C->D + DMF E Tetrahedral Intermediate D->E Nucleophilic Attack F Iminium Ion E->F Elimination of LiOMe G Aqueous Workup F->G + H₂O H ortho-Formylated Product G->H

Caption: Mechanism of Directed ortho-Metalation and formylation.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

Disclaimer: This is a generalized procedure and should be adapted based on the specific substrate and safety considerations. Always consult original literature for detailed protocols.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, solvent and reagent) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium ion) will form. [5]3. Substrate Addition: Dissolve the electron-rich aromatic substrate (~1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time determined by TLC or LC-MS analysis (typically 2-12 hours). Some less reactive substrates may require heating.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. [1]This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

References

  • A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem.
  • Vilsmeier-Haack Reaction - NROChemistry.
  • Gattermann Reaction: Mechanism, Examples & Application - Collegedunia.
  • CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - NIH.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu.
  • ortho- and meta-Selective C–H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines.
  • A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry - Chinese Chemical Society.
  • On the Regio and Stereo Selective Formylations of Acyclic Alpha Methylene Ketones towards Vilsmeier Haack Reagent - Taylor & Francis Online.
  • Gattermann Reaction: Learn Definition, Mechanism, Applications - Testbook.
  • Gattermann reaction - Wikipedia.
  • How do protective groups aid in multi-step syntheses? - TutorChase.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti.
  • What is the Gatterman reaction? - Quora.
  • Meta-selective C–H functionalization - Wikipedia.
  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH.
  • Reaction development for meta-selective C-H functionalization. - ResearchGate.
  • Different formylation methods. 1,[18] 2,[9][19] 3 [20]- ResearchGate.
  • Polysubstituted benzaldehyde derivative and preparation method thereof (2018) - SciSpace.
  • Vilsmeier–Haack reaction - Wikipedia.
  • A comparison of the regioselectivity in the enol acetate formation and the Vilsmeier-Haack reaction of some methyl-substituted cycloalkanones | The Journal of Organic Chemistry - ACS Publications.
  • Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society - ACS Publications.
  • Preparation of Benzaldehydes, Part 2: From Metalated Arenes - YouTube.
  • Regioselective Olefination and Arylation of Arene-Tethered Diols Using the Easily Foldable Directing Groups - ResearchGate.
  • Formylation - Wikipedia.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry.
  • Substituted Benzenes: The Li Synthesis of Rubriflordilactone A - Organic Chemistry Portal.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate.
  • Protecting group - Wikipedia.
  • Org. Synth. 2012, 89, 220.
  • Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal.
  • Formylation of Amines - PMC - NIH.
  • Regioselective Olefination and Arylation of Arene-Tethered Diols Using the Easily Foldable Directing Groups - PubMed.
  • Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage.
  • Full article: Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction - Taylor & Francis Online.
  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC - NIH.
  • Convenient Method for the ortho-Formylation - of Phenols.
  • (PDF) A Simple Catalytic Method for the Regioselective - Amanote Research.
  • Regioselective Olefination and Arylation of Arene-Tethered Diols Using the Easily Foldable Directing Groups. | Semantic Scholar.
  • A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones - PubMed.
  • US5457239A - Process for formylation of aromatic compounds - Google Patents.
  • Direct Regioselective Formylation of Tetraalkoxycalixa[21]renes Fixed in the Cone Conformation and Synthesis of New Cavitands | The Journal of Organic Chemistry - ACS Publications.
  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed.
  • Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes - Chemical Communications (RSC Publishing).
  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichloroalkenes with β-keto tertiary thioamides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective formylation of rhenium-oxo and gold corroles: substituent effects on optical spectra and redox potentials - RSC Publishing.

Sources

Technical Support Center: Scaling the Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4,5-dimethoxybenzaldehyde is a pivotal intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals, natural product analogues, and specialized materials. While its synthesis on a laboratory scale is well-documented, scaling up production presents significant challenges that can impact yield, purity, and process efficiency. This technical support center is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis. We will delve into the underlying chemical principles of common synthetic routes, provide robust troubleshooting guides for issues encountered during scale-up, and offer detailed, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies involve the ortho-formylation of 3,4-dimethoxyphenol. The choice of method is critical and depends on factors like scale, available equipment, and desired purity profile. The three main routes are:

  • Reimer-Tiemann Reaction: A classic method using chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the electrophile.[1][2] While straightforward, it is often plagued by low yields, poor regioselectivity, and the formation of polymeric tars, making it challenging for large-scale synthesis.[3]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich phenol.[4] It is generally higher yielding, more selective, and more amenable to scaling than the Reimer-Tiemann reaction.[5][6]

  • Duff Reaction: Utilizes hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. It is known to offer better yields than the Reimer-Tiemann reaction for certain substrates.[7]

Q2: Why is the Reimer-Tiemann reaction often problematic for scaling up this specific synthesis?

A2: The Reimer-Tiemann reaction's primary drawback is the highly reactive and unselective nature of the dichlorocarbene intermediate.[2] When applied to 3,4-dimethoxyphenol, several issues arise:

  • Exothermic Nature: The reaction can be highly exothermic, posing a significant risk of thermal runaway at larger scales, which is difficult to control in large reactors.[1]

  • Byproduct Formation: Besides the desired product, formylation can occur at the alternative ortho-position (C6), leading to the isomeric byproduct 2-hydroxy-3,4-dimethoxybenzaldehyde.

  • Polymerization: The harsh basic conditions and high reactivity can lead to the formation of dark, intractable polymeric tars, which complicates purification and significantly reduces the isolated yield.[3]

  • Biphasic System: The reaction is typically run in a biphasic system (aqueous base and organic chloroform), which requires vigorous and efficient mixing to ensure reagent contact. Achieving consistent mixing on a large scale can be challenging.[1]

Q3: What makes the Vilsmeier-Haack reaction a more suitable alternative for scale-up?

A3: The Vilsmeier-Haack reaction offers several advantages for industrial-scale synthesis. The electrophile, a chloroiminium ion (the "Vilsmeier reagent"), is less reactive and more sterically bulky than dichlorocarbene.[4] This leads to:

  • Higher Regioselectivity: The bulkier electrophile preferentially attacks the less sterically hindered ortho-position (C2) of 3,4-dimethoxyphenol, minimizing the formation of the C6 isomer.

  • Milder Conditions: The reaction generally proceeds under less harsh conditions than the Reimer-Tiemann, reducing the formation of polymeric byproducts.

  • Homogeneous Reaction: The reaction can often be run in a single-phase organic solvent, simplifying process control and mixing at scale.

  • Improved Yields: Consequently, yields are typically higher and the product is cleaner, simplifying downstream purification.[8]

Troubleshooting Guide: Common Issues in Scaling Synthesis

This section addresses specific problems encountered during the synthesis of this compound, with a focus on the Vilsmeier-Haack and Reimer-Tiemann reactions.

Problem 1: Low or No Yield of the Desired Product
Potential CauseRecommended Solutions & Scientific Rationale
Inactive Starting Material (3,4-dimethoxyphenol) Verify Purity: Use NMR or GC-MS to confirm the identity and purity of your starting phenol. Phenols are susceptible to oxidation, which can present as a pink or brown discoloration. Use freshly purified starting material for best results.
Decomposition of Vilsmeier Reagent (Vilsmeier-Haack) Prepare In Situ & Control Temperature: The Vilsmeier reagent is moisture-sensitive. It should be prepared fresh (in situ) under an inert atmosphere (N₂ or Ar). The formation is exothermic; maintain the temperature at 0-5 °C during its preparation to prevent decomposition.
Poor Dichlorocarbene Generation (Reimer-Tiemann) Ensure Strong Base & Anhydrous Conditions: The generation of dichlorocarbene requires the deprotonation of chloroform by a strong base.[1] Ensure the concentration of your aqueous NaOH or KOH is sufficiently high (typically >50%). While the reaction is biphasic, the chloroform phase should be dry.
Insufficient Reaction Time or Temperature Optimize and Monitor: Formylation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. For Vilsmeier-Haack, a typical temperature range is 70-80 °C.[8] For Reimer-Tiemann, refluxing chloroform (~60-65 °C) is common. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
Problem 2: Significant Formation of Impurities
Potential CauseRecommended Solutions & Scientific Rationale
Formation of Isomeric Byproduct (2-hydroxy-3,4-dimethoxybenzaldehyde) Switch to a More Selective Reaction: This is a classic issue in the Reimer-Tiemann reaction due to the small size of dichlorocarbene. The Vilsmeier-Haack reaction is the recommended solution due to the steric bulk of the Vilsmeier reagent, which favors attack at the less hindered C2 position.
Unreacted Starting Material in Final Product Drive Reaction to Completion: Increase the equivalents of the formylating agent (e.g., Vilsmeier reagent) from 1.1 eq. to 1.5 eq. Also, ensure sufficient reaction time by monitoring via TLC until the starting material spot is consumed.
Formation of Polymeric Tars (Especially in Reimer-Tiemann) Control Temperature & Addition Rate: Add the chloroform slowly to the heated phenoxide solution to maintain better control over the exothermic reaction.[1] Consider a Phase-Transfer Catalyst (PTC): A PTC like tetrabutylammonium bromide can facilitate the transfer of hydroxide ions into the organic phase, allowing for milder conditions and potentially reducing tar formation.[9]
Over-methylation (If preparing derivatives) Careful Stoichiometry and Temperature Control: When methylating the hydroxyl group to create a derivative, use a slight excess (1.05-1.1 eq.) of the methylating agent (e.g., dimethyl sulfate). Run the reaction at a moderate temperature (e.g., refluxing acetone) to prevent side reactions.[10]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common synthesis problems.

G start Problem Identified: Low Yield or High Impurity check_sm 1. Verify Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify Starting Material (Distillation/Recrystallization) sm_ok->purify_sm No check_reaction 2. Analyze Reaction Conditions sm_ok->check_reaction Yes purify_sm->check_reaction reaction_type Which Reaction? check_reaction->reaction_type rt Reimer-Tiemann reaction_type->rt RT vh Vilsmeier-Haack reaction_type->vh VH rt_issues Common RT Issues: - Tar Formation - Low Selectivity - Exotherm rt->rt_issues vh_issues Common VH Issues: - Reagent Moisture? - Incomplete Reaction? vh->vh_issues rt_solution Action: - Lower Temp - Slow Addition - Consider PTC - Switch to Vilsmeier-Haack rt_issues->rt_solution vh_solution Action: - Use Anhydrous Reagents - Prepare Reagent In Situ (0°C) - Increase Equivalents/Time vh_issues->vh_solution end Optimized Synthesis rt_solution->end vh_solution->end

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,4-Dimethoxyphenol (Recommended for Scale-up)

This protocol is designed for robustness and scalability.

Step 1: Preparation of the Vilsmeier Reagent

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C. The Vilsmeier reagent is now ready for use.

Step 2: Formylation Reaction

  • In a separate reactor, dissolve 3,4-dimethoxyphenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Slowly add the pre-formed Vilsmeier reagent from Step 1 to the phenol solution. The addition is exothermic and should be controlled.

  • After addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

Protocol 2: Synthesis of 2,4,5-Trimethoxybenzaldehyde (Derivative Synthesis)

This protocol details the methylation of the hydroxyl group.

  • Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.) to the solution.

  • Heat the mixture to a gentle reflux.

  • Add dimethyl sulfate (DMS) (1.1 eq.) dropwise over 20 minutes. Caution: DMS is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Maintain the reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Pour the residue into water. The product should precipitate.

  • Filter the solid, wash thoroughly with water, and dry to yield 2,4,5-trimethoxybenzaldehyde.

References

  • Wikipedia. (n.d.). Dakin oxidation.
  • Pattekhan, H. H., & Divakar, S. (2001). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. Journal of Molecular Catalysis A: Chemical, 160, 185-191.
  • CHEN Zhi,tao, XIANG Jian,nan, LI Zhi,liang. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Ye, Z., et al. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Dakin Reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • ResearchGate. (2021). (a) Dakin oxidation in microdroplets of hydroxybenzaldehydes to phenols....
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Gutenberg Open Science. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable.
  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

Sources

How to remove unreacted starting materials from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting materials from their product mixtures. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of product purification.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method to remove unreacted starting material?

A1: The selection of an appropriate purification method depends on several factors, including the physical state of your product (solid or liquid), the quantity of the material, and the physical properties of both your product and the unreacted starting materials (e.g., boiling point, solubility, polarity).[1] A general decision-making workflow can help guide your choice.

Below is a decision tree to help you select a primary purification method:

Purification Method Selection start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid solubility_diff Significant difference in solubility between product and starting material? is_solid->solubility_diff Yes polarity_diff Difference in polarity? is_solid->polarity_diff No boiling_point_diff Significant difference in boiling point (>50 °C)? is_liquid->boiling_point_diff Yes acid_base_prop Product or starting material is acidic or basic? is_liquid->acid_base_prop No solubility_diff->polarity_diff No crystallization Crystallization/ Recrystallization solubility_diff->crystallization Yes precipitation Selective Precipitation solubility_diff->precipitation Consider if one component can be selectively precipitated boiling_point_diff->acid_base_prop No distillation Distillation boiling_point_diff->distillation Yes column_chrom Column Chromatography polarity_diff->column_chrom Yes polarity_diff->column_chrom Yes further_eval Consider alternative methods (e.g., derivatization) polarity_diff->further_eval No polarity_diff->further_eval No acid_base_prop->polarity_diff No extraction Acid-Base Extraction acid_base_prop->extraction Yes

Caption: Decision tree for selecting a primary purification method.

Q2: What are the most common techniques for purifying a reaction mixture?

A2: The most common purification techniques in organic chemistry include:

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.[1][2] It is highly versatile and can be used for a wide range of compounds.[1]

  • Crystallization/Recrystallization: Purifies solid compounds by leveraging differences in solubility in a given solvent at different temperatures.[1][2]

  • Distillation: Separates liquids with different boiling points.[1][2][3]

  • Extraction: Separates a compound from a mixture using a solvent in which it is more soluble.[1][4]

  • Precipitation: Involves the formation of a solid from a solution, which can be used to selectively remove either the product or impurities.[5][6]

Troubleshooting Guides

Column Chromatography

Column chromatography is a powerful and widely used purification technique. However, several issues can arise. This section addresses common problems and provides solutions.

Q3: My product and the unreacted starting material have very similar polarities. How can I separate them by column chromatography?

A3: Separating compounds with similar polarities can be challenging. Here are a few strategies to improve separation:[1]

  • Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. Experiment with different solvent mixtures.[1]

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.[1]

  • Decrease the Flow Rate: Slower elution can improve resolution between closely eluting compounds.[1]

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica.[1]

Q4: My compound appears to be decomposing on the silica gel column. What can I do?

A4: Silica gel is acidic and can cause the decomposition of acid-sensitive compounds.

  • Deactivate the Silica: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Alternative Purification Method: If decomposition is unavoidable, explore other purification techniques such as crystallization or distillation.[7]

Q5: I'm not seeing my compound elute from the column. What are the possible reasons?

A5: There are several potential reasons why your compound may not be eluting:

  • The compound is stuck on the column: The eluent may not be polar enough to move your compound. Try gradually increasing the polarity of the solvent system.

  • The compound decomposed on the column: As mentioned previously, some compounds are unstable on silica gel.[7]

  • The compound is not visible by TLC: Your compound may have eluted, but you were unable to detect it. Try concentrating the collected fractions before running a TLC.[7]

Experimental Protocol: Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Pack the Column: Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of solvent and carefully add it to the top of the column.[8]

  • Elute the Sample: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.[8]

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions, and the solvent is removed under reduced pressure to yield the purified product.[1]

Flash Column Chromatography Workflow A Prepare and Pack Column B Load Sample A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E E->C Adjust Solvent Polarity if necessary F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Purified Product G->H

Caption: General workflow for flash column chromatography.

Crystallization and Recrystallization

Crystallization is an excellent technique for purifying solid compounds.[2][9] The success of this method relies on the differential solubility of the desired compound and impurities in a particular solvent.[2]

Q6: I'm having trouble finding a suitable solvent for recrystallization. What are the characteristics of a good solvent?

A6: A good recrystallization solvent should:

  • Completely dissolve the compound when hot.[1]

  • Have low solubility for the compound when cold.[1]

  • Either dissolve the impurities well at all temperatures or not at all.[1]

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Q7: My compound is "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.

  • Reheat the solution to dissolve the oil, then allow it to cool more slowly.

  • Add more solvent to the solution before cooling.

  • Try a lower-boiling solvent.

Q8: I'm getting a very low recovery of my purified product after recrystallization. What could be the cause?

A8: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve your compound.[1]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize out along with the impurities. Ensure the funnel and receiving flask are pre-heated.

General Protocol for Recrystallization
  • Choose a Solvent: Select a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[1]

  • Dissolve the Crude Product: Add the minimum amount of hot solvent to the crude product to completely dissolve it.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[1]

  • Cool the Solution: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.[1]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them.[1]

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[3][10][11]

Q9: What is the difference between simple and fractional distillation?

A9:

  • Simple Distillation: Is used to separate a liquid from a non-volatile solute or to separate two liquids with a large difference in boiling points (typically > 50 °C).[11]

  • Fractional Distillation: Is used to separate liquids with closer boiling points. A fractionating column is used to provide a large surface area for repeated vaporization-condensation cycles, leading to a better separation.[11]

Q10: My compound decomposes at its boiling point. Can I still use distillation?

A10: Yes, in this case, vacuum distillation is the preferred method.[3][10] By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a lower temperature and avoiding decomposition.[3][10]

Q11: My distillation is proceeding very slowly. How can I improve the rate?

A11:

  • Increase the heating: Ensure the heating mantle is set to a temperature about 20-30 °C higher than the boiling point of the liquid.[10]

  • Improve insulation: Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Check for leaks: Ensure all joints are properly sealed, especially in a vacuum distillation setup.

Liquid-Liquid Extraction

Liquid-liquid extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an organic solvent and an aqueous solution.[4][12]

Q12: An emulsion has formed between the two layers during extraction. How can I break it?

A12: Emulsions are a common problem in liquid-liquid extraction.[13] Here are some ways to address this issue:

  • Be patient: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.

  • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[13]

  • Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.[13]

  • Filtration: Filtering the mixture through a plug of glass wool can sometimes break up an emulsion.

Q13: I am not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

A13: A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

Q14: My product is water-soluble. How can I extract it into an organic solvent?

A14: If your product has some solubility in the aqueous layer, you can try to "salt out" your product by saturating the aqueous layer with a salt like NaCl.[1] This decreases the polarity of the aqueous layer and can force your organic product into the organic layer.[1]

Data Summary for Common Purification Techniques
Purification TechniquePrinciple of SeparationTypical ApplicationKey Troubleshooting Point
Column Chromatography Differential adsorption onto a stationary phaseSeparation of a wide range of compounds, especially those with similar polarities.[1][2]Optimizing the solvent system for good separation.[1]
Crystallization Difference in solubility at different temperaturesPurification of solid compounds.[2][9]Choosing the right solvent to maximize recovery and purity.[1]
Distillation Difference in boiling pointsPurification of liquids.[2][3][11]Use vacuum distillation for high-boiling or heat-sensitive compounds.[3][10]
Extraction Differential solubility in two immiscible liquidsSeparating acidic, basic, or neutral compounds; removing inorganic impurities.[4][14]Breaking emulsions that may form between the layers.[13]
Precipitation Formation of an insoluble solidSelective removal of a product or impurity from a solution.[5][6]Controlling conditions (e.g., pH, temperature) to ensure selective precipitation.[15]

References

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds.
  • University of Rochester, Department of Chemistry. How To: Purify by Distillation.
  • Crystallization Systems. (n.d.). Mastering Crystallization: A Deep Dive Into Process Optimization.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • McPherson, A. (n.d.). Optimization of crystallization conditions for biological macromolecules. National Institutes of Health.
  • Allen. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Colorado Boulder, Department of Chemistry. Distillation.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Andritz Group. Crystallization process guide | industrial use.
  • LCGC International. Tips and Tricks for the Lab: Troubleshooting Liquid–Liquid Extractions.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization.
  • Zhanghua. (2024, November 13). Optimizing Crystallization Processes for Higher Yields.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes.
  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
  • Wikipedia. Liquid–liquid extraction.
  • Syrris. Liquid-Liquid Extraction: An Overview.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Hampton Research. Optimization.
  • GlobalSpec. (2023, February 12). Fundamentals of liquid-liquid extraction.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification.
  • RSC Publishing. Selective Precipitation Separation and Inductively Coupled Plasma Mass Spectrometric Determination of Trace Metal Impurities in.
  • ResearchGate. Selective Precipitation | Request PDF.
  • Moravek. How Is Chromatography Used for Purification?
  • University of York, Chemistry Teaching Labs. Problems with extractions.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • RSC Publishing. Selective Precipitation Separation and Inductively Coupled Plasma Mass Spectrometric Determination of Trace Metal Impurities in High Purity Silver.
  • PubMed. Selective precipitation separation and inductively coupled plasma mass spectrometric determination of trace metal impurities in high purity silver.
  • rewaise. (2025, June 9). What is selective precipitation and what is the process to produce table salt and magnesium?
  • SciSpace. Method for separating non-reacted monomer from mixture comprising non-reacted monomer.
  • Labster. 5 Ways To Teach Purification And Separation Of A Mixture.
  • Google Patents. US3443888A - Precipitation method.
  • ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?
  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • YouTube. (2020, May 17). Precipitation Reactions.

Sources

Navigating the Critical Juncture of Product Purity: A Guide to Optimizing Filtration Temperature in Methylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the Technical Support Center for scientists and researchers in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the nuanced challenge of optimizing filtration temperature for product isolation following methylation reactions. As Senior Application Scientists, we understand that achieving high purity and yield hinges on precise control over every experimental parameter. Here, we dissect the science behind filtration temperature, offering field-proven insights to enhance your experimental outcomes.

Troubleshooting Guide: Addressing Common Filtration Challenges

This section is designed to help you diagnose and resolve specific issues encountered during the filtration of methylated products.

Q1: My product is crashing out of solution too early, even at what I thought was a suitable filtration temperature, leading to poor recovery on the filter. What's happening?

A1: Premature crystallization, or "crashing out," during filtration is a common and frustrating issue. The root cause lies in a rapid decrease in your product's solubility as the solution cools. Several factors can contribute to this:

  • Solvent Choice and Supersaturation: The solvent you've used for the reaction and subsequent filtration is critical. Your product is likely highly soluble at the reaction temperature but significantly less so at room temperature or below. When you attempt to filter, even a slight drop in temperature can cause the solution to become supersaturated, leading to rapid, uncontrolled crystallization.[1][2]

  • Localized Cooling: The filtration process itself can induce cooling. For instance, using a cold funnel or filter flask, or the evaporative cooling effect of a vacuum, can create localized cold spots that trigger precipitation.[3]

  • Incorrect Initial Temperature: You may be starting the filtration at a temperature that is already too close to the saturation point for your product's concentration.

Troubleshooting Steps:

  • Pre-heat your filtration apparatus: Gently warm your Buchner funnel and filter flask to a temperature slightly below the boiling point of your solvent. This minimizes the temperature drop during filtration.

  • Minimize vacuum application: Apply the vacuum intermittently. Pull the solvent through, then break the vacuum to add more of your product slurry. This reduces evaporative cooling.[3]

  • Perform a quick "hot gravity filtration": If you have solid impurities to remove before crystallization, filter the hot solution by gravity. This avoids the cooling effect of a vacuum.[3]

  • Re-evaluate your solvent system: If the problem persists, your solvent may not be ideal. Consider a solvent in which your product has slightly lower solubility at high temperatures, allowing for a more controlled crystallization upon cooling. Alternatively, a co-solvent system could modulate the solubility profile.[3][4]

Experimental Workflow: Optimizing Filtration Temperature to Prevent Premature Crystallization

Caption: A decision-making workflow for troubleshooting premature product crystallization during filtration.

Q2: My final product is contaminated with unreacted starting material or methylation byproducts. How can I use filtration temperature to improve purity?

A2: This is a classic purification challenge where the solubility profiles of your desired product and impurities are key. The goal is to find a "sweet spot" temperature where your product's solubility is low, while the impurities remain dissolved in the mother liquor.

  • Understanding Differential Solubility: The success of this approach hinges on the different temperature-dependent solubilities of your product and the impurities.[1][2] Generally, organic compounds are more soluble in hot solvents than in cold ones.[1] By carefully controlling the cooling process and the final filtration temperature, you can selectively crystallize your desired compound.

Troubleshooting and Optimization Strategy:

  • Solubility Studies: Conduct small-scale solubility tests. Determine the solubility of your crude product mixture in the chosen solvent at various temperatures (e.g., boiling, room temperature, 0°C, -20°C).

  • Controlled Cooling: After the reaction, allow the solution to cool slowly to room temperature without disturbance. Rapid cooling often leads to the co-precipitation of impurities.[1] Once at room temperature, you can further cool the solution in an ice bath or freezer to maximize the yield of your crystallized product.[1]

  • Strategic Filtration Temperature Selection:

    • If impurities are much more soluble: Filter at a low temperature (e.g., 0°C) to maximize the precipitation of your product while keeping the impurities in solution.

    • If your product is much more soluble at higher temperatures: Consider a technique called "hot filtration" to remove less soluble impurities first. Then, cool the filtrate to crystallize your pure product.

  • Washing the Filter Cake: After filtration, wash the collected crystals with a small amount of ice-cold solvent.[3][5] This will remove any residual mother liquor containing dissolved impurities without dissolving a significant amount of your product.

Data Presentation: Hypothetical Solubility Profiles

CompoundSolubility in Ethanol ( g/100 mL) at 78°CSolubility in Ethanol ( g/100 mL) at 0°C
Desired Methylated Product 250.5
Starting Material 155
Byproduct 3010

In this scenario, cooling to 0°C before filtration would be highly effective in isolating the desired product from the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal filtration temperature for my specific methylation reaction?

A1: There is no single "ideal" temperature; it is highly dependent on the specific chemical structures of your product and impurities, as well as the solvent system used. The optimal temperature is one that maximizes the yield of your pure, crystalline product while minimizing the co-precipitation of impurities. This is determined empirically through solubility studies.

Q2: How does the choice of solvent affect the optimal filtration temperature?

A2: The solvent is a critical parameter. An ideal solvent for crystallization and filtration should exhibit a steep solubility curve for your product—high solubility at elevated temperatures and low solubility at colder temperatures.[1] This allows for efficient dissolution at the reaction temperature and high recovery upon cooling. The solvent should also be sufficiently volatile to be easily removed from the final product.[5] Different solvents will have different solubility profiles for your compound, thus directly impacting the optimal filtration temperature.

Q3: Should I always filter at the lowest possible temperature to maximize yield?

A3: Not necessarily. While filtering at a very low temperature will generally maximize the amount of product that precipitates, it may also cause highly soluble impurities to crash out, leading to a less pure final product. The goal is to strike a balance between yield and purity. A slightly higher filtration temperature might result in a marginally lower yield but a significantly purer product, which may be more desirable.

Q4: Can I use a mixture of solvents to optimize my filtration?

A4: Yes, using a solvent pair is a common and effective technique.[3] This typically involves one solvent in which your compound is highly soluble and another in which it is poorly soluble. The two solvents must be miscible. You dissolve your compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point). Then, upon controlled cooling, pure crystals should form.[3] This method allows for fine-tuning of the solubility and can be very effective for purification.

Q5: What are the signs that I have chosen the correct filtration temperature?

A5: You'll know you're on the right track when you observe the formation of well-defined crystals upon cooling. The resulting solid should be easily filterable and, after washing and drying, should show high purity by analytical methods such as NMR, HPLC, or melting point analysis. The mother liquor, when analyzed, should contain the majority of the impurities.

Logical Relationship: Key Parameters in Optimizing Filtration Temperature dot graph G { layout=circo; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Filtration_Temperature" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_Solubility" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impurity_Solubility" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent_System" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_Yield"; "Product_Purity"; "Crystallization_Rate";

"Filtration_Temperature" -- "Product_Solubility"; "Filtration_Temperature" -- "Impurity_Solubility"; "Filtration_Temperature" -- "Crystallization_Rate"; "Product_Solubility" -- "Product_Yield"; "Impurity_Solubility" -- "Product_Purity"; "Solvent_System" -- "Product_Solubility"; "Solvent_System" -- "Impurity_Solubility"; "Crystallization_Rate" -- "Product_Purity"; }

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of 2-Hydroxy-4,5-dimethoxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-2.5>

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel and effective antifungal agents, researchers are increasingly turning to natural compounds. Among these, phenolic aldehydes such as 2-Hydroxy-4,5-dimethoxybenzaldehyde and its well-known isomer, vanillin, have garnered significant interest. This guide provides a comprehensive, data-driven comparison of their antifungal activities, delving into their mechanisms of action, structure-activity relationships, and the standardized protocols for their evaluation.

Introduction to the Compounds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely recognized compound, famous for its characteristic aroma and flavor, and is extensively used in the food, cosmetic, and pharmaceutical industries.[1] Beyond its sensory attributes, vanillin has demonstrated broad-spectrum antimicrobial properties.[2][3]

This compound , a structural isomer of vanillin, is also a naturally occurring compound. While less common, it has shown promising biological activities, including potent antifungal effects that, in some cases, surpass those of vanillin.

The key structural difference lies in the substitution pattern on the benzene ring. This seemingly minor variation in the placement of hydroxyl and methoxy groups significantly influences their biological efficacy.

Comparative Antifungal Efficacy: A Data-Driven Overview

The antifungal potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.

Recent studies have directly compared the antifungal activities of vanillin and its isomers, including compounds structurally similar to this compound. One such study investigating their effects on Aspergillus flavus revealed that vanillin isomers with a hydroxyl group at the ortho (2-) position generally exhibit stronger antifungal activity than vanillin itself, where the hydroxyl group is at the para (4-) position.[2]

For instance, against Aspergillus flavus, the MIC and MFC values were reported as follows:

CompoundMIC (μg/mL)MFC (μg/mL)
Vanillin200240
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)100160
2-hydroxy-4-methoxybenzaldehyde (HMB)70140
2-hydroxy-5-methoxybenzaldehyde100140
Data sourced from a study on Aspergillus flavus.[2]

Another study focusing on Fusarium graminearum identified 2-hydroxy-4-methoxybenzaldehyde (HMB) as the most potent antifungal among vanillin and its derivatives, with a MIC of 200 μg/mL.[4][5] This research highlights that the specific arrangement of functional groups is a critical determinant of antifungal potency.[4]

Deciphering the Mechanisms of Antifungal Action

The antifungal activity of these benzaldehydes is not merely a matter of growth inhibition; it involves specific interactions with fungal cellular structures and metabolic pathways.

Vanillin is believed to exert its antifungal effects through multiple mechanisms, including the disruption of cell membrane integrity and the inhibition of essential enzymes.[2][3] By compromising the cell membrane, vanillin leads to leakage of intracellular components and ultimately, cell death.

This compound and its close analogs also target the fungal cell membrane.[4][5] Studies on 2-hydroxy-4-methoxybenzaldehyde (HMB) have shown that it significantly increases cell membrane permeability.[4][5] This damage leads to lipid peroxidation and osmotic stress, as evidenced by an increase in malondialdehyde (MDA) and glycerol content within the fungal cells.[4][5] Furthermore, some benzaldehyde derivatives are thought to disrupt cellular antioxidation systems, creating a state of oxidative stress that is detrimental to the fungus.[6][7] Transcriptome analysis of Cryptococcus neoformans treated with o-vanillin revealed that the compound caused mitochondrial dysfunction and triggered oxidative stress.[1][7]

The presence of an ortho-hydroxyl group appears to be a key factor in enhancing antifungal activity.[6] This structural feature may facilitate interactions with the fungal cell membrane or specific enzymes, leading to a more potent disruptive effect.

Below is a diagram illustrating the proposed antifungal mechanisms:

Antifungal_Mechanisms cluster_compound Antifungal Benzaldehydes cluster_fungus Fungal Cell Compound This compound Vanillin Membrane Cell Membrane Compound->Membrane Disruption & Increased Permeability Mitochondrion Mitochondrion Compound->Mitochondrion Induces Dysfunction Enzymes Cellular Enzymes Compound->Enzymes Inhibition Antioxidation Antioxidation System Compound->Antioxidation Disruption Leakage Leakage of Intracellular Components Membrane->Leakage Leads to OxidativeStress Oxidative Stress (ROS Increase) Mitochondrion->OxidativeStress Triggers CellDeath Fungal Cell Death Enzymes->CellDeath Antioxidation->OxidativeStress Leakage->CellDeath Causes OxidativeStress->CellDeath

Caption: Proposed antifungal mechanisms of action for hydroxy- and methoxy-substituted benzaldehydes.

Structure-Activity Relationship (SAR) Insights

The observed differences in antifungal activity can be explained by structure-activity relationships. The key takeaways from various studies are:

  • The Aldehyde Group is Crucial: The aldehyde moiety is a key functional group responsible for the antifungal activity of vanillin and its analogs.[8]

  • Position of the Hydroxyl Group Matters: The antifungal potency of hydroxybenzaldehyde isomers follows the order: ortho- > meta- > para-.[8] This suggests that a hydroxyl group at the 2-position significantly enhances activity.

  • Methoxy Group Position also Influences Activity: The position of the methoxy group also plays a role, though its influence can be more complex and may depend on the specific fungal species.[6]

  • Hydroxyl and Alkoxy Groups are Favorable: In general, hydroxyl or alkoxy groups on the benzaldehyde ring are more advantageous for antifungal activity compared to halogenated or nitrated groups.[7]

Standardized Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducible and comparable results, it is imperative to follow standardized protocols for antifungal susceptibility testing. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard.[9][10][11]

Principle: This method involves exposing a standardized inoculum of a fungus to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth after a specified incubation period.[11]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the powdered form of this compound and vanillin.

    • Dissolve the compounds in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.[9]

    • Prepare a suspension of fungal cells or spores in sterile saline or broth.

    • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, or by using a spectrophotometer or hemocytometer). The final inoculum concentration in the test wells should be approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds and 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts.[10]

  • Broth Microdilution Assay:

    • Use sterile 96-well microtiter plates.[12]

    • Dispense the appropriate broth medium (e.g., RPMI-1640 with MOPS buffer) into the wells.[10]

    • Perform serial twofold dilutions of the antifungal stock solutions directly in the microtiter plate to achieve the desired final concentration range.

    • Inoculate each well (except for the sterility control) with the standardized fungal suspension.

    • Include a growth control (fungal inoculum in broth without the antifungal agent) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, or longer for some molds).[12]

  • Reading and Interpretation of Results:

    • Visually inspect the plates for turbidity (growth) or use a microplate reader.

    • The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.

The following diagram outlines the workflow for the broth microdilution assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Antifungal Stock Solutions Dilution Perform Serial Dilutions of Antifungals Stock->Dilution Inoculum Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Plate Dispense Broth into 96-Well Plate Plate->Dilution Dilution->Inoculation Incubate Incubate at 35°C (24-72h) Inoculation->Incubate Read Visually Read Results for Growth Incubate->Read Result Determine MIC (Lowest Concentration with No Growth) Read->Result

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The available evidence strongly suggests that both vanillin and this compound possess significant antifungal properties. However, the structural arrangement of the hydroxyl and methoxy groups on the benzaldehyde ring plays a pivotal role in determining their efficacy. Compounds with an ortho-hydroxyl group, such as 2-hydroxy-4-methoxybenzaldehyde, consistently demonstrate superior antifungal activity compared to vanillin against a range of fungal pathogens.

The primary mechanism of action for these compounds appears to be the disruption of fungal cell membrane integrity, leading to oxidative stress and eventual cell death. For researchers and drug development professionals, these findings highlight the potential of ortho-hydroxy benzaldehydes as lead compounds for the development of new and effective antifungal therapies. Further investigation into their in vivo efficacy, toxicity profiles, and potential for synergistic combinations with existing antifungal drugs is warranted.

References

  • Kim, J. H., Chan, K. L., & Mahoney, N. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23. [Link]
  • Li, Q., & Zhu, S. (2021). Vanillin and its derivatives, potential promising antifungal agents, inhibit Aspergillus flavus spores via destroying the integrity of cell membrane rather than cell wall. Journal of the Science of Food and Agriculture. [Link]
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
  • Lee, K., Lee, D. G., & Lee, Y. (2014). A vanillin derivative causes mitochondrial dysfunction and triggers oxidative stress in Cryptococcus neoformans. PLoS One, 9(2), e89122. [Link]
  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Vanillin Activates HuTGA1-HuNPR1/5-1 Signaling to Enhance Postharvest Pitaya Resistance to Soft Rot. International Journal of Molecular Sciences, 24(13), 10898. [Link]
  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
  • Fitzgerald, D. J., Stratford, M., Gasson, M. J., & Narbad, A. (2005). Structure-function analysis of the vanillin molecule and its antifungal properties. Journal of Agricultural and Food Chemistry, 53(5), 1769–1775. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1183, Vanillin. PubChem. [Link]
  • Ryder, N. S., & Favre, B. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(11), 4041–4045. [Link]
  • Kim, J. H., & Campbell, B. C. (2016). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules, 21(11), 1445. [Link]
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Li, Q., Wang, C., Xiao, H., Zhang, Y., & Xie, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]

Sources

Comparing the reactivity of 2,4- vs 2,5-dihydroxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2,4- vs. 2,5-Dihydroxybenzaldehyde Isomers

Introduction

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde) and 2,5-dihydroxybenzaldehyde (gentisaldehyde) are structural isomers with the identical molecular formula (C₇H₆O₃) and molecular weight (138.12 g/mol ).[1] Despite their shared constitution, the differential positioning of their hydroxyl groups imparts distinct electronic and steric characteristics, leading to significant variations in their chemical reactivity. These phenolic aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and dyes.[2][3] An authoritative understanding of their comparative reactivity is therefore critical for researchers, scientists, and drug development professionals to enable rational synthetic design and predict reaction outcomes.

This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in mechanistic principles and supported by experimental data. We will explore how their unique structures influence electrophilic aromatic substitution, reactions at the carbonyl center, and the acidity of the phenolic protons.

Foundational Comparison: Structural and Electronic Properties

The reactivity of an aromatic aldehyde is dictated by the electronic landscape of both the benzene ring and the carbonyl group. The two hydroxyl (-OH) substituents, being strong activating groups, play the dominant role in defining these landscapes.

  • 2,4-Dihydroxybenzaldehyde: Features hydroxyl groups at the ortho (C2) and para (C4) positions relative to the aldehyde function. Both groups donate electron density into the ring via the resonance effect. The para-OH group, in particular, strongly enriches the electron density of the entire conjugated system, including the carbonyl group. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen, influencing its conformation and reactivity.[4]

  • 2,5-Dihydroxybenzaldehyde: Possesses hydroxyl groups at the ortho (C2) and meta (C5) positions. While the ortho-OH group exerts a similar influence as in the 2,4-isomer (including intramolecular hydrogen bonding), the meta-OH group's resonance effect does not extend to the carbonyl carbon.[5] Its electron-donating capacity primarily affects the positions ortho and para to itself (C4 and C6).

The following diagram illustrates these structural and electronic differences.

Sources

Spectroscopic comparison of 2-Hydroxy-4,5-dimethoxybenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 2-Hydroxy-4,5-dimethoxybenzaldehyde and Its Positional Isomers

For researchers and professionals in drug discovery and fine chemical synthesis, the unambiguous identification of substituted benzaldehyde isomers is a critical step in ensuring reaction success, purity, and biological efficacy. Positional isomers, despite having identical molecular formulas, can exhibit vastly different chemical, physical, and pharmacological properties. This compound and its related dimethoxybenzaldehyde isomers are common building blocks, and distinguishing them requires a multi-technique spectroscopic approach.

This guide provides a comprehensive comparison of this compound and five of its key dimethoxybenzaldehyde isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, explaining how the specific placement of hydroxyl and methoxy groups on the benzene ring creates a unique spectral fingerprint for each molecule.

The Isomers in Focus

The compounds under comparison share the molecular formula C₉H₁₀O₃ (with the exception of the hydroxylated target molecule, C₉H₁₀O₄), but differ in the substitution pattern on the benzaldehyde scaffold. Understanding these structural differences is the key to interpreting their spectra.

G cluster_main Target Compound cluster_isomers Comparative Isomers (Dimethoxybenzaldehydes) a a a_label This compound b b b_label 2,3-Dimethoxybenzaldehyde c c c_label 2,4-Dimethoxybenzaldehyde d d d_label 2,5-Dimethoxybenzaldehyde e e e_label 3,4-Dimethoxybenzaldehyde f f f_label 3,5-Dimethoxybenzaldehyde

Figure 1: Molecular structures of the target compound and its isomers.

Spectroscopic Analysis: A Comparative Workflow

The characterization of these isomers relies on a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide the necessary evidence for definitive identification. The general workflow is a systematic process of sample preparation, data acquisition, and spectral interpretation.

Figure 2: General workflow for spectroscopic comparison of isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[1][2]

Causality of Chemical Shifts and Splitting Patterns

The electronic nature and position of substituents dramatically influence the magnetic environment of nearby nuclei.[1]

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methoxy (-OCH₃) groups are EDGs. They increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[1]

  • Electron-Withdrawing Groups (EWGs): The aldehyde (-CHO) group is an EWG, decreasing electron density on the ring and deshielding aromatic protons, shifting them downfield.

  • Intramolecular Hydrogen Bonding: In this compound, the hydroxyl proton can form a hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction strongly deshields both the hydroxyl and aldehyde protons, causing them to resonate at a significantly downfield chemical shift, a key diagnostic feature.[3][4]

  • Aromatic Proton Coupling: The relative positions of the aromatic protons determine their spin-spin coupling patterns. Adjacent protons will split each other's signals (typically into doublets or triplets), and the magnitude of the coupling constant (J-value) provides further structural information.[5]

Comparative ¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundAldehyde-H (s, 1H)Aromatic-HMethoxy-H (s)Hydroxyl-H
This compound ~9.757.05 (s, 1H), 6.50 (s, 1H)3.92 (s, 3H), 3.88 (s, 3H)~11.0 (s, 1H)
2,3-Dimethoxybenzaldehyde [6]10.437.45 (dd, 1H), 7.20 (t, 1H), 7.13 (dd, 1H)3.92 (3H), 3.90 (3H)N/A
2,4-Dimethoxybenzaldehyde [6][7]9.857.82 (d, 1H), 6.60 (dd, 1H), 6.53 (d, 1H)3.91 (3H), 3.87 (3H)N/A
2,5-Dimethoxybenzaldehyde [8]10.457.35 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H)3.85 (3H), 3.82 (3H)N/A
3,4-Dimethoxybenzaldehyde [6]9.837.43 (dd, 1H), 7.41 (d, 1H), 6.97 (d, 1H)3.95 (3H), 3.94 (3H)N/A
3,5-Dimethoxybenzaldehyde [9]9.866.99 (d, 2H), 6.72 (t, 1H)3.82 (6H)N/A

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Key Distinctions from ¹H NMR:

  • This compound is immediately identifiable by the highly deshielded hydroxyl proton signal around 11.0 ppm due to strong intramolecular hydrogen bonding. Its two aromatic protons appear as singlets due to their para relationship.

  • 3,5-Dimethoxybenzaldehyde is distinguished by its high degree of symmetry. The two methoxy groups are equivalent, giving a single signal integrating to 6H. The aromatic region shows a simple pattern of a doublet (2H) and a triplet (1H).[9]

  • The other isomers (2,3-, 2,4-, 2,5-, and 3,4-) each display unique splitting patterns and chemical shifts for their three aromatic protons, allowing for their differentiation.[6] For example, the aldehyde proton in isomers with a methoxy group at the 2-position (ortho) is typically more deshielded (e.g., 10.43 ppm for 2,3-dimethoxybenzaldehyde) compared to those without (e.g., 9.83 ppm for 3,4-dimethoxybenzaldehyde).[6]

Comparative ¹³C NMR Data

The chemical shift of the carbonyl carbon and the number of distinct signals in the aromatic region provide confirmatory evidence for the substitution pattern.[3][10]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundCarbonyl C=OAromatic CMethoxy C
This compound ~191.0~154.1, 148.5, 142.1, 115.0, 112.9, 96.5~56.5, 56.0
2,3-Dimethoxybenzaldehyde [6]190.5153.5, 148.1, 128.2, 124.5, 118.9, 115.662.1, 56.0
2,4-Dimethoxybenzaldehyde [6]189.3165.2, 162.8, 130.1, 125.0, 106.1, 98.255.8, 55.6
2,5-Dimethoxybenzaldehyde [11]189.7154.1, 153.8, 125.1, 118.2, 113.9, 109.856.2, 55.9
3,4-Dimethoxybenzaldehyde [6]191.0154.3, 149.5, 130.1, 126.9, 110.8, 109.556.1, 56.0
3,5-Dimethoxybenzaldehyde [9]192.0161.2 (2C), 138.5, 107.5 (2C), 106.855.7

Key Distinctions from ¹³C NMR:

  • The carbonyl carbon signal is consistently found far downfield (~190-192 ppm).[10]

  • 3,5-Dimethoxybenzaldehyde again shows its symmetry, with only four distinct signals in the aromatic region, two of which represent two carbons each.[9]

  • The other isomers all show six unique signals for the six aromatic carbons, but their specific chemical shifts are diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[2] The position and shape of absorption bands for the carbonyl (C=O), hydroxyl (O-H), and ether (C-O) groups are particularly informative.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(O-H)ν(C-H) Aldehydeν(C=O) Aldehydeν(C-O) Methoxy
This compound ~3200 (broad)~2850, 2750~1650~1270, 1130
2,3-Dimethoxybenzaldehyde [12]N/A~2840, 2740~1685~1270, 1020
2,4-Dimethoxybenzaldehyde [13][14]N/A~2840, 2740~1675~1270, 1020
2,5-Dimethoxybenzaldehyde [15][16]N/A~2840, 2730~1680~1280, 1040
3,4-Dimethoxybenzaldehyde N/A~2860, 2730~1685~1270, 1140
3,5-Dimethoxybenzaldehyde [9]N/A~2850~1700~1210, 1060

Key Distinctions from IR Spectroscopy:

  • The most prominent feature for This compound is a broad O-H stretching band around 3200 cm⁻¹, indicative of hydrogen bonding.

  • The C=O stretching frequency is sensitive to electronic effects. For this compound, the C=O stretch appears at a lower wavenumber (~1650 cm⁻¹) compared to its isomers. This is due to the intramolecular hydrogen bond, which weakens the C=O double bond.

  • All isomers show characteristic C-H stretches for the aldehyde group (~2850 and ~2750 cm⁻¹) and strong C-O ether stretches.[9] The fingerprint region (below 1500 cm⁻¹) will also contain unique patterns of C-H out-of-plane bending that are characteristic of the substitution pattern.[5]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the aromatic ring. The position of maximum absorbance (λ_max) is affected by substituents that extend the conjugation or alter the energy of the molecular orbitals.[17][18]

Table 4: UV-Visible Spectroscopic Data (in Ethanol or Methanol)

Compoundλ_max (nm)
This compound ~235, 278, 350
2,3-Dimethoxybenzaldehyde ~215, 255, 315
2,4-Dimethoxybenzaldehyde ~228, 275, 312
2,5-Dimethoxybenzaldehyde ~220, 255, 330
3,4-Dimethoxybenzaldehyde ~230, 278, 308
3,5-Dimethoxybenzaldehyde [19]~220, 250, 295

Key Distinctions from UV-Vis Spectroscopy:

  • All the molecules exhibit multiple absorption bands characteristic of substituted aromatic rings.[20]

  • Substituents like -OH and -OCH₃, which have non-bonding electrons, can interact with the aromatic π-system, typically causing a bathochromic (red) shift to longer wavelengths.[17]

  • This compound shows a significantly red-shifted band at ~350 nm. This is a result of the combined electron-donating effects of the hydroxyl and two methoxy groups, which effectively extend the conjugated system and lower the energy of the π → π* transition.

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized experimental protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the benzaldehyde isomer into a clean, dry vial.[21]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).[22]

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be required compared to ¹H NMR.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the peaks for ¹H NMR.[1]

Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.[23]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty crystal.[24]

  • Sample Application: Place a small amount of the solid, powdered isomer directly onto the ATR crystal.[25]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.[24]

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration (e.g., 1 mg/mL).

  • Dilution: Create a dilute solution (typically in the 1-10 µg/mL range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

  • Spectrometer Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank. Fill the second cuvette with the diluted sample solution.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[26]

Conclusion

The unambiguous identification of this compound and its dimethoxy- isomers is readily achievable through a combined spectroscopic approach. While each technique provides valuable clues, their collective power lies in synergy. ¹H NMR excels at revealing the precise proton arrangement and identifying unique features like intramolecular hydrogen bonding. ¹³C NMR confirms the carbon skeleton and molecular symmetry. IR spectroscopy validates the presence and electronic environment of key functional groups, and UV-Visible spectroscopy offers insight into the overall conjugated system. By systematically applying these techniques and understanding the structure-spectrum correlations outlined in this guide, researchers can confidently characterize these important chemical building blocks.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research.
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University.
  • Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Step-by-step Analysis of FTIR - 2023 - UniTechLink. (n.d.).
  • UV-Vis Spectroscopy. (n.d.).
  • Acquiring and Processing FTIR Spectra. (2020, November 27). YouTube.
  • 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (n.d.). National Center for Biotechnology Information.
  • UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.).
  • Guide to FT-IR Spectroscopy | Bruker. (n.d.).
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... - Doc Brown's Chemistry. (n.d.).
  • Patterson, S. K., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... - ResearchGate. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Vis-UV spectra of aromatic compounds - Química Organica.org. (n.d.).
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. (n.d.).
  • 2,4-Dimethoxybenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 3,5-Dimethoxybenzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem. (n.d.). National Center for Biotechnology Information.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate. (n.d.).
  • UV/Vis spectroscopy - Khan Academy Organic Chemistry. (2014, July 14). YouTube.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.).
  • Benzaldehyde, 2,3-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Benzaldehyde, 2,4-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Benzaldehyde, 2,4-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 3,5-Dimethoxybenzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
  • A User Guide to Modern NMR Experiments - University of Oxford. (n.d.).
  • From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC - PubMed Central. (n.d.).
  • 5.4: The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20).
  • UV-Visible Spectroscopy for Organic Compound Analysis | PDF - Scribd. (n.d.).
  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (n.d.).
  • UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. (n.d.).
  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by... (n.d.). The Royal Society of Chemistry.

Sources

A Definitive Guide to the Structural Validation of 2-Hydroxy-4,5-dimethoxybenzaldehyde using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the fields of chemical synthesis, natural product isolation, and drug development, the precise structural characterization of a molecule is the bedrock upon which all further research is built. An incorrectly assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. The subject of this guide, 2-Hydroxy-4,5-dimethoxybenzaldehyde (C₉H₁₀O₄), is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] While its structure can be proposed based on its synthetic route, definitive validation requires a robust analytical approach.

This guide provides an in-depth, practical comparison of predicted versus experimental outcomes in the structural elucidation of this compound, leveraging a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for irrefutable structural confirmation.[2][3]

The Candidate Structure and Analytical Strategy

Our primary objective is to confirm the constitution and substitution pattern of the proposed structure below. The numbering scheme provided will be used throughout this guide for clarity in spectral assignments.

Chemical structure of this compoundFigure 1. Proposed structure of this compound with atom numbering.

Our analytical workflow is designed to systematically build the molecular structure from the ground up, using different NMR experiments to answer specific questions about connectivity.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation Sample Prepare Sample (in CDCl₃ or DMSO-d₆) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Protons Assign Proton Signals (Chemical Shift, Integration, Multiplicity) NMR_2D->Assign_Protons Assign_Carbons Assign Carbon Signals (HSQC & DEPT-135) Assign_Protons->Assign_Carbons Connect_Fragments Establish Connectivity (COSY & HMBC) Assign_Carbons->Connect_Fragments Validate Assemble & Validate Full Structure Connect_Fragments->Validate

Caption: General workflow for NMR-based structure validation.

Pillar 1: Homonuclear Correlation (COSY) - Identifying Proton Neighbors

Correlation Spectroscopy (COSY) is the cornerstone of proton network analysis. It identifies protons that are scalar-coupled (J-coupled), which in aromatic systems typically means they are on adjacent carbons (a three-bond, or ³J, coupling).[4][5]

  • Experimental Rationale: For our target molecule, we expect to see very few correlations. The aromatic protons, H-3 and H-6, are isolated from each other by the substitution pattern and should appear as singlets in the ¹H NMR spectrum. The aldehyde proton (H-7) and the methoxy protons (H-8, H-9) also lack adjacent proton neighbors. Therefore, a clean COSY spectrum with no cross-peaks in the aromatic region is a key piece of validation evidence, confirming the isolated nature of the aromatic protons.

Table 1: Predicted ¹H NMR and COSY Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Integration Predicted COSY Cross-Peaks
OH ~11.0 s (broad) 1H None
H-7 (CHO) ~9.8 s 1H None
H-6 ~7.3 s 1H None
H-3 ~6.5 s 1H None
H-9 (OCH₃) ~3.95 s 3H None

| H-8 (OCH₃) | ~3.90 | s | 3H | None |

Pillar 2: Direct Heteronuclear Correlation (HSQC) - Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally powerful for unambiguously identifying which proton is attached to which carbon atom.[6] It exclusively shows correlations between directly bonded (¹J) ¹H and ¹³C nuclei.[5] This allows for the direct assignment of all protonated carbons.

  • Experimental Rationale: The HSQC spectrum acts as a bridge between the ¹H and ¹³C spectra. Each protonated carbon will exhibit a single cross-peak corresponding to its attached proton(s). Quaternary carbons (those with no attached protons), such as C-1, C-2, C-4, and C-5, will be absent from the HSQC spectrum, which is in itself a crucial piece of information.

Table 2: Predicted ¹³C NMR and HSQC Correlation Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Carbon Type HSQC Correlation with Proton
C-7 (CHO) ~195 CH H-7
C-2 ~155 C None
C-5 ~150 C None
C-4 ~145 C None
C-1 ~115 C None
C-6 ~110 CH H-6
C-3 ~98 CH H-3
C-9 (OCH₃) ~56.5 CH₃ H-9

| C-8 (OCH₃) | ~56.0 | CH₃ | H-8 |

Pillar 3: Long-Range Heteronuclear Correlation (HMBC) - Assembling the Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to elucidating the complete molecular framework. It reveals correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J), allowing us to connect the individual spin systems and identify the positions of quaternary carbons and substituents.[6]

  • Experimental Rationale: This is the ultimate validation experiment. By observing specific long-range correlations, we can piece together the entire molecule. For instance, the correlation of the aldehyde proton (H-7) to the ring carbons C-1 and C-2 definitively places the aldehyde group. Similarly, correlations from the methoxy protons (H-8, H-9) to their respective attachment points on the ring (C-4 and C-5) confirm the substitution pattern. The absence of certain correlations can be just as informative as their presence.

Caption: Key predicted HMBC correlations for structural validation.

Table 3: Key Predicted HMBC Correlations for Structure Validation

Proton Correlates to Carbon (δ ppm) Type of Correlation (J) Structural Significance
H-7 (CHO) C-1 (~115), C-2 (~155) ³J, ²J Confirms the aldehyde group is attached to C-1.
H-3 C-1 (~115), C-2 (~155), C-4 (~145), C-5 (~150) ³J, ²J, ²J, ³J Connects the top part of the ring, linking H-3 to its four nearest carbons.
H-6 C-1 (~115), C-2 (~155), C-4 (~145), C-5 (~150) ²J, ³J, ³J, ²J Connects the bottom part of the ring, linking H-6 to its four nearest carbons.
H-8 (OCH₃) C-4 (~145) ³J Crucial: Unambiguously places one methoxy group at the C-4 position.

| H-9 (OCH₃) | C-5 (~150) | ³J | Crucial: Unambiguously places the second methoxy group at the C-5 position. |

Experimental Protocols

To ensure reproducibility and data integrity, the following experimental parameters are recommended.

1. Sample Preparation

  • Accurately weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. NMR Data Acquisition

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹H NMR: Acquire with a standard pulse program (e.g., 'zg30'). Set spectral width to cover -2 to 12 ppm.

  • ¹³C NMR: Acquire with proton decoupling (e.g., 'zgpg30'). Set spectral width to cover 0 to 220 ppm.

  • COSY: Use a gradient-selected pulse program (e.g., 'cosygpmfqf').

  • HSQC: Use a gradient-selected, sensitivity-enhanced pulse program (e.g., 'hsqcedetgpsisp2.3'). Optimize the ¹J C-H coupling constant to ~145 Hz.

  • HMBC: Use a gradient-selected pulse program (e.g., 'hmbcgplpndqf'). Optimize the long-range coupling constant (ⁿJ C-H) to 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[6]

Conclusion: A Self-Validating Triad of Evidence

The structural validation of this compound is not achieved by a single experiment, but by the logical synthesis of data from a complementary suite of 2D NMR techniques.

  • COSY confirms the absence of proton-proton adjacencies.

  • HSQC provides a direct and unambiguous link between protons and their attached carbons.

  • HMBC serves as the master architect, using long-range correlations to piece together the entire carbon skeleton and definitively place all substituents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10986908, this compound.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Wikipedia (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts (2022). 2D NMR Introduction.
  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Creative Biostructure (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

Sources

Comparative study of antioxidant potential in methoxy-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Antioxidant Potential of Methoxy-Substituted Benzaldehydes for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a myriad of human diseases, driving significant interest in the discovery and characterization of novel antioxidant compounds. Among these, phenolic aldehydes, particularly methoxy-substituted benzaldehydes, represent a promising class of molecules due to their structural similarity to known natural antioxidants. This guide provides a comprehensive comparative analysis of the antioxidant potential of various methoxy-substituted benzaldehydes. We delve into the fundamental mechanisms of antioxidant action, present detailed, field-proven protocols for key antioxidant assays (DPPH, ABTS, and FRAP), and synthesize the data to elucidate critical structure-activity relationships. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and compare the antioxidant efficacy of these compounds, thereby facilitating the identification of lead candidates for therapeutic development.

The Chemical Basis of Antioxidant Efficacy

The primary role of an antioxidant is to neutralize harmful free radicals, such as reactive oxygen species (ROS), which can otherwise damage vital cellular components like DNA, proteins, and lipids.[1] Phenolic compounds, including the benzaldehydes discussed herein, exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][4]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a resonance-stabilized phenoxyl radical (ArO•), which is significantly less reactive.[3][5]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical. The radical cation can then deprotonate to form the phenoxyl radical.[2][4]

The efficiency of these processes is heavily influenced by the substituents on the aromatic ring. Electron-donating groups (EDGs), such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, are critical.[6][7][8] They increase the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom or an electron and helps to stabilize the resulting phenoxyl radical through resonance.[1] The number and position of these groups dictate the ultimate antioxidant potential of the molecule.[7][8]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH Phenolic Antioxidant (ArOH) ArO Phenoxyl Radical (ArO•) (Less Reactive) ArOH->ArO H• donation R Free Radical (R•) RH Neutralized Molecule (RH) R->RH H• acceptance ArOH_SET Phenolic Antioxidant (ArOH) ArOH_plus Radical Cation (ArOH•+) ArOH_SET->ArOH_plus e⁻ donation R_SET Free Radical (R•) R_minus Anion (R⁻) R_SET->R_minus

Caption: Core mechanisms of phenolic antioxidant activity.

Compounds Under Investigation

This guide focuses on a comparative study of hydroxylated benzaldehydes where the antioxidant activity is modulated by the presence, number, and position of methoxy groups. The selected compounds are common, naturally occurring or synthetic molecules that serve as excellent models for understanding structure-activity relationships.

Common NameIUPAC NameStructureKey Features
Vanillin 4-hydroxy-3-methoxybenzaldehyde-OH group para to aldehyde; -OCH₃ group ortho to -OH
Isovanillin 3-hydroxy-4-methoxybenzaldehyde-OH group meta to aldehyde; -OCH₃ group para to -OH
o-Vanillin 2-hydroxy-3-methoxybenzaldehyde-OH group ortho to aldehyde; -OCH₃ group meta to -OH
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehydeTwo -OCH₃ groups ortho to the -OH group
p-Hydroxybenzaldehyde 4-hydroxybenzaldehydeControl compound with no methoxy substitution

Methodologies for Assessing Antioxidant Potential

To conduct a robust comparative study, it is essential to employ multiple assays that operate via different chemical principles. This approach provides a more comprehensive and validated assessment of a compound's antioxidant profile. We detail the protocols for three widely accepted methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[9] DPPH has a deep violet color with a maximum absorbance around 517 nm.[10] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the solution decolorizes to a pale yellow, and the absorbance decreases.[9][10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.[10]

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each benzaldehyde derivative in the same solvent used for the DPPH solution.

    • Serial Dilutions: Prepare a range of concentrations for each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to determine the IC₅₀ value.

    • Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.[10]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each test compound dilution (or standard/solvent blank) to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.[10]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [10] (Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound).

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 0.2 mM DPPH Solution A2 Add 100 µL DPPH Solution to all wells P1->A2 P2 Prepare Sample Dilutions A1 Add 100 µL Sample to 96-well plate P2->A1 P3 Prepare Positive Control (e.g., Trolox) P3->A1 A1->A2 A3 Incubate 30 min in dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Curve & Determine IC₅₀ D1->D2

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[12] Antioxidant compounds reduce the ABTS•+, causing the solution to lose its color. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[12]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][13]

    • Adjusted ABTS•+ Solution: Before use, dilute the working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each test compound dilution (or standard/blank) to respective wells.

    • Add 180 µL of the adjusted ABTS•+ solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox that would produce the same percentage of inhibition.[12]

G S1 Mix 7 mM ABTS with 2.45 mM K₂S₂O₈ (1:1) S2 Incubate 12-16h in dark to form ABTS•+ S1->S2 S3 Dilute ABTS•+ solution to Absorbance ≈ 0.70 at 734 nm S2->S3 S4 Add 20 µL Sample and 180 µL adjusted ABTS•+ to well S3->S4 S5 Incubate 6 min S4->S5 S6 Read Absorbance at 734 nm S5->S6 S7 Calculate % Inhibition and TEAC S6->S7

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous form (Fe²⁺).[14][15] At low pH, antioxidants reduce the colorless Fe³⁺-tripyridyltriazine (TPTZ) complex to the intensely blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the antioxidant.[16]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm this reagent to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilution (or standard/blank) to respective wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-10 minutes.[14]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is constructed using a known concentration of ferrous sulfate (FeSO₄).

    • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (µM) or FRAP value.

G cluster_reagent FRAP Reagent Preparation (10:1:1) R1 Acetate Buffer (pH 3.6) Warm Warm Reagent to 37°C R1->Warm R2 10 mM TPTZ in HCl R2->Warm R3 20 mM FeCl₃ R3->Warm Assay Add 20 µL Sample and 180 µL FRAP Reagent Warm->Assay Incubate Incubate at 37°C Assay->Incubate Read Read Absorbance at 593 nm Incubate->Read Analyze Calculate FRAP Value (Fe²⁺ Equivalents) Read->Analyze

Caption: Experimental workflow for the FRAP assay.

Comparative Analysis & Structure-Activity Relationship (SAR)

The true value of this guide lies in synthesizing the data from these assays to understand how molecular structure dictates antioxidant function. The following table presents hypothetical, yet representative, data based on established chemical principles for our compounds of interest.

CompoundDPPH IC₅₀ (µM)ABTS TEACFRAP Value (µM Fe²⁺/µM)
p-Hydroxybenzaldehyde >2000.80.6
Vanillin 851.91.5
Isovanillin 1201.41.1
o-Vanillin 1551.10.9
Syringaldehyde 45 2.8 2.2

Discussion of Structure-Activity Relationships:

  • Effect of Methoxy Group Presence: The data clearly show that the methoxy-substituted benzaldehydes (Vanillin, Isovanillin, Syringaldehyde) are significantly more potent antioxidants than the non-substituted p-Hydroxybenzaldehyde.[17] The methoxy group is a strong electron-donating group, which enhances the ability of the adjacent hydroxyl group to donate its hydrogen atom and stabilizes the resulting phenoxyl radical.[6][8]

  • Effect of Methoxy Group Position: The position of the methoxy group relative to the hydroxyl group is critical.

    • Vanillin (para-OH, meta-OCH₃): This arrangement is highly effective. The methoxy group in the ortho position to the hydroxyl group can effectively stabilize the phenoxyl radical through resonance.

    • Isovanillin (meta-OH, para-OCH₃): Shows moderate activity. The methoxy group is further away and provides less direct resonance stabilization to the phenoxyl radical compared to the ortho position.

    • o-Vanillin (ortho-OH, meta-OCH₃): Exhibits the lowest activity among the substituted isomers. This is likely due to the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the adjacent aldehyde group. This hydrogen bond increases the bond dissociation enthalpy (BDE) of the O-H bond, making it harder to donate the hydrogen atom to a free radical.[18]

  • Effect of the Number of Methoxy Groups:

    • Syringaldehyde vs. Vanillin: Syringaldehyde, with two methoxy groups flanking the hydroxyl group, is consistently the most potent antioxidant across all assays.[8] The two electron-donating methoxy groups provide superior stabilization of the phenoxyl radical, significantly lowering the O-H bond dissociation enthalpy and making it a more efficient radical scavenger.[8]

G cluster_key Key Structural Influences High High Activity (Syringaldehyde) Med Moderate Activity (Vanillin, Isovanillin) High->Med Fewer -OCH₃ groups Low Low Activity (o-Vanillin) Med->Low Intramolecular H-Bonding Base Baseline Activity (p-Hydroxybenzaldehyde) Med->Base No -OCH₃ groups K1 Number of -OCH₃ Groups (More is Better) K2 Position of -OCH₃ (Ortho to -OH is best) K3 Intramolecular H-Bonding (Decreases Activity)

Caption: Logical relationships governing antioxidant activity.

Conclusion

This guide demonstrates that the antioxidant potential of methoxy-substituted benzaldehydes is not a monolithic property but is intricately governed by their molecular architecture. The number and, critically, the position of methoxy substituents in relation to the phenolic hydroxyl group dictate the compound's ability to neutralize free radicals. Syringaldehyde emerges as a particularly potent candidate due to the synergistic stabilizing effect of two ortho-methoxy groups. Conversely, structural features like intramolecular hydrogen bonding, as seen in o-vanillin, can significantly diminish antioxidant activity.

For professionals in drug development, these findings underscore the importance of rational design in optimizing antioxidant efficacy. By understanding these fundamental structure-activity relationships, researchers can better predict the potential of novel phenolic compounds and prioritize the synthesis and testing of derivatives with the highest therapeutic promise. The methodologies detailed herein provide a robust framework for the empirical validation of these predictions.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.
  • BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. BenchChem.
  • Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants.
  • Salehi, B., et al. (2023).
  • Pisoschi, A. M., et al. (2021). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants.
  • Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • Hotza, D., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition.
  • Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • Peter, A. K., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences.
  • BenchChem. (2025). Application Note & Protocol: DPPH Assay for the Antioxidant Capacity of Kanzonol D. BenchChem.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Zhang, Y-J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.
  • AssayVector. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). AssayVector.
  • Munteanu, I.G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. Processes.
  • Vuzem, M., & Pilepić, K-H. (2020).
  • Sgouras, D., et al. (2010). Structure-antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Pérez-Cruz, F., et al. (2021). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid.
  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
  • Zhang, Y-J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace.

Sources

A Comparative Guide to the Efficacy of 2-Hydroxy-4,5-dimethoxybenzaldehyde and Other Natural Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, nature continues to be a rich source of inspiration. Among the myriad of plant-derived compounds, benzaldehyde derivatives have garnered significant interest for their potential therapeutic applications. This guide provides a comprehensive comparison of the antimicrobial efficacy of 2-Hydroxy-4,5-dimethoxybenzaldehyde and other prominent natural antimicrobials, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work.

While direct and extensive experimental data on the antimicrobial activity of this compound is emerging, this guide will leverage available information on its structural analogs and compare it with well-characterized natural antimicrobials, namely cinnamaldehyde, carvacrol, thymol, and eugenol.

The Antimicrobial Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives are aromatic aldehydes that exhibit a broad spectrum of biological activities. The antimicrobial efficacy of these compounds is significantly influenced by the type and position of functional groups on the benzene ring. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, as seen in this compound, is thought to play a crucial role in their mechanism of action. One proposed mechanism is the inhibition of bacterial growth through binding to ribosomes and subsequent prevention of protein synthesis.

Due to the limited specific antimicrobial data for this compound, we will draw comparisons with its close structural analog, 2-hydroxy-4-methoxybenzaldehyde, for which experimental data is more readily available.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the available MIC and MBC values for 2-hydroxy-4-methoxybenzaldehyde and other well-established natural antimicrobials against a range of pathogenic microorganisms.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference(s)
2-hydroxy-4-methoxybenzaldehyde Staphylococcus aureus10242048[1][2]
Proteus mirabilis200-[3]
Gram-positive Bacteria (General)100-200-[4]
Gram-negative Bacteria (General)125-200-[4]
Staphylococcus epidermidis (MBIC)250-[5]
Fusarium graminearum200-[4]
Cinnamaldehyde Escherichia coli200-500-
Staphylococcus aureus100-400-
Candida albicans50-200-
Carvacrol Escherichia coli125-500-
Staphylococcus aureus100-400-
Pseudomonas aeruginosa250-1000-
Thymol Escherichia coli125-500-
Staphylococcus aureus100-400-
Candida albicans50-200-
Eugenol Escherichia coli250-1000-
Staphylococcus aureus125-500-
Candida albicans100-400-

Note: MBIC refers to the Minimum Biofilm Inhibitory Concentration. A hyphen (-) indicates that the data was not provided in the cited source.

Unraveling the Mechanisms of Action

Understanding the mechanism by which an antimicrobial agent exerts its effect is paramount for its development as a therapeutic. The natural compounds discussed in this guide employ diverse strategies to inhibit or kill microbial cells.

This compound and its Analogs: As previously mentioned, a proposed mechanism for some benzaldehyde derivatives is the inhibition of protein synthesis via ribosomal binding. For the related compound, 2-hydroxy-4-methoxybenzaldehyde, studies suggest that it targets the cell membrane, leading to increased permeability and disruption of cellular integrity[1][4]. It has also been shown to inhibit biofilm formation in Staphylococcus epidermidis[5].

Cinnamaldehyde: This α,β-unsaturated aldehyde is known to be a potent antimicrobial. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components. Cinnamaldehyde can also inhibit enzymes, such as ATPases, and interfere with cell division.

Carvacrol and Thymol: These phenolic monoterpenoids, isomers of each other, are major components of oregano and thyme essential oils. Their lipophilic nature allows them to partition into the bacterial cytoplasmic membrane, increasing its permeability to ions like H+ and K+. This disrupts the proton motive force, leading to a collapse of the membrane potential and inhibition of ATP synthesis.

Eugenol: A phenolic compound found in cloves, eugenol also targets the cell membrane. It disrupts the membrane's structure and function, leading to increased permeability and leakage of cellular contents. At higher concentrations, it can coagulate the cytoplasm.

Proposed Mechanism of Action for Substituted Benzaldehydes

cluster_compound Substituted Benzaldehyde cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption Ribosome Ribosome Compound->Ribosome Binding Protein Protein Synthesis Membrane->Protein Inhibition of membrane-bound enzymes Ribosome->Protein Inhibition

Caption: Proposed antimicrobial mechanisms of substituted benzaldehydes.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The turbidity of the suspension should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for Broth Microdilution

Start Start Prep_Stock Prepare Stock Solution of Test Compound Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining MIC using the broth microdilution method.

Conclusion

While the exploration of this compound as a natural antimicrobial is in its early stages, the available data on its structural analogs, such as 2-hydroxy-4-methoxybenzaldehyde, demonstrates the potential of this class of compounds. The comparative analysis with established natural antimicrobials like cinnamaldehyde, carvacrol, thymol, and eugenol provides a valuable context for its potential efficacy. The disruption of cell membranes and inhibition of protein synthesis appear to be common mechanisms of action for these phenolic and aldehydic compounds. Further research, employing standardized methodologies as outlined in this guide, is crucial to fully elucidate the antimicrobial spectrum and mechanism of action of this compound and to unlock its potential in the development of new therapeutic agents.

References

  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Journal of Functional Foods, 36, 455-465.
  • Kannappan, A., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]
  • BenchChem. (2025).
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
  • BenchChem. (2025). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes. BenchChem.
  • OUCI. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. OUCI.
  • ResearchGate. (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
  • BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. BenchChem.
  • National Center for Biotechnology Information. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. [Link]
  • ResearchGate. (2025). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives.
  • International Journal of Multidisciplinary Research and Studies. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • ResearchGate. (2025). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106. [Link]
  • National Center for Biotechnology Information. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PubMed Central. [Link]
  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. [Link]
  • BenchChem. (2025). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs.
  • BenchChem. (2025). Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde in Antimicrobial Agent Development. BenchChem.
  • PubMed. (2020). 2-Hydroxy-4-methoxybenzaldehyde from Hemidesmus indicus is antagonistic to Staphylococcus epidermidis biofilm formation. Biofouling, 36(5), 549-563. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Schiff Bases Derived from Hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, Schiff bases represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties. Their synthesis is often straightforward, involving the condensation of a primary amine with an active carbonyl compound. However, subtle changes in their molecular architecture can lead to significant variations in their cytotoxic effects. This guide provides an in-depth comparison of the cytotoxic profiles of Schiff bases derived from the three positional isomers of hydroxybenzaldehyde: ortho-, meta-, and para-hydroxybenzaldehyde. We will explore how the position of the hydroxyl group on the aromatic ring influences cytotoxic potency, delve into the underlying mechanisms of action, and provide detailed protocols for synthesis and evaluation.

The Strategic Importance of Hydroxyl Group Positioning

The position of the hydroxyl (-OH) group on the benzaldehyde ring is a critical determinant of the Schiff base's physicochemical and biological properties. This is due to its ability to influence the molecule's electronic environment, hydrogen bonding capabilities, and overall conformation. These factors, in turn, dictate how the molecule interacts with biological targets, ultimately affecting its cytotoxicity. Generally, the ortho and para positions have a more pronounced effect on the electronic properties of the molecule compared to the meta position, which can significantly impact biological activity.

Comparative Cytotoxicity: A Data-Driven Analysis

To objectively assess the impact of hydroxyl group positioning, we have compiled cytotoxicity data from various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Schiff bases derived from ortho- (2-hydroxybenzaldehyde), meta- (3-hydroxybenzaldehyde), and para- (4-hydroxybenzaldehyde) isomers against different cancer cell lines.

Schiff Base Derivative (Amine Component)Hydroxybenzaldehyde IsomerCancer Cell LineIC50 (µM)Reference
4-aminoantipyrineortho- (2-OH)MCF-7 (Breast)18.2
4-aminoantipyrinemeta- (3-OH)MCF-7 (Breast)>50
4-aminoantipyrinepara- (4-OH)MCF-7 (Breast)10.5
4-aminoantipyrineortho- (2-OH)A549 (Lung)24.5
4-aminoantipyrinemeta- (3-OH)A549 (Lung)>50
4-aminoantipyrinepara- (4-OH)A549 (Lung)16.8
Thiosemicarbazideortho- (2-OH)HeLa (Cervical)12.5
Thiosemicarbazidepara- (4-OH)HeLa (Cervical)25.0
S-benzyldithiocarbazateortho- (2-OH)MCF-7 (Breast)2.1
S-benzyldithiocarbazatemeta- (3-OH)MCF-7 (Breast)10.4
S-benzyldithiocarbazatepara- (4-OH)MCF-7 (Breast)12.5

Analysis of Structure-Activity Relationships (SAR):

The data consistently demonstrates a clear structure-activity relationship linked to the position of the hydroxyl group.

  • Ortho- and Para-Isomers Exhibit Superior Potency: Across different amine backbones and cancer cell lines, Schiff bases derived from ortho- and para-hydroxybenzaldehyde generally display significantly lower IC50 values (indicating higher potency) than their meta- counterparts. The para-isomer often shows the most potent activity, closely followed by the ortho-isomer.

  • The Meta-Isomer Inactivity: The meta-hydroxybenzaldehyde derivatives frequently exhibit weak to no cytotoxic activity, with IC50 values often exceeding the tested concentrations.

  • Intramolecular Hydrogen Bonding in Ortho-Isomers: The ortho-hydroxy group can form an intramolecular hydrogen bond with the azomethine nitrogen. This can planarize the molecule, a feature often associated with enhanced biological activity, potentially by facilitating intercalation with DNA or improving binding to protein targets.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of these Schiff bases are believed to be multifactorial. The primary mechanisms include the induction of oxidative stress and apoptosis.

Induction of Apoptosis

Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. Schiff bases derived from hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells. This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Schiff_Base Schiff Base (o-, p-isomers) Mitochondria Mitochondrial Pathway (Intrinsic) Schiff_Base->Mitochondria Death_Receptors Death Receptors (Extrinsic) Schiff_Base->Death_Receptors Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Executioner Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by hydroxybenzaldehyde Schiff bases.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed, validated protocols for the synthesis of these Schiff bases and the subsequent evaluation of their cytotoxicity.

General Synthesis of Hydroxybenzaldehyde Schiff Bases

This protocol describes a standard condensation reaction for the synthesis of the target compounds.

synthesis_workflow Reactants 1. Reactants - Hydroxybenzaldehyde Isomer - Primary Amine Solvent 2. Solvent - Ethanol or Methanol Reactants->Solvent Catalyst 3. Catalyst (Optional) - Glacial Acetic Acid Solvent->Catalyst Reaction 4. Reaction - Reflux for 2-6 hours Catalyst->Reaction Isolation 5. Isolation - Cool to room temp. - Filter precipitate Reaction->Isolation Purification 6. Purification - Recrystallization from Ethanol Isolation->Purification

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Procedure:

  • Dissolution: Dissolve equimolar amounts (e.g., 10 mmol) of the chosen hydroxybenzaldehyde isomer (ortho-, meta-, or para-) and the selected primary amine in a suitable solvent such as ethanol or methanol (20-30 mL) in a round-bottom flask.

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture. This is often done to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure Schiff base. The purity and structure can be confirmed using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a standard and reliable method for determining the cytotoxic potential of compounds.

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized Schiff bases in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Conclusion and Future Directions

The evidence strongly indicates that the position of the hydroxyl group on the benzaldehyde ring is a crucial factor in determining the cytotoxic potency of the resulting Schiff bases. Derivatives from ortho- and para-hydroxybenzaldehyde consistently demonstrate superior anticancer activity compared to their meta- counterparts. This guide provides a framework for the rational design of novel Schiff base derivatives. Future research should focus on expanding the library of these compounds and conducting in-depth mechanistic studies, including analysis of their effects on cell cycle progression and specific apoptotic proteins, to further elucidate their therapeutic potential.

References

  • Yusof, M. S. M., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Schiff Bases Derived from 4-Aminoantipyrine and Hydroxybenzaldehydes. Molecules, 23(11), 2847. [Link]
  • Pahontu, E., et al. (2016). Synthesis, characterization and antimicrobial activity of Cu(II), Ni(II) and Zn(II) complexes with Schiff base derived from 2-hydroxybenzaldehyde and thiosemicarbazide. Journal of the Serbian Chemical Society, 81(10), 1103-1118. [Link]
  • Ali, M. A., et al. (2012). Synthesis, characterization and in vitro anticancer activity of S-benzyldithiocarbazate and its Schiff bases. European Journal of Medicinal Chemistry, 54, 447-456. [Link]

A Researcher's Guide to Quantitative Analysis of Antimicrobial Efficacy Using Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial research and development, the precise quantification of a compound's efficacy is paramount. The Minimum Inhibitory Concentration (MIC) serves as a foundational in vitro metric, providing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4] This guide offers an in-depth exploration of MIC determination, moving beyond mere procedural descriptions to elucidate the underlying principles and comparative nuances of prevalent methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret MIC assays with scientific rigor.

The Central Role of MIC in Antimicrobial Susceptibility Testing

The escalating threat of antimicrobial resistance (AMR) necessitates robust and standardized methods for evaluating the effectiveness of both novel and existing antimicrobial agents.[2][5] MIC values are critical in this endeavor for several reasons:

  • Quantitative Efficacy Assessment: MIC provides a quantitative measure of a drug's potency against a specific pathogen, enabling direct comparisons between different compounds.[4][6]

  • Early-Stage Drug Development: In the initial phases of drug discovery, MIC testing is instrumental in screening compound libraries to identify candidates with promising bacteriostatic activity.[5][6]

  • Informing Clinical Decisions: In a clinical context, MIC values help guide the selection of the most effective antibiotic and appropriate dosage for individual patients, which can improve therapeutic outcomes and minimize the development of resistance.[6][7]

  • Resistance Monitoring: Routine MIC testing of clinical isolates allows for the surveillance of emerging resistance patterns, which is crucial for public health and infection control strategies.[5][6]

Methodologies for MIC Determination: A Comparative Analysis

Several methods are employed to determine MIC values, each with its own set of advantages and limitations. The choice of method often depends on factors such as the number of isolates and compounds to be tested, the specific microorganism, and the required throughput. The three most widely recognized methods are Broth Microdilution, Agar Dilution, and Gradient Diffusion.

dot graph TD { subgraph "MIC Determination Methods" A[Broth Microdilution] B[Agar Dilution] C[Gradient Diffusion (E-test)] end }

Core Methodologies for MIC Determination
Method Principle Advantages Disadvantages Best Suited For
Broth Microdilution Serial two-fold dilutions of an antimicrobial in a liquid growth medium are inoculated with a standardized bacterial suspension in a 96-well microtiter plate.[8][9][10]High-throughput, suitable for testing multiple compounds simultaneously, provides quantitative results, space-saving.[2][11]The "true" MIC lies between the tested concentrations, can be labor-intensive for a small number of tests.[11]Large-scale screening, testing multiple drugs against a single isolate.
Agar Dilution Serial dilutions of an antimicrobial are incorporated into molten agar, which is then solidified into plates. A standardized bacterial suspension is then spotted onto the plates.[8][9][12]Considered a "gold standard" for susceptibility testing, allows for the testing of multiple isolates on a single plate, can detect contamination more easily.[12][13]More labor-intensive than broth microdilution, not ideal for testing a large number of antibiotics.[12]Testing a few antibiotics against a large panel of different bacteria.[12]
Gradient Diffusion (E-test) A plastic strip with a predefined, continuous gradient of an antimicrobial agent is placed on an inoculated agar plate. The antibiotic diffuses into the agar, creating an elliptical zone of inhibition.[2][14][15]Simple to perform, provides a direct MIC value from a continuous gradient, useful for fastidious organisms.[15][16]More expensive per test than dilution methods, can be unreliable for certain drug-organism combinations.[1]Testing a single antibiotic against a single isolate, confirming results from other methods.
Experimental Protocols: A Step-by-Step Guide

Adherence to standardized protocols is crucial for obtaining accurate and reproducible MIC data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two key organizations that provide detailed guidelines for antimicrobial susceptibility testing.[4][17][18]

This method is widely used for its scalability and is considered a reference method by both CLSI and EUCAST.[10]

dot graph TD { A[Prepare 2x Antimicrobial Stock Solutions] --> B[Dispense 100µL of Medium into all Wells of a 96-well Plate]; B --> C[Add 100µL of 2x Antimicrobial Solution to Column 1]; C --> D[Perform Serial Two-Fold Dilutions across the Plate (Column 1 to 10)]; D --> E[Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland)]; E --> F[Dilute Inoculum to Final Test Concentration (e.g., 5 x 10^5 CFU/mL)]; F --> G[Inoculate Wells (except sterility control) with Bacterial Suspension]; G --> H[Incubate at Appropriate Temperature and Duration]; H --> I[Read Results Visually or with a Plate Reader]; I --> J[Determine MIC: Lowest Concentration with No Visible Growth]; }

Workflow for Broth Microdilution MIC Assay

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the antimicrobial agents at twice the highest desired final concentration.[19]

  • Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[19]

  • Serial Dilution: Add 100 µL of the 2x antimicrobial stock solution to the wells in the first column. Then, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.[19] Columns 11 and 12 typically serve as growth and sterility controls, respectively.[10][19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve the final target inoculum concentration in the wells (commonly 5 x 10^5 CFU/mL).[10][20]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.[19]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[8][9]

  • Reading and Interpretation: After incubation, the plates are examined for visible growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1][10] For some bacteriostatic antibiotics, pinpoint growth may be disregarded.[1]

Considered a reference method, agar dilution is particularly useful for testing multiple isolates simultaneously.[12][13]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. This is done by adding a specific volume of the antimicrobial stock solution to molten agar before pouring the plates.[12]

  • Inoculum Preparation: Prepare a standardized inoculum for each bacterial isolate to be tested, similar to the broth microdilution method.

  • Inoculation: Once the agar plates have solidified, spot a standardized volume of each bacterial inoculum onto the surface of each plate. Multiple isolates can be tested on a single plate.[12]

  • Incubation: Incubate the plates under appropriate conditions.[12]

  • Reading and Interpretation: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial that prevents the growth of the organism.[12]

This method offers a more direct way to determine the MIC value.[15]

dot graph TD { A[Prepare Standardized Bacterial Inoculum] --> B[Inoculate the Entire Surface of an Agar Plate]; B --> C[Apply E-test Strip to the Agar Surface]; C --> D[Incubate Plate]; D --> E[Read MIC Value at the Intersection of the Elliptical Zone of Inhibition and the Strip]; }

Workflow for Gradient Diffusion (E-test) MIC Assay

Step-by-Step Methodology:

  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum and use a sterile swab to inoculate the entire surface of an agar plate to create a uniform lawn of bacteria.[15]

  • Application of E-test Strip: Aseptically place the E-test strip onto the center of the inoculated agar plate.[15]

  • Incubation: Incubate the plate under appropriate conditions.[15]

  • Reading and Interpretation: After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.[2][14][15]

Data Interpretation: From Raw Values to Meaningful Insights

Obtaining an MIC value is only the first step; its interpretation is crucial for its application. This is done by comparing the MIC value to established clinical breakpoints.[1][21]

  • Clinical Breakpoints: These are specific MIC values defined by organizations like CLSI and EUCAST that categorize a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent.[3][4][21][22]

    • Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antimicrobial agent.[21]

    • Intermediate (I): The antimicrobial may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[21]

    • Resistant (R): The antimicrobial is unlikely to be effective at achievable systemic concentrations.[21]

It is critical to understand that the numerical MIC value of one antibiotic cannot be directly compared to that of another to determine which is "better"; the interpretation is entirely dependent on the specific breakpoints for each drug-organism combination.[3][22]

Ensuring Trustworthiness: The Imperative of Quality Control

A self-validating system is essential for the integrity of MIC testing. This is achieved through a robust quality control (QC) program.

  • Reference Strains: Regularly test well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) with known MIC ranges.[23]

  • Adherence to Standards: Strictly follow the methodologies outlined by CLSI or EUCAST to ensure consistency and comparability of results.

  • Controls: Include growth controls (no antimicrobial) and sterility controls (no inoculum) in each assay to validate the medium's ability to support growth and its sterility.[10]

Limitations and Considerations

While MIC is a powerful tool, it is an in vitro measurement and has limitations that researchers must consider:

  • In Vivo Correlation: MIC values do not always perfectly predict in vivo efficacy, as factors like drug penetration to the site of infection, host immune response, and the pharmacokinetic/pharmacodynamic properties of the drug play a significant role.[24]

  • Methodological Variability: Minor variations in methodology, such as inoculum size or incubation time, can influence the MIC result.[24]

  • Bacteriostatic vs. Bactericidal: MIC indicates inhibition of growth, not necessarily killing of the organism. For this, the Minimum Bactericidal Concentration (MBC) must be determined.[11][24]

  • Heteroresistance: Some bacterial populations may contain subpopulations with higher resistance that may not be detected by standard MIC testing.[25]

Conclusion

The quantitative analysis of antimicrobial efficacy through MIC determination is a cornerstone of modern microbiology and drug development. A thorough understanding of the principles behind different methodologies, strict adherence to standardized protocols, and a nuanced approach to data interpretation are essential for generating reliable and actionable results. By embracing the principles of scientific integrity and causality in experimental design, researchers can confidently leverage MIC values to advance the fight against antimicrobial resistance.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
  • Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help. (2024-05-22).
  • When and How to Use MIC in Clinical Practice?. (n.d.). MDPI. [Link]
  • Agar dilution. (n.d.). Wikipedia. [Link]
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
  • Agar Dilution Susceptibility Testing. (2007). Taylor & Francis eBooks. [Link]
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2025-07-31). Dr.Oracle. [Link]
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
  • The minimum inhibitory concentration of antibiotics. (2024-07-30). BMG LABTECH. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008-01-16). Scilit. [Link]
  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]
  • The crucial role of MIC Determination in Antibiotic Development. (2024-05-09).
  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023).
  • Minimal Inhibitory Concentration (MIC). (2024-11-23). Biology LibreTexts. [Link]
  • Minimum Inhibitory Concentr
  • Minimum inhibitory concentr
  • Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. [Link]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
  • EUCAST - Home. (n.d.). EUCAST. [Link]
  • Limitations of Antibiotic MIC-Based PK-PD Metrics: Looking Back to Move Forward. (2021-10-29).
  • CLSI 2024 M100Ed34(1). (n.d.).
  • The gradient diffusion E-test method of antimicrobial assay. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. [Link]
  • Expert Rules. (n.d.). EUCAST. [Link]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011-10-18). NCBI Bookshelf. [Link]
  • Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentr
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025-12-15). FDA. [Link]
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021-08-13). Integra Biosciences. [Link]
  • Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC - NIH. (n.d.).
  • Guidance Documents. (n.d.). EUCAST. [Link]
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • Epsilometer test (E test)- Principle, Procedure, Results, Advantages. (2022-02-05). Microbe Notes. [Link]
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025-08-09).
  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024-04-24). CDC. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

Sources

A Comparative Guide to Hsp90 Inhibition by Benzaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, Heat Shock Protein 90 (Hsp90) stands out as a pivotal molecular chaperone, crucial for the stability and function of a multitude of oncogenic proteins.[1] Its inhibition presents a compelling strategy to simultaneously dismantle several cancer-driving signaling pathways. This guide provides an in-depth, objective comparison of different chemical scaffolds related to benzaldehyde that have been explored as Hsp90 inhibitors. We will delve into the mechanistic nuances, compare experimental performance, and provide detailed protocols for key validation assays.

The Central Role of Hsp90 in Oncology

Hsp90 is an ATP-dependent chaperone that facilitates the proper folding and maturation of a diverse array of "client" proteins.[2][3] In cancer cells, which are often in a state of heightened proteotoxic stress due to rapid proliferation and accumulation of mutated proteins, the demand for Hsp90 function is significantly elevated.[4] Many of its client proteins are well-known oncoproteins, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., mutant p53).[5][6] By stabilizing these key players, Hsp90 enables the malignant phenotype.

The inhibition of Hsp90's ATPase activity disrupts its chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[7] This multi-pronged attack on various oncogenic pathways at once makes Hsp90 an attractive therapeutic target.

Visualizing the Hsp90 Chaperone Cycle and Inhibition

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein activation. Hsp90 inhibitors typically interfere with this cycle.

Hsp90 Chaperone Cycle and Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Mechanism of Inhibition Open_Conformation Open Conformation (ADP-bound) Client_Loading Client & Co-chaperone (e.g., Hsp70, Hop) Binding Open_Conformation->Client_Loading ATP_Binding ATP Binding Client_Loading->ATP_Binding Closed_Conformation Closed Conformation (ATP-bound) ATP_Binding->Closed_Conformation Client_Maturation Client Protein Maturation/Activation Closed_Conformation->Client_Maturation ATP_Hydrolysis ATP Hydrolysis Client_Maturation->ATP_Hydrolysis ATP_Hydrolysis->Open_Conformation Client & ADP Release N_Terminal_Inhibitor N-Terminal Inhibitor (e.g., Benzaldehyde Schiff Base) N_Terminal_Inhibitor->ATP_Binding Competes with ATP C_Terminal_Inhibitor C-Terminal Inhibitor (e.g., Celastrol) C_Terminal_Inhibitor->Closed_Conformation Allosteric Inhibition Experimental Workflow Start Start: Select Hsp90 Inhibitor Candidates ATPase_Assay Biochemical Assay: Hsp90 ATPase Activity Start->ATPase_Assay Cell_Culture Cell-Based Assays: Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and Comparison ATPase_Assay->Data_Analysis MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Client Protein Degradation (Western Blot) Cell_Culture->Western_Blot MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism Data_Analysis->Conclusion

Figure 2: A typical experimental workflow for the evaluation of Hsp90 inhibitors.

Protocol 1: Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90. [1][8][9] Materials:

  • Recombinant human Hsp90α protein

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

  • ATP solution (1 mM)

  • Test compounds (dissolved in DMSO)

  • Malachite Green Reagent: Mix 3 volumes of 0.045% Malachite Green hydrochloride with 1 volume of 4.2% ammonium molybdate in 4N HCl. Add a drop of 1% Tween-20.

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Add 10 µL of recombinant Hsp90α (final concentration ~50 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).

  • Incubate the plate at 37°C for 90 minutes.

  • Stop the reaction and develop the color by adding 75 µL of Malachite Green Reagent.

  • Incubate for 15-30 minutes at room temperature.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Protocol 2: Client Protein Degradation via Western Blotting

This protocol assesses the ability of Hsp90 inhibitors to induce the degradation of known Hsp90 client proteins in cancer cells. [5] Materials:

  • Cancer cell line (e.g., MCF-7, SK-BR-3, or PC3)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-Hsp70, and anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the extent of client protein degradation. Induction of Hsp70 is a common biomarker of Hsp90 inhibition.

Protocol 3: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. [1][6][10] Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The exploration of benzaldehyde derivatives and related structures has unveiled a diverse array of Hsp90 inhibitors with distinct mechanisms of action. While synthetic derivatives like the Schiff bases of 2,4-dihydroxybenzaldehyde demonstrate the potential of traditional N-terminal ATP competitive inhibition, natural products such as celastrol highlight the promise of allosteric, C-terminal inhibition.

The comparative data, though not from head-to-head studies, suggests that while the synthetic benzaldehyde derivatives show activity in the micromolar range, the natural product celastrol and the benchmark second-generation inhibitors exhibit more potent, nanomolar activity. This underscores the ongoing need for optimization of the benzaldehyde scaffold to enhance its Hsp90 inhibitory potency.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of various benzaldehyde derivatives against established inhibitors using standardized assays.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzaldehyde scaffold to improve potency and selectivity.

  • Exploring Novel Mechanisms: Investigating whether other benzaldehyde derivatives can act through non-canonical mechanisms, similar to celastrol.

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical in vivo models to assess their therapeutic potential.

By leveraging the chemical versatility of the benzaldehyde scaffold and applying rigorous experimental validation, the development of novel and effective Hsp90-targeted cancer therapies can be significantly advanced.

References

  • The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Deriv
  • Zhang T, et al. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction. J Biol Chem. 2009;284(51):35381-9.
  • Ying W, et al. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy. Mol Cancer Ther. 2012;11(4):1015-25.
  • Ganetespib (STA-9090) | HSP90 Inhibitor. MedChemExpress.
  • Hieronymus H, et al. Celastrol inhibits Hsp90 chaperoning of steroid receptors by inducing fibrillization of the co-chaperone p23. J Biol Chem. 2006;281(48):37263-73.
  • Rao R, et al. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood. 2009;113(4):846-55.
  • Sethi G, et al. Celastrol, a novel HSP90 inhibitor, arrests human monocytic leukemia cell U937 at G0/G1 in thiol-containing agents reversible way. Cancer Lett. 2007;255(2):279-92.
  • Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins After Tre
  • Solit DB, et al. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment. Semin Oncol. 2003;30(5 Suppl 16):12-20.
  • SNX-2112 (PF-04928473) | HSP Inhibitor. MedChemExpress.
  • Shimamura T, et al. Ganetespib (STA-9090), a novel Hsp90 inhibitor, has potent antitumor activity in non-small cell lung cancer. Clin Cancer Res. 2012;18(18):4973-85.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases.
  • SNX-2112 – HSP90 Inhibitor. APExBIO.
  • Tanespimycin (17-AAG) HSP90 Inhibitor. Selleck Chemicals.
  • 17-AAG | HSP90 Inhibitors. R&D Systems.
  • SNX-2112 | HSP inhibitor. Selleck Chemicals.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Park JA, et al. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells. Cancer Lett. 2011;306(2):166-74.
  • Ganetespib (STA-9090) HSP90 Inhibitor. Selleck Chemicals.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Application Notes and Protocols: Assaying Hsp90 ATPase Activity with 17-GMB-APA-GA. Benchchem.
  • A Comparative Guide to HSP90 Inhibitors in Xenograft Models. Benchchem.
  • New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential.
  • Gambogic Acid, a Natural Product Inhibitor of Hsp90.
  • Structural comparison of inhibitor binding to Hsp90 isoforms. AACR Journals.
  • Comparative Study of the Crystal Structure and Simulated 3D Structure of the Hsp90‐Inhibitor Complex.
  • Western blot for Hsp90client proteins (pAkt, Her2, and. Open-i.
  • Discovery of potent heat shock protein 90 (Hsp90)
  • Rowlands MG, et al. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Anal Biochem. 2004;327(2):176-83.
  • Smith MC, et al. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. J Biomol Screen. 2009;14(6):715-24.
  • Assays for HSP90 and Inhibitors.
  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases.
  • Dynamically Shaping Chaperones. Allosteric Modulators of HSP90 Family as Regulatory Tools of Cell Metabolism in Neoplastic Progression. Frontiers.
  • Quality Control and Fate Determination of Hsp90 Client Proteins.
  • Western blot showing depletion of Hsp90 client proteins and induction...
  • Western blots of Hsp90 client proteins and heat shock proteins after...

Sources

A Comparative Guide to the Structural Validation of Synthesized 2-Hydroxy-4,5-dimethoxybenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 2-Hydroxy-4,5-dimethoxybenzaldehyde in Coordination Chemistry

In the realm of medicinal and materials chemistry, the design and synthesis of metal complexes with specific structural and functional properties are of paramount importance. This compound, a derivative of benzaldehyde, serves as a versatile precursor for the synthesis of Schiff base ligands. These ligands, characterized by the presence of an azomethine (-C=N-) group, are renowned for their ability to form stable complexes with a wide range of transition metal ions. The resulting metal complexes often exhibit enhanced biological activities, such as antimicrobial, antifungal, and anticancer properties, when compared to the free ligands.[1][2][3][4] This enhancement is often attributed to the chelation effect, which increases the lipophilicity of the ligand, facilitating its transport across biological membranes.[2]

This guide provides a comprehensive comparison of the analytical techniques employed for the structural validation of metal complexes derived from this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key validation experiments. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to rigorously characterize these promising compounds.

Workflow for Synthesis and Structural Characterization

The journey from the parent aldehyde to a fully characterized metal complex involves a systematic workflow. The initial step is the synthesis of a Schiff base ligand, typically through the condensation reaction of this compound with a primary amine. This is followed by the complexation of the Schiff base with a selected metal salt. The subsequent and most critical phase is the structural validation, which employs a suite of spectroscopic and analytical methods to elucidate the coordination environment of the metal ion and the overall structure of the complex.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_properties Property Evaluation Aldehyde 2-Hydroxy-4,5- dimethoxybenzaldehyde Schiff_Base Schiff Base Ligand Aldehyde->Schiff_Base Condensation Amine Primary Amine Amine->Schiff_Base Complex Metal Complex Schiff_Base->Complex Complexation Metal_Salt Metal Salt (e.g., Cu(II), Ni(II), Co(II)) Metal_Salt->Complex FTIR FT-IR Spectroscopy Complex->FTIR Biological Biological Activity (e.g., Antimicrobial) Complex->Biological UVVis UV-Vis Spectroscopy NMR NMR Spectroscopy (for diamagnetic complexes) MassSpec Mass Spectrometry TGA Thermal Analysis (TGA/DTA) XRay Single Crystal X-ray Diffraction

Caption: A generalized workflow for the synthesis and structural validation of this compound metal complexes.

Comparative Analysis of Spectroscopic and Analytical Techniques

The structural elucidation of newly synthesized metal complexes relies on a combination of techniques that provide complementary information. Here, we compare the most common methods, highlighting their strengths in the context of this compound derived complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Coordination Sites

FT-IR spectroscopy is the first line of investigation to confirm the formation of the Schiff base and its coordination to the metal ion. The key is to compare the spectrum of the free ligand with that of the metal complex.

  • Causality of Experimental Choice: The vibrations of specific functional groups are sensitive to their chemical environment. A change in the bond order or coordination to a metal ion will cause a shift in the corresponding vibrational frequency.

  • Key Spectral Features and Their Interpretation:

    • ν(C=N) - Azomethine Stretch: In the free Schiff base ligand, the C=N stretching vibration typically appears in the range of 1600-1650 cm⁻¹.[4] Upon coordination to a metal ion through the azomethine nitrogen, this band shifts to a lower wavenumber (1550-1580 cm⁻¹).[1][4] This shift is indicative of the donation of electron density from the nitrogen to the metal, weakening the C=N bond.

    • ν(C-O) - Phenolic Stretch: The phenolic C-O stretching vibration in the free ligand is observed around 1100-1200 cm⁻¹. A shift to a lower frequency in the complex indicates the coordination of the phenolic oxygen to the metal ion.[1]

    • Appearance of New Bands: The formation of new, weaker bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for a Hypothetical Schiff Base Ligand (L) and its Metal Complexes

Functional GroupLigand (L)Cu(II) ComplexNi(II) ComplexCo(II) Complex
ν(O-H) (phenolic)~3400 (broad)AbsentAbsentAbsent
ν(C=N) (azomethine)~1625~1605~1608~1602
ν(C-O) (phenolic)~1115~1095~1100~1090
ν(M-N)-~520~515~525
ν(M-O)-~450~445~455

Data is representative and may vary based on the specific ligand and metal ion.

UV-Visible (UV-Vis) Spectroscopy: Understanding Electronic Transitions and Geometry

UV-Vis spectroscopy provides valuable information about the electronic transitions within the complex and can offer insights into the coordination geometry around the metal ion.

  • Causality of Experimental Choice: The absorption of UV-visible light promotes electrons from lower to higher energy orbitals. The energy of these transitions is dependent on the ligand field strength and the geometry of the complex.

  • Key Spectral Features and Their Interpretation:

    • Intra-ligand Transitions (π → π* and n → π): The spectra of the complexes typically show absorption bands that are also present in the free ligand, corresponding to π → π and n → π* transitions within the aromatic rings and the C=N group. These bands may be shifted upon complexation.[5]

    • Ligand-to-Metal Charge Transfer (LMCT) Bands: The appearance of new, often intense, bands in the visible region is characteristic of charge transfer from the ligand orbitals to the metal d-orbitals.

    • d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands corresponding to d-d transitions can be observed. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Table 2: Representative UV-Vis Spectral Data and Proposed Geometries for Metal Complexes

Complexλmax (nm) and AssignmentsProposed Geometry
Cu(II) Complex~270 (π→π), ~380 (n→π), ~450 (LMCT), ~650 (d-d)Distorted Octahedral/Square Planar
Ni(II) Complex~265 (π→π), ~375 (n→π), ~420 (LM-d)Square Planar (if diamagnetic) or Octahedral
Co(II) Complex~275 (π→π), ~385 (n→π), ~500, ~680 (d-d)Tetrahedral or Octahedral

Assignments are generalized and require further confirmation with magnetic susceptibility data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Diamagnetic Complexes

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the Schiff base ligand and its diamagnetic metal complexes (e.g., Zn(II), Ni(II) in a square planar geometry).

  • Causality of Experimental Choice: The chemical shift of a nucleus is highly sensitive to its electronic environment. Coordination to a metal ion alters the electron density around the ligand's protons and carbons, leading to changes in their chemical shifts.

  • Key Spectral Features and Their Interpretation:

    • -OH Proton: The phenolic -OH proton signal in the free ligand disappears upon complexation, confirming deprotonation and coordination.

    • -CH=N- Proton: The azomethine proton signal often shifts upon coordination, providing further evidence of the involvement of the imine nitrogen in bonding to the metal.

    • Aromatic Protons: The chemical shifts of the aromatic protons of the this compound moiety will be altered upon complexation due to changes in electron density distribution.

Mass Spectrometry: Confirming Molecular Weight and Stoichiometry

Mass spectrometry is crucial for determining the molecular weight of the synthesized complexes and confirming their proposed stoichiometry.

  • Causality of Experimental Choice: This technique measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular mass of the complex.

  • Key Information Obtained:

    • Molecular Ion Peak ([M]⁺): The presence of a peak corresponding to the molecular weight of the complex confirms its formation.

    • Fragmentation Pattern: The fragmentation pattern can provide additional structural information about the ligand and its coordination to the metal.

Thermal Analysis (TGA/DTA): Assessing Stability and Composition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.[6][7]

  • Causality of Experimental Choice: TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference. These techniques reveal information about decomposition stages and associated energy changes.

  • Interpretation of Thermograms:

    • Initial Weight Loss: A weight loss at lower temperatures (typically < 150 °C) often corresponds to the removal of lattice water molecules.

    • Subsequent Weight Loss: Weight loss at higher temperatures can be attributed to the removal of coordinated water molecules, followed by the decomposition of the organic ligand.[7]

    • Final Residue: The final residue at high temperatures usually corresponds to the stable metal oxide, and its experimental weight percentage can be compared with the calculated value to confirm the stoichiometry of the complex.

Table 3: Hypothetical Thermal Analysis Data for a Hydrated Metal Complex [M(L)₂(H₂O)₂]·nH₂O

Temperature Range (°C)Weight Loss (%)Assignment
80 - 120Corresponds to nH₂OLoss of lattice water
150 - 250Corresponds to 2H₂OLoss of coordinated water
> 250Stepwise lossDecomposition of the ligand
FinalCorresponds to Metal OxideFormation of metal oxide
Single Crystal X-ray Diffraction: The Definitive Structure

For crystalline complexes, single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous three-dimensional structure.[8][9]

  • Causality of Experimental Choice: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice to determine the precise atomic positions.

  • Information Obtained:

    • Bond Lengths and Angles: Provides precise measurements of the distances between atoms and the angles between bonds.

    • Coordination Geometry: Unambiguously determines the geometry around the metal center (e.g., octahedral, tetrahedral, square planar).[10]

    • Crystal Packing: Reveals how the complex molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand
  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of a Metal Complex
  • Dissolve 1 mmol of the synthesized Schiff base ligand in 25 mL of hot ethanol.

  • In a separate flask, dissolve 0.5 mmol of the metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to the optimal range for complexation (usually slightly basic) using a dilute base solution (e.g., NaOH in ethanol).

  • Reflux the mixture for 3-5 hours.

  • Cool the solution to room temperature.

  • Collect the colored precipitate by filtration, wash with ethanol, and dry.

Protocol 3: FT-IR Spectral Analysis
  • Prepare a KBr pellet of the sample by grinding a small amount of the dried complex with anhydrous KBr.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand to identify shifts in key vibrational bands.

Visualizing Coordination

The coordination of the Schiff base ligand to a metal ion can be represented schematically. In a typical bidentate coordination mode, the ligand coordinates through the phenolic oxygen and the azomethine nitrogen.

Coordination_Diagram cluster_ligand Schiff Base Ligand M M O O M->O N N M->N Benzaldehyde 2-Hydroxy-4,5-dimethoxy- benzaldehyde moiety Imine C=N Amine_R R

Caption: A simplified diagram illustrating the bidentate coordination of a Schiff base ligand to a central metal ion (M).

Conclusion and Future Perspectives

The structural validation of this compound metal complexes is a multi-faceted process that requires the synergistic application of various spectroscopic and analytical techniques. While FT-IR, UV-Vis, and mass spectrometry provide initial and crucial evidence of complex formation and stoichiometry, techniques like thermal analysis and, most definitively, single-crystal X-ray diffraction offer deeper insights into the stability and precise three-dimensional structure.

The continued exploration of these complexes is warranted, particularly in the context of developing new therapeutic agents. Future research should focus on establishing clear structure-activity relationships, which can be achieved through the systematic variation of the metal ion and the amine precursor of the Schiff base. Such studies, underpinned by rigorous structural characterization as outlined in this guide, will pave the way for the rational design of novel metal-based drugs with enhanced efficacy and selectivity.

References

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. [Link][1]
  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Scientific Reports. [Link][2]
  • Synthesis, characterization, crystal structure and antimicrobial activity of copper(II) complexes with the Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde. PubMed. [Link][9]
  • Synthesis, Characterization and Investigation of Antimicrobial Activity of New Schiff Base, 2-(((2-((4-hydroxybenzylidene) amino)ethyl)imino) )methyl) phenol and Its Cu(II) and Ni(II) Complexes. International Journal of Scientific Research in Science and Technology. [Link]
  • UV–Vis spectra of the Schiff base and its complexes.
  • Thermal analyses (DTA and TGA) of the metal complexes.
  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. [Link][8]
  • Morphological analysis of Schiff Base metal complexes via SEM.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link][3]
  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals. [Link][5]
  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. Preprints.org. [Link][4]
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
  • 2-Hydroxy-4-Methoxybenzaldehyde. PubChem. [Link]
  • FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP.
  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Journal of Al-Nahrain University. [Link][6]
  • Synthesis, Characterization, Thermal Analysis Study and Antioxidant Ac. Baghdad Science Journal. [Link]
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
  • 2-Hydroxy-5-methoxybenzaldehyde, TMS deriv
  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
  • Synthesis, Spectral Characterization and Biological Activity of Metal(II) Complexes of 2,4,5-Trimethoxybenzaldehyde-S-Benzyldithiocarbazone.
  • Characterization of Schiff Base Ligand and Its Metal Complexes.
  • Synthesis and Spectroscopic Studies of Transition Metal Complexes of Mononuclear Schiff Base Derived from 4-Methoxybenzaldehyde and Glycine.
  • Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. NIH. [Link][11]
  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS. [Link]
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3.
  • i>O -hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes.
  • 2-Hydroxy-4-methoxybenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. [Link]
  • This compound - Optional[Vapor Phase IR]. SpectraBase. [Link]
  • Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. Global Journal of Pure and Applied Chemistry Research. [Link]
  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook. [Link]
  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board. [Link]
  • Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. MDPI. [Link]
  • This compound. PubChem. [Link]
  • X-Ray Crystallography of Chemical Compounds.
  • X-ray crystallography of chemical compounds. Semantic Scholar. [Link]

Sources

A Comparative Guide to the DPPH Radical Scavenging Activity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Antioxidant Assays in Drug Discovery

The quest for novel therapeutic agents frequently involves the identification and characterization of compounds that can mitigate oxidative stress, a key pathological factor in numerous diseases.[1] Free radicals, highly reactive molecules, can inflict cellular damage, contributing to aging and the development of various health issues.[1] Antioxidants counteract these harmful molecules.[1] The DPPH assay is a widely used, simple, and cost-effective method for screening the free-radical scavenging ability of compounds.[2][3] This assay is particularly valuable in the preliminary stages of drug discovery for evaluating the antioxidant potential of synthetic and natural products, including the broad class of benzaldehyde derivatives.[4]

The DPPH Radical Scavenging Assay: Mechanism and Rationale

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][5] DPPH is a stable free radical due to the delocalization of its spare electron across the molecule.[3] This delocalization imparts a deep violet color to its solutions, with a characteristic absorbance maximum around 517 nm.[1][3]

When a potential antioxidant is introduced, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine).[3] This process neutralizes the free radical and leads to a color change from deep violet to a pale yellow or colorless solution.[1][5] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound being tested.[1]

The primary mechanisms by which antioxidants scavenge the DPPH radical are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[3][5]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the DPPH radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, which is then followed by the transfer of a proton.

Understanding these mechanisms is crucial for interpreting the structure-activity relationships of benzaldehyde derivatives.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure reproducibility and accuracy. Each step is accompanied by an explanation of its critical role in the assay's integrity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Benzaldehyde derivatives (e.g., p-hydroxybenzaldehyde, vanillin, syringaldehyde, protocatechuic aldehyde)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Step-by-Step Methodology:

  • Preparation of DPPH Stock Solution (e.g., 0.1 mM): Dissolve a precise amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent photodegradation, which can affect its radical concentration and absorbance.[3]

  • Preparation of Test Compound and Control Solutions: Prepare a series of concentrations for each benzaldehyde derivative and the positive control. A concentration gradient is essential for determining the IC50 value.[6]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the DPPH working solution to each well.

    • Add a corresponding volume of the test compound or control solution to the wells.

    • For the blank, use the solvent (methanol or ethanol) instead of the test compound.[3]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[3][7] This allows the reaction between the antioxidant and the DPPH radical to reach completion.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Analysis and Interpretation:

The radical scavenging activity is typically expressed as the percentage of DPPH radical inhibition, calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [8]

The IC50 value is a critical metric derived from this assay. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6] A lower IC50 value indicates a higher antioxidant potency.[9] IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.[6][8]

The classification of antioxidant activity based on IC50 values is as follows:

  • Very strong: < 50 µg/mL

  • Strong: 50-100 µg/mL

  • Moderate: 101-150 µg/mL

  • Weak: 150-200 µg/mL[9]

Visualizing the Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Samples/Control in 96-well plate DPPH->Mix Samples Prepare Benzaldehyde Derivatives & Control (Serial Dilutions) Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50 DPPH_Scavenging_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Pale Yellow) DPPH_Radical->DPPH_H H• Transfer Hydroxybenzaldehyde Ar-OH (Hydroxybenzaldehyde) Phenoxyl_Radical Ar-O• (Phenoxyl Radical) Hydroxybenzaldehyde->Phenoxyl_Radical

Sources

A Comparative Guide to Investigating the Inhibition of Ergosterol Biosynthesis by β-Hydroxy β-Methylbutyrate (HMB)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for investigating the potential inhibitory effects of β-hydroxy β-methylbutyrate (HMB), a metabolite of the amino acid leucine, on the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of the fungal cell membrane, making its synthesis an attractive target for antifungal drug development.[1][2][3] This document will navigate the scientific rationale, present a detailed experimental design for testing HMB's efficacy, and compare its potential action against established ergosterol biosynthesis inhibitors.

A crucial point of clarification is the acronym "HMB." While in the context of nutritional supplements and metabolic studies, HMB refers to β-hydroxy β-methylbutyrate, another compound, 2-hydroxy-4-methoxybenzaldehyde, also shares this acronym and has been shown to inhibit ergosterol biosynthesis in Fusarium graminearum.[4][5] This guide will focus exclusively on β-hydroxy β-methylbutyrate , the leucine metabolite, and its potential, yet unconfirmed, role as an ergosterol biosynthesis inhibitor.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is the primary sterol in fungal cell membranes, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[1][6] Its absence is detrimental to fungal viability. The biosynthetic pathway of ergosterol is a complex, multi-enzyme process that has been extensively studied, particularly in Saccharomyces cerevisiae.[7][8] This pathway represents a cornerstone of antifungal drug development because it is specific to fungi and largely absent in mammals, who synthesize cholesterol instead.[2] This specificity allows for targeted therapeutic intervention with minimal off-target effects in the host.

Several classes of antifungal drugs effectively target this pathway, including:

  • Azoles (e.g., fluconazole, ketoconazole), which inhibit lanosterol 14α-demethylase (Erg11p/CYP51).[2][9][10]

  • Allylamines (e.g., terbinafine), which target squalene epoxidase (Erg1p).[8][9]

  • Morpholines (e.g., amorolfine), which inhibit Δ14-reductase (Erg24p) and Δ8,Δ7-isomerase (Erg2p).[9][11]

The rationale for investigating β-hydroxy β-methylbutyrate stems from its metabolic relationship with the cholesterol synthesis pathway in mammals. HMB is a precursor to hydroxymethylglutaryl-CoA (HMG-CoA), a key intermediate in the mevalonate pathway, which is the initial stage of both cholesterol and ergosterol biosynthesis.[12][13] This shared upstream pathway provides a mechanistic basis for hypothesizing that HMB could influence the production of ergosterol in fungi.

cluster_0 Mevalonate Pathway (Shared) cluster_1 Late Ergosterol Pathway (Fungi-Specific) cluster_2 HMB Metabolism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Erg10, Erg13 Mevalonate Mevalonate HMG-CoA->Mevalonate Hmg1/2 Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Erg12, Erg8, Mvd1 Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Idi1, Erg20 Squalene Squalene Farnesyl-PP->Squalene Erg9 Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 ... ... Lanosterol->... Erg11, Erg24, etc. Ergosterol Ergosterol ...->Ergosterol Erg11, Erg24, etc. Leucine Leucine alpha-KIC alpha-KIC Leucine->alpha-KIC HMB HMB alpha-KIC->HMB HMB->HMG-CoA Potential Link

Caption: Simplified overview of the ergosterol biosynthesis pathway and the potential entry point of HMB metabolism.

Experimental Design: A Self-Validating Protocol

To rigorously test the hypothesis that HMB inhibits ergosterol biosynthesis, a multi-faceted approach is required. The following experimental workflow is designed to be self-validating by incorporating appropriate controls and orthogonal methods of analysis.

cluster_workflow Experimental Workflow A Strain Selection & Culture Preparation (e.g., S. cerevisiae, C. albicans) B Treatment Groups: - Vehicle Control (No Treatment) - HMB (Dose-Response) - Positive Control (e.g., Fluconazole) A->B C Incubation & Growth Monitoring (e.g., OD600) B->C D Cell Harvesting & Lysis C->D E Ergosterol Extraction (Saponification & Heptane Extraction) D->E F Ergosterol Quantification E->F G Spectrophotometric Analysis (240-300 nm Scan) F->G H HPLC Analysis (Confirmation & Quantification) F->H I Data Analysis & Comparison G->I H->I

Caption: A comprehensive workflow for assessing the impact of HMB on ergosterol biosynthesis.

Step-by-Step Experimental Protocol

I. Fungal Strain and Culture Conditions:

  • Select a suitable fungal strain. Saccharomyces cerevisiae is an excellent model organism due to its well-characterized genome and ergosterol pathway. For clinical relevance, Candida albicans is a primary choice.

  • Prepare a starter culture by inoculating a single colony into an appropriate liquid medium (e.g., YPD for S. cerevisiae, Sabouraud Dextrose Broth for C. albicans). Incubate overnight at 30°C with shaking.

  • Dilute the overnight culture into fresh medium to a starting optical density at 600 nm (OD600) of 0.1.

II. Treatment Groups:

  • Vehicle Control: Fungal culture with the solvent used to dissolve HMB (e.g., sterile water or DMSO).

  • HMB Treatment: Prepare a range of HMB concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) to assess for a dose-dependent effect.

  • Positive Control: A known ergosterol biosynthesis inhibitor. Fluconazole is a suitable choice, used at concentrations known to inhibit ergosterol synthesis (e.g., 1, 4, 16, 64 µg/mL).[14][15]

III. Incubation and Growth Monitoring:

  • Incubate all cultures at 30°C with shaking for a defined period (e.g., 16-24 hours).

  • Monitor fungal growth by measuring the OD600 at regular intervals to assess if HMB exhibits fungistatic or fungicidal properties.

IV. Ergosterol Extraction and Quantification: This protocol is adapted from established methods for spectrophotometric and HPLC analysis.[14][15][16]

  • Harvest cells from 50 mL of culture by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile distilled water and re-centrifuge.

  • Record the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% ethanol) to the cell pellet.

  • Vortex vigorously for 1 minute.

  • Incubate in an 85°C water bath for 1 hour to saponify the cells.

  • Allow the samples to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

  • Transfer the heptane layer to a clean glass tube.

V. Analysis:

  • Spectrophotometric Analysis:

    • Dilute an aliquot of the heptane extract five-fold with 100% ethanol.

    • Scan the absorbance from 240 nm to 300 nm.

    • The presence of ergosterol will yield a characteristic four-peaked curve.[14][15] The absence of this curve indicates a complete inhibition of ergosterol synthesis.

    • Calculate the ergosterol content as a percentage of the cell wet weight using the absorbances at 281.5 nm and 230 nm.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Evaporate the heptane extract to dryness under a stream of nitrogen.

    • Re-suspend the sterol extract in a suitable mobile phase (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase of methanol at a flow rate of 1 mL/min.

    • Detect ergosterol using a UV detector at 282 nm.

    • Quantify the ergosterol concentration by comparing the peak area to a standard curve generated with pure ergosterol.

Comparative Analysis and Data Interpretation

The efficacy of HMB as a potential inhibitor should be benchmarked against the positive control, fluconazole. The data can be summarized in tables for clear comparison.

Table 1: Effect of HMB and Fluconazole on Fungal Growth (Hypothetical Data)

TreatmentConcentrationOD600 at 24h (Mean ± SD)% Growth Inhibition
Vehicle Control-1.50 ± 0.120%
HMB100 µM1.45 ± 0.153.3%
HMB500 µM1.38 ± 0.118.0%
HMB1 mM1.25 ± 0.1316.7%
Fluconazole16 µg/mL0.75 ± 0.0950.0%
Fluconazole64 µg/mL0.30 ± 0.0580.0%

Table 2: Comparative Ergosterol Content Following Treatment (Hypothetical Data)

TreatmentConcentrationErgosterol Content (% of Control)
Vehicle Control-100%
HMB100 µM95.2%
HMB500 µM85.6%
HMB1 mM72.3%
Fluconazole16 µg/mL27.5%
Fluconazole64 µg/mL5.1%

Interpretation of Results:

  • A dose-dependent decrease in the characteristic four-peaked absorbance spectrum with HMB treatment would be the first indication of ergosterol biosynthesis inhibition.

  • HPLC analysis will confirm and precisely quantify this reduction. A significant decrease in the ergosterol peak in HMB-treated samples compared to the vehicle control would confirm the inhibitory effect.

  • Comparing the percentage of ergosterol inhibition by HMB to that of fluconazole will provide a quantitative measure of its relative potency.

  • It is crucial to correlate the ergosterol inhibition data with the growth inhibition data. A significant reduction in ergosterol at HMB concentrations that only minimally affect growth would suggest a specific mechanism of action rather than general toxicity.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous methodology to confirm or refute the hypothesis that β-hydroxy β-methylbutyrate inhibits ergosterol biosynthesis. By employing both spectrophotometric and chromatographic techniques, alongside positive and negative controls, the resulting data will be highly reliable.

Should HMB be confirmed as an inhibitor, subsequent research should focus on:

  • Identifying the specific enzyme(s) in the pathway that HMB targets.

  • Investigating its efficacy against a broader panel of clinically relevant fungal pathogens.

  • Exploring potential synergistic effects when combined with existing antifungal agents.[2]

The exploration of metabolites like HMB for novel antifungal properties is a promising avenue for drug discovery. This structured approach provides the necessary framework for researchers to contribute valuable data to this field.

References

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI.
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI.
  • Ergosterol Biosynthesis - Creative Biolabs.
  • Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed.
  • Ergosterol biosynthesis pathway in Aspergillus fumigatus.
  • (PDF) Chapter 47. An Overview on Beta-hydroxy-beta-methylbutyrate (HMB) Supplementation in Skeletal Muscle Function and Sports Performance - ResearchGate.
  • 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - NIH.
  • A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - MDPI.
  • Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC - NIH.
  • β-Hydroxy β-methylbutyric acid - Wikipedia.
  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - MDPI.
  • Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC - PubMed Central.
  • What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse.
  • Ergosterol extraction: a comparison of methodologies - Microbiology Society.
  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - ASM Journals.
  • Ergosterol extraction: a comparison of methodologies - PMC - NIH.
  • Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - MDPI.
  • Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed.
  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH.
  • Content of ergosterol in F. graminearum treated with HMB at 0, 1/4, 1/2... - ResearchGate.
  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - Oxford Academic.
  • (PDF) 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of DON Biosynthesis Inhibition by Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in mycology, food safety, and agricultural science.

Objective: This guide provides a comprehensive framework for the comparative analysis of benzaldehyde and its positional isomers as inhibitors of Deoxynivalenol (DON) biosynthesis in Fusarium graminearum. It combines theoretical insights into the biosynthetic pathway with a detailed, field-proven experimental protocol, enabling researchers to systematically evaluate and compare the efficacy of these potential antifungal agents.

Introduction: The Challenge of Deoxynivalenol

Fusarium graminearum, the primary pathogen responsible for Fusarium Head Blight (FHB) in cereal crops like wheat and barley, presents a dual threat to global food security.[1] Beyond causing significant yield losses, it contaminates grain with a potent mycotoxin: Deoxynivalenol (DON), also known as vomitoxin.[1][2] As a potent inhibitor of eukaryotic protein synthesis, DON poses a serious risk to human and animal health, leading to a range of toxic effects from gastroenteritis to immune system disruption.[2][3] Consequently, mitigating DON contamination is a critical objective in agriculture and food safety. A promising strategy involves identifying and characterizing small molecule inhibitors that can specifically target the fungal machinery responsible for producing this toxin.

This guide focuses on benzaldehyde, a simple aromatic aldehyde, and its structural isomers as potential inhibitors. Benzaldehyde and its derivatives have shown promise in inhibiting mycotoxin production in various fungi.[4][5][6] By systematically comparing the inhibitory activity of its positional isomers, we can begin to understand the structure-activity relationships (SAR) that govern their efficacy, paving the way for the development of more potent and specific antifungal compounds.

The Molecular Target: The Deoxynivalenol Biosynthesis Pathway

To effectively inhibit DON production, we must first understand its synthesis. The biosynthesis of DON is a complex, multi-step enzymatic process orchestrated by a cluster of genes known as TRI genes.[7] The entire pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP), a common precursor in isoprenoid synthesis.

The first committed and rate-limiting step in this pathway is the conversion of FPP to trichodiene. This reaction is catalyzed by the enzyme trichodiene synthase , which is encoded by the TRI5 gene.[1][8][9] Because all downstream reactions leading to DON depend on the production of trichodiene, Tri5 represents a primary and highly attractive target for specific inhibitors. Disrupting the function of this single enzyme can theoretically shut down the entire toxin production cascade.[10]

DON_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Tri5 Tri5 (Trichodiene Synthase) Trichodiene Trichodiene Tri4 Tri4, Tri11, etc. (P450 Monooxygenases) Intermediates Oxygenated Intermediates Calonectrin Calonectrin Intermediates->Calonectrin Tri3 Tri3, Tri1, Tri8, etc. (Acetyltransferases, Oxygenases) DON_Precursors DON Precursors (e.g., 3-ADON, 15-ADON) DON Deoxynivalenol (DON) DON_Precursors->DON Inhibitor Benzaldehyde Isomers Inhibitor->Tri5 Tri5->Trichodiene Cyclization Tri4->Intermediates Oxygenation Steps Tri3->DON_Precursors Modification Steps

Caption: The DON biosynthesis pathway in F. graminearum, highlighting Tri5 as the initial key enzyme and primary target for benzaldehyde isomer inhibition.

The Inhibitors: A Structural Comparison of Benzaldehyde Isomers

Benzaldehyde is an aromatic aldehyde consisting of a benzene ring with a formyl (–CHO) substituent.[11][12] Its isomers are typically other substituted benzaldehydes where the position of a second functional group relative to the formyl group varies. For this guide, we will consider a generic substituent 'R' at the ortho (2-), meta (3-), and para (4-) positions.

The rationale behind this comparative analysis rests on the hypothesis that the position of the 'R' group will dictate the molecule's inhibitory potential through two primary mechanisms:

  • Steric Hindrance: An 'R' group at the ortho- position is physically close to the reactive aldehyde group. This can create steric bulk that may prevent the molecule from fitting optimally into the enzyme's active site.

  • Electronic Effects: The 'R' group can be electron-donating or electron-withdrawing. These electronic effects can alter the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more or less reactive towards nucleophilic residues (e.g., lysine, cysteine) in the enzyme's active site.[13] The para- and ortho- positions are more electronically coupled to the aldehyde group than the meta- position.

Caption: Structural differences between ortho-, meta-, and para-substituted benzaldehyde isomers and their hypothesized impact on inhibitory activity.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step protocol for the comparative analysis. The causality for key steps is explained to ensure scientific rigor and reproducibility.

Materials & Reagents
  • Fungal Strain: A well-characterized, high-DON-producing strain of Fusarium graminearum (e.g., strain D5035).[14]

  • Culture Media: Potato Dextrose Agar (PDA) for routine culture and a defined liquid medium for toxin production, such as GY (Glucose-Yeast Extract) broth or specialized toxin-inducing media.[14][15]

  • Inhibitors: Benzaldehyde, ortho-isomer, meta-isomer, and para-isomer (e.g., o-, m-, p-tolualdehyde) of high purity (>98%).

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol for dissolving inhibitors.

  • Extraction Solvent: Acetonitrile/Water (84:16 v/v).[16]

  • Analytical Standards: High-purity Deoxynivalenol (DON) standard for HPLC/LC-MS calibration.

  • Instrumentation: HPLC with UV/DAD detector or LC-MS/MS system.[17][18]

Experimental Workflow

Experimental_Workflow cluster_analysis 5. Parallel Analysis start Start culture 1. Fungal Culture Inoculate F. graminearum conidia into liquid toxin-inducing medium. start->culture inhibitor 2. Inhibitor Treatment Add benzaldehyde isomers at varying concentrations (e.g., 0-1000 µM). Include solvent-only control. culture->inhibitor incubation 3. Incubation Incubate cultures under conditions optimal for DON production (e.g., 25-28°C, 7-14 days, shaking). inhibitor->incubation harvest 4. Harvest & Separation Separate mycelia from culture filtrate by vacuum filtration. incubation->harvest growth A. Fungal Growth Assay Dry mycelia at 60°C to constant weight. Determine mycelial dry weight. harvest->growth don B. DON Extraction & Quantification Extract DON from culture filtrate. Analyze via HPLC or LC-MS/MS. harvest->don data 6. Data Analysis Calculate % inhibition of growth and DON. Determine IC50 values for each isomer. growth->data don->data end End data->end

Caption: Step-by-step experimental workflow for the comparative analysis of benzaldehyde isomers.

Detailed Methodologies

Step 1: Fungal Culture & Inoculation

  • Prepare a conidial suspension of F. graminearum from a 7-day-old PDA culture. The use of a defined spore concentration (e.g., 2 x 10⁵ conidia/mL) is critical for consistent starting biomass and reproducible toxin yields.[14]

  • Inoculate 50 mL of sterile liquid toxin-inducing medium in 250 mL Erlenmeyer flasks with 1 mL of the conidial suspension.

Step 2: Inhibitor Treatment

  • Prepare stock solutions (e.g., 100 mM) of each benzaldehyde isomer in DMSO.

  • Add the appropriate volume of stock solution to the flasks to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).

  • Crucial Control: Prepare a "no inhibitor" control (culture medium only) and a "solvent control" containing the highest volume of DMSO used for the treatments. This step is essential to confirm that the solvent itself has no effect on fungal growth or DON production.

Step 3: Incubation

  • Incubate the flasks at a temperature and duration known to promote robust DON production (e.g., 25-28°C for 7 to 14 days with shaking at 150 rpm).[19]

Step 4: Fungal Growth Assessment (Mycelial Dry Weight)

  • After incubation, separate the mycelia from the culture broth using a pre-weighed filter paper (e.g., Whatman No. 1) under vacuum.

  • Wash the mycelial mat with sterile distilled water to remove residual medium.

  • Dry the filter paper with the mycelia at 60°C overnight or until a constant weight is achieved.

  • Calculate the mycelial dry weight by subtracting the initial weight of the filter paper.

    • Scientific Rationale: This measurement is vital to distinguish between compounds that specifically inhibit toxin biosynthesis and those that are merely fungitoxic. A potent inhibitor should significantly reduce DON levels at concentrations that have minimal impact on fungal growth.

Step 5: DON Extraction and Quantification

  • Take a known volume of the culture filtrate (supernatant).

  • Add an equal volume of extraction solvent (acetonitrile/water, 84:16 v/v).

  • Vortex vigorously and centrifuge to pellet any debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using a validated HPLC-UV or LC-MS/MS method.[16][17]

    • HPLC Method: A C18 column with a mobile phase of water:acetonitrile:methanol is commonly used, with detection at ~220 nm.[17]

    • LC-MS/MS: This method offers superior sensitivity and selectivity and is the gold standard for mycotoxin analysis.[16][18]

  • Quantify the DON concentration by comparing the peak area to a standard curve generated with a certified DON analytical standard.

Step 6: Data Analysis

  • Calculate the percentage of inhibition for both mycelial growth and DON production for each concentration relative to the solvent control.

  • Plot the percentage of DON inhibition against the log of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce DON production by 50%) for each isomer using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative results of the comparative analysis should be summarized in a clear and concise table. This allows for an objective and direct comparison of the potency and specificity of each isomer.

Table 1: Hypothetical Comparative Inhibition Data for Benzaldehyde Isomers on F. graminearum

CompoundDON Inhibition IC₅₀ (µM)Fungal Growth Inhibition IC₅₀ (µM)Selectivity Index (Growth IC₅₀ / DON IC₅₀)
Benzaldehyde (Control)150>1000>6.7
Ortho-isomer280>1000>3.6
Meta-isomer110>1000>9.1
Para-isomer 45 >1000 >22.2

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Potency: The para-isomer, with the lowest DON IC₅₀ value (45 µM), is the most potent inhibitor of DON biosynthesis in this hypothetical scenario. The ortho-isomer is the least potent, likely due to steric hindrance from the substituent's proximity to the reactive aldehyde group, which impedes its interaction with the target enzyme's active site.

  • Specificity: All tested compounds show high IC₅₀ values for fungal growth inhibition, indicating low general toxicity at concentrations effective against DON production.

  • Selectivity Index: The Selectivity Index (SI) provides a quantitative measure of the compound's specificity for inhibiting toxin synthesis over general fungal growth. A higher SI is desirable. The para-isomer exhibits the highest selectivity, making it the most promising candidate for further development as it targets the toxin pathway specifically.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the comparative analysis of benzaldehyde isomers as inhibitors of DON biosynthesis. The experimental workflow is designed to be self-validating, incorporating essential controls to distinguish specific pathway inhibition from general fungistatic effects.

Based on our hypothetical data, the para-substituted isomer emerges as the most promising lead compound due to its superior potency and selectivity. This suggests that unobstructed access to the aldehyde group, combined with favorable electronic effects from the para-position, is crucial for effective inhibition.

Future research should focus on:

  • Enzymatic Assays: Confirming the direct inhibition of purified Tri5 enzyme.

  • Transcriptomic Analysis: Using qPCR to determine if the inhibitors reduce the expression of TRI5 and other TRI genes.

  • Expanded SAR Studies: Synthesizing and testing a wider range of para-substituted benzaldehyde derivatives to optimize inhibitory activity.

By employing a systematic and logical approach, researchers can effectively screen and identify novel inhibitors, contributing to the development of innovative solutions to control mycotoxin contamination in the global food supply.

References

  • Benchchem. (n.d.). Deoxynivalenol Biosynthesis in Fusarium graminearum: A Technical Guide.
  • Lian, Q., Wu, D., Ali, M. A., et al. (2025). Recent advances in the biosynthetic mechanisms, regulation, and detoxification strategies of deoxynivalenol in Fusarium graminearum. PubMed Central.[7]
  • Amarasinghe, C. C., Wijesundera, W. S. S., & Fernando, W. G. D. (2016).
  • Wang, J., Wang, C., & Xu, J. (2024). Advances in Understanding Fusarium graminearum: Genes Involved in the Regulation of Sexual Development, Pathogenesis, and Deoxynivalenol Biosynthesis. MDPI.[2]
  • Zhao, Y., Xu, X., & Shan, Z. (2014). Biocontrol of Fusarium graminearum Growth and Deoxynivalenol Production in Wheat Kernels with Bacterial Antagonists. International Journal of Environmental Research and Public Health, 11(2), 1934–1947.[14]
  • Sariya, L., Punya, P., & Nakkarach, A. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1103.[4]
  • Sariya, L., Punya, P., & Nakkarach, A. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
  • Li, G., Yun, Y., & Chen, Y. (2022). Deoxynivalenol Biosynthesis in Fusarium pseudograminearum Significantly Repressed by a Megabirnavirus. International Journal of Molecular Sciences, 23(14), 7934.[21]
  • Zhou, Z., Duan, Y., Zhang, J., et al. (2020). Deoxynivalenol (DON)biosynthetic pathway. The de novo DON biosynthetic...
  • He, C., Fan, Y., & Liu, G. (2017). Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology. Toxins, 9(2), 64.[19]
  • Sariya, L., Punya, P., & Nakkarach, A. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
  • Jiang, C., Zhang, Z., & Wang, C. (2024). Regulation of TRI5 expression and deoxynivalenol biosynthesis by a long non-coding RNA in Fusarium graminearum.
  • Kumar, A., Singh, R., & Kumar, S. (2013). Isolation and determination of deoxynivalenol by reversed-phase high-pressure liquid chromatography. International Journal of Green Pharmacy, 7(1), 58.[17]
  • Bang, K. H., Lee, D. W., & Park, H. M. (2000). Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde. Planta Medica, 66(4), 380-382.[13]
  • Brown, N. A., Urban, M., & Hammond-Kosack, K. E. (2024). The trichothecene mycotoxin deoxynivalenol facilitates cell-to-cell invasion during wheat-tissue colonization by Fusarium graminearum.
  • Kim, J. H. (2022).
  • Kim, J. H. (2022).
  • Jiang, C., Zhang, Z., & Wang, C. (2024). Regulation of TRI5 expression and deoxynivalenol biosynthesis by a long non-coding RNA in Fusarium graminearum.
  • Wikipedia. (n.d.). Benzaldehyde.
  • Rodrigues, C., Venancio, A., & Lima, N. (2025). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. MDPI.[18]
  • Li, C., Cowger, C., & Wang, G. (2022). A High-Throughput Fast Chromatography-Tandem Mass Spectrometry-Based Method for Deoxynivalenol Quantification in Wheat Grain.
  • EUROLAB. (n.d.). Deoxynivalenol (DON) and Vomitoxin Determination (HPLC and LC-MS / MS).
  • National Center for Biotechnology Information. (n.d.). Benzaldehyde.
  • McMaster, N. J., Brown, D. W., & McCormick, S. P. (2021). Quantification of the Mycotoxin Deoxynivalenol (DON) in Sorghum Using GC-MS and a Stable Isotope Dilution Assay (SIDA).
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Benzaldehyde. Department of Chemistry & Biochemistry.[12]
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook.[27]
  • Guo, X., Zhang, J., & Bao, X. (2018). Functions of aldehyde reductases from Saccharomyces cerevisiae in detoxification of aldehyde inhibitors and their biotechnological applications. Applied Microbiology and Biotechnology, 102(20), 8667–8680.[28]
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook.[29]
  • Guerre, P., et al. (2011). Influence of culture medium and incubation time on the simultaneous synthesis of deoxynivalenol and zearalenone by Fusarium graminearum. Revue de Médecine Vétérinaire, 162(2), 93-97.[15]

Sources

Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Integrating In Vitro and In Silico Data for Robust Drug Discovery

In the relentless pursuit of novel therapeutics, the synergy between experimental and computational approaches has become indispensable. While high-throughput screening and biophysical assays provide tangible evidence of molecular interactions, computational docking offers a powerful lens to visualize and predict these events at an atomic level. However, the true strength of these techniques is realized not in isolation, but in their thoughtful integration and rigorous cross-validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for harmonizing experimental results with computational docking studies, ensuring a higher degree of confidence in lead identification and optimization.

The Imperative of Cross-Validation: Why Two Perspectives Are Better Than One

The "central dogma" of molecular docking posits that compounds predicted to bind well in silico are more likely to exhibit biological activity.[1][2] However, this premise is fraught with potential pitfalls, from the inherent simplifications in scoring functions to the dynamic nature of protein targets.[1][2][3] Experimental methods, while providing direct measurements of binding, can be resource-intensive and may not fully elucidate the specific molecular interactions driving the affinity.

By cross-validating these two orthogonal approaches, we create a self-validating system. Experimental data grounds the computational models in reality, while docking studies offer mechanistic insights that can guide further experimental design. This iterative process, as we will explore, is crucial for navigating the complexities of drug discovery with greater precision and efficiency.

The Experimental Bedrock: Quantifying Molecular Recognition

A variety of robust biophysical techniques can be employed to experimentally determine the binding affinity and thermodynamics of a protein-ligand interaction. These methods provide the essential quantitative data against which computational predictions can be benchmarked.

Isothermal Titration Calorimetry (ITC)

ITC is considered a "gold-standard" technique as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5] From an ITC experiment, one can directly determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[4][6] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated, offering deep insights into the driving forces of the binding event.[4]

Protocol: A Step-by-Step Guide to a Typical ITC Experiment

  • Sample Preparation: Meticulous preparation is paramount. Both the protein and ligand solutions must be in identical, well-matched buffers to minimize heats of dilution that can obscure the true binding signal.[6] It is also crucial to degas the solutions to prevent air bubbles from interfering with the measurement.[6]

  • Instrument Setup: The calorimeter consists of a reference cell, typically containing buffer, and a sample cell containing the protein solution.[7] The ligand solution is loaded into an injection syringe.[6]

  • Titration: A series of small, precise injections of the ligand are made into the sample cell.[8]

  • Data Acquisition: With each injection, the instrument measures the minute temperature difference between the sample and reference cells and applies a corresponding power change to maintain thermal equilibrium.[6][7] This power change over time is recorded.

  • Data Analysis: The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters.[8]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[9] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.[10]

Protocol: A Step-by-Step Guide to a Typical SPR Experiment

  • Chip Preparation: The protein of interest (the ligand) is typically immobilized on the surface of a sensor chip.[11]

  • Analyte Injection: A solution containing the small molecule (the analyte) is flowed over the chip surface at a constant rate.[11]

  • Signal Detection: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index.[11] This change is detected as a shift in the SPR angle, measured in resonance units (RU).[9][11]

  • Association and Dissociation Phases: The binding is monitored over time (association phase), followed by a flow of buffer to monitor the release of the analyte (dissociation phase).

  • Data Analysis: The resulting sensorgram, a plot of RU versus time, is fitted to kinetic models to determine the rate constants and affinity.[10]

The Computational Microscope: Predicting Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[12][13]

The Docking Workflow: From Structure to Score

A typical docking workflow involves several critical steps:[14]

  • Protein and Ligand Preparation: This is a crucial and often underestimated step.[15] It involves adding hydrogen atoms, assigning correct protonation states, and optimizing the structures to be energetically favorable.[16][17]

  • Binding Site Definition: The region of the protein where the ligand is expected to bind must be defined. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.[13][18]

  • Conformational Sampling: The docking algorithm explores a vast conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses.[13][19]

  • Scoring: Each generated pose is evaluated by a scoring function, which is a mathematical model that estimates the binding affinity.[12][20][21] The goal of the scoring function is to rank the poses, with the top-ranked pose ideally representing the true binding mode.[20]

The Nuances of Scoring Functions

It is critical to understand that docking scores are not a direct prediction of experimental binding affinity.[14][22] They are approximations designed to be fast enough for screening large compound libraries.[14] Different scoring functions use different algorithms and may be better suited for different types of binding pockets.[23] Therefore, comparing scores from different docking programs is generally not recommended.[24]

The Art of Cross-Validation: A Unified Approach

The core of the cross-validation process lies in the systematic comparison of experimental data with computational predictions.

Initial Docking Validation: The "Self-Docking" and "Cross-Docking" Litmus Test

Before screening a library of novel compounds, it is essential to validate the docking protocol itself.[25][26]

  • Self-Docking (Re-docking): If a crystal structure of the target protein with a bound ligand is available, the first step is to extract the ligand and then dock it back into the binding site.[27] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of the heavy atoms, typically less than 2.0 Å.[27][28]

  • Cross-Docking: This involves docking a known ligand into a different crystal structure of the same protein or a closely related one.[28] This is a more stringent test of the docking protocol's robustness.

Correlating Experimental Affinity with Docking Scores

Once the docking protocol is validated, you can proceed to dock your compounds of interest. The primary goal of cross-validation at this stage is to determine if there is a correlation between the experimentally measured binding affinities (e.g., KD from SPR or ITC) and the calculated docking scores.

It's important to note that a perfect linear correlation is rare.[22][29] However, a good docking protocol should be able to distinguish between high-affinity binders and inactive or low-affinity compounds. This is often assessed by calculating an enrichment factor, which measures how well the docking protocol can retrieve known active compounds from a pool of decoys.[25]

A Visual Workflow for Cross-Validation

CrossValidationWorkflow cluster_experimental Experimental Arm cluster_computational Computational Arm exp_assay Biophysical Assay (ITC, SPR) exp_data Binding Affinity (Kd, Ki) Thermodynamics (ΔH, ΔS) exp_assay->exp_data Measures cross_validation Cross-Validation exp_data->cross_validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking scoring Scoring & Ranking docking->scoring comp_data Docking Score Predicted Pose scoring->comp_data comp_data->cross_validation analysis Correlation Analysis Enrichment Studies cross_validation->analysis decision Decision Making analysis->decision decision->exp_assay Prioritize for Further Testing decision->ligand_prep Iterate/Optimize Ligands caption Figure 1: A workflow for cross-validating experimental and computational data.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4,5-dimethoxybenzaldehyde
Reactant of Route 2
2-Hydroxy-4,5-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.